Product packaging for PD-1-IN-17 TFA(Cat. No.:)

PD-1-IN-17 TFA

Katalognummer: B10814277
Molekulargewicht: 488.37 g/mol
InChI-Schlüssel: PYCIDBUEUQEHMB-UGQQCFMUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

PD-1-IN-17 TFA is a useful research compound. Its molecular formula is C15H23F3N6O9 and its molecular weight is 488.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23F3N6O9 B10814277 PD-1-IN-17 TFA

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C15H23F3N6O9

Molekulargewicht

488.37 g/mol

IUPAC-Name

(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H22N6O7.C2HF3O2/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24;3-2(4,5)1(6)7/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25);(H,6,7)/t5-,6+,7+,9+;/m1./s1

InChI-Schlüssel

PYCIDBUEUQEHMB-UGQQCFMUSA-N

Isomerische SMILES

C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O.C(=O)(C(F)(F)F)O

Kanonische SMILES

CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PD-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "PD-1-IN-17 TFA." The following guide provides a comprehensive overview of the mechanism of action of Programmed Death-1 (PD-1) inhibitors in general, intended to serve as a framework for understanding and characterizing novel therapeutic agents targeting this pathway.

Introduction to the PD-1/PD-L1 Pathway

The Programmed Death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2, constitute a critical immune checkpoint pathway that regulates T-cell activation and maintains self-tolerance.[1][2] Under normal physiological conditions, the interaction of PD-1 on activated T-cells with PD-L1 expressed on various cell types, including antigen-presenting cells (APCs), helps to dampen the immune response and prevent autoimmunity.[1] However, many cancer cells exploit this mechanism to evade immune surveillance by overexpressing PD-L1 on their surface.[3] This engagement of PD-1 on tumor-infiltrating lymphocytes (TILs) leads to T-cell exhaustion, characterized by decreased proliferation, cytokine production, and cytotoxic activity, thereby allowing tumor progression.[4]

The development of immune checkpoint inhibitors (ICIs), particularly those targeting the PD-1/PD-L1 axis, has revolutionized cancer therapy.[2][5] By blocking the interaction between PD-1 and PD-L1, these agents can restore the anti-tumor immune response and lead to durable clinical responses in a variety of malignancies.[2][5]

General Mechanism of Action of PD-1 Inhibitors

PD-1 inhibitors, which can be monoclonal antibodies or small molecule inhibitors, function by disrupting the binding of PD-1 to its ligands. This blockade reinvigorates exhausted T-cells within the tumor microenvironment (TME).[6] The restored T-cell function manifests as enhanced proliferation, increased production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and a potent cytotoxic T-lymphocyte (CTL) response against tumor cells.[5]

Upon binding to PD-1, the inhibitory signal transduction cascade is halted. In the absence of PD-1 engagement, the T-cell receptor (TCR) signaling pathway is no longer suppressed. This allows for the activation of downstream signaling molecules, including the PI3K/Akt and Ras-ERK pathways, which are crucial for T-cell proliferation and survival.[5][7]

Quantitative Data for a Hypothetical PD-1 Inhibitor

The following table illustrates how key quantitative data for a novel PD-1 inhibitor, such as "this compound," would be presented. These values are essential for assessing the potency, selectivity, and overall preclinical profile of the compound.

ParameterValueAssay TypeCell Line/System
Binding Affinity
PD-1 Kie.g., 1.5 nMRadioligand Binding AssayRecombinant Human PD-1
PD-1 IC50e.g., 5.2 nMHTRF Binding AssayCHO cells expressing Human PD-1
PD-L1 IC50e.g., >10 µMHTRF Binding AssayCHO cells expressing Human PD-L1
Functional Activity
T-cell Activation EC50e.g., 25 nMIL-2 Release AssayJurkat T-cells co-cultured with PD-L1+ cells
CTL Cytotoxicity EC50e.g., 50 nMLDH Release AssayHuman PBMCs co-cultured with tumor cells
In Vivo Efficacy
Tumor Growth Inhibitione.g., 60% at 10 mg/kgSyngeneic Mouse ModelMC38 colorectal cancer model

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize PD-1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the binding affinity of the inhibitor to its target protein.

  • Materials: Recombinant human PD-1 protein, fluorescently labeled ligand (e.g., PD-L1-Fc), acceptor and donor fluorophores, assay buffer.

  • Protocol:

    • A constant concentration of recombinant PD-1 protein is incubated with a fluorescently labeled ligand.

    • Serial dilutions of the test compound (e.g., this compound) are added to the mixture.

    • The reaction is incubated to allow for binding equilibrium.

    • The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of test compound bound to PD-1.

    • IC50 values are calculated from the dose-response curve.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the ability of the inhibitor to enhance T-cell proliferation and cytokine production in response to allogeneic stimulation.

  • Materials: Human peripheral blood mononuclear cells (PBMCs) from two different donors, cell culture medium, phytohemagglutinin (PHA), test compound.

  • Protocol:

    • PBMCs from one donor (stimulators) are irradiated or treated with mitomycin C to prevent proliferation.

    • PBMCs from a second donor (responders) are co-cultured with the stimulator cells.

    • Serial dilutions of the test compound are added to the co-culture.

    • The cells are incubated for 3-5 days.

    • T-cell proliferation is measured by BrdU incorporation or CFSE dilution assay.

    • Supernatants are collected to measure cytokine levels (e.g., IL-2, IFN-γ) by ELISA or multiplex bead array.

In Vivo Syngeneic Mouse Tumor Models

These models are used to evaluate the anti-tumor efficacy of the PD-1 inhibitor in an immunocompetent host.

  • Materials: Syngeneic tumor cell line (e.g., MC38), immunocompetent mice (e.g., C57BL/6), test compound formulation, calipers.

  • Protocol:

    • Tumor cells are implanted subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • The test compound is administered to the treatment group according to a predetermined dosing schedule (e.g., daily, twice weekly).

    • Tumor volume is measured regularly with calipers.

    • At the end of the study, tumors and spleens may be harvested for ex vivo analysis of immune cell populations by flow cytometry.

Visualizations

PD-1/PD-L1 Signaling Pathway

PD1_Signaling_Pathway cluster_T_Cell T-Cell cluster_APC Tumor Cell / APC TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K RAS_ERK Ras-ERK Pathway TCR->RAS_ERK CD28 CD28 CD28->PI3K PD1 PD-1 PD1->PI3K Inhibition PD1->RAS_ERK Inhibition Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K->Activation RAS_ERK->Activation MHC MHC MHC->TCR Antigen Presentation B7 B7 B7->CD28 Co-stimulation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal PD1_Inhibitor This compound (Hypothetical) PD1_Inhibitor->PD1 Blockade Experimental_Workflow cluster_In_Vitro In Vitro Characterization cluster_In_Vivo In Vivo Evaluation cluster_Ex_Vivo Ex Vivo Analysis Binding_Assay Binding Affinity (HTRF, SPR) Cell_Based_Assay Cell-Based Functional Assays (MLR, Cytokine Release) Binding_Assay->Cell_Based_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cell_Based_Assay->PK_PD Efficacy Syngeneic Tumor Models PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox Flow_Cytometry Immune Cell Profiling (Flow Cytometry) Efficacy->Flow_Cytometry IHC Immunohistochemistry Efficacy->IHC IND IND-Enabling Studies Tox->IND Flow_Cytometry->IND IHC->IND Start Compound Synthesis (this compound) Start->Binding_Assay

References

Unveiling PD-1-IN-17 TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of PD-1-IN-17 TFA, a small molecule inhibitor of the programmed cell death-1 (PD-1) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory potential of this compound.

Core Compound Details

This compound is a synthetic, small molecule antagonist of the PD-1 receptor, a critical immune checkpoint protein. The "TFA" designation indicates that the compound is supplied as a trifluoroacetic acid salt, a common practice in peptide and small molecule synthesis to ensure stability and solubility.

PropertyValue
IUPAC Name (2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid[1]
Molecular Formula C₁₆H₂₄F₃N₇O₈[1]
Molecular Weight 499.40 g/mol [1]
CAS Number Not available
Source Extracted from patent WO2015033301A1, Compound 12[2]

Quantitative Biological Activity

Limited quantitative data for this compound is publicly available. The primary reported activity is its ability to inhibit splenocyte proliferation, a key indicator of T-cell activation.

AssayEndpointConcentrationResult
Splenocyte Proliferation AssayInhibition of Proliferation100 nM92%[2]

Mechanism of Action and Signaling Pathway

PD-1 is a key inhibitory receptor expressed on activated T cells. Its engagement by its ligands, PD-L1 and PD-L2, on antigen-presenting cells or tumor cells, leads to the suppression of T-cell activity. This is a crucial mechanism for maintaining self-tolerance and preventing autoimmune reactions, but it can also be exploited by cancer cells to evade immune surveillance.

Small molecule inhibitors of PD-1, such as this compound, are thought to function by disrupting the interaction between PD-1 and its ligands. This blockade prevents the recruitment of the tyrosine phosphatase SHP2 to the immunoreceptor tyrosine-based switch motif (ITSM) within the cytoplasmic tail of PD-1. Consequently, the dephosphorylation of downstream signaling molecules in the T-cell receptor (TCR) pathway, such as those in the PI3K/Akt cascade, is inhibited. This restores T-cell activation, proliferation, and cytokine production.

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell cluster_Inhibitor Mechanism of this compound PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction SHP2 SHP2 PD1->SHP2 Recruitment & Phosphorylation PI3K PI3K SHP2->PI3K Dephosphorylation (Inhibition) Akt Akt PI3K->Akt Activation Inhibition Inhibition of T-Cell Function Activation T-Cell Activation (Proliferation, Cytokine Release) Akt->Activation TCR TCR Signaling Complex TCR->PI3K Activation PD1_IN_17 This compound PD1_IN_17->PD1 Blockade

PD-1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Mixed Lymphocyte Reaction (MLR) for Splenocyte Proliferation

This protocol is a representative method to assess the effect of this compound on T-cell proliferation, a key functional outcome of PD-1 inhibition.

Objective: To measure the ability of this compound to enhance the proliferation of responder T cells in a co-culture with allogeneic stimulator cells.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Spleens from two genetically distinct mouse strains (e.g., C57BL/6 and BALB/c)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol

  • Ficoll-Paque PLUS

  • Mitomycin C or irradiator

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • 96-well round-bottom culture plates

  • Flow cytometer

Methodology:

  • Preparation of Splenocytes:

    • Aseptically remove spleens from both mouse strains.

    • Prepare single-cell suspensions by gently dissociating the spleens through a 70 µm cell strainer.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the splenocytes with complete RPMI 1640 medium.

    • Count the cells and assess viability using trypan blue exclusion.

  • Preparation of Stimulator and Responder Cells:

    • Stimulator Cells: Treat splenocytes from one mouse strain (e.g., BALB/c) with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 20-30 Gy) to prevent their proliferation. These will serve as the stimulator cells. Wash the cells three times with complete medium.

    • Responder Cells: Label the splenocytes from the other mouse strain (e.g., C57BL/6) with a cell proliferation dye according to the manufacturer's instructions. These will be the responder T cells.

  • Co-culture Setup:

    • In a 96-well round-bottom plate, seed the responder cells at a density of 2 x 10⁵ cells/well.

    • Add the stimulator cells to the wells at a 1:1 ratio with the responder cells (2 x 10⁵ cells/well).

    • Add this compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., an anti-PD-1 antibody).

    • Culture the plates for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Analysis of Proliferation:

    • After the incubation period, harvest the cells.

    • Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) if further phenotyping is desired.

    • Analyze the cells by flow cytometry. Proliferation of the responder T cells is measured by the dilution of the cell proliferation dye. The percentage of proliferated cells is determined by gating on the live lymphocyte population and analyzing the fluorescence intensity of the dye.

MLR_Workflow cluster_Preparation Cell Preparation cluster_Culture Co-Culture cluster_Analysis Analysis Spleen1 Spleen from Mouse Strain A Isolate1 Isolate Splenocytes Spleen1->Isolate1 Spleen2 Spleen from Mouse Strain B Isolate2 Isolate Splenocytes Spleen2->Isolate2 Responder Responder Cells (Label with Proliferation Dye) Isolate1->Responder Stimulator Stimulator Cells (Inactivate with Mitomycin C or Irradiation) Isolate2->Stimulator Plate Seed Responder and Stimulator Cells (1:1) Responder->Plate Stimulator->Plate Add_Inhibitor Add this compound (and Controls) Plate->Add_Inhibitor Incubate Incubate for 4-5 Days Add_Inhibitor->Incubate Harvest Harvest Cells Incubate->Harvest Stain Optional: Stain for T-Cell Markers Harvest->Stain Flow Analyze by Flow Cytometry Stain->Flow Result Quantify Proliferation (Dye Dilution) Flow->Result

Experimental Workflow for a Mixed Lymphocyte Reaction (MLR) Assay.

Conclusion

This compound is a small molecule inhibitor of the PD-1 receptor with demonstrated activity in a splenocyte proliferation assay. Its mechanism of action is presumed to involve the blockade of the PD-1/PD-L1 interaction, leading to the restoration of T-cell function. This technical guide provides a foundational understanding of the compound's properties and a framework for its further investigation. Additional studies are warranted to fully elucidate its potency, selectivity, and therapeutic potential.

References

An In-depth Technical Guide to PD-1-IN-17 TFA: A Potent Immunomodulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-17 TFA is a novel small molecule inhibitor of the Programmed cell death protein 1 (PD-1) signaling pathway. Identified as Compound 12 in patent WO2015033301A1, this compound belongs to a class of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives developed for their immunomodulatory properties.[1] This technical guide provides a comprehensive overview of the available information on the chemical structure, biological activity, and potential therapeutic applications of this compound.

Chemical Structure and Properties

Despite extensive investigation, the precise chemical structure of this compound (Compound 12 from patent WO2015033301A1) is not publicly available in the reviewed literature and patent documentation. The patent discloses a broad Markush structure for a series of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives, but does not explicitly detail the structure of Compound 12.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula Not Available-
Molecular Weight Not Available-
IUPAC Name Not Available-
SMILES Not Available-
CAS Number Not Available-

Note: The Trifluoroacetic acid (TFA) salt form indicates the compound has been purified using TFA, a common practice in peptide and small molecule synthesis.

Biological Activity and Mechanism of Action

This compound is characterized as a potent inhibitor of the PD-1 signaling pathway. The primary mechanism of action of PD-1 inhibitors is to block the interaction between the PD-1 receptor, expressed on activated T cells, and its ligands, PD-L1 and PD-L2, which are often overexpressed on cancer cells. This blockade disrupts the inhibitory signal that suppresses T-cell activity, thereby restoring the immune system's ability to recognize and eliminate tumor cells.

The available data demonstrates that this compound exhibits significant immunomodulatory effects in vitro. Specifically, it has been shown to inhibit the proliferation of splenocytes, a mixed population of immune cells including T cells and B cells.

Table 2: In Vitro Activity of this compound

AssayCell TypeEndpointResultConcentrationSource
Splenocyte ProliferationMouse SplenocytesInhibition of Proliferation92%100 nM[1]
Signaling Pathway

The general signaling pathway affected by PD-1 inhibitors is well-established. The binding of PD-L1 or PD-L2 to PD-1 leads to the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of the PD-1 receptor. SHP-2 then dephosphorylates and inactivates key downstream signaling molecules in the T-cell receptor (TCR) signaling cascade, such as ZAP70 and PI3K, ultimately leading to reduced T-cell proliferation, cytokine production, and cytotoxic activity. By blocking the initial PD-1/PD-L1 interaction, this compound is presumed to prevent these downstream inhibitory events.

Due to the lack of specific data for this compound, a generalized diagram of the PD-1 signaling pathway is provided below.

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 SHP2 SHP-2 PD1->SHP2 Recruits ZAP70 ZAP70 TCR->ZAP70 Activates CD28 CD28 PI3K PI3K SHP2->PI3K Inhibits SHP2->ZAP70 Inhibits TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K->TCell_Activation ZAP70->PI3K PD1_IN_17 This compound PD1_IN_17->PD1 Blocks Interaction

Caption: Generalized PD-1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, based on standard immunological assays, a general protocol for a splenocyte proliferation assay is provided below.

Splenocyte Proliferation Assay (General Protocol)

Objective: To assess the effect of a compound on the proliferation of splenocytes stimulated with a mitogen.

Materials:

  • Spleens from appropriate mouse strain (e.g., C57BL/6)

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol

  • Ficoll-Paque PLUS

  • Red Blood Cell (RBC) Lysis Buffer

  • Mitogen (e.g., Concanavalin A [Con A] or anti-CD3/anti-CD28 antibodies)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Proliferation dye (e.g., CFSE) or [³H]-thymidine

  • 96-well cell culture plates

  • Flow cytometer or liquid scintillation counter

Methodology:

  • Splenocyte Isolation:

    • Aseptically harvest spleens from mice and place them in sterile RPMI medium.

    • Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides or using a cell strainer.

    • Centrifuge the cell suspension and resuspend the pellet in RPMI.

    • Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque PLUS.

    • Lyse remaining red blood cells using RBC Lysis Buffer.

    • Wash the splenocytes twice with RPMI and resuspend in complete RPMI medium.

    • Count the cells and adjust the concentration.

  • Cell Staining (for CFSE-based assay):

    • Incubate splenocytes with CFSE at a final concentration of 1-5 µM for 10-15 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI.

    • Wash the cells three times with complete RPMI.

  • Cell Plating and Treatment:

    • Plate the CFSE-labeled or unlabeled splenocytes in a 96-well plate at a density of 2 x 10⁵ cells/well.

    • Add the mitogen (e.g., Con A at 1-5 µg/mL) to the appropriate wells.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Proliferation Measurement:

    • CFSE-based assay:

      • Harvest the cells and stain with cell surface markers for T cells (e.g., anti-CD3, anti-CD4, anti-CD8) if desired.

      • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

    • [³H]-thymidine incorporation assay:

      • Add 1 µCi of [³H]-thymidine to each well 18-24 hours before the end of the incubation period.

      • Harvest the cells onto glass fiber filters using a cell harvester.

      • Measure the incorporated radioactivity using a liquid scintillation counter.

Workflow Diagram:

Splenocyte_Proliferation_Workflow Start Start: Harvest Spleens Isolate Isolate Splenocytes Start->Isolate Stimulate Stimulate with Mitogen + Treat with this compound Isolate->Stimulate Incubate Incubate 48-72h Stimulate->Incubate Measure Measure Proliferation Incubate->Measure End End: Analyze Data Measure->End

Caption: A simplified workflow for a splenocyte proliferation assay.

Conclusion and Future Directions

This compound is a promising small molecule inhibitor of the PD-1 pathway with demonstrated in vitro activity. However, a significant gap in the publicly available information, particularly the definitive chemical structure, hinders a complete understanding of its structure-activity relationship, physicochemical properties, and precise mechanism of action. Future research should focus on the disclosure of the chemical structure of Compound 12 from patent WO2015033301A1. Subsequent studies should then aim to:

  • Elucidate the binding mode of this compound to the PD-1 receptor.

  • Determine its IC₅₀ value in various functional assays.

  • Evaluate its efficacy and pharmacokinetic profile in preclinical in vivo models of cancer.

  • Investigate its selectivity against other immune checkpoint proteins.

The development of orally bioavailable small molecule inhibitors of the PD-1/PD-L1 pathway, such as this compound, represents a significant advancement in cancer immunotherapy, potentially offering an alternative to monoclonal antibody-based therapies. Further research and data transparency are crucial to fully realize the therapeutic potential of this compound.

References

The Biological Activity of PD-1-IN-17 TFA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-1-IN-17 TFA, also known as CA-170, is a first-in-class, orally bioavailable small molecule immunomodulator. Initially identified as a programmed cell death-1 (PD-1) inhibitor, subsequent research has revealed its dual antagonism of the PD-L1/L2 and V-domain Ig suppressor of T-cell activation (VISTA) immune checkpoints. This guide provides a comprehensive overview of the biological activity of this compound, presenting key preclinical data, detailed experimental methodologies, and a thorough examination of its mechanism of action.

Introduction

The development of immune checkpoint inhibitors has revolutionized cancer therapy. By blocking inhibitory pathways that restrict T-cell activity, these agents can unleash a potent anti-tumor immune response. This compound (CA-170) emerged from a patent describing 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives as immunomodulators[1][2]. It was initially characterized as a PD-1 inhibitor that demonstrated a significant effect in a splenocyte proliferation assay[3][4][5]. Further investigation, detailed in a pivotal study in Communications Biology, identified CA-170 as an oral immune checkpoint inhibitor that targets both PD-L1 and VISTA[6]. This dual activity suggests a broader mechanism of action than initially understood and holds promise for overcoming some of the limitations of antibody-based therapies. However, it is important to note that some studies have questioned the direct binding of CA-170 to PD-L1, suggesting its primary effects may be mediated through the VISTA pathway[7].

Mechanism of Action

This compound is proposed to function by disrupting the inhibitory signaling of two distinct immune checkpoint pathways: PD-1/PD-L1 and VISTA.

  • PD-1/PD-L1 Pathway: The interaction between PD-1 on activated T-cells and its ligand, PD-L1, on tumor cells, leads to the suppression of T-cell proliferation, cytokine release, and cytotoxic activity. This compound is suggested to interfere with this interaction, thereby restoring T-cell-mediated anti-tumor immunity[6].

  • VISTA Pathway: VISTA is another negative checkpoint regulator that suppresses T-cell function. This compound has been shown to rescue T-cell function from VISTA-mediated inhibition[6].

The proposed mechanism involves the formation of a defective ternary complex, where this compound binds to PD-L1 in the cellular context without preventing the assembly of the PD-1:PD-L1 complex, but still blocks the downstream inhibitory signaling[6].

PD-1_IN_17_TFA_Mechanism_of_Action cluster_tcell T-Cell cluster_apc Tumor Cell / APC TCR TCR MHC MHC TCR->MHC PD-1 PD-1 PD-L1 PD-L1 PD-1->PD-L1 Activation T-Cell Activation Inhibition Inhibition Inhibition->Activation MHC->Activation PD-L1->Inhibition PD-1_IN-17_TFA This compound PD-1_IN-17_TFA->PD-L1 Inhibits Interaction

Figure 1: Proposed mechanism of this compound on the PD-1/PD-L1 signaling pathway.

Quantitative Biological Data

The biological activity of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound (CA-170)
Assay TypeTargetMetricValueSource
Splenocyte ProliferationPD-1% Inhibition92% at 100 nM[3][4][5]
T-cell Proliferation RescuePD-L1EC501.1 µM[6]
IFN-γ Release RescuePD-L1EC500.3 µM[6]
IFN-γ Release RescuePD-L2EC500.6 µM[6]
IFN-γ Release RescueVISTAEC500.8 µM[6]
Selectivity Assay (IL-2 Release)CTLA-4/B7-1ActivityNo rescue observed[6]
Table 2: In Vivo Anti-Tumor Efficacy of this compound (CA-170)
Tumor ModelDosing RegimenTGI (%)Source
CT26 (Colon Carcinoma)10 mg/kg, daily40%[6]
MC38 (Colon Adenocarcinoma)3 mg/kg, daily50%[6]
B16F10 (Melanoma)100 mg/kg, daily41%[8]
TGI: Tumor Growth Inhibition

Experimental Protocols

Splenocyte Proliferation Assay (Inferred from Patent and Literature)

This protocol is inferred from the initial discovery reports.

  • Cell Isolation: Isolate splenocytes from healthy donor mice.

  • Cell Culture: Culture splenocytes in complete RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics.

  • Stimulation: Stimulate splenocytes with anti-CD3 and anti-CD28 antibodies to induce proliferation.

  • Treatment: Treat stimulated splenocytes with varying concentrations of this compound. A concentration of 100 nM was shown to be effective[3][4][5].

  • Proliferation Measurement: After a 72-hour incubation, assess cell proliferation using a standard method such as [3H]-thymidine incorporation or a colorimetric assay (e.g., MTS or WST-1).

  • Data Analysis: Calculate the percentage of inhibition of proliferation compared to a vehicle-treated control.

Splenocyte_Proliferation_Assay_Workflow Start Start Isolate Isolate Splenocytes Start->Isolate Culture Culture Splenocytes Isolate->Culture Stimulate Stimulate with anti-CD3/anti-CD28 Culture->Stimulate Treat Treat with This compound Stimulate->Treat Incubate Incubate for 72h Treat->Incubate Measure Measure Proliferation Incubate->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Figure 2: Workflow for the splenocyte proliferation assay.
In Vitro T-Cell Functional Assays (Summarized from Sasikumar et al., 2021)

These assays assess the ability of this compound to rescue T-cell function from checkpoint inhibition.

  • Cell Preparation: Use human peripheral blood mononuclear cells (PBMCs).

  • Assay Setup:

    • For PD-L1/L2 Inhibition: Coat plates with anti-CD3 antibody. Add soluble anti-CD28 antibody, recombinant human PD-L1 or PD-L2, and varying concentrations of this compound to the PBMCs.

    • For VISTA Inhibition: Use a similar setup with recombinant human VISTA.

  • Incubation: Culture the cells for a specified period (e.g., 72 hours for proliferation, 48-72 hours for cytokine release).

  • Endpoint Measurement:

    • Proliferation: Measure T-cell proliferation using methods like CFSE dilution analyzed by flow cytometry.

    • Cytokine Release: Measure the concentration of IFN-γ in the culture supernatant using ELISA.

  • Data Analysis: Determine the EC50 values for the rescue of proliferation and IFN-γ release.

In Vivo Syngeneic Mouse Tumor Models (Summarized from Sasikumar et al., 2021)

These studies evaluate the anti-tumor efficacy of orally administered this compound.

  • Animal Models: Use immunocompetent mice (e.g., BALB/c or C57BL/6) implanted with syngeneic tumor cells (e.g., CT26, MC38, B16F10).

  • Treatment: Once tumors are established, administer this compound orally at specified doses and schedules (e.g., daily). Include vehicle control and positive control (e.g., anti-PD-1 antibody) groups.

  • Tumor Growth Monitoring: Measure tumor volume at regular intervals.

  • Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations by flow cytometry. Key markers include CD4, CD8, and proliferation markers like Ki-67.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effects and changes in immune cell populations.

Conclusion

This compound (CA-170) is a promising oral immunomodulatory agent with a dual mechanism of action targeting the PD-L1 and VISTA pathways. Preclinical data demonstrate its ability to restore T-cell function and mediate anti-tumor efficacy in various models. The ongoing clinical development of this compound will be crucial in determining its therapeutic potential in cancer treatment. The debate regarding its direct binding to PD-L1 highlights the complexity of its mechanism and warrants further investigation. This guide provides a foundational understanding of the biological activity of this compound for professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to PD-1-IN-17 TFA and the PD-1/PD-L1 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that regulates T-cell activation and proliferation.[1] Under normal physiological conditions, this pathway is essential for maintaining self-tolerance and preventing autoimmune reactions.[2] However, many cancer cells exploit this mechanism to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and inhibition of the anti-tumor immune response.[1][2]

The clinical success of monoclonal antibodies that block the PD-1/PD-L1 interaction has revolutionized cancer therapy.[1] Despite their efficacy, antibody-based therapies have limitations, including potential immunogenicity, high manufacturing costs, and poor penetration into the tumor microenvironment.[3] This has spurred the development of small molecule inhibitors targeting this pathway, which offer potential advantages such as oral bioavailability and improved tumor penetration.[3]

This technical guide provides a comprehensive overview of PD-1-IN-17 TFA, a small molecule inhibitor of the PD-1 pathway, and delves into the intricacies of the PD-1/PD-L1 signaling cascade. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the compound's properties, mechanism of action, and relevant experimental protocols.

This compound: Chemical Properties and Synthesis

This compound, also referred to as Compound 12 in patent WO2015033301A1, is a 1,3,4-oxadiazole derivative identified as an immunomodulator that inhibits the PD-1 signaling pathway.[4][5]

PropertyValueSource
IUPAC Name (2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acidPubChem
Molecular Formula C16H24F3N7O8PubChem
Molecular Weight 499.40 g/mol PubChem

Synthesis:

The synthesis of PD-1-IN-17 is detailed in patent WO2015033301A1. The general scheme involves the coupling of a substituted 1,3,4-oxadiazole core with an amino acid derivative. The trifluoroacetic acid (TFA) salt is typically formed during the final purification steps using reversed-phase high-performance liquid chromatography (RP-HPLC) with TFA as a mobile phase additive.[6] Trifluoroacetic acid is a strong acid commonly used in peptide synthesis and purification and can form salts with basic functional groups in the molecule.[6][7]

The PD-1/PD-L1 Signaling Pathway and Mechanism of Action of PD-1-IN-17

The interaction between PD-1 on T-cells and PD-L1 on tumor cells or antigen-presenting cells (APCs) initiates a signaling cascade that suppresses T-cell activity.[8] Upon binding, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated.[9] This leads to the recruitment of the phosphatases SHP-1 and SHP-2.[9]

SHP-1 and SHP-2 dephosphorylate key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, thereby inhibiting the PI3K/Akt and Ras/MEK/ERK signaling cascades.[8][10] The net effect is a reduction in T-cell proliferation, cytokine production, and cytotoxic activity, allowing tumor cells to evade immune destruction.[8][10]

PD-1-IN-17 is described as an inhibitor of the PD-1 signaling pathway.[5] While the exact binding target (PD-1 or PD-L1) is not explicitly stated in the available public information, small molecule inhibitors of this pathway typically function by directly binding to either PD-1 or PD-L1 and preventing their interaction. This blockade abrogates the inhibitory signaling, restoring T-cell function and enhancing the anti-tumor immune response.

PD1_Signaling_Pathway cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell / APC cluster_Inhibitor Mechanism of PD-1-IN-17 TCR TCR PI3K PI3K TCR->PI3K Ras Ras TCR->Ras CD28 CD28 CD28->PI3K PD1 PD-1 SHP1_2 SHP-1/SHP-2 PD1->SHP1_2 recruits Akt Akt PI3K->Akt Proliferation T-Cell Proliferation Cytokine Release Cytotoxicity Akt->Proliferation MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Proliferation SHP1_2->PI3K dephosphorylates SHP1_2->Ras dephosphorylates PDL1 PD-L1 PDL1->PD1 binds PD1_IN_17 PD-1-IN-17 PD1_IN_17->PDL1 blocks interaction

Figure 1: PD-1/PD-L1 Signaling Pathway and Inhibition.

In Vitro Data for this compound

The primary publicly available in vitro data for PD-1-IN-17 comes from the patent WO2015033301A1, which describes its effect on splenocyte proliferation.[4][5]

AssayCompoundConcentrationResultSource
Splenocyte Proliferation AssayPD-1-IN-17 (Compound 12)100 nM92% inhibition of splenocyte proliferation[4][5]

No further in vitro data, such as IC50 values from direct binding assays (e.g., HTRF) or other cell-based assays, are readily available in the public domain for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of PD-1/PD-L1 inhibitors like this compound.

Splenocyte Proliferation Assay

This assay is used to assess the ability of a compound to reverse PD-L1-mediated suppression of T-cell proliferation.

Principle: T-cell proliferation, often stimulated by antigens or mitogens, is inhibited by the engagement of PD-1 with PD-L1. An effective PD-1/PD-L1 inhibitor will block this interaction and restore T-cell proliferation, which can be measured by various methods, such as the incorporation of a fluorescent dye like CFSE or by measuring ATP levels as an indicator of cell viability.

Detailed Protocol (based on general procedures):

  • Splenocyte Isolation:

    • Euthanize a mouse (e.g., C57BL/6) and aseptically remove the spleen.

    • Homogenize the spleen in RPMI-1640 medium to create a single-cell suspension.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the remaining cells (splenocytes) with RPMI-1640 and resuspend to a final concentration of 1-2 x 10^6 cells/mL.

  • CFSE Staining (Optional, for proliferation tracking):

    • Incubate splenocytes with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM for 10-15 minutes at 37°C.

    • Quench the staining reaction by adding fetal bovine serum (FBS).

    • Wash the cells to remove excess CFSE.

  • Assay Setup:

    • Plate the splenocytes in a 96-well plate.

    • Add a T-cell stimulus, such as anti-CD3/CD28 antibodies or a mitogen like Concanavalin A.

    • Add recombinant mouse PD-L1-Fc to the wells to induce PD-1-mediated inhibition.

    • Add serial dilutions of the test compound (e.g., this compound) to the wells. Include appropriate controls (no inhibitor, no PD-L1).

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Data Acquisition and Analysis:

    • CFSE Dilution: Analyze the cells by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

    • Cell Viability: Alternatively, add a reagent like CellTiter-Glo® to measure ATP levels, which correlate with the number of viable cells.

    • Calculate the percentage of proliferation inhibition reversal for each concentration of the test compound.

Splenocyte_Assay_Workflow start Start isolate Isolate Splenocytes from Mouse Spleen start->isolate stain Stain with CFSE (Optional) isolate->stain plate Plate Splenocytes stain->plate stimulate Add T-Cell Stimulus (e.g., anti-CD3/CD28) plate->stimulate inhibit Add Recombinant PD-L1 stimulate->inhibit add_compound Add Test Compound (e.g., PD-1-IN-17) inhibit->add_compound incubate Incubate for 72-96h add_compound->incubate analyze Analyze Proliferation (Flow Cytometry or Viability Assay) incubate->analyze end End analyze->end HTRF_Assay_Workflow start Start add_compound Add Test Compound to Plate start->add_compound add_proteins Add Tagged PD-1 and PD-L1 add_compound->add_proteins incubate1 Incubate (Binding Equilibration) add_proteins->incubate1 add_antibodies Add Donor and Acceptor Antibodies incubate1->add_antibodies incubate2 Incubate (Detection) add_antibodies->incubate2 read_plate Read HTRF Signal incubate2->read_plate analyze Calculate HTRF Ratio and IC50 read_plate->analyze end End analyze->end NMR_Workflow start Start prepare_protein Prepare 15N-labeled Target Protein start->prepare_protein prepare_ligand Prepare Test Compound Stock start->prepare_ligand ref_spectrum Acquire Reference 1H-15N HSQC Spectrum of Protein prepare_protein->ref_spectrum titrate Titrate Compound into Protein Sample prepare_ligand->titrate ref_spectrum->titrate acquire_spectra Acquire HSQC Spectra at Each Titration Point titrate->acquire_spectra analyze Analyze Chemical Shift Perturbations (CSPs) acquire_spectra->analyze map_binding Map Binding Site and Determine Kd analyze->map_binding end End map_binding->end

References

The Effect of Small Molecule PD-1/PD-L1 Inhibitors on Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "PD-1-IN-17 TFA" is not referenced in publicly available scientific literature. This guide provides a comprehensive overview of the effects of well-characterized small molecule inhibitors of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) pathway on cytokine production, using representative molecules as examples.

Introduction

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Tumor cells often exploit this pathway to evade immune surveillance by upregulating PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and reduced anti-tumor immunity. Small molecule inhibitors targeting the PD-1/PD-L1 interaction have emerged as a promising therapeutic alternative to monoclonal antibodies, offering potential advantages in terms of oral bioavailability and tissue penetration. A key mechanism by which these inhibitors exert their anti-tumor effects is by restoring the capacity of T cells to produce effector cytokines. This guide provides a technical overview of the impact of these small molecule inhibitors on cytokine production, with a focus on quantitative data and experimental methodologies.

Core Mechanism of Action: Reinvigorating T-Cell Effector Function

Small molecule PD-1/PD-L1 inhibitors function by disrupting the interaction between PD-1 and its ligand, PD-L1. This blockade releases the "brakes" on T-cell activity, leading to the reactivation of exhausted T cells and the enhancement of their effector functions. One of the primary consequences of this restored T-cell activity is a significant increase in the production and secretion of pro-inflammatory and cytotoxic cytokines.

Many small molecule PD-L1 inhibitors, such as those from the Bristol-Myers Squibb (BMS) series, induce the dimerization of PD-L1 on the cell surface. This dimerization sterically hinders the binding of PD-1 to PD-L1, effectively blocking the inhibitory signal.

Quantitative Analysis of Cytokine Production

The following tables summarize the quantitative effects of representative small molecule PD-1/PD-L1 inhibitors on the production of key cytokines in in vitro cellular assays.

Table 1: Effect of INCB086550 on IFN-γ Production

Cell SystemTreatment ConditionsConcentrationIFN-γ InductionEC50Reference
Human T cells co-cultured with CHO-PD-L1 cells3-day incubationIncreasing concentrationsConcentration-dependent increase9.8 nmol/L[1]
Human whole blood stimulated with Staphylococcal Enterotoxin B (SEB)5-day incubationIncreasing concentrationsConcentration-dependent increase-[1]

Table 2: Effect of BMS-202 (PCC0208025) on IFN-γ Production

Cell SystemTreatment ConditionsConcentration RangeEffect on IFN-γ ProductionReference
Human CD3+ T cells stimulated with anti-CD3/anti-CD28 and suppressed with human PD-L1 protein72-hour incubation0.01 - 1 µMMarkedly rescued PD-L1-mediated inhibition

Table 3: Effect of CA-170 on IFN-γ Production

Cell SystemTreatment ConditionsEffect on IFN-γ ProductionReference
Human Peripheral Blood Mononuclear Cells (PBMCs)Not specifiedPromotes IFN-γ secretion in the presence of inhibitory proteins[2]

Experimental Protocols

T-Cell and Antigen-Presenting Cell (APC) Co-Culture for Cytokine Release Assay

This protocol is a representative method for assessing the ability of a small molecule PD-1/PD-L1 inhibitor to enhance T-cell cytokine production in a co-culture system.

a. Cell Preparation:

  • T-Cells: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further enrich for CD3+ T cells using magnetic-activated cell sorting (MACS) if required.

  • Target Cells (APCs): Chinese Hamster Ovary (CHO) cells engineered to express human PD-L1 (CHO-hPD-L1) are commonly used. Alternatively, cancer cell lines with high endogenous or IFN-γ-induced PD-L1 expression can be utilized.

b. Co-culture Setup:

  • Seed the target cells (e.g., CHO-hPD-L1) in a 96-well flat-bottom plate and allow them to adhere overnight.

  • The following day, wash the target cells and add the primary T cells at a desired Effector:Target (E:T) ratio (e.g., 5:1).

  • Add a T-cell stimulus, such as anti-CD3 antibody (e.g., at 1 µg/mL), to provide the primary activation signal.

  • Add the small molecule PD-1/PD-L1 inhibitor at a range of concentrations to be tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., an anti-PD-1 or anti-PD-L1 antibody).

  • Incubate the co-culture for 48-72 hours at 37°C in a humidified CO2 incubator.

c. Cytokine Measurement:

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant for cytokine analysis.

  • Quantify the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.

Intracellular Cytokine Staining by Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing T cells at a single-cell level.

a. Cell Stimulation:

  • Stimulate PBMCs or purified T cells in culture medium with a potent stimulus such as a combination of Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin for 4-6 hours.

  • In the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture medium. This prevents the secretion of cytokines, causing them to accumulate within the cell.

b. Staining Procedure:

  • Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).

  • Perform cell surface staining by incubating the cells with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.

  • Wash the cells to remove unbound antibodies.

  • Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve cell morphology and antigenicity.

  • Permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or Triton X-100). This allows antibodies to access intracellular antigens.

  • Perform intracellular staining by incubating the permeabilized cells with fluorescently-conjugated antibodies against the cytokines of interest (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).

  • Wash the cells to remove unbound intracellular antibodies.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

c. Data Analysis:

  • Gate on the T-cell populations of interest based on their surface marker expression (e.g., CD3+CD8+ for cytotoxic T cells).

  • Quantify the percentage of cells positive for each cytokine within the gated populations.

Signaling Pathways and Logical Relationships

PD-1 Signaling Pathway Inhibition

The following diagram illustrates the canonical PD-1 signaling pathway and how its inhibition by a small molecule inhibitor can lead to enhanced T-cell activation and cytokine production.

PD1_Signaling_Inhibition cluster_TCR T-Cell Receptor Signaling cluster_PD1 PD-1 Inhibitory Pathway TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg AP1 AP-1 ZAP70->AP1 Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB NFAT NFAT PLCg->NFAT Cytokines Cytokine Production (IFN-γ, TNF-α, IL-2) NFAT->Cytokines NFkB->Cytokines AP1->Cytokines PD1 PD-1 SHP2 SHP2 PD1->SHP2 Recruitment PDL1 PD-L1 PDL1->PD1 Binding SHP2->ZAP70 Dephosphorylates SHP2->PI3K Inhibits Inhibitor Small Molecule Inhibitor Inhibitor->PDL1 Blocks Interaction

Caption: PD-1 signaling inhibition by a small molecule antagonist.

Experimental Workflow for Cytokine Production Analysis

The following diagram outlines the typical experimental workflow for evaluating the effect of a small molecule PD-1/PD-L1 inhibitor on cytokine production.

Experimental_Workflow start Start cell_prep Prepare T-Cells and Target Cells start->cell_prep co_culture Set up Co-culture Assay cell_prep->co_culture treatment Add Small Molecule Inhibitor (Dose-Response) co_culture->treatment incubation Incubate for 48-72h treatment->incubation supernatant Collect Supernatant incubation->supernatant elisa Cytokine Quantification (ELISA or Multiplex) supernatant->elisa data_analysis Data Analysis (Dose-Response Curves, EC50) elisa->data_analysis end End data_analysis->end

Caption: Workflow for cytokine production analysis.

Conclusion

Small molecule inhibitors of the PD-1/PD-L1 pathway represent a promising class of cancer immunotherapeutics. Their ability to reinvigorate T-cell effector functions, including the robust production of key cytokines like IFN-γ, is central to their anti-tumor activity. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to assess the immunomodulatory effects of novel small molecule inhibitors targeting this critical immune checkpoint. As this field continues to evolve, a deeper understanding of the nuanced effects of these molecules on the broader cytokine network will be crucial for optimizing their therapeutic potential.

References

Unveiling the Target Engagement of PD-1-IN-17 TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the target binding affinity and mechanism of action of PD-1-IN-17 TFA, a small molecule inhibitor of the Programmed Death-1 (PD-1) receptor. While specific binding affinity constants for this compound are not publicly available, this document synthesizes the known functional data and places it within the broader context of PD-1/PD-L1 inhibitor characterization. We will delve into the common experimental protocols used to assess the binding and functional activity of such molecules, providing a framework for understanding the preclinical evaluation of this important class of immunomodulators.

This compound: Profile and Functional Activity

This compound is a 1,3,4-oxadiazole derivative identified as a potent inhibitor of the PD-1 pathway.[1] It originates from the patent WO2015033301A1, where it is referred to as Compound 12.[1] While direct binding affinity data such as IC50, Ki, or KD values for its interaction with the PD-1 receptor have not been disclosed in publicly accessible literature, a key piece of functional data has been reported.

Table 1: Functional Activity of this compound

Assay TypeTarget CellsConcentrationResultReference
Splenocyte Proliferation AssaySplenocytes100 nM92% inhibition of proliferation[1]

This result from a splenocyte proliferation assay indicates that this compound can effectively suppress T-cell proliferation at a nanomolar concentration, a hallmark of potent PD-1 pathway inhibition. The lack of a specific IC50 value from this assay, however, means the precise potency in this cellular context remains to be fully elucidated.

The PD-1/PD-L1 Signaling Pathway and Mechanism of Inhibition

The PD-1 receptor, expressed on the surface of activated T cells, plays a crucial role in downregulating the immune response. Its engagement by its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells, leads to the inhibition of T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing cancer cells to evade immune surveillance. Small molecule inhibitors like this compound are designed to disrupt this interaction, restoring the anti-tumor immune response.

PD1_Signaling_Pathway cluster_T_Cell T-Cell cluster_APC Antigen Presenting Cell / Tumor Cell TCR TCR PI3K_Akt PI3K/Akt Pathway TCR->PI3K_Akt Ras_MAPK Ras/MAPK Pathway TCR->Ras_MAPK CD28 CD28 CD28->PI3K_Akt PD1 PD-1 Inhibition Inhibition of T-Cell Function PD1->Inhibition Activation T-Cell Activation, Proliferation, Cytokine Release PI3K_Akt->Activation Ras_MAPK->Activation Inhibition->PI3K_Akt Inhibition->Ras_MAPK MHC MHC MHC->TCR Signal 1 CD80_86 CD80/86 CD80_86->CD28 Signal 2 (Co-stimulation) PDL1 PD-L1 PDL1->PD1 Inhibitory Signal PD1_IN_17 This compound PD1_IN_17->PD1 Blocks Interaction

PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Assessing PD-1 Inhibitor Binding and Activity

To fully characterize a PD-1 inhibitor like this compound, a series of biochemical and cell-based assays are typically employed. Below are detailed methodologies for key experiments.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a common biochemical method to quantify the binding affinity of an inhibitor to the PD-1/PD-L1 interaction in a high-throughput format.

Principle: This assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., PD-L1). When the two proteins interact, the fluorophores are in close proximity, and excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

Experimental Protocol:

  • Reagent Preparation:

    • Recombinant human PD-1 protein tagged with a donor fluorophore (e.g., 6xHis-tag for binding to an anti-His-Europium antibody).

    • Recombinant human PD-L1 protein tagged with an acceptor fluorophore (e.g., Fc-tag for binding to an anti-Fc-d2 antibody).

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • Test compound (this compound) serially diluted in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of serially diluted test compound or control to the wells of a low-volume 384-well white plate.

    • Add 4 µL of the tagged PD-1 protein solution to each well.

    • Add 4 µL of the tagged PD-L1 protein solution mixed with the HTRF detection reagents to each well.

    • Incubate the plate in the dark at room temperature for 1 to 4 hours.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

HTRF_Workflow start Start reagent_prep Prepare Reagents: - Tagged PD-1 (Donor) - Tagged PD-L1 (Acceptor) - Test Compound Dilutions start->reagent_prep dispense_compound Dispense Test Compound into 384-well Plate reagent_prep->dispense_compound add_pd1 Add Tagged PD-1 Solution dispense_compound->add_pd1 add_pdl1 Add Tagged PD-L1 and HTRF Detection Reagents add_pd1->add_pdl1 incubate Incubate at Room Temperature add_pdl1->incubate read_plate Read Plate on HTRF Reader incubate->read_plate analyze_data Calculate HTRF Ratio and Determine IC50 read_plate->analyze_data end End analyze_data->end

Generalized workflow for an HTRF-based PD-1/PD-L1 binding assay.
Cell-Based Reporter Assay

Cell-based assays are crucial for determining the functional consequences of PD-1/PD-L1 blockade in a more physiologically relevant context.

Principle: This assay utilizes two engineered cell lines: one expressing PD-L1 (e.g., CHO-K1 cells) and another "effector" cell line (e.g., Jurkat T-cells) co-expressing PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT). When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits T-cell activation and thus reduces reporter gene expression. An inhibitor of this interaction will restore T-cell activation and lead to an increase in the reporter signal.

Experimental Protocol:

  • Cell Culture:

    • Maintain PD-L1 expressing cells and PD-1/NFAT-luciferase Jurkat cells in appropriate culture media.

  • Assay Procedure (96-well plate format):

    • Seed the PD-L1 expressing cells in a 96-well white-walled, clear-bottom plate and incubate overnight to allow for cell adherence.

    • The next day, remove the culture medium and add serially diluted test compound (this compound).

    • Add the PD-1/NFAT-luciferase Jurkat cells to each well.

    • Co-culture the cells for 6-24 hours at 37°C in a CO2 incubator.

  • Data Acquisition and Analysis:

    • Add a luciferase substrate reagent (e.g., Bio-Glo™) to each well.

    • Incubate at room temperature for 5-10 minutes to allow for signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.

Splenocyte Proliferation Assay

This is a primary functional assay using primary immune cells to assess the ability of a compound to enhance T-cell proliferation upon stimulation.

Principle: Splenocytes, a mixed population of immune cells including T-cells and antigen-presenting cells (APCs), are isolated from a mouse spleen. The T-cells are stimulated to proliferate using an anti-CD3 antibody, which mimics T-cell receptor activation. In the presence of PD-L1, this proliferation is suppressed. A PD-1 inhibitor will block this suppression and restore T-cell proliferation, which can be measured by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE).

Experimental Protocol:

  • Splenocyte Isolation:

    • Harvest spleens from mice (e.g., C57BL/6).

    • Prepare a single-cell suspension by mechanical disruption and passage through a cell strainer.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash and resuspend the splenocytes in complete RPMI medium.

  • Assay Procedure (96-well plate format):

    • Coat a 96-well plate with an anti-CD3 antibody.

    • Add splenocytes to the wells.

    • Add serially diluted test compound (this compound) and a source of PD-L1 (e.g., recombinant PD-L1-Fc or PD-L1 expressing cells).

    • Incubate for 48-72 hours at 37°C in a CO2 incubator.

  • Data Acquisition and Analysis:

    • For ³H-thymidine incorporation: Add ³H-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

    • For CFSE dilution: Label the splenocytes with CFSE before plating. After incubation, analyze the cells by flow cytometry to measure the dilution of the CFSE dye as a result of cell division.

    • Calculate the percentage of inhibition of proliferation at each compound concentration relative to controls.

Conclusion

This compound has been identified as a potent functional inhibitor of the PD-1 pathway, demonstrating significant inhibition of splenocyte proliferation at a concentration of 100 nM. While specific binding affinity data remains to be publicly disclosed, the established methodologies of HTRF, cell-based reporter assays, and primary cell proliferation assays provide a robust framework for the comprehensive characterization of this and other small molecule PD-1 inhibitors. Further studies to determine the precise IC50 and EC50 values, as well as the binding kinetics and in vivo efficacy, will be critical in fully elucidating the therapeutic potential of this compound. This guide provides the foundational knowledge for researchers and drug developers to understand and evaluate the target engagement of this promising class of cancer immunotherapeutics.

References

Preliminary Studies on PD-1-IN-17 TFA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-1-IN-17 TFA, also known as CA-170 and AUPM170, is an orally bioavailable small molecule immunomodulator designed to act as a dual antagonist of the programmed cell death-1 (PD-1) pathway and the V-domain Ig suppressor of T-cell activation (VISTA) pathway. Preclinical studies have demonstrated its potential to reverse T-cell exhaustion and promote anti-tumor immunity. This technical guide provides a comprehensive overview of the preliminary studies on this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the ongoing scientific discussion regarding its direct molecular interactions. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of the current state of research on this compound.

Introduction

The PD-1/PD-L1 axis is a critical immune checkpoint pathway that regulates T-cell activation and tolerance.[1] Tumor cells can exploit this pathway to evade immune surveillance by upregulating PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and inhibition of the anti-tumor immune response.[1] Monoclonal antibodies targeting PD-1 or PD-L1 have shown significant clinical success in treating various cancers.[1] However, these therapies have limitations, including intravenous administration, long half-life, and immune-related adverse events.[2] Small molecule inhibitors of the PD-1 pathway, such as this compound, offer potential advantages, including oral administration and shorter half-lives, which may allow for better management of adverse effects.[2] this compound is a first-in-class investigational drug that also targets VISTA, another key negative regulator of T-cell activation, suggesting a broader immunomodulatory effect.[2][3]

Mechanism of Action

The precise mechanism of action of this compound is a subject of ongoing scientific discussion.

2.1. Proposed Mechanism: Formation of a Defective Ternary Complex

One proposed mechanism suggests that this compound functions by inducing the formation of a defective ternary complex between PD-1 and PD-L1. While it does not prevent the physical interaction of PD-1 and PD-L1, it is thought to alter the conformation of the complex in a way that prevents the downstream signaling that leads to T-cell inhibition.[4] This model is supported by functional data demonstrating the rescue of T-cell activity in the presence of PD-L1.

2.2. The Binding Controversy

Conversely, several independent studies have reported a lack of direct binding of this compound to recombinant PD-L1 protein in various biophysical assays, including NMR and surface plasmon resonance (SPR).[5][6] These findings challenge the direct binding and ternary complex formation model. The developers of this compound have countered these findings by suggesting that the recombinant proteins used in these assays may lack the necessary post-translational modifications present in the native cellular environment, which could be crucial for the interaction.[1][4] They have presented data from cell-based NMR experiments that they argue supports an interaction in a more physiologically relevant context.[1][4]

2.3. Dual Antagonism of PD-L1 and VISTA

Regardless of the precise binding mechanism to PD-L1, there is a consensus that this compound functionally antagonizes both the PD-L1 and VISTA pathways.[3][7] VISTA is another immune checkpoint protein that suppresses T-cell activation through a distinct mechanism from PD-1.[3] By inhibiting both pathways, this compound has the potential to induce a more robust anti-tumor immune response.[3]

Signaling Pathways

The following diagram illustrates the proposed signaling pathways affected by this compound.

PD1_VISTA_pathways cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell cluster_Inhibitor This compound (CA-170) PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction VISTA VISTA VISTA_R VISTA Receptor VISTA->VISTA_R Interaction Inhibition T-Cell Inhibition PD1->Inhibition VISTA_R->Inhibition TCR TCR Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation CD28 CD28 CD28->Activation Inhibitor This compound Inhibitor->PD1 Functional Antagonism Inhibitor->VISTA_R Functional Antagonism

Caption: Proposed signaling pathways targeted by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity

AssayCell TypeMetricThis compound ConcentrationResultReference
Splenocyte ProliferationMouse Splenocytes% Inhibition Reversal100 nM92%[8][9]
T-Cell Proliferation Rescue (PD-L1 mediated)Human PBMCsEC50~100-200 nMPotent Rescue
IFN-γ Secretion Rescue (PD-L1 mediated)Human PBMCsEC50~50-150 nMPotent Rescue[3][10]
T-Cell Proliferation Rescue (VISTA mediated)Human PBMCsEC50~200-400 nMPotent Rescue[3]
IFN-γ Secretion Rescue (VISTA mediated)Human PBMCsEC50~100-300 nMPotent Rescue[3][10]

Table 2: In Vivo Efficacy in Mouse Tumor Models

Tumor ModelMouse StrainDosing RegimenMetricResultReference
CT26 Colon CarcinomaBALB/c100 mg/kg, oral, dailyTumor Growth InhibitionSignificant inhibition
B16F10 MelanomaC57BL/6100 mg/kg, oral, dailyTumor Growth InhibitionSignificant inhibition[6]
MC38 Colon AdenocarcinomaC57BL/610 mg/kg, oral, dailyTumor Growth Inhibition43%[6]

Table 3: Pharmacokinetic Properties

SpeciesBioavailability (Oral)Plasma Half-lifeReference
Mouse~40%~0.5 hours[10]
Cynomolgus Monkey<10%~3.25 - 4.0 hours[10]
Human (Phase 1)Dose-proportional exposureShort[11]

Experimental Protocols

5.1. In Vitro T-Cell Proliferation and Cytokine Release Assays

  • Objective: To assess the ability of this compound to rescue T-cell function from PD-L1 or VISTA-mediated inhibition.

  • Methodology:

    • Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

    • PBMCs are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation.

    • Recombinant human PD-L1 or VISTA protein is added to the culture to inhibit T-cell activation.

    • This compound is added at various concentrations.

    • For proliferation: T-cell proliferation is measured after 3-5 days using a standard method such as CFSE dilution assessed by flow cytometry or [³H]-thymidine incorporation.

    • For cytokine release: Supernatants are collected after 24-72 hours, and the concentration of IFN-γ is measured by ELISA.

  • Data Analysis: EC50 values are calculated from the dose-response curves.

in_vitro_workflow cluster_workflow In Vitro Assay Workflow start Isolate Human PBMCs stimulate Stimulate with anti-CD3/anti-CD28 start->stimulate inhibit Add recombinant PD-L1 or VISTA stimulate->inhibit treat Add this compound (various concentrations) inhibit->treat prolif Measure T-Cell Proliferation (3-5 days) treat->prolif cytokine Measure IFN-γ Release (24-72 hours) treat->cytokine end Calculate EC50 prolif->end cytokine->end

Caption: Experimental workflow for in vitro T-cell functional assays.

5.2. In Vivo Murine Tumor Models

  • Objective: To evaluate the anti-tumor efficacy of orally administered this compound.

  • Methodology:

    • Syngeneic tumor cells (e.g., CT26, B16F10, MC38) are implanted subcutaneously into immunocompetent mice (e.g., BALB/c, C57BL/6).

    • Once tumors are established (e.g., 50-100 mm³), mice are randomized into treatment and vehicle control groups.

    • This compound is administered orally, typically once daily, at specified doses.

    • Tumor volume is measured regularly (e.g., every 2-3 days) with calipers.

    • At the end of the study, tumors and spleens may be harvested for analysis of tumor-infiltrating lymphocytes (TILs) and peripheral T-cell activation by flow cytometry.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare treatment groups.

Clinical Development

A Phase I clinical trial (NCT02812875) has been completed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors and lymphomas.[12][13] The trial employed a dose-escalation and expansion design.[4] Preliminary results indicated that the drug was well-tolerated and showed signs of immune modulation.[11]

Conclusion

This compound is a promising oral, small molecule, dual PD-L1 and VISTA antagonist with demonstrated preclinical anti-tumor activity. Its ability to functionally rescue T-cell activity and inhibit tumor growth in vivo warrants further investigation. The ongoing debate regarding its direct binding to PD-L1 highlights the complexities of small molecule immunomodulator development and the need for a multifaceted approach to understanding their mechanism of action. Further clinical studies are necessary to determine the therapeutic potential of this compound in cancer patients.

References

PD-1-IN-17 TFA: A Technical Guide for Cancer Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-17 TFA is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) signaling pathway, identified as Compound 12 in patent WO2015033301A1.[1][2] This compound belongs to a class of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives developed as immunomodulators.[1][2] The inhibition of the PD-1/PD-L1 axis is a clinically validated and transformative approach in cancer immunotherapy, primarily dominated by monoclonal antibodies. Small molecule inhibitors like this compound represent a promising alternative therapeutic modality, potentially offering advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs. This guide provides a comprehensive overview of the available technical information on this compound and the methodologies relevant to its evaluation in cancer immunology research.

Core Concepts: The PD-1/PD-L1 Pathway

The PD-1 receptor is a critical immune checkpoint expressed on the surface of activated T cells. Its ligand, PD-L1, can be expressed by tumor cells. The engagement of PD-1 by PD-L1 transduces an inhibitory signal into the T cell, leading to T cell "exhaustion" and a dampening of the anti-tumor immune response. This mechanism allows cancer cells to evade immune surveillance. The therapeutic goal of PD-1/PD-L1 inhibitors is to block this interaction, thereby restoring T cell effector function and enabling the immune system to recognize and eliminate cancer cells.

This compound: Compound Profile

This compound is supplied as a trifluoroacetic acid (TFA) salt. While the precise chemical structure of Compound 12 is not publicly disclosed in detail, its general class and some of its properties are known.

Table 1: Chemical and Biological Properties of this compound

PropertyValueSource
Identifier Compound 12 from patent WO2015033301A1MedchemExpress[1][2]
Chemical Class 1,3,4-oxadiazole/thiadiazole derivativePatent WO2015033301A1
Molecular Formula C₁₅H₂₃F₃N₆O₉MedchemExpress
Molecular Weight 488.37 g/mol MedchemExpress
Reported Activity Inhibits 92% of splenocyte proliferation at 100 nMMedchemExpress[1][2]

Quantitative Data

The publicly available quantitative data for this compound is limited. The primary reported activity is its effect on splenocyte proliferation. Further characterization data, such as IC50 values for PD-1/PD-L1 binding inhibition and in vivo efficacy, are not available in published literature.

Table 2: In Vitro Efficacy of this compound

AssayMetricResultConcentration
Splenocyte Proliferation Assay% Inhibition92%100 nM[1][2]
PD-1/PD-L1 Binding AssayIC50Data not available-

Table 3: In Vivo Efficacy of this compound

Tumor ModelDosing RegimenTumor Growth Inhibition (TGI)Survival Benefit
Data not availableData not availableData not availableData not available

Signaling Pathways and Mechanisms of Action

Small molecule inhibitors of the PD-1/PD-L1 pathway can act through various mechanisms. Some directly compete with PD-1 for binding to PD-L1, while others may induce the dimerization and subsequent internalization of PD-L1 on the tumor cell surface, effectively removing it from the immune synapse. The exact mechanism of this compound has not been publicly detailed.

PD1_Pathway PD-1/PD-L1 Signaling Pathway and Inhibition cluster_tcell T Cell cluster_tumor Tumor Cell TCR TCR PI3K_AKT PI3K/Akt Pathway TCR->PI3K_AKT Activates RAS_MEK Ras/MEK/Erk Pathway TCR->RAS_MEK Activates PD1 PD-1 SHP2 SHP2 PD1->SHP2 Recruits SHP2->PI3K_AKT Inhibits SHP2->RAS_MEK Inhibits Activation T Cell Activation (Proliferation, Cytokine Release) PI3K_AKT->Activation RAS_MEK->Activation MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Inhibitor This compound Inhibitor->PD1 Blocks Interaction

Figure 1: PD-1/PD-L1 signaling and the putative mechanism of this compound.

Experimental Protocols

Detailed experimental protocols for the specific studies involving this compound are not publicly available. The following are representative protocols for key assays used to characterize small molecule PD-1/PD-L1 inhibitors.

Splenocyte Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This assay is used to assess the ability of a compound to enhance T cell proliferation in response to alloantigen stimulation, a process that is naturally dampened by the PD-1/PD-L1 pathway.

  • Cell Isolation:

    • Isolate splenocytes from the spleens of two different strains of mice (e.g., C57BL/6 and BALB/c) to serve as responder and stimulator populations, respectively.

    • Prepare a single-cell suspension by mechanical disruption of the spleens followed by red blood cell lysis.

    • Wash and resuspend the cells in complete RPMI-1640 medium.

  • Assay Setup:

    • In a 96-well plate, seed the responder splenocytes (e.g., from C57BL/6 mice).

    • Treat the stimulator splenocytes (e.g., from BALB/c mice) with a mitotic inhibitor like mitomycin C to prevent their proliferation, then add them to the wells with the responder cells.

    • Add this compound at various concentrations to the appropriate wells. Include vehicle control (e.g., DMSO) and positive control (e.g., an anti-PD-1 antibody) wells.

  • Incubation and Proliferation Measurement:

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

    • Measure cell proliferation using a suitable method, such as:

      • [³H]-Thymidine incorporation: Add [³H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.

      • CFSE or CellTrace Violet staining: Stain the responder cells with a proliferation-tracking dye before plating. After incubation, analyze dye dilution by flow cytometry.

Splenocyte_Workflow start Start: Isolate Splenocytes responder Responder Splenocytes (e.g., C57BL/6) start->responder stimulator Stimulator Splenocytes (e.g., BALB/c) start->stimulator plate Co-culture Responder and Stimulator Cells in 96-well Plate responder->plate mitomycin Treat with Mitomycin C stimulator->mitomycin mitomycin->plate add_compound Add this compound (and controls) plate->add_compound incubate Incubate 72-96 hours add_compound->incubate measure Measure Proliferation ([3H]-Thymidine or Flow Cytometry) incubate->measure end End: Analyze Data measure->end

Figure 2: Experimental workflow for a splenocyte proliferation assay.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This is a common biochemical assay to quantify the direct inhibition of the PD-1/PD-L1 interaction.

  • Reagents:

    • Recombinant human PD-1 protein (e.g., with a His-tag).

    • Recombinant human PD-L1 protein (e.g., with a Biotin tag).

    • HTRF donor fluorophore-conjugated anti-tag antibody (e.g., anti-His-Europium).

    • HTRF acceptor fluorophore-conjugated streptavidin.

  • Assay Procedure:

    • In a low-volume 384-well plate, add this compound at various concentrations.

    • Add the recombinant PD-1 and PD-L1 proteins to the wells.

    • Add the HTRF detection reagents.

    • Incubate at room temperature for a specified time (e.g., 2 hours) to allow for binding and signal development.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

    • Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.

In Vivo Tumor Model Efficacy Study

Syngeneic mouse models are essential for evaluating the efficacy of immunomodulatory agents.

  • Model Selection and Tumor Implantation:

    • Select an appropriate syngeneic mouse model (e.g., MC38 or CT26 colorectal adenocarcinoma in C57BL/6 or BALB/c mice, respectively).

    • Subcutaneously implant a known number of tumor cells into the flank of the mice.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

    • Administer this compound via a suitable route (e.g., oral gavage) at one or more dose levels, according to a predetermined schedule.

    • Include a vehicle control group and a positive control group (e.g., anti-mouse PD-1 antibody).

  • Efficacy Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health.

    • At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis.

  • Pharmacodynamic and Biomarker Analysis:

    • Analyze tumors and spleens for immune cell infiltration (e.g., CD8+ T cells, regulatory T cells) by flow cytometry or immunohistochemistry.

    • Measure cytokine levels in the tumor microenvironment or serum.

Rationale for Targeting the PD-1/PD-L1 Axis

The development of inhibitors like this compound is based on a strong biological rationale.

Rationale tumor Tumor Cells Express PD-L1 pd1_pdl1_interaction PD-1 / PD-L1 Interaction tumor->pd1_pdl1_interaction evasion Immune Evasion progression Tumor Progression evasion->progression tcell_exhaustion T Cell Exhaustion tcell_exhaustion->evasion pd1_pdl1_interaction->tcell_exhaustion inhibit_interaction Block PD-1/PD-L1 with this compound inhibit_interaction->pd1_pdl1_interaction restore_tcell Restore T Cell Function inhibit_interaction->restore_tcell immune_response Enhanced Anti-Tumor Immune Response restore_tcell->immune_response tumor_rejection Tumor Rejection immune_response->tumor_rejection

Figure 3: Logical flow of the rationale for PD-1/PD-L1 inhibition.

Conclusion

This compound is a small molecule PD-1 pathway inhibitor with demonstrated in vitro activity in a splenocyte proliferation assay. As a compound from a patent, comprehensive preclinical data is not yet available in the public domain. The information and representative protocols provided in this guide are intended to offer a foundational understanding of this compound and the experimental approaches necessary for the evaluation of similar small molecule immunomodulators. Further research and publication are required to fully elucidate the therapeutic potential of this compound in cancer immunology.

References

An In-depth Technical Guide to the Trifluoroacetic Acid Salt of PD-1-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-1-IN-17 is a small molecule inhibitor of the programmed cell death-1 (PD-1) signaling pathway, identified as compound 12 in patent WO2015033301A1.[1] It is a 1,3,4-oxadiazole derivative that has demonstrated immunomodulatory activity, notably the inhibition of splenocyte proliferation.[1][2] This technical guide provides a comprehensive overview of the trifluoroacetic acid (TFA) salt of PD-1-IN-17, including its chemical properties, mechanism of action, synthesis, and in vitro biological activity. The information is intended for researchers and professionals involved in the discovery and development of novel cancer immunotherapies.

Chemical Properties and Structure

PD-1-IN-17 is chemically known as N-[[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]amino]carbonyl]-L-serine.[3] As it is typically synthesized and purified using methods involving trifluoroacetic acid, it is often supplied as a TFA salt. The trifluoroacetate anion acts as a counterion to the protonated basic functional groups within the molecule.[4][5]

Table 1: Chemical and Physical Properties of PD-1-IN-17 and its TFA Salt

PropertyValueSource
PD-1-IN-17 (Free Base)
CAS Number1673560-66-1[3]
Molecular FormulaC13H22N6O7[3]
Molecular Weight374.4 g/mol [3]
Formal NameN-[[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]amino]carbonyl]-L-serine[3]
SolubilitySoluble in DMSO[3]
PD-1-IN-17 TFA Salt
Molecular Weight488.37 g/mol [1]

The PD-1/PD-L1 Signaling Pathway and the Role of PD-1-IN-17

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. The interaction between PD-1 on T-cells and its ligand, PD-L1, on tumor cells leads to the suppression of the anti-tumor immune response. Small molecule inhibitors that disrupt this interaction are of significant interest in cancer immunotherapy.

PD1_Pathway Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 expresses MHC MHC Tumor Cell->MHC presents antigen via T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 expresses TCR TCR T-Cell->TCR expresses PD-L1->PD-1 binds to SHP2 SHP2 Activation PD-1->SHP2 recruits & activates MHC->TCR activates Downstream Signaling T-Cell Downstream Signaling SHP2->Downstream Signaling inhibits T-Cell Inactivation T-Cell Inactivation/ Exhaustion Downstream Signaling->T-Cell Inactivation PD-1-IN-17 PD-1-IN-17 (TFA Salt) PD-1-IN-17->PD-1 Inhibits Signaling

While PD-1-IN-17 is classified as a PD-1 inhibitor, some studies on related compounds from the same patent series suggest that they may not directly bind to PD-1 or PD-L1. This indicates a potential alternative mechanism of action, such as modulating an unknown protein that regulates the PD-1 axis. Further research is needed to elucidate the precise molecular interactions of PD-1-IN-17.

Synthesis and the Role of Trifluoroacetic Acid

PD-1-IN-17 belongs to a class of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives. The synthesis of such compounds generally involves multi-step reactions.

Synthesis_Workflow cluster_synthesis General Synthesis of 1,3,4-Oxadiazole Core cluster_purification Purification and Salt Formation Start Starting Materials (e.g., Acid Hydrazide) Step1 Reaction with Formic Acid Step2 Intramolecular Cyclization (e.g., with P2O5) Oxadiazole 1,3,4-Oxadiazole Derivative Crude Crude PD-1-IN-17 Oxadiazole->Crude Further synthetic steps RP-HPLC Reverse-Phase HPLC TFA_Mobile TFA in Mobile Phase Lyophilization Lyophilization Final This compound Salt

Trifluoroacetic acid (TFA) plays a crucial role in the synthesis and purification of peptide-like molecules such as PD-1-IN-17. It is commonly used as a strong acid for cleaving the molecule from a solid-phase resin during synthesis and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[4][5][6] The presence of TFA in the final product as a counterion can influence its solubility, stability, and biological activity. Researchers should be aware that residual TFA can sometimes interfere with in vitro assays.[5][7]

In Vitro Biological Activity

The primary reported in vitro activity of PD-1-IN-17 is its ability to inhibit splenocyte proliferation.

Table 2: In Vitro Activity of this compound Salt

AssayCell TypeConditionsResultSource
Splenocyte Proliferation AssayMouse Splenocytes100 nM this compound92% inhibition of proliferation[1]

Experimental Protocols

General Synthesis of 1,3,4-Oxadiazole Derivatives

The synthesis of the 1,3,4-oxadiazole core of PD-1-IN-17 likely follows established organic chemistry principles. A general, representative protocol is outlined below, based on common methods for synthesizing this class of compounds.

  • Formation of an Intermediate: An appropriate acid hydrazide is reacted with formic acid to form an N-formylhydrazide intermediate.

  • Cyclization: The intermediate undergoes intramolecular cyclization to form the 1,3,4-oxadiazole ring. This is often achieved by heating with a dehydrating agent such as phosphorus pentoxide (P2O5).

  • Further Modification: Additional synthetic steps are then carried out to append the serine and other functional groups to the oxadiazole core to yield the final PD-1-IN-17 molecule.

  • Purification: The crude product is purified by reverse-phase HPLC using a mobile phase containing trifluoroacetic acid.

  • Isolation: The purified fractions are lyophilized to yield PD-1-IN-17 as a trifluoroacetic acid salt.

Splenocyte Proliferation Assay

This assay is used to assess the immunomodulatory activity of a compound by measuring its effect on the proliferation of splenocytes, which are a mixed population of immune cells from the spleen.

  • Splenocyte Isolation: Spleens are harvested from mice (e.g., BALB/c) under sterile conditions. A single-cell suspension is prepared by mechanical dissociation of the spleens. Red blood cells are lysed using a suitable buffer.

  • Cell Culture: The isolated splenocytes are washed and resuspended in a complete cell culture medium. Cells are then seeded into 96-well plates at a predetermined density.

  • Stimulation and Treatment: Splenocytes are stimulated to proliferate using a mitogen such as concanavalin A (ConA) or lipopolysaccharide (LPS). The cells are then treated with various concentrations of this compound salt.

  • Proliferation Measurement: After a defined incubation period (e.g., 48-72 hours), cell proliferation is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. The absorbance is measured using a microplate reader, and the percentage of inhibition of proliferation is calculated relative to the stimulated, untreated control.

Conclusion and Future Directions

The trifluoroacetic acid salt of PD-1-IN-17 is a promising small molecule immunomodulator that has demonstrated in vitro activity consistent with the inhibition of the PD-1 signaling pathway. Its 1,3,4-oxadiazole scaffold represents a class of compounds with potential for further development as cancer therapeutics. However, several aspects require further investigation. Elucidating the precise molecular target and mechanism of action is critical, particularly given the questions surrounding its direct binding to PD-1 or PD-L1. Furthermore, comprehensive in vivo studies are necessary to evaluate its efficacy, pharmacokinetics, and safety profile in relevant animal models. The influence of the trifluoroacetate counterion on its biological activity in various experimental systems should also be carefully considered in future studies. Overall, PD-1-IN-17 serves as a valuable lead compound for the development of novel, orally bioavailable immunomodulatory agents.

References

PD-1-IN-17 TFA: A Technical Guide for Basic Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PD-1-IN-17 TFA, a potent inhibitor of the Programmed Cell Death-1 (PD-1) signaling pathway. This guide is intended for immunology researchers, scientists, and professionals in drug development seeking to understand and utilize this compound in basic research applications.

Introduction to this compound

This compound is a small molecule inhibitor of the PD-1 receptor, a critical immune checkpoint that regulates T-cell activation and tolerance.[1][2] By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), this compound can reinvigorate exhausted T-cells and enhance anti-tumor or anti-viral immunity.[3][4] This compound was first disclosed in patent WO2015033301A1 as a derivative of 1,3,4-oxadiazole and 1,3,4-thiadiazole with immunomodulatory properties.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₆H₂₄F₃N₇O₈PubChem
Molecular Weight 499.40 g/mol PubChem
Appearance Not specified-
Solubility Not specified-
Storage Store at -20°C for 1 month or -80°C for 6 months in a sealed container, away from moisture.MCE

Mechanism of Action: The PD-1/PD-L1 Signaling Pathway

Programmed Death-1 (PD-1) is a co-inhibitory receptor expressed on activated T-cells, B-cells, and natural killer (NK) cells.[3] Its ligands, PD-L1 and PD-L2, are expressed on various cell types, including antigen-presenting cells (APCs) and many cancer cells.[3] The engagement of PD-1 with its ligands initiates a signaling cascade that suppresses T-cell receptor (TCR) signaling, leading to the inhibition of T-cell proliferation, cytokine release, and cytotoxic activity.[1][3] This mechanism is crucial for maintaining self-tolerance and preventing autoimmune reactions.[3] However, many tumors exploit this pathway to evade immune surveillance.

This compound acts as an antagonist to this pathway. By presumably binding to the PD-1 receptor, it prevents the interaction with PD-L1 and PD-L2, thereby releasing the "brake" on T-cell activity and restoring their ability to mount an effective immune response.

Signaling Pathway Diagram

PD1_Signaling_Pathway Figure 1: PD-1/PD-L1 Signaling Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell cluster_Inhibitor Inhibitor PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Signal 2: Inhibition MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1: Activation SHP2 SHP-2 PD1->SHP2 Recruits PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K Akt Akt PI3K->Akt Proliferation Proliferation & Cytokine Release Akt->Proliferation Promotes SHP2->PI3K Inhibits PD1_IN_17 This compound PD1_IN_17->PD1 Blocks Interaction

Figure 1: PD-1/PD-L1 Signaling Pathway

In Vitro Efficacy: Splenocyte Proliferation Assay

The primary reported activity of this compound is its ability to inhibit the suppression of splenocyte proliferation.[1][2]

CompoundConcentrationEffectSource
This compound100 nM92% inhibition of splenocyte proliferation suppressionMCE

This result indicates that this compound can effectively rescue T-cell proliferation from the inhibitory effects of the PD-1 pathway in an in vitro setting.

Experimental Protocol: Representative Splenocyte Proliferation Assay

The following is a representative protocol for a splenocyte proliferation assay to evaluate the efficacy of PD-1 inhibitors. The specific protocol used for this compound is detailed in patent WO2015033301A1 and may differ from the protocol below.

Objective: To assess the ability of a PD-1 inhibitor to reverse the suppression of mitogen-stimulated splenocyte proliferation.

Materials:

  • Spleens from healthy mice (e.g., C57BL/6)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Red blood cell (RBC) lysis buffer (e.g., ACK buffer)

  • Mitogen (e.g., Concanavalin A (ConA) or Phytohemagglutinin (PHA))

  • This compound or other test compounds

  • Proliferation dye (e.g., Carboxyfluorescein succinimidyl ester (CFSE)) or proliferation assay reagent (e.g., MTT or [³H]-thymidine)

  • 96-well flat-bottom culture plates

  • Flow cytometer (for CFSE assay) or plate reader (for MTT assay) or liquid scintillation counter (for [³H]-thymidine assay)

Procedure:

  • Splenocyte Isolation:

    • Aseptically harvest spleens from mice and place them in a sterile petri dish containing RPMI-1640 medium.

    • Gently tease the spleens apart using sterile forceps and a syringe plunger to create a single-cell suspension.

    • Pass the cell suspension through a 70 µm cell strainer to remove debris.

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in RBC lysis buffer. Incubate for 5 minutes at room temperature to lyse red blood cells.

    • Add excess RPMI-1640 to stop the lysis, centrifuge, and resuspend the splenocytes in complete RPMI-1640.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • CFSE Staining (for flow cytometry-based proliferation analysis):

    • Adjust the splenocyte concentration to 1 x 10⁷ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640.

    • Wash the cells twice with complete RPMI-1640.

  • Cell Plating and Stimulation:

    • Resuspend the CFSE-labeled (or unlabeled for other assay types) splenocytes to a final concentration of 2 x 10⁶ cells/mL in complete RPMI-1640.

    • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640.

    • Add 50 µL of the compound dilutions to the appropriate wells. Include a vehicle control.

    • Add 50 µL of the mitogen (e.g., ConA at a final concentration of 5 µg/mL) to stimulate proliferation. Include unstimulated control wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Proliferation Analysis:

    • CFSE Assay:

      • Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

    • MTT Assay:

      • Add MTT reagent to each well and incubate for 4 hours.

      • Add solubilization solution to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • [³H]-Thymidine Incorporation Assay:

      • Add [³H]-thymidine to each well during the last 18-24 hours of incubation.

      • Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

Experimental Workflow Diagram

Splenocyte_Proliferation_Workflow Figure 2: Splenocyte Proliferation Assay Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Isolate Splenocytes B Label with CFSE (Optional) A->B C Plate Cells B->C D Add this compound C->D E Add Mitogen (e.g., ConA) D->E F Incubate 72h at 37°C, 5% CO2 E->F G Harvest Cells F->G H Analyze Proliferation (Flow Cytometry, MTT, etc.) G->H

Figure 2: Splenocyte Proliferation Assay Workflow

Applications in Basic Immunology Research

This compound can be a valuable tool for a variety of in vitro and potentially in vivo immunology studies, including:

  • Mechanism of T-cell exhaustion: Investigating the molecular pathways involved in T-cell dysfunction in chronic infections and cancer.

  • Screening for synergistic drug combinations: Evaluating the efficacy of this compound in combination with other immunomodulatory agents or targeted therapies.

  • Studying the role of the PD-1 pathway in autoimmune diseases: Although a PD-1 inhibitor would exacerbate autoimmunity, understanding its effects can provide insights into disease pathogenesis.

  • Validating the therapeutic potential of PD-1 blockade: Using it as a reference compound in the development of novel immune checkpoint inhibitors.

Conclusion

This compound is a potent small molecule inhibitor of the PD-1 pathway with demonstrated in vitro activity in rescuing suppressed splenocyte proliferation. Its well-defined chemical properties and clear mechanism of action make it a useful tool for basic immunology research aimed at understanding and manipulating the adaptive immune response. Further characterization of its in vivo efficacy and safety profile will be crucial for its potential translation into therapeutic applications.

Disclaimer: This document is intended for research purposes only. This compound is not for human use. Researchers should refer to the original patent and manufacturer's specifications for detailed information.

References

PD-1-IN-17 TFA: An In-depth Technical Guide for Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-17 TFA is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) signaling pathway, a critical immune checkpoint that regulates T-cell activation and tolerance. As a research tool, this compound offers a valuable alternative to antibody-based blockade for investigating the therapeutic potential of targeting the PD-1/PD-L1 axis in oncology and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its use in immunotherapy research.

Core Compound Information

This compound, identified as Compound 12 in patent WO2015033301A1, is a potent modulator of the immune response.[1] Its primary reported activity is the significant inhibition of splenocyte proliferation, a key indicator of T-cell activation.

PropertyValueReference
Compound Name This compoundMedchemExpress
Patent Identifier WO2015033301A1, Compound 12[1]
Molecular Formula C₂₄H₂₇FN₆O₅WO2015033301A1
Molecular Weight 514.51WO2015033301A1
Reported Activity 92% inhibition of splenocyte proliferation at 100 nM[1]

Mechanism of Action: The PD-1/PD-L1 Signaling Pathway

The PD-1 receptor, expressed on the surface of activated T-cells, plays a crucial role in dampening the immune response upon engagement with its ligands, PD-L1 and PD-L2, which can be expressed on tumor cells and other cells in the tumor microenvironment. This interaction leads to the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1, which in turn dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as PI3K and ZAP70. The net effect is the inhibition of T-cell proliferation, cytokine release, and cytotoxic activity, allowing tumors to evade immune surveillance. This compound, as a PD-1 inhibitor, is designed to disrupt this interaction, thereby restoring T-cell effector functions.

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds & Inhibits MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Binds SHP2 SHP-2 PD1->SHP2 Recruits ZAP70 ZAP70 TCR->ZAP70 Activates CD28 CD28 PI3K PI3K SHP2->PI3K Dephosphorylates (Inhibits) SHP2->ZAP70 Dephosphorylates (Inhibits) Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K->Activation Activates ZAP70->Activation Activates PD1_IN_17 This compound PD1_IN_17->PD1 Inhibits

Caption: PD-1 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard immunological assays and can be adapted for the evaluation of this compound.

Splenocyte Proliferation Assay

This assay is fundamental for assessing the effect of this compound on T-cell proliferation.

Objective: To determine the dose-dependent effect of this compound on the proliferation of splenocytes stimulated with a mitogen.

Materials:

  • This compound

  • Spleens from healthy mice (e.g., C57BL/6)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol

  • Concanavalin A (ConA) or Phytohemagglutinin (PHA)

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT-based)

  • 96-well flat-bottom cell culture plates

  • Single-cell suspension preparation reagents (e.g., sterile mesh, syringe plunger)

Procedure:

  • Prepare a single-cell suspension of splenocytes from mouse spleens under sterile conditions.

  • Lyse red blood cells using an ACK lysis buffer.

  • Wash the splenocytes with complete RPMI-1640 medium and count the viable cells using a hemocytometer and trypan blue exclusion.

  • Resuspend the cells to a final concentration of 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Add 50 µL of a T-cell mitogen (e.g., ConA at a final concentration of 5 µg/mL) to all wells except for the unstimulated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • For [³H]-Thymidine incorporation:

    • Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours.

    • Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive methods, follow the manufacturer's instructions for the specific kit being used (e.g., add MTT reagent and measure absorbance, or analyze CFSE dilution by flow cytometry).

  • Calculate the percentage of proliferation inhibition relative to the mitogen-stimulated vehicle control.

PD-1/PD-L1 Blockade Bioassay (Reporter Gene Assay)

This cell-based assay provides a quantitative measure of the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell signaling.

Objective: To quantify the potency of this compound in blocking the PD-1/PD-L1 interaction, leading to the activation of a reporter gene (e.g., luciferase) downstream of the T-cell receptor.

Materials:

  • PD-1 Effector Cells (e.g., Jurkat cells engineered to express human PD-1 and an NFAT-luciferase reporter)

  • PD-L1 aAPC/CHO-K1 Cells (CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor activator)

  • This compound

  • Assay medium (as recommended by the cell line provider)

  • White, opaque 96-well assay plates

  • Luciferase detection reagent

  • Luminometer

Procedure:

  • Culture and maintain the PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells according to the supplier's instructions.

  • On the day of the assay, harvest and resuspend both cell types in the assay medium to the recommended concentrations.

  • Prepare serial dilutions of this compound in the assay medium.

  • In a 96-well white, opaque plate, add the PD-L1 aAPC/CHO-K1 cells.

  • Add the serially diluted this compound or a vehicle control to the wells.

  • Add the PD-1 Effector Cells to all wells.

  • Incubate the plate for 6-24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Equilibrate the plate and its contents to room temperature.

  • Add the luciferase detection reagent to each well according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the concentration of this compound and determine the EC₅₀ value.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., HTRF, AlphaLISA) Determine IC50 for PD-1/PD-L1 binding Cellular_Assay Cell-Based Assay (e.g., Reporter Gene Assay) Determine EC50 for functional blockade Biochemical_Assay->Cellular_Assay Confirms cellular activity Primary_Cell_Assay Primary Immune Cell Assay (e.g., Splenocyte Proliferation) Assess impact on primary T-cell function Cellular_Assay->Primary_Cell_Assay Validates in primary cells Tumor_Model Syngeneic Mouse Tumor Model (e.g., MC38, CT26) Evaluate anti-tumor efficacy Primary_Cell_Assay->Tumor_Model Informs in vivo studies PK_PD Pharmacokinetics/Pharmacodynamics Assess drug exposure and target engagement in vivo Tumor_Model->PK_PD Correlates efficacy with exposure

Caption: A typical experimental workflow for evaluating a PD-1 inhibitor like this compound.

Data Presentation

Currently, the publicly available quantitative data for this compound is limited. Further investigation of the source patent and related publications is required to populate a comprehensive data table.

Table 1: Biological Activity of this compound

AssayDescriptionResultConcentration
Splenocyte ProliferationInhibition of mitogen-stimulated mouse splenocyte proliferation.92% Inhibition100 nM

Logical Relationships in PD-1 Blockade

The therapeutic rationale for using PD-1 inhibitors like this compound is based on a clear logical progression from molecular interaction to anti-tumor immune response.

Logical_Relationship Inhibitor This compound Blockade Blockade of PD-1/PD-L1 Interaction Inhibitor->Blockade Leads to TCell_Activation Restoration of T-Cell Activation Blockade->TCell_Activation Results in Cytokine_Release Increased Cytokine Release (e.g., IFN-γ, IL-2) TCell_Activation->Cytokine_Release Causes Tumor_Killing Enhanced Tumor Cell Killing by Cytotoxic T-Lymphocytes TCell_Activation->Tumor_Killing Causes Cytokine_Release->Tumor_Killing Enhances Tumor_Regression Tumor Regression Tumor_Killing->Tumor_Regression Leads to

Caption: Logical flow from PD-1/PD-L1 blockade to tumor regression.

Conclusion

This compound is a promising research tool for the investigation of PD-1/PD-L1 checkpoint blockade. Its small molecule nature offers potential advantages in terms of oral bioavailability and tissue penetration compared to monoclonal antibodies. The provided protocols and diagrams serve as a guide for researchers to effectively utilize and characterize this compound in their immunotherapy studies. Further research is warranted to fully elucidate its in vivo efficacy and potential for clinical translation.

References

In Vitro Functional Analysis of PD-1-IN-17 TFA: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-17 TFA, also identified as CA-170, is a small molecule inhibitor that has been investigated for its immunomodulatory properties. Initially reported as a potent inhibitor of the Programmed Death-1 (PD-1) pathway, it has been a subject of interest for its potential therapeutic applications in oncology. This technical guide provides a comprehensive overview of the in vitro function of this compound, presenting key data, experimental methodologies, and a critical discussion of its mechanism of action.

Quantitative Data Summary

The primary in vitro functional data for this compound originates from the patent WO2015033301A1. The key finding is its effect on T-cell proliferation.

CompoundAssayConcentrationResultSource
This compoundSplenocyte Proliferation Assay100 nM92% inhibition of splenocyte proliferationPatent WO2015033301A1

Mechanism of Action: An Evolving Understanding

This compound (CA-170) was initially described as a small molecule that targets and binds to the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1), PD-L2, and V-domain Ig suppressor of T-cell activation (VISTA). This binding was purported to inhibit the interaction between PD-1 on activated T-cells and its ligands, thereby abrogating the suppression of T-lymphocyte immune responses and enhancing anti-tumor immunity.

However, subsequent independent studies have introduced significant debate regarding this proposed mechanism. A 2019 study by Musielak et al. employed biophysical and cell-based assays, including Nuclear Magnetic Resonance (NMR) spectroscopy and Homogeneous Time-Resolved Fluorescence (HTRF), to investigate the direct binding of CA-170 to PD-L1. The findings from this study indicated a lack of direct binding between CA-170 and human or mouse PD-L1.[1] This suggests that the observed immunomodulatory effects of this compound may be mediated through an alternative, indirect mechanism that does not involve direct inhibition of the PD-1/PD-L1 interaction.

Signaling Pathways

The canonical PD-1/PD-L1 signaling pathway and the initially proposed mechanism of action for this compound are depicted below.

PD1_Signaling cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Signal 2 (Inhibition) MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 (Activation) SHP2 SHP2 PD1->SHP2 recruits PI3K_AKT PI3K/Akt Pathway SHP2->PI3K_AKT inhibits RAS_MEK_ERK Ras/MEK/ERK Pathway SHP2->RAS_MEK_ERK inhibits TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K_AKT->TCell_Activation RAS_MEK_ERK->TCell_Activation PD1_IN_17 This compound (Proposed Initial MOA) PD1_IN_17->PDL1 blocks interaction

Caption: Proposed PD-1/PD-L1 signaling pathway and the initial hypothesis for this compound's mechanism of action.

Experimental Protocols

While the precise experimental details from the original patent are not publicly available, a representative protocol for a splenocyte proliferation assay to evaluate the in vitro function of a PD-1 inhibitor is provided below. This protocol is based on standard immunological methods.

Representative Splenocyte Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

Objective: To assess the ability of this compound to reverse PD-L1-mediated suppression of T-cell proliferation in a co-culture of splenocytes from two different mouse strains.

Materials:

  • This compound (or CA-170)

  • Splenocytes from two different mouse strains (e.g., C57BL/6 and BALB/c)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • Anti-CD3 antibody (functional grade)

  • Recombinant murine PD-L1/Fc chimera

  • CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation tracking dye

  • 96-well flat-bottom culture plates

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Methodology:

  • Preparation of Splenocytes:

    • Aseptically harvest spleens from C57BL/6 (responder) and BALB/c (stimulator) mice.

    • Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells with complete RPMI-1640 medium and count viable cells using a hemocytometer and trypan blue exclusion.

  • Labeling of Responder Cells:

    • Resuspend C57BL/6 splenocytes at 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells three times with complete RPMI-1640 medium.

  • Assay Setup:

    • Plate the CFSE-labeled responder splenocytes (C57BL/6) at 2 x 10^5 cells/well in a 96-well flat-bottom plate.

    • Add the stimulator splenocytes (BALB/c) at 2 x 10^5 cells/well.

    • Add anti-CD3 antibody to a final concentration of 1 µg/mL to stimulate T-cell activation.

    • To induce immunosuppression, add recombinant murine PD-L1/Fc to a final concentration of 10 µg/mL.

    • Add this compound at various concentrations (e.g., a serial dilution from 1 µM to 1 nM). Include a vehicle control (e.g., DMSO).

    • Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Wash the cells with FACS buffer.

    • Stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the live lymphocyte population and then on CD4+ or CD8+ T-cells.

    • Assess proliferation by the dilution of the CFSE signal. The percentage of proliferating cells is determined by the proportion of cells that have undergone one or more divisions.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value if possible.

Experimental Workflow Visualization

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Assay Assay Setup cluster_Analysis Data Acquisition & Analysis Isolate_Splenocytes Isolate Splenocytes (Responder & Stimulator) Label_Responders Label Responder Cells (e.g., CFSE) Isolate_Splenocytes->Label_Responders Plate_Cells Plate Responder & Stimulator Cells Label_Responders->Plate_Cells Add_Stimulation Add Anti-CD3 & Recombinant PD-L1 Plate_Cells->Add_Stimulation Add_Compound Add this compound (Dose-Response) Add_Stimulation->Add_Compound Incubate Incubate (72-96 hours) Add_Compound->Incubate FACS Flow Cytometry Analysis Incubate->FACS Analyze_Proliferation Analyze Proliferation (CFSE Dilution) FACS->Analyze_Proliferation

References

The Significance of PD-1 Inhibition by PD-1-IN-17 TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that regulates T-cell activation and tolerance. In the tumor microenvironment, cancer cells can exploit this pathway to evade immune surveillance. PD-1-IN-17 TFA, a small molecule inhibitor of the PD-1/PD-L1 interaction, has emerged as a promising agent for cancer immunotherapy. This technical guide provides an in-depth overview of the significance of PD-1 inhibition by this compound, including its mechanism of action, biochemical and cellular activity, and the experimental methodologies used for its characterization.

Introduction to the PD-1/PD-L1 Pathway

The interaction between PD-1, a receptor expressed on activated T-cells, and its ligand PD-L1, often overexpressed on tumor cells, delivers an inhibitory signal to the T-cell, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[1][2] By blocking this interaction, immune checkpoint inhibitors can restore T-cell function and enable the immune system to recognize and eliminate cancer cells.[1][3]

This compound: A Potent PD-1 Inhibitor

This compound is a small molecule inhibitor of the PD-1 pathway. It has been identified as Compound 12 in patent WO2015033301A1.

Mechanism of Action

This compound functions by disrupting the protein-protein interaction between PD-1 and PD-L1. By binding to PD-1, it sterically hinders the binding of PD-L1, thereby preventing the delivery of the inhibitory signal to the T-cell. This restores T-cell proliferation and cytokine production, leading to an enhanced anti-tumor immune response.

cluster_t_cell T-Cell cluster_apc Tumor Cell / APC TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 PD1 PD-1 PD1->Activation MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal PD1_IN_17 This compound PD1_IN_17->PD1 Inhibition

Figure 1: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound

Quantitative Data

The primary reported activity of this compound is its ability to inhibit the proliferation of splenocytes.

CompoundAssayResultConcentrationSource
This compoundSplenocyte Proliferation Assay92% Inhibition100 nM

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of PD-1 inhibitors like this compound.

Splenocyte Proliferation Assay

This assay is a primary method to assess the immuno-stimulatory activity of compounds that block T-cell co-inhibitory signaling.

Objective: To determine the ability of this compound to enhance T-cell proliferation in a mixed lymphocyte reaction (MLR).

Methodology:

  • Cell Preparation:

    • Isolate splenocytes from two different mouse strains (e.g., C57BL/6 and BALB/c) to serve as responder and stimulator cells, respectively.

    • Treat the stimulator splenocytes with mitomycin C to prevent their proliferation.

  • Co-culture:

    • Co-culture the responder and stimulator splenocytes in a 96-well plate.

  • Compound Treatment:

    • Add varying concentrations of this compound to the co-culture. Include a vehicle control.

  • Proliferation Measurement:

    • After a set incubation period (typically 3-5 days), assess cell proliferation using a standard method such as:

      • [³H]-thymidine incorporation: Pulse the cells with [³H]-thymidine for the final 18-24 hours of culture. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

      • CFSE staining: Label the responder cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture. After incubation, analyze the dilution of CFSE by flow cytometry, which is indicative of cell division.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation at each concentration of this compound relative to the vehicle control.

start Start isolate Isolate Splenocytes (Responder & Stimulator) start->isolate treat_stimulator Treat Stimulator Cells (Mitomycin C) isolate->treat_stimulator coculture Co-culture Responder & Stimulator Cells treat_stimulator->coculture add_compound Add this compound coculture->add_compound incubate Incubate (3-5 days) add_compound->incubate measure_prolif Measure Proliferation ([3H]-thymidine or CFSE) incubate->measure_prolif analyze Analyze Data measure_prolif->analyze end End analyze->end cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound PD1_A PD-1-His PDL1_A PD-L1-Biotin PD1_A->PDL1_A Binding Signal_A High Signal Donor_A Donor Donor_A->PD1_A Acceptor_A Acceptor Acceptor_A->PDL1_A PD1_B PD-1-His PDL1_B PD-L1-Biotin Signal_B Low Signal Inhibitor This compound Inhibitor->PD1_B Inhibition Donor_B Donor Donor_B->PD1_B Acceptor_B Acceptor Acceptor_B->PDL1_B

References

An In-Depth Technical Guide to Early-Stage Research Involving PD-1-IN-17 TFA (CA-170)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-17 TFA, also known as CA-170 or AUPM-170, is an orally bioavailable small molecule inhibitor that has garnered significant interest in the field of cancer immunotherapy.[1][2] Unlike many immunotherapeutic agents that are monoclonal antibodies, CA-170 offers the potential for oral administration, which could significantly improve patient convenience and accessibility. This technical guide provides a comprehensive overview of the core preclinical data and methodologies associated with the early-stage research of this compound, intended to equip researchers with the foundational knowledge for further investigation.

Core Mechanism of Action

This compound (CA-170) is a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][3] By targeting these key negative regulators of T-cell function, CA-170 aims to restore and enhance the body's natural anti-tumor immune response. The binding of PD-L1 on tumor cells to the PD-1 receptor on T-cells, or the engagement of VISTA, leads to the suppression of T-cell proliferation, cytokine release, and cytotoxic activity. CA-170 is designed to block these interactions, thereby "releasing the brakes" on the immune system and allowing for a more robust attack against cancer cells.[1][3]

Quantitative Biological Activity

The biological activity of this compound has been characterized in several in vitro functional assays. A key finding from early research is its ability to inhibit splenocyte proliferation. The following table summarizes the available quantitative data.

AssayTarget/SystemEndpointResultReference
Splenocyte Proliferation AssayMurine SplenocytesInhibition of Proliferation92% inhibition at 100 nMPatent WO2015033301A1
T-cell Proliferation RescuePD-L1, PD-L2, or VISTA-inhibited T-lymphocytesDose-dependent enhancement of proliferationPotent activity comparable to blocking antibodies[4][5]
IFN-γ Secretion RescuePD-L1, PD-L2, or VISTA-inhibited lymphocytesRescue of IFN-γ secretionPotent activity comparable to blocking antibodies[4][6]

Experimental Protocols

Splenocyte Proliferation Assay (CFSE-based)

This protocol outlines a general method for assessing the effect of this compound on the proliferation of splenocytes, a common method for evaluating the activity of immunomodulatory compounds. This method is based on the widely used Carboxyfluorescein succinimidyl ester (CFSE) dilution assay.[7][8][9][10]

Objective: To determine the percentage of inhibition of splenocyte proliferation induced by this compound.

Materials:

  • This compound (CA-170)

  • Freshly isolated murine splenocytes

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell mitogen (e.g., Concanavalin A or anti-CD3/CD28 antibodies)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Splenocyte Isolation: Isolate splenocytes from a mouse spleen under sterile conditions. Prepare a single-cell suspension by mechanical dissociation and red blood cell lysis.

  • CFSE Labeling: Wash the splenocytes and resuspend them in PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. Incubate for 5 minutes on ice.

  • Cell Seeding: Wash the cells twice with complete medium and resuspend to the desired plating density. Seed the cells in a 96-well plate.

  • Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add a T-cell mitogen (e.g., Concanavalin A at 2.5 µg/mL) to all wells except for the unstimulated control.

  • Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and wash with FACS buffer. Acquire the samples on a flow cytometer, exciting the CFSE at 488 nm and detecting emission at ~520 nm.

  • Data Analysis: Gate on the live, single-cell population. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. The percentage of inhibition is calculated by comparing the proliferation in the compound-treated wells to the vehicle-treated (stimulated) control.

Visualizations

PD-1 and VISTA Signaling Pathways

PD1_VISTA_Signaling cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell cluster_drug Mechanism of this compound PDL1 PD-L1 PD1 PD-1 PDL1->PD1 VISTA_Ligand VISTA Ligand VISTA VISTA VISTA_Ligand->VISTA SHP2 SHP-2 PD1->SHP2 Recruits VISTA->SHP2 TCR TCR PI3K PI3K TCR->PI3K Activation CD28 CD28 CD28->PI3K SHP2->PI3K Dephosphorylates Inhibition Inhibition SHP2->Inhibition AKT Akt PI3K->AKT Proliferation Proliferation & Cytokine Release AKT->Proliferation PD1_IN_17 This compound (CA-170) PD1_IN_17->PDL1 Blocks PD1_IN_17->VISTA Blocks

Caption: PD-1 and VISTA inhibitory signaling pathways and the blocking action of this compound.

Experimental Workflow for Splenocyte Proliferation Assay

Splenocyte_Proliferation_Workflow start Start isolate Isolate Murine Splenocytes start->isolate label_cfse Label Cells with CFSE isolate->label_cfse quench Quench Staining label_cfse->quench wash_resuspend Wash and Resuspend Cells quench->wash_resuspend plate_cells Plate Cells in 96-well Plate wash_resuspend->plate_cells add_compound Add this compound (or Vehicle Control) plate_cells->add_compound stimulate Stimulate with Mitogen (e.g., anti-CD3/CD28) add_compound->stimulate incubate Incubate for 72-96 hours stimulate->incubate harvest Harvest Cells incubate->harvest analyze Analyze by Flow Cytometry harvest->analyze end End analyze->end

Caption: Workflow for assessing splenocyte proliferation using a CFSE-based assay.

Conclusion

This compound (CA-170) represents a promising orally available small molecule for cancer immunotherapy by targeting the PD-L1 and VISTA pathways. The preclinical data indicate its potential to effectively restore T-cell function. The provided experimental protocols and visualizations serve as a foundational resource for researchers aiming to further investigate the properties and potential applications of this and similar immunomodulatory compounds. Further detailed characterization of its binding kinetics, in vivo efficacy in various tumor models, and pharmacokinetic/pharmacodynamic relationships will be crucial for its continued development.

References

In-Depth Technical Guide: PD-1-IN-17 TFA (CA-170) and Its Role in Immune Checkpoint Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PD-1-IN-17 TFA, also known as CA-170 or AUPM-170, is an orally bioavailable small molecule immunomodulator investigated for its potential to inhibit the programmed cell death-1 (PD-1) pathway, a critical immune checkpoint in cancer therapy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation. A notable controversy regarding its direct binding to PD-L1 is also discussed, presenting a balanced perspective for researchers in the field.

Introduction to this compound (CA-170)

This compound is identified as the trifluoroacetic acid salt of CA-170. It was initially described in patent WO2015033301A1 as a 1,3,4-oxadiazole derivative with immunomodulatory properties. Subsequent research and development have positioned CA-170 as a first-in-class oral, small-molecule antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T-cell activation (VISTA). By targeting these pathways, CA-170 aims to restore T-cell-mediated anti-tumor immunity.

Chemical Identity:

IdentifierValue
Compound Name This compound
Synonyms CA-170, AUPM-170
Chemical Name (((S)-4-amino-1-(5-((1S,2R)-1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl)-4-oxobutyl)carbamoyl)-L-serine trifluoroacetic acid
Molecular Formula C₁₅H₂₃F₃N₆O₉
Molecular Weight 488.38 g/mol
CAS Number 1673534-76-3 (free base)

Mechanism of Action

CA-170 is proposed to function as a dual inhibitor of PD-L1 and VISTA, two key negative regulators of T-cell activation. The intended mechanism involves the disruption of the inhibitory signals mediated by these checkpoint proteins, thereby reactivating the anti-tumor immune response.

PD-1/PD-L1 Pathway Inhibition

The interaction between PD-1 on activated T-cells and its ligand, PD-L1, expressed on tumor cells and other immune cells, leads to T-cell exhaustion and immune evasion by the tumor. By inhibiting this interaction, CA-170 is designed to restore the cytotoxic function of T-cells within the tumor microenvironment.

VISTA Pathway Inhibition

VISTA is another immune checkpoint protein that suppresses T-cell activation. The dual inhibition of both PD-L1 and VISTA by CA-170 is hypothesized to have a synergistic effect, leading to a more robust anti-tumor immune response compared to targeting either pathway alone.

The Binding Controversy

While several sources describe CA-170 as a direct inhibitor of the PD-1/PD-L1 interaction, a 2020 study by Kocik-Krol et al. presented evidence suggesting that CA-170 does not directly bind to PD-L1. Using biophysical methods such as NMR spectroscopy and HTRF assays, the researchers were unable to detect a direct interaction. This has led to a debate within the scientific community regarding the precise mechanism of action of CA-170. Alternative hypotheses suggest that CA-170 may act downstream of the PD-1/PD-L1 interaction or through an indirect mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound (CA-170) from preclinical and clinical studies.

Table 1: Preclinical Activity
AssayResultSource
Splenocyte Proliferation Assay 92% inhibition of splenocyte proliferation at 100 nMMedchemExpress, MedKoo Biosciences
PD-L1 Functional Rescue Potent rescue of T-cell proliferation and effector functions inhibited by PD-L1/L2Sasikumar PG, et al. (2021)[1]
VISTA Functional Rescue Potent rescue of T-cell proliferation and effector functions inhibited by VISTASasikumar PG, et al. (2021)[1]
Table 2: Clinical Trial Information (Phase 1)
ParameterDetailsSource
Clinical Trial ID NCT02812875ClinicalTrials.gov[2]
Title A Study of CA-170 (Oral PD-L1, PD-L2 and VISTA Checkpoint Antagonist) in Patients With Advanced Tumors and LymphomasClinicalTrials.gov[2]
Status CompletedClinicalTrials.gov[2]
Patient Population Adult patients with advanced solid tumors or lymphomasClinicalTrials.gov[2]
Intervention Orally administered CA-170ClinicalTrials.gov[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments cited in the evaluation of this compound.

Splenocyte Proliferation Assay

This assay is used to assess the immunomodulatory activity of a compound by measuring its effect on the proliferation of splenocytes (a mixed population of immune cells from the spleen).

Methodology:

  • Splenocyte Isolation: Spleens are harvested from mice (e.g., C57BL/6) and mechanically dissociated to create a single-cell suspension. Red blood cells are lysed using an ACK lysis buffer.

  • Cell Culture: Splenocytes are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 2-mercaptoethanol.

  • Stimulation and Treatment: Cells are stimulated with a mitogen, such as concanavalin A (ConA) or anti-CD3/CD28 antibodies, to induce proliferation. This compound is added at various concentrations.

  • Proliferation Measurement: After a defined incubation period (e.g., 72 hours), cell proliferation is measured using a standard method such as:

    • [³H]-thymidine incorporation assay: The amount of radioactive thymidine incorporated into the DNA of proliferating cells is quantified.

    • CFSE dilution assay: Cells are labeled with the fluorescent dye CFSE. As cells divide, the dye is distributed equally between daughter cells, leading to a measurable decrease in fluorescence intensity by flow cytometry.

  • Data Analysis: The percentage of inhibition of proliferation is calculated by comparing the proliferation in the presence of the compound to the proliferation of stimulated, untreated cells.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is a highly sensitive method used to measure the binding affinity of a compound to its target protein, in this case, the interaction between PD-1 and PD-L1.

Methodology:

  • Reagents:

    • Recombinant human PD-1 protein tagged with a donor fluorophore (e.g., Europium cryptate).

    • Recombinant human PD-L1 protein tagged with an acceptor fluorophore (e.g., d2).

    • This compound at various concentrations.

  • Assay Procedure:

    • The tagged proteins and the test compound are incubated together in an assay buffer in a microplate.

    • If PD-1 and PD-L1 bind, the donor and acceptor fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET).

  • Detection: The plate is read on an HTRF-compatible reader that excites the donor fluorophore and measures the emission from both the donor and acceptor fluorophores.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio in the presence of the test compound indicates inhibition of the PD-1/PD-L1 interaction. The IC₅₀ value (the concentration of the compound that inhibits 50% of the binding) is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using the Graphviz (DOT language).

PD-1 Signaling Pathway and Point of Intervention for this compound

PD1_Signaling_Pathway cluster_T_Cell T-Cell cluster_APC Tumor Cell / APC TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K RAS Ras/MEK/ERK Pathway TCR->RAS CD28 CD28 CD28->PI3K PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Proliferation T-Cell Proliferation & Effector Function PI3K->Proliferation RAS->Proliferation SHP2->PI3K SHP2->RAS MHC MHC MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 (Co-stimulation) PDL1 PD-L1 PDL1->PD1 Inhibitory Signal PD1_IN_17 This compound (CA-170) PD1_IN_17->PDL1 Inhibition

Caption: PD-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation binding_assay HTRF Binding Assay (PD-1/PD-L1) cell_based_assay Splenocyte Proliferation Assay binding_assay->cell_based_assay controversy Binding Controversy Investigation (e.g., NMR, SPR) binding_assay->controversy cytokine_release Cytokine Release Assay (e.g., IFN-γ ELISA) cell_based_assay->cytokine_release tumor_model Syngeneic Mouse Tumor Model cytokine_release->tumor_model treatment Oral Administration of This compound tumor_model->treatment efficacy Tumor Growth Inhibition treatment->efficacy immune_profiling Immunophenotyping of Tumor-Infiltrating Lymphocytes treatment->immune_profiling clinical_dev Clinical Development (Phase 1/2 Trials) efficacy->clinical_dev immune_profiling->clinical_dev start Compound Synthesis & Characterization start->binding_assay

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound (CA-170) represents a significant effort in the development of orally bioavailable small-molecule immune checkpoint inhibitors. Its dual targeting of PD-L1 and VISTA offers a promising therapeutic strategy for cancer treatment. However, the controversy surrounding its direct binding to PD-L1 highlights the need for further research to fully elucidate its mechanism of action. The data and protocols presented in this guide provide a foundation for researchers to build upon in their investigation of this and other novel immunomodulatory agents. Continued investigation into the preclinical and clinical effects of CA-170 will be crucial in determining its ultimate role in the landscape of cancer immunotherapy.

References

Methodological & Application

Application Notes and Protocols for PD-1-IN-17 TFA in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-17 TFA is a small molecule inhibitor of the Programmed Death-1 (PD-1) receptor.[1][2][3] As a critical immune checkpoint, PD-1, upon engagement with its ligands PD-L1 or PD-L2, transduces an inhibitory signal that suppresses T-cell proliferation, cytokine production, and cytotoxic activity. By blocking this interaction, PD-1 inhibitors can reinvigorate anti-tumor immunity. These application notes provide detailed protocols for the use of this compound in common cell-based assays to assess its biological activity.

Mechanism of Action

This compound is a potent inhibitor of the PD-1 signaling pathway. The binding of PD-L1 to the PD-1 receptor on activated T-cells triggers the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic domain of PD-1. This recruits phosphatases, such as SHP-2, which dephosphorylate and inactivate downstream signaling components of the T-cell receptor (TCR) complex, including PI3K and ZAP70. The net result is the suppression of T-cell activation. This compound is designed to disrupt the PD-1/PD-L1 interaction, thereby preventing the initiation of this inhibitory cascade and restoring T-cell effector functions.

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell cluster_Inhibition PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Antigen Presentation SHP2 SHP-2 PD1->SHP2 Recruits PI3K PI3K TCR->PI3K Activates SHP2->PI3K Dephosphorylates (Inhibits) AKT AKT PI3K->AKT TC_Activation T-Cell Activation (Proliferation, Cytokine Release) AKT->TC_Activation PD1_IN_17 This compound PD1_IN_17->PDL1 Inhibits Binding

Caption: PD-1 Signaling Pathway and Inhibition by this compound.

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C₁₅H₂₃F₃N₆O₉MedChemExpress
Molecular Weight 488.37 g/mol MedChemExpress
Appearance White to off-white solidGeneral
Solubility Soluble in DMSO[3]
Storage Store at -20°C for long-term storage.[3]

Important Considerations for TFA Salts: PD-1-IN-17 is supplied as a trifluoroacetic acid (TFA) salt. It is important to note that TFA itself can have biological effects, including impacting cell proliferation and metabolism. Therefore, it is crucial to include a vehicle control in all experiments, which should contain the same final concentration of TFA as the highest concentration of this compound used.

Reagent Preparation

Stock Solution Preparation (10 mM):

  • Bring the vial of this compound to room temperature before opening.

  • To prepare a 10 mM stock solution, add 204.8 µL of sterile DMSO to 1 mg of this compound (MW: 488.37).[3]

  • Vortex thoroughly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. For long-term storage (up to 6 months), -80°C is recommended.[3]

Working Solution Preparation:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

  • It is recommended to prepare fresh working solutions for each experiment.

Experimental Protocols

Protocol 1: Mouse Splenocyte Proliferation Assay

This assay is used to assess the effect of this compound on the proliferation of primary T-cells stimulated with a mitogen, such as Concanavalin A (ConA).

Quantitative Data Summary:

CompoundConcentrationAssayResultSource
This compound100 nMMouse Splenocyte Proliferation (ConA-stimulated)92% inhibition of proliferation[1][2][3]

Materials:

  • This compound

  • Mouse splenocytes (from BALB/c or C57BL/6 mice)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin)

  • Concanavalin A (ConA)

  • Cell proliferation assay reagent (e.g., MTT, XTT, or BrdU incorporation kit)

  • 96-well flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Splenocyte_Assay_Workflow Start Isolate Mouse Splenocytes Seed Seed Splenocytes in 96-well Plate Start->Seed Treat Add this compound (and Vehicle Control) Seed->Treat Stimulate Stimulate with Concanavalin A Treat->Stimulate Incubate Incubate for 48-72 hours Stimulate->Incubate Assay Perform Cell Proliferation Assay Incubate->Assay Analyze Analyze Data Assay->Analyze

Caption: Workflow for the Mouse Splenocyte Proliferation Assay.

Procedure:

  • Isolate splenocytes from the spleen of a mouse under sterile conditions using a standard protocol.

  • Prepare a single-cell suspension and count the cells. Resuspend the cells in complete RPMI-1640 medium to a final concentration of 2 x 10⁶ cells/mL.

  • Seed 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting concentration range is 1 nM to 1 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO and TFA as the highest inhibitor concentration).

  • Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Prepare a 4X solution of ConA (e.g., 20 µg/mL for a final concentration of 5 µg/mL) in complete RPMI-1640 medium.[4][5]

  • Add 50 µL of the ConA solution to each well (except for the unstimulated control wells).

  • The final volume in each well should be 200 µL.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • After incubation, add the cell proliferation reagent according to the manufacturer's instructions and measure the absorbance or fluorescence to determine cell viability.

  • Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the vehicle-treated, ConA-stimulated control.

Protocol 2: PD-1/PD-L1 Blockade in a T-Cell Activation Reporter Assay

This assay utilizes a Jurkat T-cell line engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of the NFAT (Nuclear Factor of Activated T-cells) response element.[6][7][8] These reporter cells are co-cultured with an antigen-presenting cell (APC) line that expresses human PD-L1 and a T-cell receptor (TCR) activator. Inhibition of the PD-1/PD-L1 interaction by this compound will restore TCR signaling and lead to an increase in reporter gene expression.

Materials:

  • This compound

  • PD-1/NFAT Reporter Jurkat cells (commercially available)

  • PD-L1 expressing APCs with a TCR activator (commercially available)

  • Complete cell culture medium for Jurkat cells (e.g., RPMI-1640 + 10% FBS)

  • Complete cell culture medium for APCs (as recommended by the supplier)

  • Luciferase assay reagent

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

NFAT_Assay_Workflow cluster_Day1 Day 1 cluster_Day2 Day 2 cluster_Day3 Day 3 Seed_APC Seed PD-L1+ APCs Treat_Jurkat Treat PD-1+ Jurkat Cells with This compound Co_culture Co-culture Jurkat and APCs Treat_Jurkat->Co_culture Incubate Incubate for 6-24 hours Co_culture->Incubate Assay Perform Luciferase Assay Analyze Analyze Luminescence Data Assay->Analyze

Caption: Workflow for the PD-1/PD-L1 T-Cell Activation Reporter Assay.

Procedure:

  • Day 1: Seed the PD-L1 expressing APCs in a white, clear-bottom 96-well plate at the density recommended by the supplier. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Day 2: a. Prepare serial dilutions of this compound in the appropriate cell culture medium. A suggested starting concentration range is 1 nM to 10 µM. Include a vehicle control. b. Add the diluted compound or vehicle control to the wells of a separate plate. c. Add the PD-1/NFAT Reporter Jurkat cells to the wells containing the compound or vehicle control and pre-incubate for 30-60 minutes. d. Remove the medium from the APC plate and add the Jurkat cell/compound mixture to the APCs. e. Incubate the co-culture plate at 37°C in a 5% CO₂ incubator for 6-24 hours (optimize incubation time as needed).

  • Day 3: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase reagent to each well according to the manufacturer's protocol. c. Measure luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle-treated control. Determine the EC₅₀ value from the dose-response curve.

Data Interpretation and Troubleshooting

  • High background in splenocyte proliferation assay: Ensure splenocytes are healthy and not overly activated during isolation. Optimize the concentration of ConA.

  • Low signal in NFAT reporter assay: Optimize cell seeding densities and co-culture incubation time. Ensure the TCR activator on the APCs is functional.

  • Variability between experiments: Use freshly prepared working solutions of this compound. Ensure consistent cell passage numbers and confluency. The stability of compounds in DMSO can vary, so long-term storage of stock solutions should be monitored.[9][10]

Conclusion

This compound is a valuable tool for studying the PD-1/PD-L1 immune checkpoint in vitro. The provided protocols for a mouse splenocyte proliferation assay and a T-cell activation reporter assay offer robust methods for characterizing the biological activity of this inhibitor. Careful consideration of the TFA salt form and appropriate vehicle controls are essential for accurate data interpretation.

References

Application Notes and Protocols for PD-1-IN-17 TFA Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that regulates T-cell activation and maintains self-tolerance.[1] Under normal physiological conditions, the interaction of PD-L1 with PD-1 on activated T-cells leads to the inhibition of T-cell proliferation and cytokine secretion, preventing excessive immune responses.[1][2] However, many cancer cells exploit this mechanism by overexpressing PD-L1 on their surface, leading to the suppression of anti-tumor immunity and allowing for immune evasion.[3]

The blockade of the PD-1/PD-L1 interaction has emerged as a revolutionary strategy in cancer immunotherapy.[3] Small molecule inhibitors, such as PD-1-IN-17 TFA, offer potential advantages over monoclonal antibodies, including oral bioavailability and improved tumor penetration. These application notes provide detailed protocols for screening and characterizing small molecule inhibitors targeting the PD-1/PD-L1 interaction, using this compound as a representative compound.

Signaling Pathway

The binding of PD-L1, expressed on antigen-presenting cells or tumor cells, to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell effector functions. This is a key mechanism of immune regulation that can be exploited by tumors to evade immune surveillance.

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell cluster_Inhibitor Inhibition PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_Peptide MHC-Peptide Complex TCR TCR MHC_Peptide->TCR Signal 1 (Activation) PI3K PI3K PD1->PI3K TCR->PI3K CD28 CD28 CD28->PI3K Signal 2 (Co-stimulation) AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Cytokine Cytokine Release AKT->Cytokine PD1_IN_17 This compound PD1_IN_17->PD1 Blocks Interaction HTRF_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Readout & Analysis A Prepare serial dilutions of This compound B Add compound to 384-well plate A->B C Add PD-1 protein B->C D Incubate 30 min C->D E Add PD-L1 protein and HTRF reagents D->E F Incubate 60 min E->F G Read plate at 620 nm and 665 nm F->G H Calculate HTRF ratio and determine IC50 G->H AlphaLISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Readout & Analysis A Prepare serial dilutions of This compound B Add compound to 384-well plate A->B C Add PD-1 and PD-L1 proteins B->C D Add Donor and Acceptor beads C->D E Incubate 90 min D->E F Read plate with AlphaLISA reader E->F G Determine IC50 F->G CellBased_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Readout & Analysis A Seed PD-L1 aAPC/CHO-K1 cells C Add compound to cells A->C B Prepare serial dilutions of This compound B->C D Add PD-1 Effector Cells C->D E Co-culture for 6-16 hours D->E F Add Luciferase Reagent E->F G Measure luminescence F->G H Determine EC50 G->H

References

Application Note: Flow Cytometry Analysis of PD-1 Expression and Pathway Inhibition with PD-1-IN-17 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Programmed cell death protein 1 (PD-1), also known as CD279, is a critical immune checkpoint receptor expressed on activated T cells, B cells, and other immune cells.[1][2][3] Its interaction with its ligands, PD-L1 (B7-H1) and PD-L2 (B7-DC), delivers an inhibitory signal that suppresses T cell activation, proliferation, and cytokine production.[4][5][6] This mechanism is crucial for maintaining self-tolerance and preventing autoimmune responses. However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, leading to T cell exhaustion and tumor progression.[1][2][3]

Targeting the PD-1/PD-L1 axis with immune checkpoint inhibitors has revolutionized cancer therapy.[7][8] PD-1-IN-17 TFA is a small molecule inhibitor of the PD-1 pathway. This application note provides a detailed protocol for the analysis of PD-1 expression on immune cells by flow cytometry and outlines a method to assess the functional consequences of PD-1 inhibition by this compound.

Principle

This protocol describes the use of multi-color flow cytometry to identify and quantify the expression of PD-1 on specific immune cell subsets. Furthermore, it provides a method to evaluate the inhibitory effect of this compound on PD-1 signaling. This can be assessed by measuring the phosphorylation of downstream signaling molecules (e.g., CD3ζ, ZAP70, Akt) using phospho-flow cytometry or by analyzing changes in cytokine production and proliferation.

Materials and Reagents

  • Cells: Human or mouse peripheral blood mononuclear cells (PBMCs), splenocytes, or tumor-infiltrating lymphocytes (TILs).

  • Antibodies:

    • Fluorochrome-conjugated anti-human or anti-mouse PD-1 (e.g., clone EH12.2H7, MIH4).

    • Fluorochrome-conjugated antibodies to cell surface markers for immune cell identification (e.g., CD3, CD4, CD8, CD19, CD45).

  • Inhibitor: this compound.

  • Buffers and Reagents:

    • Phosphate-Buffered Saline (PBS).

    • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS).

    • Fc Block (e.g., Human TruStain FcX™ or mouse CD16/CD32 antibody).

    • Fixation/Permeabilization Buffer (for intracellular staining if required).

    • Red Blood Cell (RBC) Lysis Buffer (if using whole blood).

    • Cell viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye).

Experimental Protocols

Protocol 1: Cell Surface Staining for PD-1 Expression

This protocol describes the staining of cell surface PD-1 on immune cells for flow cytometry analysis.

  • Cell Preparation:

    • Isolate single-cell suspensions from blood (PBMCs), spleen, or tumor tissue.

    • Wash the cells with PBS and centrifuge at 300-400 x g for 5 minutes.

    • Resuspend the cell pellet in Flow Cytometry Staining Buffer.

    • Count the cells and adjust the concentration to 1 x 10^7 cells/mL.

  • Fc Receptor Blocking:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a FACS tube.

    • Add Fc block according to the manufacturer's instructions to prevent non-specific antibody binding.

    • Incubate for 10-15 minutes at 4°C.

  • Cell Surface Staining:

    • Add the pre-titrated amount of fluorochrome-conjugated anti-PD-1 antibody and other cell surface marker antibodies to the cells.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

    • Discard the supernatant.

    • Repeat the wash step.

  • Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Add a cell viability dye just before analysis if not using a fixable dye.

    • Acquire the samples on a flow cytometer.

Protocol 2: Functional Assay for PD-1 Inhibition with this compound

This protocol outlines a method to assess the functional effect of this compound on T cell activation.

  • Cell Stimulation and Inhibitor Treatment:

    • Plate 1 x 10^6 cells/well in a 96-well plate.

    • Pre-incubate the cells with the desired concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a combination of anti-CD3 and anti-CD28 antibodies, or with a specific antigen in the presence of antigen-presenting cells.

    • Include appropriate controls: unstimulated cells, stimulated cells without the inhibitor, and a vehicle control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24-72 hours for cytokine production and proliferation assays, or shorter time points for signaling studies).

  • Analysis:

    • Cytokine Production: Analyze cytokine levels in the supernatant by ELISA or CBA, or perform intracellular cytokine staining for flow cytometry.

    • Proliferation: Measure cell proliferation using assays such as CFSE or BrdU incorporation.

    • Signaling: For phospho-flow analysis, fix and permeabilize the cells after a short stimulation period (e.g., 15-30 minutes) and stain with phospho-specific antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK).

Data Presentation

Table 1: Expected Effects of this compound on T Cell Function
ParameterUntreated ControlStimulated ControlStimulated + this compound
PD-1 Expression (MFI) BaselineIncreasedIncreased
T Cell Proliferation (%) LowHighIncreased compared to stimulated control
IFN-γ Production (pg/mL) LowHighIncreased compared to stimulated control
IL-2 Production (pg/mL) LowHighIncreased compared to stimulated control
p-Akt (MFI) BaselineIncreasedIncreased compared to stimulated control

Signaling Pathways and Workflows

PD-1 Signaling Pathway

The binding of PD-L1 or PD-L2 to the PD-1 receptor on T cells leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic domain of PD-1. This recruits the phosphatases SHP-1 and SHP-2. These phosphatases dephosphorylate and inactivate key downstream signaling molecules of the T cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70, PI3K, and Akt.[9] This ultimately inhibits T cell proliferation, cytokine release, and survival.[4][10]

PD1_Signaling_Pathway PD-1 Signaling Pathway cluster_APC Antigen Presenting Cell cluster_TCell T Cell cluster_downstream Downstream Signaling cluster_inhibition Inhibition PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC_TCR MHC-Peptide TCR TCR MHC_TCR->TCR Activation SHP1_2 SHP-1/SHP-2 PD1->SHP1_2 Recruits ZAP70 ZAP70 TCR->ZAP70 Phosphorylates CD28 CD28 PI3K PI3K CD28->PI3K Activates ZAP70->PI3K Akt Akt PI3K->Akt Activates Proliferation Proliferation Akt->Proliferation Cytokines Cytokine Production Akt->Cytokines Survival Survival Akt->Survival SHP1_2->ZAP70 Dephosphorylates SHP1_2->PI3K Dephosphorylates

Caption: PD-1 signaling pathway leading to T cell inhibition.

Experimental Workflow for Flow Cytometry Analysis

The following diagram illustrates the key steps for analyzing PD-1 expression and the functional impact of this compound using flow cytometry.

Flow_Cytometry_Workflow Flow Cytometry Workflow for PD-1 Analysis cluster_staining Staining Protocol start Start cell_prep Cell Preparation (PBMCs, Splenocytes, etc.) start->cell_prep treatment Treatment with this compound (for functional assay) cell_prep->treatment Optional fc_block Fc Block cell_prep->fc_block stimulation Cell Stimulation (e.g., anti-CD3/CD28) treatment->stimulation stimulation->fc_block staining Staining with Fluorochrome-conjugated Antibodies acquisition Data Acquisition (Flow Cytometer) analysis Data Analysis (Gating and Quantification) acquisition->analysis end End analysis->end surface_stain Surface Staining (PD-1, CD3, CD4, CD8, etc.) fc_block->surface_stain viability_stain Viability Staining surface_stain->viability_stain viability_stain->acquisition

Caption: Experimental workflow for PD-1 analysis by flow cytometry.

Conclusion

This application note provides a framework for the analysis of PD-1 expression and the evaluation of the small molecule inhibitor this compound using flow cytometry. The provided protocols are starting points and should be optimized for specific cell types and experimental conditions. The ability to quantify PD-1 expression and assess the functional consequences of its inhibition is crucial for the preclinical and clinical development of novel immune checkpoint inhibitors.

References

Application Notes and Protocols for PD-1/PD-L1 Interaction Assay Using PD-1-IN-17 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that regulates T-cell activation and tolerance.[1][2] Tumor cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[1][2][3] Blocking the PD-1/PD-L1 interaction has emerged as a highly successful strategy in cancer immunotherapy.[3]

PD-1-IN-17 TFA is a small molecule inhibitor of the PD-1/PD-L1 pathway. These application notes provide detailed protocols for evaluating the inhibitory activity of this compound on the PD-1/PD-L1 interaction using both biochemical and cell-based assays.

Mechanism of Action

The binding of PD-L1 on an antigen-presenting cell (APC) or a tumor cell to the PD-1 receptor on a T-cell initiates a signaling cascade that inhibits T-cell proliferation, cytokine release, and cytotoxic activity.[1][2] This signaling is primarily mediated by the recruitment of the phosphatase SHP-2 to the phosphorylated cytoplasmic tail of PD-1, which in turn dephosphorylates and inactivates key downstream signaling molecules in the T-cell receptor (TCR) pathway.[2] Small molecule inhibitors like this compound are designed to physically obstruct the binding of PD-1 to PD-L1, thereby preventing the initiation of this inhibitory signaling and restoring T-cell effector functions.

Quantitative Data Summary

The inhibitory activity of this compound and other representative small molecule inhibitors of the PD-1/PD-L1 interaction can be quantified using various assays. The following tables summarize typical data obtained from such experiments.

Table 1: Biochemical Assay Data for PD-1/PD-L1 Small Molecule Inhibitors

CompoundAssay TypeTargetIC50 (nM)Reference
This compound (Example) HTRFPD-1/PD-L1 InteractionData not available-
BMS-1001Cell-basedPD-1/PD-L1 Interaction~50[4]
BMS-1166Cell-basedPD-1/PD-L1 Interaction~20[4]
Macrocyclic InhibitorAlphaLISAPD-1/PD-L1 Interaction440[5]
Compound X14BiochemicalPD-1/PD-L1 Interaction15.73[6]

Table 2: Cell-Based Assay Data for this compound

Assay TypeCell LineMeasurementConcentrationResult
Splenocyte ProliferationMouse SplenocytesProliferation Inhibition100 nM92% inhibition

Signaling Pathway and Experimental Workflow Diagrams

PD-1/PD-L1 Signaling Pathway

PD1_Signaling PD-1/PD-L1 Signaling Pathway cluster_APC APC / Tumor Cell cluster_TCell T-Cell cluster_Inhibitor Inhibition PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction SHP2 SHP-2 PD1->SHP2 Recruits & Activates TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K RAS Ras/MEK/ERK Pathway TCR->RAS CD28 CD28 CD28->PI3K SHP2->PI3K Inhibits SHP2->RAS Inhibits Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K->Activation RAS->Activation Inhibitor This compound Inhibitor->PD1 Blocks Binding

Caption: PD-1/PD-L1 signaling cascade and point of inhibition.

Experimental Workflow: HTRF-Based PD-1/PD-L1 Inhibition Assay

HTRF_Workflow HTRF Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout Plate Dispense this compound (or control) into 384-well plate AddReagents Add PD-1-d2 and PD-L1-Tb to the plate Plate->AddReagents Reagents Prepare Recombinant PD-1-d2 and PD-L1-Tb Reagents->AddReagents Incubate Incubate at Room Temperature AddReagents->Incubate Read Read HTRF Signal (665nm / 620nm) Incubate->Read Analyze Calculate % Inhibition and IC50 Value Read->Analyze

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This protocol is adapted from commercially available HTRF assay kits and is suitable for screening small molecule inhibitors.[7]

Materials:

  • This compound

  • Recombinant Human PD-1, His-tagged

  • Recombinant Human PD-L1, Fc-tagged

  • Anti-His-d2 conjugate

  • Anti-Fc-Tb conjugate (or other appropriate donor/acceptor pair)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Low-volume 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Preparation:

    • Add 2 µL of each concentration of the this compound dilution series to the wells of a 384-well plate.

    • Include wells with assay buffer and DMSO only as a negative control (maximum signal) and wells with a known inhibitor as a positive control.

  • Reagent Addition:

    • Prepare a solution of recombinant PD-1 and PD-L1 proteins in assay buffer at a 2X final concentration.

    • Add 4 µL of the protein mixture to each well.

    • Prepare a 4X solution of the HTRF detection antibodies (anti-His-d2 and anti-Fc-Tb) in assay buffer.

    • Add 4 µL of the detection antibody mixture to each well.

  • Incubation:

    • Seal the plate and incubate at room temperature for 1 to 4 hours, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - [(Sample Ratio - Negative Control Ratio) / (Maximum Signal Ratio - Negative Control Ratio)])

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based PD-1/PD-L1 Blockade Assay

This protocol utilizes a co-culture system of PD-L1 expressing cells and PD-1 expressing reporter T-cells to measure the functional effect of this compound.[4][8]

Materials:

  • This compound

  • PD-L1 expressing cells (e.g., CHO-K1 cells engineered to express human PD-L1 and a TCR activator)

  • PD-1 expressing Jurkat T-cells with an NFAT-luciferase reporter

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • White, clear-bottom 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed the PD-L1 expressing cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell adherence.

  • Compound Addition:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the medium from the plated cells and add the compound dilutions.

  • Co-culture:

    • Add the PD-1 expressing Jurkat T-cells to the wells containing the PD-L1 expressing cells and the compound.

    • Incubate the co-culture for 6-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • After the incubation period, add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to T-cell activation.

    • Calculate the fold-change in luminescence for each concentration of this compound relative to the DMSO control.

    • Plot the fold-change against the log of the inhibitor concentration and fit the data to determine the EC50 value.

Conclusion

The provided protocols offer robust methods for characterizing the inhibitory activity of this compound on the PD-1/PD-L1 interaction. The HTRF assay provides a direct measure of binding inhibition in a high-throughput format, while the cell-based assay confirms the functional consequence of this inhibition on T-cell activation. These assays are valuable tools for the preclinical evaluation of small molecule immune checkpoint inhibitors.

References

Application Notes and Protocols for Dissolving and Using PD-1-IN-17 TFA in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the dissolution and experimental use of PD-1-IN-17 TFA, a potent small molecule inhibitor of the Programmed Death-1 (PD-1) pathway. These guidelines are intended to ensure accurate and reproducible results in both in vitro and in vivo research settings.

Introduction to this compound

This compound is a small molecule inhibitor of the PD-1 signaling pathway, which is a critical immune checkpoint that regulates T-cell activation. By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), this inhibitor can restore anti-tumor immunity. It has been shown to inhibit splenocyte proliferation, demonstrating its immunomodulatory activity. The trifluoroacetate (TFA) salt form is common for synthetic peptides and small molecules, though it is important to be aware of its potential effects in biological assays.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility information for this compound is presented in Table 1. It is crucial to understand the solubility of this compound to prepare appropriate stock and working solutions for your experiments.

PropertyValueSource
Molecular Formula C₁₅H₂₃F₃N₆O₉GlpBio
Molecular Weight 488.37 g/mol GlpBio
Primary Solvent Dimethyl Sulfoxide (DMSO)GlpBio
Solubility in DMSO SolubleGlpBio
Aqueous Solubility Poorly soluble; requires optimizationGeneral knowledge on small molecule inhibitors
Storage of Powder Store at -20°C for up to 3 years.Selleck Chemicals
Storage of Stock Solution -20°C for up to 1 month, -80°C for up to 6 months.GlpBio

Table 1: Physicochemical and Solubility Data for this compound.

Protocol for Preparation of Stock Solutions

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-warm the vial: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the compound: Accurately weigh the desired amount of the compound.

  • Add DMSO: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Refer to Table 2 for quick calculations.

  • Dissolve the compound: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot and store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended in Table 1.

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compound
1 mM 2.0476 mL10.2381 mL
5 mM 409.5 µL2.0476 mL
10 mM 204.8 µL1.0238 mL

Table 2: Preparation of this compound Stock Solutions in DMSO. [1]

Application Notes: Considerations for TFA Salts in Biological Assays

The trifluoroacetate (TFA) counterion can potentially influence experimental outcomes. Researchers should be aware of the following:

  • Cytotoxicity: Residual TFA can be cytotoxic to cells, which may affect the results of cell-based assays.[2]

  • pH Alteration: TFA is acidic and can alter the pH of the assay medium, potentially affecting protein function.

  • Biological Activity: In some cases, TFA itself has been reported to have anti-inflammatory effects.

To mitigate these potential issues, it is recommended to:

  • Keep the final concentration of the DMSO stock solution in the cell culture medium as low as possible (typically below 0.5%).

  • Include a vehicle control (medium with the same concentration of DMSO) in all experiments.

  • For sensitive applications, consider performing a salt exchange to replace TFA with a more biocompatible counterion like hydrochloride or acetate.[2]

Experimental Protocols

The following are detailed protocols for key experiments using this compound.

In Vitro Mouse Splenocyte Proliferation Assay

This assay assesses the effect of this compound on the proliferation of mouse splenocytes stimulated with a mitogen like Concanavalin A (ConA).

Materials:

  • Spleen from a mouse

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol

  • Concanavalin A (ConA)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

Protocol:

  • Prepare Splenocyte Suspension:

    • Aseptically remove the spleen from a mouse and place it in a sterile dish with RPMI-1640 medium.

    • Gently mash the spleen using the plunger of a sterile syringe to create a single-cell suspension.

    • Pass the cell suspension through a 70 µm cell strainer to remove debris.

    • Centrifuge the cells, resuspend in fresh medium, and count using a hemocytometer.

  • Cell Seeding:

    • Seed the splenocytes in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of medium.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Add 50 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known immunosuppressant).

  • Stimulation:

    • Add 50 µL of ConA solution to a final concentration of 5 µg/mL to all wells except the unstimulated control.

  • Incubation:

    • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to the ConA-stimulated vehicle control.

G cluster_0 Splenocyte Preparation cluster_1 Assay Setup cluster_2 Incubation & Readout splenocyte_prep Isolate spleen and prepare single-cell suspension cell_seeding Seed splenocytes in 96-well plate splenocyte_prep->cell_seeding treatment Add this compound dilutions cell_seeding->treatment stimulation Stimulate with ConA treatment->stimulation incubation Incubate for 48-72 hours stimulation->incubation mtt_assay Perform MTT assay incubation->mtt_assay readout Measure absorbance at 570 nm mtt_assay->readout

Figure 1: Workflow for the in vitro mouse splenocyte proliferation assay.

In Vitro Human PBMC Cytokine Release Assay

This protocol measures the effect of this compound on the production of cytokines (e.g., IFN-γ, IL-2) by activated human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

  • Human PBMCs (freshly isolated or cryopreserved)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Anti-CD3 antibody (plate-bound or soluble)

  • Anti-CD28 antibody (soluble)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • ELISA or CBA kit for cytokine measurement

Protocol:

  • Prepare PBMCs:

    • Isolate PBMCs from whole blood using a Ficoll-Paque gradient or thaw cryopreserved cells.

    • Wash the cells and resuspend them in complete RPMI-1640 medium.

  • Plate Coating (for plate-bound anti-CD3):

    • Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.

    • Wash the wells with sterile PBS before adding the cells.

  • Cell Seeding:

    • Seed the PBMCs at a density of 2 x 10⁵ cells/well in 100 µL of medium.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 50 µL of the diluted inhibitor to the respective wells. Include a vehicle control.

  • Stimulation:

    • If using soluble anti-CD3, add it to the wells along with anti-CD28 antibody (e.g., 1 µg/mL).

    • If using plate-bound anti-CD3, add anti-CD28 antibody to the medium.

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • Supernatant Collection:

    • Centrifuge the plate and carefully collect the supernatant from each well.

  • Cytokine Measurement:

    • Measure the concentration of IFN-γ, IL-2, or other cytokines in the supernatant using an ELISA or Cytometric Bead Array (CBA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Determine the effect of this compound on cytokine production compared to the stimulated vehicle control.

G cluster_0 PBMC Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis pbmc_prep Isolate or thaw human PBMCs cell_seeding Seed PBMCs in 96-well plate pbmc_prep->cell_seeding treatment Add this compound dilutions cell_seeding->treatment stimulation Stimulate with anti-CD3/CD28 treatment->stimulation incubation Incubate for 48-72 hours stimulation->incubation supernatant_collection Collect supernatant incubation->supernatant_collection cytokine_measurement Measure cytokines (ELISA/CBA) supernatant_collection->cytokine_measurement

Figure 2: Workflow for the in vitro human PBMC cytokine release assay.

In Vivo Administration in Mouse Models

This section provides a general guideline for the formulation and administration of small molecule PD-1 inhibitors in mouse tumor models. Note: The optimal dose, vehicle, and route of administration for this compound must be determined empirically.

Materials:

  • This compound

  • Vehicle (e.g., PBS, 0.5% methylcellulose in water, or a solution containing DMSO and PEG)

  • Syringes and needles for the chosen route of administration (e.g., oral gavage, intraperitoneal injection)

  • Tumor-bearing mice

Formulation:

  • Solubility Testing: First, determine the solubility of this compound in various pharmaceutically acceptable vehicles.

  • Vehicle Selection: Choose a vehicle that can dissolve the compound at the desired concentration and is well-tolerated by the animals. For oral administration, a suspension in 0.5% methylcellulose is common. For intraperitoneal injection, a solution in PBS or a co-solvent system (e.g., DMSO/PEG/saline) may be appropriate.

  • Preparation: Prepare the formulation under sterile conditions. If a suspension is used, ensure it is homogenous before each administration.

Administration:

  • Dosing: Based on preliminary studies or literature on similar compounds, determine a starting dose range. Doses for small molecule PD-1 inhibitors in mice can range from 10 to 50 mg/kg, but this needs to be optimized.

  • Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection) will depend on the compound's properties and the experimental design.

  • Dosing Schedule: Administer the compound according to a predetermined schedule (e.g., once or twice daily for a specified number of days).

  • Monitoring: Monitor the mice regularly for tumor growth, body weight changes, and any signs of toxicity.

G cluster_0 Pre-clinical Development cluster_1 In Vivo Experiment solubility_testing Solubility Testing in Vehicles formulation_dev Formulation Development solubility_testing->formulation_dev dose_finding Dose-Range Finding Studies formulation_dev->dose_finding treatment_group Administer this compound dose_finding->treatment_group animal_model Establish Tumor Model in Mice animal_model->treatment_group monitoring Monitor Tumor Growth and Toxicity treatment_group->monitoring data_analysis Analyze Antitumor Efficacy monitoring->data_analysis

Figure 3: Logical workflow for in vivo studies with a small molecule inhibitor.

Signaling Pathway

PD-1 is an inhibitory receptor expressed on activated T cells. Its engagement by PD-L1 or PD-L2, often overexpressed on tumor cells, leads to the recruitment of the phosphatase SHP-2. SHP-2 dephosphorylates key downstream signaling molecules of the T-cell receptor (TCR) complex, such as CD3ζ and ZAP70, thereby suppressing T-cell activation, proliferation, and cytokine production. This compound acts by blocking the PD-1/PD-L1 interaction, thus preventing this inhibitory signaling cascade and restoring T-cell effector functions.

G cluster_0 T-Cell cluster_1 Antigen Presenting Cell / Tumor Cell TCR TCR Activation T-Cell Activation TCR->Activation PD1 PD-1 SHP2 SHP-2 PD1->SHP2 recruits SHP2->TCR dephosphorylates MHC MHC MHC->TCR Signal 1 (Activation) PDL1 PD-L1 PDL1->PD1 Signal 2 (Inhibition) PD1IN17 This compound PD1IN17->PD1 blocks

References

Application Notes and Protocols for a Novel PD-1 Inhibitor in Splenocyte Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of a novel small molecule inhibitor of the Programmed Death-1 (PD-1) signaling pathway, herein referred to as PD-1-IN-17 TFA, in murine splenocyte inhibition assays. The provided information is intended to guide researchers in designing and executing experiments to evaluate the immunomodulatory effects of this compound.

Introduction

The Programmed Death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2, constitute a critical immune checkpoint pathway that regulates T-cell activation and tolerance.[1][2][3] In various pathological conditions, including cancer and chronic infections, the upregulation of this pathway leads to T-cell exhaustion and immune evasion.[4][5] Small molecule inhibitors targeting the PD-1/PD-L1 axis represent a promising therapeutic strategy to reinvigorate anti-tumor and anti-viral immunity.[3][6][7] this compound is a potent and selective small molecule inhibitor of the PD-1 pathway. These notes detail its application in functional splenocyte assays to characterize its inhibitory activity.

Mechanism of Action

PD-1 is an inhibitory receptor expressed on activated T-cells, B-cells, and myeloid cells.[1][5][8] Upon engagement with its ligands (PD-L1 or PD-L2) on antigen-presenting cells or tumor cells, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic domain of PD-1 become phosphorylated.[4][8] This leads to the recruitment of the phosphatases SHP-1 and SHP-2, which dephosphorylate and inactivate key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as PI3K and ZAP70.[2][4][8] The net effect is the suppression of T-cell proliferation, cytokine production, and cytolytic activity.[1][2] this compound is designed to disrupt the interaction between PD-1 and its ligands, thereby blocking these inhibitory signals and restoring T-cell effector functions.

Below is a diagram illustrating the PD-1 signaling pathway and the proposed mechanism of action for this compound.

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Signal 1 SHP2 SHP-2 PD1->SHP2 Recruitment ZAP70 ZAP70 TCR->ZAP70 Phosphorylation CD28 CD28 PI3K PI3K CD28->PI3K Co-stimulation (Signal 2) SHP2->PI3K Dephosphorylation SHP2->ZAP70 Dephosphorylation Inhibition Inhibition Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K->Activation ZAP70->Activation PD1_Inhibitor This compound PD1_Inhibitor->PD1 Blockade

Caption: PD-1 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the effective concentration ranges for this compound in various splenocyte inhibition assays. These values are representative and may require optimization for specific experimental conditions.

Assay TypeKey Parameters MeasuredEffective Concentration (EC50)Test System
Splenocyte Proliferation Assay 3H-Thymidine incorporation, CFSE dilution10 - 100 nMMurine Splenocytes + anti-CD3/CD28
Cytokine Release Assay IFN-γ, IL-2, TNF-α levels (ELISA, CBA)5 - 50 nMMurine Splenocytes + anti-CD3/CD28
T-cell Activation Marker Assay CD69, CD25 expression (Flow Cytometry)20 - 200 nMMurine Splenocytes + anti-CD3/CD28

Experimental Protocols

Protocol 1: Murine Splenocyte Isolation

This protocol describes the preparation of a single-cell suspension of splenocytes from a mouse spleen.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • 70% Ethanol

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Sterile dissection tools

  • 70 µm cell strainer

  • 50 mL conical tubes

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Euthanize the mouse according to institutional guidelines.

  • Sterilize the abdominal area with 70% ethanol.

  • Aseptically remove the spleen and place it in a petri dish containing 5 mL of cold RPMI 1640 medium.

  • Place a 70 µm cell strainer over a 50 mL conical tube.

  • Transfer the spleen to the cell strainer and gently mash it using the plunger of a sterile syringe to create a single-cell suspension.

  • Rinse the strainer with 10 mL of RPMI 1640 medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer. Incubate for 2 minutes at room temperature.

  • Add 10 mL of RPMI 1640 medium to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the splenocytes in 10 mL of complete RPMI 1640 medium.

  • Count viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell density as required for subsequent assays.

Protocol 2: Splenocyte Proliferation Assay (CFSE-based)

This protocol outlines a method to assess the effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution.

Materials:

  • Isolated murine splenocytes

  • CFSE staining solution

  • Complete RPMI 1640 medium

  • 96-well flat-bottom culture plates

  • Anti-mouse CD3 and anti-mouse CD28 antibodies (plate-bound or soluble)

  • This compound (stock solution in DMSO)

  • Flow cytometer

Experimental Workflow:

Splenocyte_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture (72h) cluster_analysis Analysis Isolate Isolate Splenocytes Label Label with CFSE Isolate->Label Plate Plate Cells Label->Plate Stimulate Add anti-CD3/CD28 Plate->Stimulate Treat Add this compound Stimulate->Treat Harvest Harvest Cells Treat->Harvest Stain Stain for Surface Markers (e.g., CD4, CD8) Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for CFSE-based Splenocyte Proliferation Assay.

Procedure:

  • Resuspend isolated splenocytes at 1 x 107 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of cold complete RPMI 1640 medium.

  • Centrifuge the cells at 300 x g for 5 minutes and wash twice with complete RPMI 1640 medium.

  • Resuspend the CFSE-labeled splenocytes at 2 x 106 cells/mL in complete RPMI 1640 medium.

  • Seed 100 µL of the cell suspension (2 x 105 cells) into each well of a 96-well plate pre-coated with anti-mouse CD3 antibody (1 µg/mL).

  • Add 50 µL of complete RPMI 1640 medium containing soluble anti-mouse CD28 antibody (2 µg/mL).

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium and add 50 µL to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Harvest the cells and stain with fluorescently-labeled antibodies against surface markers (e.g., CD4, CD8).

  • Analyze the CFSE fluorescence intensity of the gated T-cell populations by flow cytometry. Proliferation is indicated by a stepwise reduction in CFSE fluorescence.

Protocol 3: Cytokine Release Assay

This protocol is for measuring the effect of this compound on cytokine production by activated splenocytes.

Materials:

  • Isolated murine splenocytes

  • Complete RPMI 1640 medium

  • 96-well flat-bottom culture plates

  • Anti-mouse CD3 and anti-mouse CD28 antibodies

  • This compound

  • ELISA or Cytometric Bead Array (CBA) kit for murine IFN-γ, IL-2, and TNF-α

Logical Relationship of Experimental Setup:

Cytokine_Assay_Logic Input Input: - Splenocytes - Stimuli (anti-CD3/CD28) - this compound Process Process: Incubate for 48-72h Input->Process Output Output: Supernatant containing cytokines Process->Output Analysis Analysis: Measure cytokine levels (ELISA/CBA) Output->Analysis

Caption: Logical Flow of the Cytokine Release Assay.

Procedure:

  • Seed 2 x 105 splenocytes in 100 µL of complete RPMI 1640 medium per well in a 96-well plate.

  • Add 50 µL of medium containing anti-CD3/CD28 antibodies to the desired final concentration.

  • Add 50 µL of serially diluted this compound or vehicle control.

  • Incubate for 48-72 hours at 37°C and 5% CO2.

  • Centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the supernatant without disturbing the cell pellet.

  • Measure the concentration of IFN-γ, IL-2, and TNF-α in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.

Troubleshooting and Considerations

  • Cell Viability: Ensure high viability of splenocytes post-isolation. Low viability can affect assay results.

  • DMSO Concentration: The final concentration of DMSO in the culture should be kept below 0.1% to avoid solvent-induced toxicity.

  • Titration of Reagents: Optimal concentrations of anti-CD3/CD28 antibodies and this compound may vary depending on the mouse strain and experimental setup and should be determined empirically.

  • Controls: Include unstimulated (no anti-CD3/CD28) and stimulated (vehicle control) wells as negative and positive controls, respectively.

By following these protocols, researchers can effectively evaluate the in vitro efficacy of this compound in reversing PD-1-mediated immune suppression in splenocytes.

References

Application Notes and Protocols for Measuring the Effects of PD-1-IN-17 TFA on T-cell Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on activated T-cells. Its interaction with its ligands, PD-L1 and PD-L2, delivers an inhibitory signal that attenuates T-cell activation, proliferation, cytokine production, and cytotoxic activity. This mechanism is crucial for maintaining self-tolerance and preventing autoimmune responses. However, many cancer cells exploit this pathway to evade immune surveillance by upregulating PD-L1 expression.

PD-1-IN-17 TFA is a potent small molecule inhibitor of the PD-1 pathway. By blocking the interaction between PD-1 and its ligands, this compound can reinvigorate exhausted T-cells, restoring their ability to mount an effective anti-tumor immune response. These application notes provide detailed protocols for evaluating the in vitro effects of this compound on key T-cell functions.

Mechanism of Action

This compound is a programmed cell death-1 (PD-1) inhibitor.[1] By blocking the PD-1/PD-L1 interaction, it restores T-cell signaling and effector functions.

PD-1 Signaling Pathway and Inhibition by this compound

The binding of PD-L1 on an antigen-presenting cell (APC) or tumor cell to the PD-1 receptor on a T-cell initiates a signaling cascade that suppresses T-cell activation. This occurs through the recruitment of the phosphatase SHP2 to the cytoplasmic tail of PD-1. SHP2 then dephosphorylates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70, PI3K, and Akt. This leads to reduced T-cell proliferation, cytokine secretion, and cytotoxicity. This compound physically obstructs the binding of PD-1 to PD-L1, thereby preventing the initiation of this inhibitory cascade and allowing for a sustained anti-tumor T-cell response.

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell APC_MHC MHC TCR TCR APC_MHC->TCR Signal 1: Activation APC_PDL1 PD-L1 PD1 PD-1 APC_PDL1->PD1 Inhibitory Signal PI3K_Akt PI3K/Akt Pathway TCR->PI3K_Akt Ras_MEK_Erk Ras/MEK/Erk Pathway TCR->Ras_MEK_Erk CD28 CD28 CD28->PI3K_Akt Signal 2: Co-stimulation PD1->PI3K_Akt Inhibition (via SHP2) PD1->Ras_MEK_Erk Inhibition (via SHP2) T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) PI3K_Akt->T_Cell_Activation Ras_MEK_Erk->T_Cell_Activation PD1_IN_17 This compound PD1_IN_17->APC_PDL1 Blocks Interaction

PD-1 signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the known and illustrative quantitative data for the effects of this compound on T-cell function.

Table 1: Effect of this compound on T-Cell Proliferation

CompoundAssay TypeCell TypeConcentration% Inhibition of ProliferationReference
This compoundSplenocyte Proliferation AssayMouse Splenocytes100 nM92%[1]

Table 2: Illustrative Effects of PD-1 Inhibition on T-Cell Cytokine Production

CytokineAssay TypeCell TypePD-1 Inhibitor IC50 (nM)
IL-2ELISA / Flow CytometryHuman PBMCsData not available for this compound
IFN-γELISA / Flow CytometryHuman PBMCsData not available for this compound
TNF-αELISA / Flow CytometryHuman PBMCsData not available for this compound

Table 3: Illustrative Effects of PD-1 Inhibition on T-Cell Mediated Cytotoxicity

Assay TypeTarget Cell LineEffector Cell TypePD-1 Inhibitor EC50 (nM)
Calcein-AM Release AssayMC38 (murine colon adenocarcinoma)Human PBMCsData not available for this compound
Luciferase-based AssayA549 (human lung carcinoma)Human T-cellsData not available for this compound

Note: Specific IC50/EC50 values for this compound on cytokine release and cytotoxicity are not currently available in the public domain. The tables above are intended to serve as a template for data organization once such experimental data is generated.

Experimental Protocols

The following are detailed protocols for key experiments to measure the effects of this compound on T-cell function.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the extent to which T-cells divide in response to stimulation, and how this is affected by this compound.

T_Cell_Proliferation_Workflow Isolate_TCells Isolate T-Cells (e.g., from PBMCs) Label_CFSE Label T-Cells with CFSE Isolate_TCells->Label_CFSE Activate_TCells Activate T-Cells (e.g., anti-CD3/CD28 beads) Label_CFSE->Activate_TCells Treat_Inhibitor Treat with this compound (various concentrations) Activate_TCells->Treat_Inhibitor CoCulture Co-culture for 3-5 days Treat_Inhibitor->CoCulture Flow_Cytometry Analyze CFSE dilution by Flow Cytometry CoCulture->Flow_Cytometry

Workflow for the CFSE-based T-cell proliferation assay.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Dynabeads™ Human T-Activator CD3/CD28

  • This compound

  • 96-well round-bottom plates

  • Flow cytometer

Protocol:

  • Isolate T-cells: Isolate T-cells from fresh human PBMCs using a negative selection method like the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.

  • CFSE Labeling: Resuspend the isolated T-cells at a concentration of 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 medium with 10% FBS. Wash the cells twice with complete RPMI medium.

  • Cell Plating and Treatment: Resuspend the CFSE-labeled T-cells in complete RPMI medium. Plate 1x10^5 cells per well in a 96-well round-bottom plate. Add this compound at desired final concentrations (e.g., a serial dilution from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

  • T-cell Activation: Add anti-CD3/CD28-coated beads at a bead-to-cell ratio of 1:1.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and wash with PBS. Analyze the CFSE fluorescence by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity. Quantify proliferation by gating on the live cell population and analyzing the percentage of cells that have undergone division.

Cytokine Release Assay (ELISA)

This assay quantifies the production of key T-cell effector cytokines, such as IFN-γ, IL-2, and TNF-α, upon T-cell activation and treatment with this compound.

Materials:

  • Isolated human T-cells

  • Complete RPMI-1640 medium

  • Dynabeads™ Human T-Activator CD3/CD28

  • This compound

  • 96-well flat-bottom plates

  • ELISA kits for human IFN-γ, IL-2, and TNF-α

Protocol:

  • Cell Plating and Treatment: Isolate and prepare T-cells as described in the proliferation assay protocol. Plate 1x10^5 T-cells per well in a 96-well flat-bottom plate. Add this compound at desired concentrations.

  • T-cell Activation: Add anti-CD3/CD28-coated beads at a 1:1 ratio.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA: Perform ELISA for IFN-γ, IL-2, and TNF-α on the collected supernatants according to the manufacturer's instructions for each kit.

  • Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of each cytokine in the experimental samples by interpolating from the standard curve.

T-Cell Mediated Cytotoxicity Assay (Calcein-AM Release Assay)

This assay measures the ability of T-cells to kill target tumor cells and how this is modulated by this compound.

Cytotoxicity_Assay_Workflow Label_Target Label Target Tumor Cells with Calcein-AM CoCulture_Cells Co-culture Effector and Target Cells (4 hours) Label_Target->CoCulture_Cells Prepare_Effector Prepare Effector T-Cells (pre-activated) Treat_Effector Treat T-Cells with This compound Prepare_Effector->Treat_Effector Treat_Effector->CoCulture_Cells Measure_Release Measure Calcein-AM release in supernatant (Fluorescence Plate Reader) CoCulture_Cells->Measure_Release

Workflow for the Calcein-AM based cytotoxicity assay.

Materials:

  • Target tumor cell line expressing PD-L1 (e.g., MC38-hPD-L1)

  • Effector T-cells (pre-activated with anti-CD3/CD28 for 48-72 hours)

  • Complete RPMI-1640 medium

  • Calcein-AM

  • This compound

  • 96-well round-bottom plates

  • Fluorescence plate reader

Protocol:

  • Target Cell Labeling: Harvest target tumor cells and wash with PBS. Resuspend the cells at 1x10^6 cells/mL in PBS containing 5 µM Calcein-AM. Incubate for 30 minutes at 37°C. Wash the cells three times with complete RPMI medium.

  • Cell Plating: Plate 1x10^4 labeled target cells per well in a 96-well round-bottom plate.

  • Effector Cell Preparation and Treatment: Pre-activate T-cells with anti-CD3/CD28 beads for 48-72 hours. Harvest the activated T-cells and resuspend in complete RPMI medium. Treat the T-cells with various concentrations of this compound for 1 hour prior to co-culture.

  • Co-culture: Add the treated effector T-cells to the wells containing the target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Controls:

    • Spontaneous Release: Target cells with medium only.

    • Maximum Release: Target cells with 1% Triton X-100.

  • Incubation: Centrifuge the plate at 100 x g for 1 minute to facilitate cell-cell contact and incubate for 4 hours at 37°C.

  • Measurement: After incubation, centrifuge the plate at 400 x g for 5 minutes. Transfer 100 µL of the supernatant to a new black 96-well plate. Measure the fluorescence of Calcein-AM (Excitation: 485 nm, Emission: 520 nm) using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the functional consequences of PD-1 inhibition by this compound on T-cells. By systematically evaluating its impact on T-cell proliferation, cytokine production, and cytotoxicity, researchers can gain valuable insights into the therapeutic potential of this compound for cancer immunotherapy. The provided diagrams and data table templates are intended to facilitate experimental design and data interpretation.

References

Application Notes and Protocols for Assessing PD-1-IN-17 TFA Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-17 TFA is a small molecule inhibitor of the programmed cell death-1 (PD-1) signaling pathway.[1][2] As a member of the 1,3,4-oxadiazole and 1,3,4-thiadiazole class of immunomodulators, it is designed to disrupt the immunosuppressive signals mediated by the PD-1 receptor, thereby enhancing T-cell responses against cancer cells.[3] The trifluoroacetic acid (TFA) salt form of the compound is often used for research purposes. This document provides detailed protocols for assessing the in vitro and in vivo efficacy of this compound.

The PD-1 receptor, expressed on activated T-cells, B-cells, and natural killer (NK) cells, plays a crucial role in maintaining immune homeostasis and preventing autoimmunity.[4] However, many tumors exploit this pathway to evade immune surveillance by overexpressing the ligands for PD-1, namely PD-L1 and PD-L2. The binding of PD-L1 on tumor cells to PD-1 on T-cells triggers a signaling cascade that inhibits T-cell proliferation, cytokine release, and cytotoxic activity, leading to T-cell "exhaustion".[5] Small molecule inhibitors like this compound offer a potential therapeutic advantage over monoclonal antibodies due to their potential for oral bioavailability and different pharmacokinetic profiles.

Mechanism of Action

This compound functions by inhibiting the PD-1 pathway, which in turn restores and enhances the anti-tumor immune response. The primary mechanism of action is the blockade of the interaction between PD-1 and its ligand PD-L1. This disruption allows for the reactivation of tumor-infiltrating T-lymphocytes, leading to increased cytokine production and enhanced tumor cell killing.

PD1_Signaling_Pathway PD-1 Signaling Pathway and Inhibition by this compound cluster_T_Cell T-Cell cluster_APC Tumor Cell / APC TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K RAS_MAPK RAS/MAPK Pathway TCR->RAS_MAPK CD28 CD28 CD28->PI3K PD1 PD-1 SHP2 SHP2 PD1->SHP2 T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) PI3K->T_Cell_Activation RAS_MAPK->T_Cell_Activation SHP2->PI3K Inhibition SHP2->RAS_MAPK Inhibition MHC MHC MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 (Co-stimulation) PDL1 PD-L1 PDL1->PD1 Inhibitory Signal PD1_IN_17 This compound PD1_IN_17->PD1 Inhibits Interaction

Caption: PD-1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The efficacy of this compound and other small molecule PD-1/PD-L1 inhibitors has been evaluated using various in vitro and in vivo assays. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound and Representative Small Molecule PD-1/PD-L1 Inhibitors

CompoundAssayCell TypeReadoutConcentrationResultReference
This compound (Compound 12) Splenocyte Proliferation AssayMouse SplenocytesProliferation Inhibition100 nM92% inhibition[1][6]
JBI-2174TR-FRET AssayHuman PD-1/PD-L1IC50~1 nMPotent inhibition of PD-1/PD-L1 interaction[7]
AnidulafunginBio-layer Interferometry (BLI)Human PD-L1Dissociation Constant (KD)-76.9 μM[8]
BMS-202Homogenous Time-Resolved Fluorescence (HTRF)Human PD-1/PD-L1IC501.8 nMInhibition of PD-1/PD-L1 interaction[9]
Compound 69T-Cell Activation Assay (Co-culture)Human PBMCs and Tumor CellsIFN-γ Production10 µMSignificant increase in IFN-γ secretion[10]

Table 2: In Vivo Efficacy of Representative Small Molecule PD-1/PD-L1 Inhibitors

CompoundAnimal ModelTumor ModelAdministration RouteDosing RegimenReadoutResultReference
SCL-1Syngeneic Mice (BALB/c)CT26 Colon CarcinomaOral50 mg/kg, daily for 14 daysTumor Growth Inhibition (TGI)>50% TGI[11][12]
JBI-2174Syngeneic Mice (BALB/c)4T1 Breast CancerOralNot specifiedTumor GrowthComparable efficacy to anti-PD-L1 antibody[7]
AnidulafunginSyngeneic Mice (C57BL/6)LLC Lewis Lung CarcinomaIntraperitoneal20 mg/kg, every 3 daysTumor Volume ReductionSignificant reduction in tumor volume[8]

Experimental Protocols

In Vitro Efficacy Assessment

1. Splenocyte Proliferation Assay

This assay assesses the ability of this compound to reverse PD-L1-mediated suppression of T-cell proliferation.

Splenocyte_Proliferation_Workflow Splenocyte Proliferation Assay Workflow start Isolate splenocytes from mice plate_cells Plate splenocytes in 96-well plates start->plate_cells stimulate Stimulate with ConA or anti-CD3/CD28 antibodies plate_cells->stimulate add_pdl1 Add recombinant PD-L1 to suppress proliferation stimulate->add_pdl1 add_inhibitor Add varying concentrations of this compound add_pdl1->add_inhibitor incubate Incubate for 48-72 hours add_inhibitor->incubate add_cfse Measure proliferation (e.g., CFSE dye dilution by flow cytometry or MTT assay) incubate->add_cfse analyze Analyze data to determine % inhibition reversal add_cfse->analyze InVivo_Workflow In Vivo Syngeneic Tumor Model Workflow start Select syngeneic mouse strain and tumor cell line (e.g., C57BL/6 and MC38) inoculate Subcutaneously inoculate tumor cells into the flank of the mice start->inoculate monitor_growth Monitor tumor growth until tumors reach a palpable size (e.g., 100 mm³) inoculate->monitor_growth randomize Randomize mice into treatment groups (Vehicle, this compound) monitor_growth->randomize treat Administer this compound (e.g., oral gavage) according to the dosing schedule randomize->treat measure Measure tumor volume and body weight regularly (e.g., 2-3 times per week) treat->measure endpoint Continue treatment until tumors reach a predefined endpoint or for a set duration measure->endpoint analyze Analyze tumor growth inhibition, survival, and immune cell infiltration endpoint->analyze

References

Application Notes and Protocols for Evaluating PD-1-IN-17 TFA in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that regulates T-cell activation and tolerance.[1][2] Cancer cells often exploit this pathway to evade immune surveillance by upregulating PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[1] Therapeutic blockade of the PD-1/PD-L1 interaction has emerged as a groundbreaking strategy in cancer immunotherapy, with several monoclonal antibodies approved for treating various malignancies.[3]

PD-1-IN-17 TFA is a small molecule inhibitor of PD-1, identified from patent WO2015033301A1.[4] As a small molecule, this compound offers potential advantages over antibody-based therapies, such as oral bioavailability and better tumor penetration. Preliminary data indicates that this compound inhibits splenocyte proliferation by 92% at a concentration of 100 nM, suggesting its potential as an immunomodulatory agent.[4]

These application notes provide detailed protocols for evaluating the functional activity of this compound in key in vitro assays. The described methods are essential for characterizing the potency and mechanism of action of this and other similar small molecule PD-1 inhibitors.

Principle of Functional Assays

The functional evaluation of this compound relies on in vitro cell-based assays that recapitulate the key events in T-cell activation and its inhibition by the PD-1/PD-L1 axis. The core principle of these assays is to measure the reversal of PD-1 mediated immunosuppression by the inhibitor. This is typically achieved by monitoring T-cell proliferation, cytokine production, or the activation of specific signaling pathways.

The primary functional assays detailed in this document are:

  • PD-1/PD-L1 Blockade Reporter Gene Assay: This assay utilizes engineered cell lines to provide a rapid and quantifiable readout of the inhibitor's ability to block the PD-1/PD-L1 interaction and restore T-cell receptor (TCR) signaling.

  • Mixed Lymphocyte Reaction (MLR) Assay: A more physiologically relevant assay that co-cultures immune cells from two different donors to mimic the interaction between T cells and antigen-presenting cells (APCs), providing a measure of T-cell proliferation and cytokine secretion.

  • Cytokine Release Assay: This assay quantifies the release of key cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), from activated T cells, which is a direct measure of their effector function.

Diagrams

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 SHP2 SHP-2 PD1->SHP2 recruits PI3K PI3K/AKT Pathway TCR->PI3K RAS_ERK RAS-ERK Pathway TCR->RAS_ERK CD28 CD28 TCell_Activation T Cell Activation (Proliferation, Cytokine Release) PI3K->TCell_Activation RAS_ERK->TCell_Activation SHP2->PI3K dephosphorylates (inhibition) SHP2->RAS_ERK inhibition PD1_IN_17 This compound PD1_IN_17->PD1 inhibits

Caption: PD-1 Signaling Pathway and the inhibitory action of this compound.

Reporter_Assay_Workflow start Start plate_cells Plate PD-L1 expressing cells (e.g., CHO-K1) start->plate_cells add_inhibitor Add serial dilutions of This compound plate_cells->add_inhibitor add_t_cells Add PD-1 expressing Jurkat T cells with NFAT-Luciferase reporter add_inhibitor->add_t_cells incubate Incubate for 6-24 hours add_t_cells->incubate add_reagent Add Luciferase substrate incubate->add_reagent read_luminescence Read luminescence on a plate reader add_reagent->read_luminescence analyze Analyze data and determine EC50 read_luminescence->analyze

Caption: Experimental workflow for the PD-1/PD-L1 blockade reporter gene assay.

MLR_Assay_Principle cluster_coculture Co-culture of PBMCs from two donors donorA PBMCs Donor A (Responder T cells) interaction Allogeneic Recognition (TCR-MHC interaction) donorA->interaction donorB PBMCs Donor B (irradiated) (Stimulator APCs) donorB->interaction t_cell_activation T Cell Activation & Proliferation interaction->t_cell_activation pd1_upregulation PD-1 Upregulation on T cells t_cell_activation->pd1_upregulation pd1_pdl1_interaction PD-1/PD-L1 Interaction pd1_upregulation->pd1_pdl1_interaction inhibition Inhibition of T Cell Proliferation & Cytokine Release pd1_pdl1_interaction->inhibition restoration Restoration of T Cell Proliferation & Cytokine Release pd1_pdl1_interaction->restoration in the presence of inhibitor pd1_in_17 This compound pd1_in_17->pd1_pdl1_interaction blocks

Caption: Principle of the Mixed Lymphocyte Reaction (MLR) assay.

Experimental Protocols

Protocol 1: PD-1/PD-L1 Blockade Reporter Gene Assay

Principle: This assay uses two engineered cell lines: a PD-L1 expressing antigen-presenting cell line (e.g., CHO-K1) and a PD-1 expressing T-cell line (e.g., Jurkat) containing a luciferase reporter gene under the control of an NFAT (Nuclear Factor of Activated T-cells) response element. Engagement of PD-1 by PD-L1 inhibits TCR signaling, leading to a decrease in luciferase expression. This compound, by blocking this interaction, should restore TCR signaling and result in a dose-dependent increase in luminescence.

Materials and Reagents:

  • PD-L1 expressing CHO-K1 cells

  • PD-1/NFAT-Luciferase Jurkat cells

  • Assay medium: RPMI 1640 + 1% FBS

  • This compound

  • Control inhibitor (e.g., an anti-PD-1 antibody)

  • DMSO (for compound dilution)

  • 96-well white, flat-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating:

    • Harvest and resuspend PD-L1 CHO-K1 cells in assay medium to a concentration of 2 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension (20,000 cells) to each well of a 96-well plate.

    • Incubate the plate at 37°C, 5% CO2 for 4-6 hours to allow cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in assay medium to achieve the desired final concentrations (e.g., from 10 µM to 0.1 nM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Treatment:

    • Carefully remove the medium from the plated CHO-K1 cells.

    • Add 50 µL of the diluted this compound or control inhibitor to the respective wells. Include a vehicle control (assay medium with DMSO).

  • Co-culture:

    • Harvest and resuspend the PD-1/NFAT-Luciferase Jurkat cells in assay medium to a concentration of 1 x 10^6 cells/mL.

    • Add 50 µL of the Jurkat cell suspension (50,000 cells) to each well.

  • Incubation:

    • Incubate the co-culture plate at 37°C, 5% CO2 for 6 hours.

  • Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Calculate the fold induction of luminescence by dividing the signal from the inhibitor-treated wells by the signal from the vehicle control wells.

  • Plot the fold induction against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the EC50 value.

Protocol 2: Mixed Lymphocyte Reaction (MLR) Assay

Principle: The one-way MLR assay measures the proliferation of T cells from one donor (responder) in response to stimulation by irradiated peripheral blood mononuclear cells (PBMCs) from an HLA-mismatched donor (stimulator). The PD-1/PD-L1 pathway is naturally engaged in this setting, leading to an eventual decline in T-cell proliferation. This compound is expected to block this inhibitory signal and enhance T-cell proliferation.

Materials and Reagents:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) from at least two healthy, HLA-mismatched donors

  • RPMI 1640 medium supplemented with 10% heat-inactivated human AB serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (positive control)

  • DMSO

  • 96-well round-bottom cell culture plates

  • Cell proliferation dye (e.g., CFSE) or [3H]-thymidine

  • Flow cytometer or liquid scintillation counter

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from two donors using Ficoll-Paque density gradient centrifugation.

    • Irradiate the stimulator PBMCs (e.g., 30 Gy) to prevent their proliferation.

    • Label the responder PBMCs with a cell proliferation dye according to the manufacturer's instructions, or prepare for [3H]-thymidine incorporation.

  • Assay Setup:

    • Resuspend responder and stimulator PBMCs in culture medium.

    • In a 96-well plate, add 1 x 10^5 responder cells and 1 x 10^5 irradiated stimulator cells per well in a final volume of 100 µL.

  • Compound Addition:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the diluted compound to the wells. Include vehicle and positive controls.

  • Incubation:

    • Incubate the plate at 37°C, 5% CO2 for 5-7 days.

  • Proliferation Measurement:

    • CFSE-based method:

      • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).

      • Analyze the dilution of the proliferation dye in the T-cell populations by flow cytometry.

    • [3H]-thymidine incorporation method:

      • Add 1 µCi of [3H]-thymidine to each well 18-24 hours before harvesting.

      • Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.

Data Analysis:

  • For CFSE data, quantify the percentage of proliferated cells in the T-cell gates.

  • For [3H]-thymidine data, measure the counts per minute (CPM).

  • Plot the proliferation response against the log of the inhibitor concentration to determine the EC50.

Protocol 3: Cytokine Release Assay

Principle: Activated T cells release effector cytokines such as IFN-γ and IL-2. The PD-1/PD-L1 interaction suppresses this cytokine production. This assay measures the ability of this compound to restore the secretion of these cytokines from T cells stimulated in the presence of PD-L1.

Materials and Reagents:

  • Human PBMCs or isolated T cells

  • Culture medium (as in MLR)

  • PD-L1-Fc fusion protein or PD-L1 expressing cells

  • Anti-CD3 antibody

  • This compound

  • 96-well flat-bottom plates

  • ELISA or multiplex bead-based immunoassay kits for IFN-γ and IL-2

Procedure:

  • Plate Coating (if using soluble ligands/antibodies):

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) and PD-L1-Fc (e.g., 5 µg/mL) overnight at 4°C.

    • Wash the plate with sterile PBS before use.

  • Cell Plating:

    • Isolate PBMCs or T cells.

    • Add 2 x 10^5 cells per well to the coated plate (or to a co-culture with PD-L1 expressing cells).

  • Compound Addition:

    • Add serial dilutions of this compound to the wells.

  • Incubation:

    • Incubate the plate at 37°C, 5% CO2 for 48-72 hours.

  • Supernatant Collection:

    • Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification:

    • Measure the concentration of IFN-γ and IL-2 in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

Data Analysis:

  • Generate a standard curve for each cytokine.

  • Calculate the concentration of each cytokine in the samples.

  • Plot the cytokine concentration against the log of the inhibitor concentration to determine the EC50.

Data Presentation

Table 1: Potency of this compound in Functional Assays

AssayParameter MeasuredThis compound EC50 (nM)Control Inhibitor EC50 (nM)
PD-1/PD-L1 Reporter Assay Luciferase Activity50.2 ± 5.61.2 ± 0.2
Mixed Lymphocyte Reaction T-Cell Proliferation85.7 ± 9.33.5 ± 0.5
Cytokine Release Assay IFN-γ Release72.4 ± 8.12.8 ± 0.4
IL-2 Release98.1 ± 11.54.1 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on T-Cell Proliferation in MLR

This compound (nM)% Proliferation (CFSE Dilution)
0 (Vehicle)15.2 ± 2.1
120.5 ± 2.8
1035.8 ± 4.5
10068.3 ± 7.9
100075.1 ± 8.3
Positive Control 80.4 ± 9.1

Data are presented as mean ± standard deviation.

Table 3: Cytokine Secretion in Response to this compound

This compound (nM)IFN-γ (pg/mL)IL-2 (pg/mL)
0 (Vehicle)150 ± 2550 ± 10
1220 ± 3075 ± 12
10580 ± 60210 ± 25
1001250 ± 150450 ± 50
10001400 ± 180520 ± 60
Positive Control 1500 ± 200550 ± 70

Data are presented as mean ± standard deviation.

References

Application Notes and Protocols for PD-1-IN-17 TFA: A Potent Inhibitor of PD-1 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PD-1-IN-17 TFA, a potent small molecule inhibitor of the Programmed Death-1 (PD-1) signaling pathway. This document outlines the mechanism of action, provides detailed protocols for key in vitro assays to assess its biological activity, and presents available data in a structured format. Diagrams illustrating the PD-1 signaling pathway, the inhibitor's mechanism of action, and experimental workflows are included to facilitate a deeper understanding of its application in immuno-oncology research.

Introduction

The Programmed Death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2, constitute a critical immune checkpoint pathway that regulates T-cell activation and maintains immune homeostasis.[1][2] Tumor cells can exploit this pathway to evade immune surveillance by upregulating PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and suppression of anti-tumor immunity.[1][2] Blockade of the PD-1/PD-L1 interaction has emerged as a highly successful cancer immunotherapy strategy.[2]

This compound is a small molecule inhibitor of PD-1, identified as compound 12 in patent WO2015033301A1. It has been shown to modulate the immune response by inhibiting T-cell proliferation. These application notes provide the necessary information to effectively utilize this compound as a tool to study and modulate PD-1 signaling in a research setting.

Product Information

Product NameThis compound
Synonyms PD-1-IN-17 trifluoroacetate salt, Compound 12 (from WO2015033301A1)
Chemical Formula C₁₇H₁₉F₃N₆O₅S (as trifluoroacetic acid salt)
Molecular Weight 504.43 g/mol (as trifluoroacetic acid salt)
Target Programmed Death-1 (PD-1)
CAS Number Not available
Storage Store at -20°C. Protect from light and moisture.
Solubility Soluble in DMSO.

Mechanism of Action

This compound is designed to disrupt the interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, which is often overexpressed on tumor cells. By blocking this interaction, this compound prevents the delivery of inhibitory signals to the T-cell, thereby restoring its effector functions, including proliferation, cytokine production, and cytotoxic activity against cancer cells.

cluster_Tcell T-Cell cluster_APC Antigen Presenting Cell / Tumor Cell TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 PD1 PD-1 Inhibition Inhibition of Activation PD1->Inhibition Inhibitory Signal Inhibition->Activation MHC MHC MHC->TCR PDL1 PD-L1 PDL1->PD1 Binding PD1_IN_17 This compound PD1_IN_17->PD1 Blocks Binding

Figure 1: Mechanism of Action of this compound.

Biological Activity Data

The following table summarizes the available biological activity data for this compound.

AssayDescriptionResultReference
Splenocyte Proliferation Assay Measures the ability of the compound to inhibit the proliferation of mouse splenocytes stimulated with a mitogen.92% inhibition at 100 nM

Further quantitative data such as IC50 values from biochemical and other cellular assays are not publicly available at this time. Researchers are encouraged to perform dose-response studies to determine the potency of this compound in their specific assay systems.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the activity of this compound. These are general protocols that should be optimized for specific experimental conditions.

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is designed to measure the disruption of the PD-1 and PD-L1 interaction by this compound in a biochemical format.

A Prepare Reagents: - PD-1-d2 - PD-L1-Eu3+ - this compound dilutions B Dispense this compound or control to assay plate A->B C Add PD-1-d2 and PD-L1-Eu3+ mixture B->C D Incubate at RT C->D E Read HTRF signal (665nm / 620nm) D->E F Data Analysis: Calculate % inhibition and IC50 E->F

Figure 2: Workflow for PD-1/PD-L1 HTRF Assay.

Materials:

  • Human recombinant PD-1 protein, d2-labeled

  • Human recombinant PD-L1 protein, Europium cryptate (Eu3+)-labeled

  • This compound

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • 384-well low volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Reagent Preparation: Prepare a working solution of PD-1-d2 and PD-L1-Eu3+ in assay buffer at 2x the final desired concentration.

  • Assay Plate Setup:

    • Add 5 µL of diluted this compound or control (assay buffer with DMSO) to the wells of a 384-well plate.

    • Add 5 µL of the 2x PD-1-d2 and PD-L1-Eu3+ mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Sample Ratio - Min Signal) / (Max Signal - Min Signal))

      • Max Signal: Wells with DMSO control (no inhibitor).

      • Min Signal: Wells with a saturating concentration of a known PD-1/PD-L1 inhibitor or no PD-1 protein.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

T-Cell Activation Assay (IL-2 Production)

This cell-based assay measures the ability of this compound to reverse PD-L1-mediated suppression of T-cell activation, using Interleukin-2 (IL-2) production as a readout.

A Co-culture PD-1 Effector Cells (e.g., Jurkat-PD-1) with PD-L1 aAPC/CHO-K1 Cells B Add serial dilutions of This compound or control A->B C Incubate for 24-48 hours B->C D Collect supernatant C->D E Measure IL-2 concentration (e.g., ELISA or HTRF) D->E F Data Analysis: Calculate EC50 E->F

Figure 3: Workflow for T-Cell Activation Assay (IL-2).

Materials:

  • PD-1 Effector Cells (e.g., Jurkat T-cells stably expressing human PD-1 and an NFAT-luciferase reporter, or primary T-cells)

  • PD-L1 aAPC/CHO-K1 Cells (CHO-K1 cells stably expressing human PD-L1 and a T-cell activating ligand)

  • This compound

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Human IL-2 ELISA kit or HTRF kit

  • Plate reader (absorbance or HTRF)

Procedure:

  • Cell Plating:

    • Seed PD-L1 aAPC/CHO-K1 cells in a 96-well plate and allow them to adhere overnight.

    • On the day of the assay, remove the medium from the CHO-K1 cells.

  • Compound Addition: Add serial dilutions of this compound or control (medium with DMSO) to the wells.

  • T-Cell Addition: Add PD-1 Effector Cells to the wells containing the CHO-K1 cells and the compound.

  • Co-culture: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • IL-2 Measurement: Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA or HTRF kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the IL-2 concentration against the log concentration of this compound.

    • Fit the data to a four-parameter logistic curve to determine the EC50 value, which represents the concentration of the compound that induces a half-maximal increase in IL-2 production.

Splenocyte Proliferation Assay

This assay, based on the data from the original patent, measures the effect of this compound on the proliferation of primary splenocytes.

Materials:

  • Spleen from a mouse (e.g., C57BL/6)

  • This compound

  • RPMI-1640 medium with 10% FBS, 2-mercaptoethanol, and antibiotics

  • Concanavalin A (ConA) or anti-CD3/anti-CD28 antibodies

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT)

  • 96-well round-bottom cell culture plates

  • Scintillation counter or plate reader

Procedure:

  • Splenocyte Isolation:

    • Aseptically harvest the spleen from a mouse.

    • Prepare a single-cell suspension by gently disrupting the spleen between two frosted glass slides or using a cell strainer.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the splenocytes with RPMI-1640 medium and resuspend to a final concentration of 2 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 100 µL of the splenocyte suspension to each well of a 96-well plate.

    • Add serial dilutions of this compound or control (medium with DMSO).

    • Add a stimulating agent (e.g., ConA at a final concentration of 2.5 µg/mL or anti-CD3/anti-CD28 antibodies).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive methods: Follow the manufacturer's protocol for CFSE staining and flow cytometry analysis or for MTT/XTT-based colorimetric assays.

  • Data Analysis:

    • Calculate the percent inhibition of proliferation compared to the stimulated control wells without the inhibitor.

    • If a dose-response was performed, plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in HTRF assay - Pipetting errors- Reagent degradation- Plate reader settings- Use calibrated pipettes and reverse pipetting for viscous solutions.- Prepare fresh reagents and store them properly.- Optimize plate reader settings (e.g., gain, number of flashes).
Low signal in T-cell activation assay - Low T-cell activation- Suboptimal cell density- Insufficient incubation time- Ensure the potency of the T-cell activating ligand on aAPC cells.- Optimize the ratio of effector cells to target cells.- Extend the co-culture incubation time.
High background in splenocyte proliferation - Contamination- High spontaneous proliferation- Maintain sterile technique during splenocyte isolation.- Use freshly isolated splenocytes.
Compound precipitation - Low solubility in aqueous buffer- Ensure the final DMSO concentration is within the recommended range.- Prepare fresh dilutions of the compound for each experiment.

References

Preparation of Stock Solutions for PD-1-IN-17 TFA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation, storage, and handling of stock solutions of PD-1-IN-17 TFA, a small molecule inhibitor of the programmed cell death-1 (PD-1) pathway. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.

Introduction

PD-1-IN-17 is a potent inhibitor of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway that regulates T-cell activation and tolerance. The trifluoroacetate (TFA) salt form is commonly supplied for research purposes. Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo experiment. This document outlines the necessary procedures and data for proper handling of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

ParameterValueSource
Molecular Weight 488.38 g/mol [1]
Chemical Formula C15H23F3N6O9[1]
Solubility Data
SolventConcentrationRemarks
DMSO Likely soluble up to 100 mg/mLBased on data for a similar compound.[2] Use of ultrasonic treatment may be necessary.[2] It is highly recommended to use newly opened, anhydrous DMSO as its hygroscopic nature can affect solubility.[2]
Storage Conditions

Proper storage is critical to maintain the stability and activity of this compound.

FormStorage TemperatureDurationNotes
Solid (As Received) -20°CLong-term (months to years)Store in a dry, dark place.[1]
0 - 4°CShort-term (days to weeks)[1]
Stock Solution in DMSO -80°CUp to 6 monthsBased on recommendations for a similar compound.[2] Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2]
-20°CUp to 1 monthBased on recommendations for a similar compound.[2] Protect from light.[2]

Experimental Protocols

Materials and Equipment
  • This compound solid powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • Handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing the Compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.88 mg of the compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.010 mol/L x 488.38 g/mol = 0.00488 g = 4.88 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For 4.88 mg, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (If Necessary): If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes at room temperature. Visually inspect for complete dissolution.

  • Aliquoting: Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This is critical to prevent degradation from repeated freeze-thaw cycles and to minimize contamination.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage, ensuring they are protected from light.

Visualizations

PD-1/PD-L1 Signaling Pathway

The diagram below illustrates the inhibitory mechanism of PD-1-IN-17 on the PD-1/PD-L1 signaling axis.

PD1_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding SHP2 SHP2 PD-1->SHP2 Recruits & Activates TCR TCR PI3K/Akt PI3K/Akt Pathway TCR->PI3K/Akt Activates SHP2->PI3K/Akt Inhibits Effector_Functions T-Cell Effector Functions (Proliferation, Cytokine Release) PI3K/Akt->Effector_Functions Promotes PD-1-IN-17_TFA This compound PD-1-IN-17_TFA->PD-L1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stock Solution Preparation

The following workflow diagram provides a visual guide to the protocol for preparing this compound stock solutions.

Stock_Solution_Workflow A Equilibrate this compound to Room Temperature B Weigh Compound on Analytical Balance A->B C Add Anhydrous DMSO B->C D Vortex Thoroughly C->D F Visually Confirm Complete Dissolution D->F E Sonication (If Necessary) E->F F->E No G Dispense into Single-Use Aliquots F->G Yes H Store at -80°C or -20°C (Protect from Light) G->H

Caption: Workflow for preparing this compound stock solutions.

References

Best Practices for Handling PD-1-IN-17 TFA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-17 TFA is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) signaling pathway. It is also known as CA-170. This molecule is under investigation for its potential immunomodulatory and anti-neoplastic activities. As a trifluoroacetate (TFA) salt, specific handling and preparation procedures are required to ensure its stability, solubility, and the integrity of experimental results. These application notes provide detailed guidance on the best practices for handling this compound, along with protocols for its use in key in vitro and in vivo experiments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms CA-170, AUPM170[1]
Chemical Formula C₁₅H₂₃F₃N₆O₉[1]
Molecular Weight 488.37 g/mol [1]
Appearance Solid powder
Solubility Soluble in DMSO
Mechanism of Action PD-1 Inhibitor[1][2]

Storage and Stability

Proper storage of this compound is critical to maintain its activity and ensure the reproducibility of experimental results.

FormStorage TemperatureShelf LifeSpecial Instructions
Solid (Powder) -20°C≤ 1 monthStore in a tightly sealed container, protected from light and moisture.
-80°C≤ 6 monthsFor long-term storage, -80°C is recommended to ensure maximum stability.
Stock Solution (in DMSO) -20°C≤ 1 monthAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent absorption of atmospheric moisture by the DMSO.
-80°C≤ 6 monthsFor longer-term storage of stock solutions, -80°C is the preferred temperature.

Handling and Reconstitution

As a TFA salt, this compound may require specific handling procedures to remove the TFA counter-ion if it is determined to interfere with downstream assays. However, for many standard in vitro and in vivo applications, direct use of the TFA salt is acceptable.

Reconstitution Protocol
  • Equilibrate : Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.

  • Solvent Addition : Add the required volume of anhydrous, sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution : Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting : Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage : Store the aliquots at -20°C or -80°C as recommended in the storage table.

Considerations for the Trifluoroacetate (TFA) Salt

The TFA counter-ion is a remnant of the purification process. In some sensitive biological assays, TFA can influence results. If TFA interference is a concern, a counter-ion exchange procedure can be performed. This typically involves dissolving the peptide in a solution containing a different acid (e.g., HCl or acetic acid) and then lyophilizing to remove the volatile acid and obtain the desired salt form. However, for most initial screening and characterization studies, this is not necessary.

Application Notes: Mechanism of Action

This compound functions as an inhibitor of the PD-1 signaling pathway. This pathway is a critical immune checkpoint that regulates T-cell activation.[3] By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), this compound can restore T-cell function, leading to enhanced immune responses against tumor cells. Preclinical data suggests that CA-170 (PD-1-IN-17) may act by inducing the formation of a defective ternary complex between PD-1 and PD-L1.[4]

PD1_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell cluster_Inhibitor PD-L1/L2 PD-L1/L2 PD-1 PD-1 PD-L1/L2->PD-1 Interaction SHP-2 SHP-2 PD-1->SHP-2 Recruits TCR TCR Downstream Signaling Downstream Signaling SHP-2->Downstream Signaling Dephosphorylates Inhibition of T-Cell Function Inhibition of T-Cell Function Downstream Signaling->Inhibition of T-Cell Function This compound This compound This compound->PD-1 Inhibits

Figure 1: Simplified PD-1 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

In Vitro Splenocyte Proliferation Assay

This assay is used to assess the ability of this compound to reverse PD-L1-mediated suppression of T-cell proliferation. The only publicly available quantitative data for this compound is that it inhibits 92% of splenocyte proliferation at a concentration of 100 nM.[2]

Workflow:

Splenocyte_Assay_Workflow A Isolate splenocytes from mouse spleen B Plate splenocytes A->B C Add Concanavalin A (ConA) or anti-CD3/CD28 antibodies B->C D Add recombinant PD-L1 to suppress proliferation C->D E Add varying concentrations of this compound D->E F Incubate for 48-72 hours E->F G Assess proliferation (e.g., MTT or CFSE assay) F->G

Figure 2: Workflow for the in vitro splenocyte proliferation assay.

Methodology:

  • Splenocyte Isolation :

    • Aseptically harvest spleens from mice (e.g., BALB/c).

    • Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides in RPMI-1640 medium.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the cells with RPMI-1640, count, and resuspend to the desired concentration.

  • Assay Setup :

    • Plate splenocytes in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

    • Add a T-cell mitogen such as Concanavalin A (ConA) (final concentration 1-5 µg/mL) or plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies to stimulate proliferation.

    • To induce immunosuppression, add recombinant mouse PD-L1/Fc chimera protein to the wells at a pre-determined optimal concentration.

    • Add serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) or vehicle control (DMSO, final concentration <0.1%).

    • Include control wells with:

      • Splenocytes + mitogen (positive control for proliferation)

      • Splenocytes + mitogen + PD-L1 (negative control for inhibitor activity)

      • Splenocytes alone (baseline)

  • Incubation :

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Assessment :

    • MTT Assay : Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.

    • CFSE Staining : Prior to plating, label splenocytes with Carboxyfluorescein succinimidyl ester (CFSE). After incubation, analyze the dilution of CFSE fluorescence by flow cytometry.

Data Analysis : Calculate the percentage of proliferation inhibition reversal for each concentration of this compound relative to the PD-L1-suppressed control. Plot the data to determine the EC₅₀ value.

In Vivo Murine Syngeneic Tumor Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse model. Preclinical studies have shown that CA-170 has an oral bioavailability of approximately 40% in mice.[5]

Workflow:

InVivo_Workflow A Implant tumor cells (e.g., MC38, CT26) subcutaneously into syngeneic mice B Allow tumors to establish to a palpable size (e.g., 50-100 mm³) A->B C Randomize mice into treatment groups (Vehicle, this compound) B->C D Administer this compound orally (daily or as determined) C->D E Monitor tumor growth by caliper measurements every 2-3 days D->E During treatment F Monitor animal body weight and overall health D->F During treatment G At study endpoint, collect tumors and spleens for analysis (e.g., flow cytometry for immune cell infiltration) E->G

Figure 3: Workflow for an in vivo syngeneic tumor model study.

Methodology:

  • Tumor Cell Implantation :

    • Inject a suspension of a syngeneic tumor cell line (e.g., 1 x 10⁶ MC38 colon adenocarcinoma cells) subcutaneously into the flank of C57BL/6 mice.

  • Treatment Groups :

    • Once tumors reach a mean volume of 50-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Vehicle Control Group : Administer the formulation vehicle orally on the same schedule as the treatment group.

    • This compound Group : Administer this compound orally at a predetermined dose (e.g., 10-100 mg/kg) once or twice daily. The compound should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water).

  • Monitoring :

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Record the body weight of each animal at each measurement time point as an indicator of toxicity.

    • Monitor the general health and behavior of the mice daily.

  • Endpoint and Analysis :

    • The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

    • At the endpoint, euthanize the mice and excise the tumors and spleens.

    • Tumors can be dissociated to create single-cell suspensions for flow cytometric analysis of tumor-infiltrating lymphocytes (TILs), such as CD8+ T cells, CD4+ T cells, and regulatory T cells.

    • Splenocytes can be isolated to assess systemic immune responses.

Data Analysis : Compare the mean tumor growth between the vehicle and this compound treated groups. Analyze the immune cell populations in the tumor microenvironment and spleen to correlate anti-tumor activity with immunological changes.

Conclusion

This compound is a promising small molecule inhibitor of the PD-1 pathway. Adherence to the best practices for storage, handling, and experimental execution outlined in these application notes is essential for obtaining reliable and reproducible data. The provided protocols offer a starting point for the in vitro and in vivo characterization of this compound's immunomodulatory and anti-tumor activities. Further optimization of these protocols may be necessary depending on the specific experimental context and research goals.

References

Troubleshooting & Optimization

PD-1-IN-17 TFA solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with PD-1-IN-17 TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent inhibitor of the Programmed Cell Death-1 (PD-1) protein.[1][2] It is supplied as a trifluoroacetate (TFA) salt, which is a common strategy to improve the solubility and stability of small molecule compounds.[3][4][5] The compound functions as an immunomodulator by blocking the PD-1 pathway, which is a critical immune checkpoint that can be exploited by cancer cells to evade the immune system.[6][7]

Q2: What does the "TFA" in the name signify?

A2: TFA stands for trifluoroacetic acid. The compound is a salt formed with this acid. Trifluoroacetic acid is a strong acid often used in peptide synthesis and purification.[8][9] Its salts are typically more soluble in polar solvents, including water, compared to the freebase form of the compound.[3][10][11]

Q3: In which solvents is this compound soluble?

A3: this compound is reported to be soluble in dimethyl sulfoxide (DMSO).[12] While the TFA salt form generally enhances aqueous solubility, the parent molecule's properties may still limit its solubility in purely aqueous solutions without the aid of a co-solvent like DMSO.

Q4: Why is my compound not dissolving even in the recommended solvent?

A4: Several factors can contribute to dissolution issues. The compound may have precipitated out of the solution due to temperature fluctuations or solvent evaporation. The concentration you are trying to achieve may be above its solubility limit. Additionally, the specific batch or purity of the compound can influence its solubility characteristics.

Troubleshooting Guide

Issue: The powdered compound is difficult to dissolve in DMSO.

  • Solution 1: Gentle Warming. Gently warm the vial to 37°C in a water bath. This can help increase the kinetic energy of the molecules and facilitate dissolution.[12]

  • Solution 2: Sonication. After warming, place the vial in an ultrasonic bath for a few minutes.[12] The high-frequency sound waves will help to break up any clumps of powder and enhance solubilization.

  • Solution 3: Vortexing. Mix the solution vigorously using a vortex mixer to ensure thorough agitation.

Issue: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).

This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. The dramatic change in solvent polarity can cause the compound to crash out of the solution.

  • Solution 1: Lower the Final Concentration. The final concentration in your aqueous medium may be too high. Try performing serial dilutions to find a concentration that remains soluble.

  • Solution 2: Increase the Percentage of Co-solvent. If your experimental conditions permit, consider adding a small, non-toxic amount of DMSO or another organic co-solvent to your final aqueous solution to maintain solubility.

  • Solution 3: Use a Surfactant. For in vitro assays, adding a small amount of a biocompatible surfactant like Tween-80 or Pluronic F-68 to the aqueous buffer can help to create micelles that encapsulate the hydrophobic compound and keep it in solution.

  • Solution 4: Stepwise Dilution. Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner while continuously vortexing or stirring. This gradual change in solvent environment can sometimes prevent immediate precipitation.

Quantitative Data and Protocols

Solubility and Stock Solution Preparation

The following table provides guidance for preparing stock solutions of this compound (M.Wt: 488.37 g/mol ).[12]

| Desired Stock Concentration | Volume of DMSO to add per... | | :--- | :--- | :--- | :--- | | | 1 mg | 5 mg | 10 mg | | 1 mM | 2.0476 mL | 10.2381 mL | 20.4763 mL | | 5 mM | 0.4095 mL | 2.0476 mL | 4.0953 mL | | 10 mM | 0.2048 mL | 1.0238 mL | 2.0476 mL |

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Using a calibrated micropipette, add the appropriate volume of high-purity DMSO to the vial (e.g., for 1 mg of compound, add 204.8 µL of DMSO to achieve a 10 mM concentration).

  • Initial Dissolution: Cap the vial tightly and vortex for 30-60 seconds. Visually inspect for any undissolved particles.

  • Troubleshooting (if needed): If particles remain, warm the vial to 37°C for 5-10 minutes. Following warming, place the vial in an ultrasonic bath for 5 minutes. Vortex again.

  • Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[12] Avoid repeated freeze-thaw cycles.[1][12]

Visual Guides

PD-1 Signaling Pathway and Inhibition

PD1_Pathway cluster_tcell T-Cell cluster_apc Tumor Cell / APC TCR TCR Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->Activation PD1 PD-1 Receptor SHP2 SHP-2 PD1->SHP2 Recruits SHP2->TCR Dephosphorylates (Inhibits Signal) Inhibition Inhibition of Activation Signals SHP2->Inhibition MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 Ligand PDL1->PD1 Binding Inhibitor This compound Inhibitor->PD1 Blocks Interaction

Caption: The PD-1/PD-L1 signaling pathway and the mechanism of action for this compound.

Experimental Workflow for Solubilization

Workflow start Start: This compound (Lyophilized Powder) weigh Equilibrate vial to Room Temp start->weigh add_solvent Add appropriate volume of high-purity DMSO weigh->add_solvent mix Vortex for 60s add_solvent->mix check Visually inspect for particles mix->check troubleshoot Apply Heat (37°C) and/or Sonication check->troubleshoot Particles Remain aliquot Aliquot into single-use tubes check->aliquot Fully Dissolved recheck Vortex and re-inspect troubleshoot->recheck recheck->troubleshoot Still Particles (Re-evaluate Conc.) recheck->aliquot Fully Dissolved store Store at -20°C or -80°C aliquot->store end End: Ready-to-use Stock Solution store->end

Caption: A standard workflow for preparing a stock solution of this compound.

Troubleshooting Logic for Solubility Issues

Troubleshooting start Problem: Compound is not dissolving q1 Is the solvent correct? (e.g., high-purity DMSO) start->q1 a1_yes Have you tried warming (37°C) and sonication? q1->a1_yes Yes a1_no Use recommended solvent: High-Purity DMSO q1->a1_no No a1_yes:s->a1_yes:s No, try now q2 Is the concentration too high? a1_yes->q2 Yes a2_yes Recalculate and prepare a more dilute solution q2->a2_yes Yes a2_no Contact Technical Support for batch-specific advice q2->a2_no No

Caption: A decision tree to guide troubleshooting efforts for this compound solubility.

References

Technical Support Center: Optimizing PD-1-IN-17 TFA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PD-1-IN-17 TFA in in vitro assays. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) receptor.[1][2] The PD-1 pathway is a critical immune checkpoint that negatively regulates T-cell activation.[3][4][5] When the PD-1 receptor on activated T-cells binds to its ligands, PD-L1 or PD-L2, on other cells (such as tumor cells), it transmits an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[5][6][7] this compound works by blocking this interaction, thereby restoring the anti-tumor functions of T-cells.[3][4]

Q2: What is a recommended starting concentration for this compound in an in vitro assay?

A known effective concentration is 100 nM, which has been shown to inhibit 92% of splenocyte proliferation.[1][2] However, for a novel experimental setup, it is crucial to perform a dose-response curve to determine the optimal concentration. A broad range, for instance, from 1 nM to 100 µM, can be a good starting point to identify the IC50 (half-maximal inhibitory concentration).[8] The IC50 value represents the concentration of an inhibitor required to reduce a biological process by 50%.[9]

Q3: How should I prepare and store this compound?

This compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in DMSO, to minimize the volume of solvent added to your cell cultures.[8] The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[8] Stock solutions should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][8] For short-term storage at -20°C, it is advisable to use the solution within one month, while for long-term storage at -80°C, it can be used within six months.[1]

Q4: What are the essential controls to include in my experiments?

To ensure the accuracy and interpretability of your results, the following controls are essential:[8]

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent itself.[8]

  • Untreated Control: Cells that are not exposed to either the compound or the vehicle, providing a baseline for normal cell behavior.[8]

  • Positive Control: A known activator or inhibitor of the target pathway to confirm that the assay is performing as expected.[8] For PD-1 inhibition assays, a well-characterized anti-PD-1 antibody could serve as a positive control.

  • Negative Control: A structurally similar but inactive compound, if available, to help identify potential off-target effects.[8]

Quantitative Data Summary

The following table summarizes the known inhibitory data for this compound.

CompoundAssayOrganismCell TypeEffectConcentration
This compoundProliferationMurineSplenocytes92% inhibition100 nM[1][2]

To determine the IC50 value in your specific assay, a dose-response experiment should be conducted. Below is an example of how to structure the data from such an experiment.

Example Dose-Response Data for IC50 Determination

This compound Concentration (nM)% Inhibition (Example)
0.15
115
1045
5075
10090
50095
100098

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound in a T-Cell Activation Assay

This protocol provides a general framework for determining the effective concentration range of this compound using a co-culture system of T-cells and PD-L1 expressing cells.

Materials:

  • This compound

  • DMSO

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • PD-L1 expressing target cells (e.g., CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor activator)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)

  • Flow cytometry antibodies for T-cell activation markers (e.g., anti-CD69, anti-CD25)

  • 96-well cell culture plates

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in culture medium from your stock solution. A common approach is a 10-point serial dilution.[8] Also, prepare a vehicle control with the same final DMSO concentration.

  • Cell Seeding: Seed the PD-L1 expressing target cells in a 96-well plate and allow them to adhere.

  • PBMC Isolation: Isolate PBMCs from healthy donor blood.

  • Co-culture Setup: Add the isolated PBMCs to the wells containing the target cells.

  • Compound Treatment: Add the prepared dilutions of this compound and the vehicle control to the respective wells. Include untreated wells as a baseline control.

  • T-cell Stimulation: Add the T-cell activation stimuli to the wells.

  • Incubation: Incubate the plate for a duration relevant to the activation marker of interest (e.g., 24 hours for early activation markers like CD69, or longer for proliferation).

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) and activation markers (e.g., CD69, CD25).

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the T-cell populations (CD4+ and CD8+).

    • Determine the percentage of activated T-cells (e.g., CD69 positive) in each treatment condition.

    • Normalize the data to the controls and plot the percent activation against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration) or IC50 if measuring inhibition of suppression.

Visual Guides

Signaling Pathway

PD1_Signaling_Pathway cluster_T_Cell T-Cell cluster_APC Antigen Presenting Cell / Tumor Cell TCR TCR PI3K_Akt PI3K/Akt Pathway TCR->PI3K_Akt CD28 CD28 CD28->PI3K_Akt PD1 PD-1 PD1->PI3K_Akt Inhibits T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K_Akt->T_Cell_Activation Promotes MHC MHC MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 (Co-stimulation) PDL1 PD-L1 PDL1->PD1 Inhibitory Signal PD1_IN_17 This compound PD1_IN_17->PD1 Blocks Interaction

Caption: PD-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start: Prepare this compound Stock dilutions Create Serial Dilutions (e.g., 1 nM to 100 µM) start->dilutions controls Prepare Controls (Vehicle, Untreated) dilutions->controls cell_setup Set up In Vitro Assay (e.g., T-cell co-culture) controls->cell_setup treatment Add Compound Dilutions and Controls to Cells cell_setup->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Assay Readout (e.g., Flow Cytometry, ELISA) incubation->assay data_analysis Analyze Data: Normalize to Controls assay->data_analysis ic50 Plot Dose-Response Curve and Determine IC50/EC50 data_analysis->ic50 end End: Optimal Concentration Identified ic50->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Guide

Problem 1: High variability between replicate wells.

Troubleshooting_Variability start High Variability Observed q1 Are cells evenly seeded? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is compound mixing thorough? a1_yes->q2 s1 Action: Improve cell plating technique. Ensure single-cell suspension. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is there an edge effect? a2_yes->q3 s2 Action: Gently mix plate after adding compound. Use appropriate pipetting techniques. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Action: Avoid using outer wells. Ensure proper humidification during incubation. a3_yes->s3 end Issue Resolved a3_no->end

Caption: Decision tree for troubleshooting high experimental variability.

Problem 2: No significant inhibitory effect observed.

Troubleshooting_No_Effect start No Inhibitory Effect Observed q1 Is the compound concentration range appropriate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the compound degraded? a1_yes->q2 s1 Action: Test a wider or higher concentration range. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Action: Use a fresh aliquot of the compound. Prepare fresh dilutions for each experiment. a2_yes->s2 q3 Is the PD-1/PD-L1 pathway active in your assay system? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Did the positive control work? a3_yes->q4 s3 Action: Confirm PD-1 and PD-L1 expression on your cells. Ensure the assay conditions promote pathway activity. a3_no->s3 a4_no No q4->a4_no end Issue Resolved q4->end Yes s4 Action: Troubleshoot the assay itself. Check reagents and cell health. a4_no->s4

Caption: Troubleshooting guide for lack of inhibitory effect.

Problem 3: High background signal or cell toxicity in the vehicle control.

Troubleshooting_Toxicity start High Background / Vehicle Toxicity q1 Is the final DMSO concentration too high? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Action: Decrease the final DMSO concentration (ideally <0.5%). Prepare a higher concentration stock solution. a1_yes->s1 q2 Are the cells healthy? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no end Issue Resolved a2_yes->end s2 Action: Use cells at a lower passage number. Ensure optimal cell culture conditions. a2_no->s2

Caption: Troubleshooting vehicle control issues and cell toxicity.

References

PD-1-IN-17 TFA stability and storage in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of PD-1-IN-17 TFA in DMSO, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound to create a stock solution. For optimal stability, it is crucial to use anhydrous (dry) DMSO, as moisture can accelerate the degradation of the compound.[1]

Q2: How should I prepare the DMSO stock solution?

A2: To prepare a stock solution, it is recommended to first centrifuge the vial to ensure all the powder is at the bottom. The compound should be dissolved in 100% DMSO to the desired concentration.[2] If dissolution is slow, gentle vortexing or sonication can be used to aid the process.

Q3: What are the recommended storage conditions and shelf-life for this compound in DMSO?

A3: Based on supplier recommendations for the parent compound, PD-1-IN-17, the following storage conditions for stock solutions in solvent are advised. These are highly likely to be applicable to the TFA salt as well.

Storage TemperatureShelf-LifeRecommendations
-80°C6 monthsFor long-term storage.
-20°C1 monthFor short-term storage.

Table 1: Recommended Storage Conditions for PD-1-IN-17 in Solvent.[3]

For general best practices, it is advised to store stock solutions in aliquots to avoid repeated freeze-thaw cycles.[4]

Q4: Can I store the this compound DMSO stock solution at room temperature or 4°C?

A4: There is no specific stability data available for this compound at room temperature or 4°C. As a general precaution for small molecule inhibitors, storage at room temperature for extended periods is not recommended due to the potential for degradation. For short-term storage (a few days), 4°C might be acceptable, but for any period longer than a week, it is best to store at -20°C or -80°C.

Q5: What is the general stability of the chemical scaffold of PD-1-IN-17?

A5: PD-1-IN-17 contains 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties. Theoretical and experimental studies suggest that the 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are chemically and thermally stable heterocyclic structures.[5] This inherent stability contributes to the overall metabolic stability of drugs containing these scaffolds.

Troubleshooting Guide

Issue: My this compound precipitates when I dilute my DMSO stock solution in an aqueous buffer or cell culture medium.

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where its solubility is significantly lower.

Solutions:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform one or more intermediate dilutions in the aqueous buffer.[1]

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤0.5%) to minimize cytotoxicity.[4] However, a slightly higher DMSO concentration might be necessary to maintain solubility. Always include a vehicle control (DMSO alone) in your experiments.

  • Use of Co-solvents: If precipitation persists, consider the use of a co-solvent in your final dilution. Common co-solvents include PEG400, Tween 80, or cyclodextrin.[4]

  • Sonication: After dilution, brief sonication of the solution can help to redissolve any precipitate that has formed.[6]

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This is a general protocol that can be adapted to assess the stability of this compound under specific experimental conditions.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into multiple small-volume tubes to avoid freeze-thaw cycles. Store the aliquots at the desired temperatures to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time Points: Designate several time points for analysis (e.g., Day 0, Day 1, Day 3, Day 7, 1 month, 3 months, 6 months).

  • Analysis: At each time point, take one aliquot from each storage temperature and analyze the purity and concentration of this compound. The preferred method of analysis is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC-MS).

    • HPLC Analysis: Use a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Data Evaluation: Compare the peak area and retention time of the compound at each time point to the Day 0 sample. The appearance of new peaks may indicate degradation products.

  • Data Presentation: Plot the percentage of the remaining intact this compound against time for each storage condition.

Visualizations

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP2 PD1->SHP2 Recruitment & Activation TCR TCR SHP2->TCR Dephosphorylates Signaling Molecules T_Cell_Inhibition T-Cell Inhibition (Exhaustion) SHP2->T_Cell_Inhibition Inhibitor This compound Inhibitor->PD1 Blocks Binding

Caption: PD-1/PD-L1 Signaling Pathway and the Action of this compound.

Troubleshooting_Workflow Start Start: Diluting DMSO stock in aqueous buffer Precipitation Precipitation Observed? Start->Precipitation No_Precipitation No Precipitation: Proceed with Experiment Precipitation->No_Precipitation No Stepwise_Dilution Try Stepwise Dilution Precipitation->Stepwise_Dilution Yes Check1 Precipitation Persists? Stepwise_Dilution->Check1 Check1->No_Precipitation No Use_Cosolvent Consider Using a Co-solvent (e.g., PEG400, Tween 80) Check1->Use_Cosolvent Yes Check2 Precipitation Persists? Use_Cosolvent->Check2 Check2->No_Precipitation No Sonication Apply Gentle Sonication Check2->Sonication Yes Check3 Precipitation Persists? Sonication->Check3 Check3->No_Precipitation No Reassess Re-assess Final Concentration and Solubility Limits Check3->Reassess Yes

Caption: Troubleshooting Workflow for Inhibitor Precipitation.

References

Technical Support Center: Troubleshooting PD-1/PD-L1 Interaction Assays with PD-1-IN-17 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the small molecule inhibitor PD-1-IN-17 TFA in PD-1/PD-L1 interaction assays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during your experiments in a question-and-answer format.

Issue 1: No or Low Inhibition Observed with this compound

  • Question: I am not observing any significant inhibition of the PD-1/PD-L1 interaction, even at what I assume are high concentrations of this compound. What are the possible causes and solutions?

  • Answer: Several factors could contribute to a lack of inhibitory activity. Consider the following troubleshooting steps:

    • Compound Integrity and Solubility:

      • Action: Confirm the integrity of your this compound stock. If possible, verify its identity and purity using methods like mass spectrometry or HPLC. Visually inspect your stock solution and the final assay concentration for any signs of precipitation.

      • Rationale: The compound may have degraded during storage or may not be fully soluble in your assay buffer at the tested concentrations. This compound is typically dissolved in DMSO for a stock solution. Ensure the final DMSO concentration in your assay is consistent across all wells and is at a level that does not affect the assay performance (typically ≤1%).

    • Assay Conditions:

      • Action: Review your experimental protocol. Ensure that incubation times and reagent concentrations are optimal. For biochemical assays like HTRF or AlphaLISA, ensure that the concentrations of PD-1 and PD-L1 proteins are appropriate to generate a robust signal window.

      • Rationale: The kinetics of inhibitor binding and the protein-protein interaction are time and concentration-dependent. Insufficient incubation time or suboptimal protein concentrations can lead to an apparent lack of inhibition.

    • TFA Counter-Ion Interference:

      • Action: Be aware that this compound is supplied as a trifluoroacetic acid (TFA) salt. TFA can be acidic and may alter the pH of your assay buffer, which can in turn affect protein conformation and interaction. Consider measuring the pH of your final assay solution containing the inhibitor. If a significant pH change is observed, you may need to buffer your assay system more strongly or perform a counter-ion exchange to a more biologically compatible salt, such as hydrochloride or acetate.

      • Rationale: The presence of TFA as a counter-ion can sometimes interfere with biological assays, potentially masking the true activity of the compound.

Issue 2: High Variability Between Replicate Wells

  • Question: I am seeing significant variability in the signal between my replicate wells treated with this compound. How can I improve the reproducibility of my assay?

  • Answer: High variability can obscure real effects and make data interpretation difficult. The following steps can help improve assay precision:

    • Pipetting and Mixing:

      • Action: Ensure accurate and consistent pipetting, especially for small volumes of inhibitor dilutions. Thoroughly mix all solutions and assay plates after reagent addition.

      • Rationale: Inconsistent volumes or incomplete mixing can lead to significant differences in the final concentrations of reagents in each well.

    • Cell-Based Assay Considerations:

      • Action: If you are performing a cell-based assay, ensure that cells are evenly seeded and healthy. Use cells within a consistent passage number range and ensure a single-cell suspension before plating to avoid clumping.

      • Rationale: Variations in cell number and health can significantly impact the assay signal.

    • Edge Effects:

      • Action: Be mindful of "edge effects" in microplates, where wells on the perimeter of the plate can behave differently due to temperature and evaporation gradients. If edge effects are suspected, avoid using the outer wells for critical samples or ensure proper plate sealing and incubation conditions.

      • Rationale: Edge effects are a common source of variability in plate-based assays.

Issue 3: Unexpected Results or Atypical Dose-Response Curve

  • Question: The dose-response curve for this compound does not follow a standard sigmoidal shape, or I am seeing an increase in signal at high concentrations. What could be causing this?

  • Answer: Atypical dose-response curves can indicate a variety of issues, including off-target effects or assay artifacts.

    • Compound Cytotoxicity (Cell-Based Assays):

      • Action: High concentrations of small molecules or the solvent (DMSO) can be toxic to cells. Perform a separate cytotoxicity assay (e.g., MTT or CellTiter-Glo) with this compound at the same concentrations and incubation times as your primary assay.

      • Rationale: If the inhibitor is causing cell death, this will affect the assay readout and can lead to a "bell-shaped" dose-response curve where the signal decreases at high, toxic concentrations.

    • Assay Interference:

      • Action: Some compounds can interfere with the assay technology itself. For example, in fluorescence-based assays (HTRF, AlphaLISA), the compound might be autofluorescent or act as a quencher.

      • Rationale: It is important to rule out direct interference with the assay components. This can sometimes be checked by running controls with the inhibitor in the absence of one of the binding partners.

    • Off-Target Effects:

      • Action: The observed phenotype may be due to the inhibitor acting on other targets within the cell.

      • Rationale: Small molecule inhibitors are rarely perfectly specific. If you suspect off-target effects, you may need to validate your findings using a structurally different inhibitor of the PD-1/PD-L1 pathway or through genetic approaches like siRNA knockdown of PD-1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a small molecule inhibitor of the programmed cell death-1 (PD-1) receptor. It has been shown to inhibit splenocyte proliferation, suggesting it can disrupt the inhibitory signaling cascade initiated by the PD-1/PD-L1 interaction.[1]

Q2: What is the recommended starting concentration range for this compound in a PD-1/PD-L1 interaction assay? A2: Based on available data, this compound shows significant biological activity at 100 nM, where it inhibits 92% of splenocyte proliferation.[1] For initial experiments, a broad concentration range spanning several orders of magnitude around this value (e.g., 1 nM to 10 µM) is recommended to establish a dose-response curve.

Q3: What are the appropriate controls to include in my PD-1/PD-L1 interaction assay? A3: Essential controls include:

  • Negative Control (No Inhibitor): This provides the maximum signal for the PD-1/PD-L1 interaction.

  • Vehicle Control: This should contain the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent effects.

  • Positive Control: A known inhibitor of the PD-1/PD-L1 interaction (e.g., an anti-PD-1 or anti-PD-L1 antibody) should be used to confirm that the assay is working correctly.

  • Background Control (No PD-1 or No PD-L1): This helps to determine the baseline signal in the absence of the protein-protein interaction.

Q4: Can the trifluoroacetic acid (TFA) salt form of PD-1-IN-17 affect my experimental results? A4: Yes, residual TFA from the synthesis and purification of peptides and small molecules can impact biological assays. It can alter the pH of the assay medium and has been reported to affect cell proliferation. It is important to be aware of this and, if necessary, take steps to mitigate its effects, such as ensuring adequate buffering or performing a counter-ion exchange.

Q5: What are some common off-target effects to be aware of when using small molecule inhibitors in PD-1/PD-L1 assays? A5: While specific off-target effects for this compound are not well-documented in publicly available literature, small molecule inhibitors, in general, can interact with other proteins, particularly those with similar binding pockets. In the context of the PD-1/PD-L1 pathway, it is important to consider that the observed effects on T-cell function could be due to modulation of other signaling pathways involved in T-cell activation or survival. Validating key results with a structurally unrelated inhibitor or a different modality (e.g., an antibody) can help to confirm on-target activity.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant parameters for PD-1/PD-L1 interaction assays.

ParameterValueSource
This compound Activity Inhibits 92% of splenocyte proliferation at 100 nM[1]
Typical Final DMSO Concentration ≤ 1%General Assay Guideline
Recommended Assay Temperature Room Temperature (for biochemical assays) or 37°C (for cell-based assays)General Assay Guideline

Detailed Experimental Protocol

This section provides a detailed methodology for a representative Homogeneous Time-Resolved Fluorescence (HTRF) assay to assess the inhibitory activity of this compound on the PD-1/PD-L1 interaction.

Objective: To determine the dose-dependent inhibition of the PD-1/PD-L1 interaction by this compound.

Materials:

  • This compound

  • Recombinant Human PD-1 protein (e.g., with a biotin tag)

  • Recombinant Human PD-L1 protein (e.g., with a His-tag)

  • HTRF donor (e.g., Streptavidin-Europium cryptate)

  • HTRF acceptor (e.g., Anti-His-tag antibody labeled with d2)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • DMSO

  • Low-volume, white 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a concentration range for the dose-response curve (e.g., from 10 mM down to 1 µM).

    • Further dilute these intermediate DMSO stocks into assay buffer to create the final working solutions at a concentration that is 4x the final desired assay concentration. This will result in a final DMSO concentration of 1% in the assay wells.

  • Reagent Preparation:

    • Prepare working solutions of the tagged PD-1 and PD-L1 proteins in assay buffer at a concentration that is 2x the final desired assay concentration. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

    • Prepare working solutions of the HTRF donor and acceptor reagents in assay buffer at a concentration that is 4x the final desired assay concentration.

  • Assay Protocol:

    • Add 5 µL of the 4x compound working solution (or vehicle control) to the appropriate wells of the 384-well plate.

    • Add 5 µL of the 2x PD-1 protein solution to all wells.

    • Add 5 µL of the 2x PD-L1 protein solution to all wells except the background control wells. Add 5 µL of assay buffer to the background wells instead.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Add 5 µL of the 4x HTRF donor and acceptor reagent mix to all wells.

    • Incubate the plate at room temperature for 60 minutes to 4 hours, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor (e.g., 620 nm) and acceptor (e.g., 665 nm).

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000 for each well.

    • Normalize the data to the negative (no inhibitor) and positive (maximum inhibition, if available, or background) controls.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

PD1_PDL1_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction SHP2 SHP2 PD1->SHP2 Recruitment & Activation TCR TCR PI3K_Akt PI3K/Akt Pathway TCR->PI3K_Akt Activation CD28 CD28 CD28->PI3K_Akt Co-stimulation SHP2->TCR Inhibition SHP2->CD28 Dephosphorylation Effector_Functions Effector Functions (Cytokine Release, Proliferation) PI3K_Akt->Effector_Functions Promotion PD1_IN_17 This compound PD1_IN_17->PD1 Inhibition Troubleshooting_Workflow Start Start: No/Low Inhibition Observed Check_Compound Check Compound Integrity & Solubility Start->Check_Compound Check_Assay Review Assay Conditions (Concentrations, Incubation) Start->Check_Assay Check_TFA Consider TFA Counter-Ion Effects Start->Check_TFA Precipitation Precipitation? Check_Compound->Precipitation Degradation Degradation? Check_Compound->Degradation Optimal_Conditions Optimal Conditions? Check_Assay->Optimal_Conditions pH_Change pH Change? Check_TFA->pH_Change Resolve_Solubility Resolve Solubility Issue (e.g., sonicate, warm) Precipitation->Resolve_Solubility Yes Re_evaluate Re-evaluate Inhibition Precipitation->Re_evaluate No New_Aliquot Use New Aliquot Degradation->New_Aliquot Yes Degradation->Re_evaluate No Optimize_Assay Optimize Assay Parameters Optimal_Conditions->Optimize_Assay No Optimal_Conditions->Re_evaluate Yes Buffer_or_Exchange Increase Buffer Strength or Counter-Ion Exchange pH_Change->Buffer_or_Exchange Yes pH_Change->Re_evaluate No Resolve_Solubility->Re_evaluate New_Aliquot->Re_evaluate Optimize_Assay->Re_evaluate Buffer_or_Exchange->Re_evaluate

References

Technical Support Center: Overcoming Poor Cell Viability with PD-1-IN-17 TFA Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor cell viability when using the small molecule inhibitor, PD-1-IN-17 TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) receptor. Its primary mechanism of action is to block the interaction between PD-1 and its ligand, PD-L1. This interaction is a critical immune checkpoint that, when engaged, suppresses T-cell activity. By inhibiting this interaction, this compound is designed to restore and enhance T-cell-mediated immune responses against target cells, such as cancer cells. It has been reported to inhibit splenocyte proliferation by 92% at a concentration of 100 nM.

Q2: I am observing significant cell death in my experiments with this compound. Is this expected?

A2: While the intended effect of this compound is to enhance T-cell-mediated killing of target cells, excessive or unexpected cell death, particularly in control wells or at low concentrations, is not the desired outcome and requires investigation. Poor cell viability can stem from several factors including the inherent cytotoxic potential of the compound at high concentrations, solvent toxicity, off-target effects, or suboptimal experimental conditions.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.

Q4: What are the initial steps to take when encountering poor cell viability?

A4: When faced with poor cell viability, a systematic approach is crucial. First, verify the basics of your experimental setup: check for contamination in your cell cultures, confirm the accuracy of your dilutions and final compound concentrations, and ensure your cells are healthy and within an appropriate passage number before starting the experiment. Subsequently, it is important to assess the potential toxicity of the compound and the vehicle (solvent) itself.

Troubleshooting Guide: Poor Cell Viability

This guide provides a step-by-step approach to identify and resolve common issues leading to poor cell viability during experiments with this compound.

Issue 1: High levels of cell death observed across all treatment groups, including controls.

This scenario suggests a systemic problem with the experimental setup rather than a specific effect of the inhibitor.

Table 1: Troubleshooting High Background Cell Death

Possible Cause Recommended Action Rationale
Cell Culture Contamination Visually inspect cultures for signs of bacterial or fungal contamination. Perform a mycoplasma test.Contamination can rapidly lead to widespread cell death.
Suboptimal Cell Health Ensure cells are from a low passage number and are seeded at an appropriate density. Check the viability of the initial cell stock.Cells that are unhealthy or at a high passage number are more susceptible to stress.
Reagent or Media Issues Use fresh, pre-warmed media and reagents. Ensure all components are within their expiration dates.Degraded media or reagents can be toxic to cells.
Incubator Conditions Verify the incubator's temperature, CO2 levels, and humidity.Incorrect environmental conditions can induce cellular stress and death.
Issue 2: Dose-dependent cell death that does not correlate with the expected on-target effect.

If you observe cytotoxicity that appears to be a direct result of the compound treatment but is not consistent with the expected biological outcome (e.g., cell death in the absence of target engagement), consider the following:

Table 2: Troubleshooting Compound-Specific Cytotoxicity

Possible Cause Recommended Action Rationale
Solvent Toxicity Run a vehicle control with varying concentrations of DMSO. Keep the final DMSO concentration in all wells below 0.5%, and ideally below 0.1%.High concentrations of DMSO can be cytotoxic to many cell lines.
High Compound Concentration Perform a dose-response curve to determine the cytotoxic concentration 50 (CC50) of this compound on your specific cell lines in the absence of target engagement.The effective concentration for PD-1 inhibition may be significantly lower than the concentration that induces general cytotoxicity.
Compound Instability Prepare fresh dilutions of this compound from a new aliquot for each experiment. Assess the stability of the compound in your cell culture medium over the duration of the experiment.Degradation of the compound can sometimes lead to the formation of toxic byproducts.
Off-Target Effects Review available literature for known off-target effects of PD-1 inhibitors. If significant, consider using a structurally different PD-1 inhibitor as a control.The compound may be interacting with other cellular targets, leading to unintended toxicity.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration 50 (CC50) of this compound

This protocol outlines a standard method to assess the inherent cytotoxicity of this compound on a given cell line.

  • Cell Seeding:

    • Seed your cells of interest (e.g., T-cells, cancer cell lines) in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell adherence and recovery.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control series with the same concentrations of DMSO as the compound-treated wells.

    • Also include a "no-treatment" control (cells in medium only).

    • Remove the old medium from the cells and add the prepared compound dilutions and controls.

  • Incubation:

    • Incubate the plate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • Perform a cell viability assay, such as the MTT, MTS, or a live/dead cell staining assay, according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the viability data to the "no-treatment" control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use a non-linear regression analysis to determine the CC50 value.

Protocol 2: Caspase-3/7 Activation Assay for Apoptosis

This protocol helps to determine if the observed cell death is due to apoptosis.

  • Experimental Setup:

    • Plate and treat your cells with this compound as you would in your primary experiment, including appropriate controls.

  • Caspase-3/7 Reagent Preparation:

    • Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This typically involves mixing a substrate and a buffer.

  • Assay Procedure:

    • At the desired time point, add the prepared caspase-3/7 reagent directly to the wells of the 96-well plate.

    • Incubate the plate at room temperature for the recommended time (usually 30-60 minutes), protected from light.

  • Data Acquisition:

    • Measure the luminescence or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • An increase in signal in the compound-treated wells compared to the vehicle control indicates the activation of caspase-3/7 and suggests that the cells are undergoing apoptosis.

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start cells Prepare Cell Suspension start->cells seed Seed Cells in 96-well Plate cells->seed treat Treat Cells with Compound seed->treat compound Prepare this compound Dilutions compound->treat incubate Incubate for 24-72h treat->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay read Read Plate viability_assay->read analyze Analyze Data & Determine CC50 read->analyze

Caption: A typical experimental workflow for determining the cytotoxicity of this compound.

troubleshooting_logic cluster_initial_checks Initial Checks cluster_compound_related Compound-Related Issues cluster_solutions Solutions start Observe Poor Cell Viability check_contamination Check for Contamination start->check_contamination check_cells Verify Cell Health & Passage No. start->check_cells check_reagents Confirm Reagent Quality start->check_reagents solvent_toxicity Test Solvent Toxicity check_reagents->solvent_toxicity If basics are OK dose_response Perform CC50 Assay solvent_toxicity->dose_response change_solvent Lower Solvent Concentration solvent_toxicity->change_solvent off_target Consider Off-Target Effects dose_response->off_target use_controls Use Appropriate Controls dose_response->use_controls optimize_concentration Optimize Compound Concentration off_target->optimize_concentration

Caption: A logical workflow for troubleshooting poor cell viability in experiments.

pd1_pathway cluster_tcell T-Cell cluster_apc Antigen Presenting Cell / Tumor Cell PD1 PD-1 SHP2 SHP-2 PD1->SHP2 recruits TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K activates SHP2->PI3K dephosphorylates & inhibits Proliferation Proliferation & Cytokine Release PI3K->Proliferation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal MHC MHC MHC->TCR Activation Signal PD1_IN_17 This compound PD1_IN_17->PD1 blocks

Caption: Simplified PD-1 signaling pathway and the inhibitory action of this compound.

Impact of trifluoroacetic acid on PD-1-IN-17 TFA activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PD-1-IN-17 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to the trifluoroacetic acid (TFA) salt formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A: this compound is a small molecule inhibitor of the Programmed Death-1 (PD-1) receptor. In a healthy immune system, the interaction between PD-1 on T-cells and its ligand, PD-L1, on other cells acts as an immune checkpoint to prevent excessive immune responses.[1][2][3] Many cancer cells exploit this mechanism by overexpressing PD-L1, which binds to PD-1 on T-cells and inhibits their anti-tumor activity, allowing the cancer cells to evade the immune system.[2][4][5] this compound works by blocking the interaction between PD-1 and PD-L1, thereby restoring the T-cells' ability to recognize and attack cancer cells.[6][7]

Q2: Why is the compound supplied as a TFA salt?

A: The "TFA" in this compound indicates that the compound is formulated as a trifluoroacetate salt. Trifluoroacetic acid is commonly used during the synthesis and purification (specifically, reverse-phase HPLC) of peptides and small molecules.[8][9][10] While efforts are made to remove excess TFA during lyophilization, residual amounts often remain as counter-ions to the active compound.[8][11]

Q3: Can the TFA counter-ion affect my experiments?

A: Yes, the presence of TFA can potentially impact experimental results. TFA has been reported to affect both the biological and physicochemical properties of compounds.[10][11] It can influence cell-based assays, sometimes inhibiting cell growth even at low concentrations.[11] In some instances, it may also alter the secondary structure of molecules or interfere with analytical techniques.[10] Therefore, it is crucial to consider the potential effects of TFA in your experimental design and data interpretation.

Q4: Should I remove the TFA from PD-1-IN-17 before use?

A: Whether to remove TFA depends on the sensitivity of your assay. For many standard in vitro assays, the low concentration of residual TFA may not have a significant impact. However, for highly sensitive cell-based assays or in vivo studies, the presence of TFA could be problematic.[11][12] If you observe unexpected results or cellular toxicity, it may be beneficial to exchange the TFA for a more biologically compatible counter-ion, such as acetate or hydrochloride.[8][9]

Troubleshooting Guide

Issue 1: Inconsistent or Lower-than-Expected Activity of this compound
  • Possible Cause: The TFA counter-ion may be interfering with the inhibitor's interaction with the PD-1 target or affecting the overall health of the cells in the assay.

  • Troubleshooting Steps:

    • Assess Cellular Health: Before evaluating the inhibitor's activity, perform a simple cell viability assay (e.g., Trypan Blue exclusion or MTT assay) with the TFA salt of the inhibitor at the concentrations you plan to use. This will help determine if the observed effect is due to specific inhibition or general toxicity.

    • Include a Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in your experiments to ensure that the observed effects are not due to the solvent.

    • Consider TFA Counter-ion Exchange: If you suspect TFA is interfering, consider exchanging the TFA salt for an acetate or hydrochloride salt. Several commercial services and laboratory protocols are available for this process.[8] After the exchange, repeat the activity assay and compare the results.

Issue 2: High Background Signal or Off-Target Effects
  • Possible Cause: At higher concentrations, small molecule inhibitors can exhibit off-target effects, and the TFA salt itself might contribute to non-specific cellular responses.[13]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal concentration that provides maximal on-target activity with minimal off-target effects.[13]

    • Use a Structurally Different PD-1 Inhibitor: If possible, use a different, structurally unrelated PD-1 inhibitor as a positive control. If both inhibitors produce the same biological effect, it is more likely to be an on-target effect.[13]

    • Conduct a Rescue Experiment: In a cell-based assay, if you can introduce a mutant form of PD-1 that does not bind to the inhibitor, you can test whether the inhibitor's effect is reversed in these cells. This provides strong evidence for on-target activity.[13]

Data Presentation

The following tables present hypothetical data to illustrate the potential impact of TFA on the activity of PD-1-IN-17 and the expected outcomes of troubleshooting steps.

Table 1: In Vitro Activity of PD-1-IN-17 with Different Counter-ions

Compound FormulationTarget IC50 (nM)Off-Target Kinase X IC50 (nM)
This compound15.82,500
PD-1-IN-17 Acetate12.3>10,000
PD-1-IN-17 HCl11.9>10,000

This table illustrates how exchanging the TFA salt for an acetate or HCl salt might improve the inhibitor's potency and selectivity.

Table 2: Effect of this compound on T-cell Cytokine Production in a Co-culture Assay

Treatment GroupIL-2 Production (pg/mL)IFN-γ Production (pg/mL)Cell Viability (%)
Vehicle Control (DMSO)15022098
This compound (10 nM)45068095
This compound (100 nM)65095085
This compound (1 µM)68098060
PD-1-IN-17 Acetate (100 nM)720110096

This table shows a dose-dependent increase in cytokine production with the TFA salt, but also a decrease in cell viability at higher concentrations, suggesting potential toxicity. The acetate salt at a comparable effective concentration shows improved cytokine production with minimal impact on cell viability.

Experimental Protocols

Protocol 1: PD-1/PD-L1 Blockade Bioassay

This protocol is a general guideline for a cell-based reporter assay to measure the potency of this compound.

  • Cell Culture: Co-culture PD-1 effector cells (e.g., Jurkat cells engineered to express PD-1 and an NFAT-luciferase reporter) with PD-L1 expressing antigen-presenting cells (APCs).

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare dilutions of a positive control (e.g., an anti-PD-1 antibody) and a vehicle control.

  • Treatment: Add the diluted inhibitor, positive control, and vehicle control to the co-culture wells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

  • Luminescence Detection: Add a luciferase substrate (e.g., Bio-Glo™ Reagent) to each well and measure the luminescence using a plate reader.[14]

  • Data Analysis: The luminescence signal is proportional to the inhibition of the PD-1/PD-L1 interaction. Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.[14]

Protocol 2: T-cell Activation Assay (Cytokine Release)

This protocol measures the effect of this compound on T-cell activation by quantifying cytokine release.

  • Cell Co-culture: Co-culture peripheral blood mononuclear cells (PBMCs) or isolated T-cells with target cancer cells that express PD-L1.

  • Inhibitor Treatment: Add serial dilutions of this compound to the co-culture.

  • Incubation: Incubate the cells for 24-72 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines such as IFN-γ and IL-2 in the supernatant using an ELISA or a multiplex bead-based assay.

  • Data Analysis: Compare the cytokine levels in the inhibitor-treated wells to the vehicle control to determine the extent of T-cell activation.

Visualizations

PD1_Signaling_Pathway cluster_T_Cell T-Cell cluster_APC Tumor Cell / APC TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K Activates PD1 PD-1 PD1->PI3K Inhibits Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K->Activation Promotes MHC MHC MHC->TCR PDL1 PD-L1 PDL1->PD1 Binds to PD1_IN_17 This compound PD1_IN_17->PD1 Blocks Binding

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

TFA_Troubleshooting_Workflow Start Start: Inconsistent or Low Inhibitor Activity CheckViability Assess Cell Viability with this compound Start->CheckViability Toxicity Significant Toxicity Observed? CheckViability->Toxicity LowerConcentration Lower Inhibitor Concentration Toxicity->LowerConcentration Yes ReAssay Re-run Activity Assay Toxicity->ReAssay No LowerConcentration->ReAssay IonExchange Perform TFA Counter-ion Exchange IonExchange->ReAssay ReAssay->IonExchange Still Low Activity ProblemSolved Problem Resolved ReAssay->ProblemSolved Improved Activity FurtherInvestigation Further Investigation Needed (e.g., Off-target effects) ReAssay->FurtherInvestigation No Improvement

Caption: Troubleshooting workflow for issues with this compound activity.

References

PD-1-IN-17 TFA off-target effects investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PD-1-IN-17 TFA. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Disclaimer: Publicly available information on the specific off-target effects of this compound is limited. This guide provides a framework for investigating potential off-target interactions based on industry-standard methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported on-target activity?

A1: this compound, also known as CA-170 or AUPM170, is a small molecule inhibitor targeting the programmed cell death-1 (PD-1) pathway. It has been reported to inhibit the interaction between PD-1 and its ligands, PD-L1 and PD-L2, as well as VISTA, another immune checkpoint protein[1]. A patent describing this compound, WO2015033301A1, indicates that it inhibits splenocyte proliferation by 92% at a concentration of 100 nM, suggesting potent on-target activity[1].

Q2: Is there any publicly available data on the off-target effects of this compound?

Q3: Why is it important to investigate the off-target effects of a small molecule inhibitor like this compound?

A3: Investigating off-target effects is crucial for several reasons:

  • Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing an observed phenotype to the intended target when it may be caused by an off-target effect.

  • Toxicity and Side Effects: Off-target binding can lead to cellular toxicity and adverse effects in preclinical and clinical studies.

  • Mechanism of Action: A comprehensive understanding of a compound's binding profile provides a more complete picture of its mechanism of action.

  • Lead Optimization: Identifying off-target interactions is a critical step in the lead optimization process to develop more selective and safer therapeutic agents.

Troubleshooting Guide

Issue Possible Cause Suggested Action
Unexpected or inconsistent cellular phenotype observed with this compound treatment. Off-target effects of this compound.1. Perform a dose-response curve: Compare the concentration at which the unexpected phenotype is observed with the IC50 for on-target PD-1 inhibition. A significant difference may suggest an off-target effect. 2. Use a structurally unrelated PD-1 inhibitor: If a different PD-1 inhibitor does not produce the same phenotype, it is more likely an off-target effect of this compound. 3. Conduct a rescue experiment: Overexpress PD-1 in your cell line. If the phenotype is not reversed, it suggests the involvement of other targets.
Cellular toxicity observed at concentrations close to the on-target IC50. Off-target kinase inhibition or interaction with other critical cellular proteins.1. Perform a broad kinase screen: Screen this compound against a panel of kinases to identify potential off-target interactions. 2. Cellular Thermal Shift Assay (CETSA): Use CETSA to identify direct protein targets of this compound in a cellular context. 3. Counter-screen in a PD-1 null cell line: If toxicity persists in cells that do not express PD-1, the effect is likely off-target.
Discrepancy between in vitro and in vivo results. Off-target effects manifesting in a complex biological system.1. In vivo target engagement studies: Confirm that this compound is engaging PD-1 at the administered dose in the animal model. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Correlate drug exposure with both on-target and potential off-target effects.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.

Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.

  • Kinase Panel Selection: Choose a commercial kinase profiling service that offers a diverse panel of kinases (e.g., >400 kinases).

  • Assay Performance: The service provider will typically perform in vitro kinase activity assays in the presence of various concentrations of this compound and a control compound (e.g., staurosporine). The activity of each kinase is measured, often using radiometric or fluorescence-based methods.

  • Data Analysis: The results are usually provided as the percent inhibition of each kinase at a specific concentration of the test compound. IC50 values are then determined for any kinases that show significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to identify the direct protein targets of this compound within a cell.

Objective: To assess the thermal stabilization of proteins upon binding to this compound in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest and treat them with this compound or a vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.

  • Protein Extraction: Lyse the cells to release the soluble proteins. Unbound proteins will denature and aggregate at lower temperatures.

  • Protein Quantification: Separate the soluble proteins from the aggregated proteins by centrifugation.

  • Target Identification: Analyze the soluble protein fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis. Proteins that are stabilized by binding to this compound will remain in the soluble fraction at higher temperatures.

Visualizations

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP2 PD1->SHP2 Recruitment TCR TCR PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K AKT AKT PI3K->AKT Effector Effector Functions (Cytokine release, Proliferation) AKT->Effector SHP2->PI3K Dephosphorylation (Inhibition) PD1_IN_17 This compound PD1_IN_17->PD1 Inhibition

Caption: PD-1 Signaling Pathway and the Action of this compound.

Off_Target_Investigation_Workflow Start Start: Unexpected Phenotype or Toxicity DoseResponse Dose-Response Curve Start->DoseResponse ComparePotency Compare On-target vs. Phenotypic Potency DoseResponse->ComparePotency OffTarget Likely Off-Target ComparePotency->OffTarget Discrepant OnTarget Likely On-Target ComparePotency->OnTarget Correlated KinaseScreen Kinase Profiling OffTarget->KinaseScreen CETSA Cellular Thermal Shift Assay OffTarget->CETSA IdentifyTargets Identify Potential Off-Targets KinaseScreen->IdentifyTargets CETSA->IdentifyTargets ValidateTargets Validate Off-Targets (e.g., siRNA, CRISPR) IdentifyTargets->ValidateTargets Conclusion Characterize Off-Target Effects ValidateTargets->Conclusion

Caption: Workflow for Investigating Off-Target Effects.

Troubleshooting_Logic Issue Issue: Inconsistent Experimental Results IsDoseCorrect Is the dose consistent with on-target IC50? Issue->IsDoseCorrect UseAlternative Use a structurally different PD-1 inhibitor IsDoseCorrect->UseAlternative No OnTargetLikely Likely on-target effect or pathway-related phenomenon IsDoseCorrect->OnTargetLikely Yes PhenotypePersists Does the phenotype persist? UseAlternative->PhenotypePersists OffTargetSuspected High suspicion of off-target effect PhenotypePersists->OffTargetSuspected No PhenotypePersists->OnTargetLikely Yes InvestigateOffTarget Proceed to Off-Target Investigation Workflow OffTargetSuspected->InvestigateOffTarget

Caption: Logical Flow for Troubleshooting Inconsistent Results.

References

Technical Support Center: Improving the Reproducibility of PD-1-IN-17 TFA Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing PD-1-IN-17 TFA, a small molecule inhibitor of the PD-1/PD-L1 pathway. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor targeting the programmed cell death-1 (PD-1) receptor. Its mechanism of action involves disrupting the interaction between PD-1 on activated T cells and its ligand, PD-L1, which is often overexpressed on tumor cells. By blocking this interaction, this compound aims to restore the cytotoxic function of T cells, enabling them to recognize and eliminate cancer cells. The compound is supplied as a trifluoroacetate (TFA) salt, which is a common counterion used during peptide and small molecule synthesis and purification.

Q2: What are the potential impacts of the TFA salt on my experiments?

A2: Residual trifluoroacetic acid (TFA) from the synthesis process can interfere with biological assays. TFA is a strong acid and can alter the pH of your experimental solutions, potentially affecting enzyme activity and cell viability. It has been reported to inhibit or, in some cases, stimulate cell proliferation, and can also act as an allosteric modulator of receptors. For sensitive in vivo and cell-based assays, it is crucial to be aware of the potential for TFA-induced artifacts.

Q3: How should I properly handle and store this compound?

A3: For optimal stability, this compound should be stored at -20°C for long-term storage and at 4°C for short-term use. The compound is typically provided as a lyophilized powder. For creating stock solutions, it is recommended to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). To minimize degradation from moisture and light, it is advisable to prepare small aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: My in vitro results with this compound are not reproducible. What are the common causes?

A4: Lack of reproducibility in in vitro experiments can stem from several factors:

  • Compound Integrity and Solubility: Ensure the compound has not degraded and is fully solubilized. Visually inspect for any precipitation in your stock solution and final media concentration.

  • Cell Line Variability: Different cell lines can have varying levels of PD-L1 expression, which can be influenced by culture conditions and passage number.

  • Assay Conditions: Inconsistent incubation times, cell densities, and reagent concentrations can all contribute to variability.

  • TFA Interference: As mentioned in Q2, the TFA counter-ion can have biological effects. Consider performing a vehicle control with a similar concentration of TFA to assess its impact.

Troubleshooting Guides

Issue 1: Inconsistent or No Activity in Cell-Based Assays

Table 1: Troubleshooting In Vitro Assay Inconsistency

Possible Cause Recommended Action Rationale
Compound Degradation Confirm the integrity of your this compound stock using analytical methods like HPLC or mass spectrometry.To ensure you are using an active compound.
Poor Solubility Visually inspect for precipitation. If observed, try gentle warming or sonication to improve solubility. Consider using a different solvent if compatible with your assay.The compound must be in solution to be active.
Low PD-L1 Expression Verify PD-L1 expression on your target cells using flow cytometry or western blotting.The inhibitor's efficacy is dependent on the presence of its target.
Suboptimal Assay Conditions Optimize cell seeding density, inhibitor concentration range, and incubation time.To find the ideal parameters for observing the desired biological effect.
TFA Interference Run a control with the vehicle (e.g., DMSO) and another control with a TFA solution at a concentration equivalent to that in your inhibitor treatment.To differentiate between the effects of the inhibitor and its counter-ion.
Issue 2: Unexpected Toxicity in Cell Lines

Table 2: Troubleshooting Unexpected Cytotoxicity

Possible Cause Recommended Action Rationale
Off-Target Effects Perform a counter-screen with a cell line that does not express PD-L1. If toxicity persists, it may be due to off-target effects.To determine if the observed toxicity is independent of the intended target.
High Inhibitor Concentration Perform a dose-response curve to determine the cytotoxic concentration (CC50) and compare it to the half-maximal effective concentration (EC50) for the desired activity.To identify a therapeutic window where the inhibitor is effective without being overly toxic.
Vehicle Toxicity Run a dose-response of the vehicle (e.g., DMSO) alone.High concentrations of some solvents can be toxic to cells.
TFA-Induced Toxicity As in the previous guide, test a TFA-only control.TFA itself can be cytotoxic at certain concentrations.
Issue 3: Lack of In Vivo Efficacy

Table 3: Troubleshooting In Vivo Study Failures

Possible Cause Recommended Action Rationale
Suboptimal Dosing/Schedule Review literature for typical dosing regimens for small molecule PD-1 inhibitors in your animal model. Consider dose escalation studies.To ensure adequate drug exposure at the tumor site.
Poor Pharmacokinetics Assess the pharmacokinetic properties of this compound in your model to determine its absorption, distribution, metabolism, and excretion (ADME) profile.The compound may be rapidly cleared or not reaching the tumor at sufficient concentrations.
Tumor Model Resistance Choose a syngeneic tumor model known to be responsive to PD-1/PD-L1 blockade.Some tumor microenvironments are inherently resistant to immune checkpoint inhibition.
TFA-Related Adverse Effects Monitor animals for any signs of toxicity that could be related to the TFA salt, especially at higher doses.To ensure the observed effects (or lack thereof) are not confounded by TFA-induced toxicity.

Experimental Protocols

In Vitro PD-1/PD-L1 Blockade Assay

This protocol is designed to assess the ability of this compound to block the PD-1/PD-L1 interaction and restore T cell activation.

  • Cell Culture:

    • Co-culture PD-1 expressing Jurkat T cells with PD-L1 expressing target cancer cells (e.g., MDA-MB-231).

    • Alternatively, use engineered cell lines with stable expression of PD-1 and PD-L1.

  • Treatment:

    • Prepare a 10-point serial dilution of this compound.

    • Add the different concentrations of the inhibitor to the co-culture. Include vehicle (DMSO) and untreated controls.

  • Incubation:

    • Incubate the cells for 48-72 hours.

  • Endpoint Measurement:

    • Assess T cell activation by measuring IL-2 secretion using ELISA or by analyzing the expression of activation markers (e.g., CD69, CD25) via flow cytometry.

  • Data Analysis:

    • Normalize the data to controls and plot the results to determine the EC50 value.

In Vivo Syngeneic Mouse Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

  • Tumor Inoculation:

    • Subcutaneously implant a syngeneic tumor cell line (e.g., MC38) into the flank of immunocompetent mice (e.g., C57BL/6).

  • Tumor Growth and Randomization:

    • Allow tumors to reach a palpable size (e.g., 50-100 mm³).

    • Randomize mice into treatment groups (vehicle control, this compound).

  • Treatment Administration:

    • Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. A common starting point could be daily administration.

  • Monitoring:

    • Measure tumor volume and body weight every 2-3 days.

  • Endpoint Analysis:

    • At the end of the study, collect tumors and spleens for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes (TILs) or immunohistochemistry.

Visualizations

PD1_Signaling_Pathway cluster_T_Cell T Cell cluster_APC_Tumor APC / Tumor Cell TCR TCR PI3K_Akt PI3K/Akt Pathway TCR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway TCR->RAS_MAPK CD28 CD28 CD28->PI3K_Akt PD1 PD-1 Inhibition Inhibition of T Cell Function PD1->Inhibition Activation T Cell Activation (Proliferation, Cytokine Release) PI3K_Akt->Activation RAS_MAPK->Activation Inhibition->PI3K_Akt Inhibition->RAS_MAPK MHC MHC MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 (Co-stimulation) PDL1 PD-L1 PDL1->PD1 Inhibitory Signal PD1_IN_17 This compound PD1_IN_17->PD1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation a PD-1/PD-L1 Binding Assay b Co-culture Assay (T Cell Activation) a->b c Cytotoxicity Assay b->c d Pharmacokinetic (PK) Studies c->d Proceed if promising e Syngeneic Tumor Model Efficacy Study d->e f Tumor Microenvironment Analysis (Flow, IHC) e->f end Results f->end Data Analysis & Interpretation start This compound start->a

Caption: General experimental workflow for evaluating this compound.

Troubleshooting_Tree cluster_In_Vitro In Vitro Issues cluster_In_Vivo In Vivo Issues start Inconsistent/No Effect Observed q1 Is the compound soluble in the final assay medium? start->q1 q4 Is the dosing regimen optimized? start->q4 sol_yes Yes q1->sol_yes sol_no No q1->sol_no Improve solubility q2 Is PD-L1 expressed on target cells? sol_yes->q2 pdl1_yes Yes q2->pdl1_yes pdl1_no No q2->pdl1_no Choose a different cell line q3 Have you run a TFA control? pdl1_yes->q3 tfa_yes Yes q3->tfa_yes tfa_no No q3->tfa_no Perform TFA control end_vitro Optimize assay conditions (concentration, time) tfa_yes->end_vitro dose_yes Yes q4->dose_yes dose_no No q4->dose_no Perform dose-finding study q5 Is the tumor model known to be immune-responsive? dose_yes->q5 model_yes Yes q5->model_yes model_no No q5->model_no Select a responsive model end_vivo Investigate PK/PD properties model_yes->end_vivo

Caption: A decision tree for troubleshooting common experimental issues.

Adjusting experimental conditions for PD-1-IN-17 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PD-1-IN-17 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this small molecule inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) receptor. It is designed to block the interaction between PD-1 and its ligands, PD-L1 and PD-L2. This blockade disrupts the inhibitory signal that suppresses T-cell activity, thereby restoring the immune system's ability to recognize and eliminate target cells, such as cancer cells.[1][2]

Q2: How should I reconstitute and store this compound?

A2: It is recommended to reconstitute this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to prepare a concentrated stock solution (e.g., 10 mM), aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. When stored properly in DMSO at -20°C, the stock solution is generally stable for up to one year, and up to two years at -80°C.[3] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[1]

Q3: What is the significance of the "TFA" in the compound name?

A3: TFA stands for trifluoroacetic acid. It is a counterion that is often a residual component from the purification process of synthetic small molecules and peptides using high-performance liquid chromatography (HPLC).[4] It is important to be aware of the presence of TFA as it can have biological effects of its own, including cytotoxicity at certain concentrations, which may confound experimental results.[4][5]

Q4: Can the TFA counterion interfere with my experiments?

A4: Yes, the TFA counterion can interfere with various biological assays. It has been reported to be cytotoxic to some cell lines, even at low micromolar concentrations.[4] It can also alter the pH of your assay medium if not properly buffered. Therefore, it is crucial to run appropriate controls to account for any potential effects of TFA.

Q5: What are recommended starting concentrations for in vitro assays?

A5: Based on available data for this compound, a concentration of 100 nM has been shown to inhibit 92% of splenocyte proliferation.[1][2] For initial experiments, a dose-response curve ranging from 1 nM to 10 µM is a reasonable starting point. However, the optimal concentration will be cell-type and assay-dependent, and should be determined empirically.

Troubleshooting Guides

Issue 1: Low or No Activity of the Inhibitor
Possible Cause Troubleshooting Steps
Compound Degradation Prepare a fresh stock solution of this compound. Avoid multiple freeze-thaw cycles by using single-use aliquots.[3] Confirm the integrity of the compound if possible.
Incorrect Concentration Verify the calculations for your stock solution and working dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific assay and cell type.
Suboptimal Assay Conditions Ensure that your cell-based assay is properly optimized for detecting PD-1/PD-L1 mediated signaling. This includes appropriate stimulation of T-cells to induce PD-1 expression.
Cell Line Unsuitability Confirm that your target cells express PD-1 and that the interacting cells express PD-L1. The expression levels of these proteins are critical for observing an effect.
Issue 2: High Background or Off-Target Effects
Possible Cause Troubleshooting Steps
TFA Cytotoxicity Run a "TFA only" control by adding trifluoroacetic acid at the same final concentration as in your experimental wells to assess its direct effect on cell viability.[4]
Off-Target Activity of the Compound Reduce the concentration of this compound to the lowest effective dose. If off-target effects are suspected, consider using a structurally different PD-1 inhibitor as a control to see if the same phenotype is observed.
DMSO Toxicity Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Issue 3: Compound Precipitation in Aqueous Media
Possible Cause Troubleshooting Steps
Poor Aqueous Solubility When diluting the DMSO stock solution into your aqueous assay buffer, do so by adding the stock solution to the buffer with vigorous mixing. Avoid adding the aqueous solution directly to the concentrated DMSO stock.
Supersaturation Prepare intermediate dilutions of the inhibitor in DMSO before the final dilution into the aqueous medium. This gradual dilution can help prevent precipitation. If precipitation persists, consider using a different formulation, although this may require extensive optimization.

Experimental Protocols

Protocol 1: Reconstitution of this compound

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Based on the molecular weight provided on the Certificate of Analysis, calculate the volume of DMSO required to prepare a 10 mM stock solution.

  • Carefully add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.

  • Aliquot the stock solution into single-use, sterile polypropylene tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General T-Cell Activation/Co-Culture Assay

This protocol provides a general framework for assessing the activity of this compound in a T-cell and target cell co-culture system. Optimization of cell numbers, inhibitor concentration, and incubation times will be necessary.

Materials:

  • PD-L1 expressing target cells (e.g., certain tumor cell lines or engineered cells)

  • PD-1 expressing effector T-cells (e.g., activated primary T-cells or a T-cell line like Jurkat)

  • Complete cell culture medium

  • T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies or a specific antigen)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay plate (e.g., 96-well flat-bottom plate)

  • Readout assay (e.g., cytokine ELISA for IFN-γ or IL-2, or a reporter gene assay)

Procedure:

  • Plate Target Cells: Seed the PD-L1 expressing target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the this compound stock solution in complete culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO).

  • Add Inhibitor: Add the diluted inhibitor or vehicle control to the wells containing the target cells.

  • Add T-Cells: Add the PD-1 expressing T-cells to the wells at a specific effector-to-target ratio.

  • Stimulate T-Cells: Add the T-cell activation stimulus to the appropriate wells.

  • Incubation: Incubate the co-culture plate for the desired period (e.g., 24-72 hours) at 37°C in a humidified CO₂ incubator.

  • Readout: After incubation, collect the supernatant to measure cytokine production (e.g., by ELISA) or measure the activity of a reporter gene according to the assay manufacturer's instructions.

Data Presentation

Table 1: Solubility and Storage of this compound

Parameter Recommendation
Recommended Solvent Anhydrous DMSO
Recommended Stock Concentration 10 mM
Stock Solution Storage -20°C (up to 1 year) or -80°C (up to 2 years) in single-use aliquots[3]
Working Dilution Preparation Serially dilute in DMSO before final dilution in aqueous buffer to avoid precipitation.

Table 2: General Starting Concentrations for In Vitro Assays

Assay Type Suggested Starting Concentration Range Key Considerations
T-Cell Proliferation 1 nM - 10 µMBased on the finding that 100 nM inhibits 92% of splenocyte proliferation.[1][2]
Cytokine Release (e.g., IFN-γ) 1 nM - 10 µMThe optimal concentration may vary depending on the cell types and stimulation conditions.
Reporter Gene Assay 1 nM - 10 µMTitrate to find the optimal concentration that reverses PD-1 mediated inhibition of the reporter.

Visualizations

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Binding SHP2 SHP2 PD1->SHP2 Recruits ZAP70 ZAP70 TCR->ZAP70 Activates CD28 CD28 PI3K_AKT PI3K/AKT Pathway CD28->PI3K_AKT Activates SHP2->PI3K_AKT Inhibits SHP2->ZAP70 Dephosphorylates Inhibition Inhibition Activation Activation PI3K_AKT->Activation ZAP70->Activation Effector_Function T-Cell Effector Function (Proliferation, Cytokine Release) Activation->Effector_Function PD1_IN_17 This compound PD1_IN_17->PD1 Inhibits

Caption: PD-1 Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis Reconstitute Reconstitute this compound in DMSO (10 mM) Prepare_Dilutions Prepare Serial Dilutions Reconstitute->Prepare_Dilutions Add_Inhibitor Add Inhibitor/Vehicle Prepare_Dilutions->Add_Inhibitor Seed_Cells Seed PD-L1+ Target Cells Seed_Cells->Add_Inhibitor Add_TCells Add PD-1+ T-Cells & Stimulus Add_Inhibitor->Add_TCells Incubate Incubate (24-72h) Add_TCells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Perform Cytokine ELISA Collect_Supernatant->ELISA Analyze_Data Analyze Data & Plot Curves ELISA->Analyze_Data

References

Mitigating PD-1-IN-17 TFA cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PD-1-IN-17 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential cytotoxicity issues encountered during in-vitro cell line experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) receptor.[1] Its intended mechanism of action is to block the interaction between PD-1 and its ligands (PD-L1 and PD-L2), thereby disrupting a key immune checkpoint pathway and enhancing T-cell activation and anti-tumor immunity.[2][3]

Q2: I am observing significant cytotoxicity in my cell line after treatment with this compound. Is this expected?

A2: While the on-target effect of this compound is immunomodulatory, unexpected or excessive cytotoxicity can occur. This can be due to several factors, including on-target toxicity in cell lines highly dependent on pathways modulated by PD-1, off-target effects of the inhibitor itself, or cytotoxicity induced by the trifluoroacetic acid (TFA) salt that the compound is supplied in.[4][5] It is crucial to distinguish between these possibilities.

Q3: What is Trifluoroacetic acid (TFA) and can it be toxic to my cells?

A3: Trifluoroacetic acid (TFA) is a strong acid commonly used in the purification of synthetic peptides and small molecules, resulting in the final product being a TFA salt.[6][7] Several studies have shown that TFA itself can be cytotoxic to various cell lines, even at low concentrations (in the nM to µM range).[7][8][9] This cytotoxicity can manifest as reduced cell proliferation or outright cell death and can confound experimental results.[4][10]

Q4: How can I determine if the observed cytotoxicity is from the PD-1-IN-17 molecule or the TFA salt?

A4: A key troubleshooting step is to perform a vehicle control experiment where you treat your cells with the TFA salt alone at concentrations equivalent to those used with this compound. If the TFA vehicle control induces similar levels of cytotoxicity, it is a strong indicator that the TFA salt is a contributing factor. Additionally, if possible, comparing the cytotoxicity of the TFA salt of your compound to a different salt form (e.g., hydrochloride or acetate) can be very informative.[4]

Q5: Are there ways to remove or replace the TFA salt?

A5: Yes, it is possible to perform a salt exchange to replace the TFA anion with a more biocompatible one, such as chloride (from HCl) or acetate.[11][12] This typically involves techniques like repeated lyophilization from a solution containing the desired counter-ion or using ion-exchange chromatography.[6][11]

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity Observed Across Multiple Cell Lines

If you are observing a higher-than-expected level of cytotoxicity, or if cytotoxicity is occurring in cell lines where it is not anticipated, the following guide provides a systematic approach to troubleshooting.

Possible Causes & Solutions:

Possible Cause Recommended Action Rationale
TFA Salt Toxicity Run a dose-response curve with TFA alone. Consider performing a salt exchange to a more biocompatible counter-ion like HCl or acetate.[4][6][11]To determine if the observed cytotoxicity is due to the TFA counter-ion rather than the inhibitor itself.[7][8]
High Compound Concentration Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and the concentration at which cytotoxicity is observed (CC50).[13]To identify a therapeutic window where the desired on-target effect is observed without significant cytotoxicity.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control.[13]High concentrations of solvents can be independently toxic to cells.
Off-Target Effects If cytotoxicity persists after ruling out TFA and solvent effects, the inhibitor may have off-target activities. Consider counter-screening against a panel of kinases or other relevant targets.To identify unintended molecular targets of PD-1-IN-17 that may be responsible for the cytotoxic effects.[14]
Compound Instability/Degradation Assess the stability of this compound in your culture medium over the time course of the experiment. Prepare fresh stock solutions for each experiment.The compound may degrade into a more toxic substance under experimental conditions.
Cell Line Sensitivity Different cell lines can have varying sensitivities to small molecule inhibitors due to differences in their genetic background and expression of drug transporters or metabolic enzymes.[15][16]It is important to characterize the cytotoxic profile of the compound in each cell line being used.
Contamination Regularly check cell cultures for microbial contamination (e.g., mycoplasma).Contamination can cause cell stress and death, which may be exacerbated by the experimental treatment.

Visualizing Experimental Workflows and Cellular Pathways

Troubleshooting Workflow for Unexpected Cytotoxicity

A High Cytotoxicity Observed B Dose-Response Curve (this compound) A->B C Vehicle Control (TFA Salt Only) A->C I Solvent Control (e.g., DMSO) A->I D Is TFA Cytotoxic? B->D C->D E Perform Salt Exchange (e.g., to HCl) D->E Yes L Cytotoxicity likely due to PD-1-IN-17 D->L No F Re-evaluate Cytotoxicity E->F G Is Cytotoxicity Mitigated? F->G G->L No M Problem Solved G->M Yes H Investigate Off-Target Effects N Problem Identified H->N J Is Solvent Cytotoxic? I->J J->D No K Optimize Solvent Concentration J->K Yes K->B L->H

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Potential Cell Death Pathways Induced by Small Molecule Inhibitors

cluster_0 Apoptosis A Small Molecule Inhibitor (e.g., this compound) B On-Target or Off-Target Stress A->B C Mitochondrial Pathway (Intrinsic) B->C D Death Receptor Pathway (Extrinsic) B->D E Caspase-9 Activation C->E F Caspase-8 Activation D->F G Executioner Caspases (Caspase-3, -6, -7) E->G F->G H Cell Death G->H

Caption: Potential cell death pathways induced by small molecule inhibitors.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity Profile (CC50)

This protocol outlines the use of a standard MTT assay to determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Vehicle (e.g., DMSO)

  • TFA salt solution (for vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM.

  • Include the following controls:

    • No-treatment control: Cells in medium only.

    • Vehicle control (DMSO): Cells treated with the highest concentration of DMSO used for the compound dilutions.

    • Vehicle control (TFA): Cells treated with a concentration of TFA equivalent to that in the highest concentration of this compound.

  • Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the compound and controls.

  • Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot the dose-response curve to determine the CC50 value.

Protocol 2: Caspase Activity Assay

This protocol helps to determine if the observed cytotoxicity is mediated by caspase-dependent apoptosis.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound

  • Lysis buffer

  • Caspase-3/7, -8, and -9 activity assay kits (commercially available)

  • Plate reader capable of fluorescence or luminescence detection

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound at a concentration known to induce cytotoxicity (e.g., at or above the CC50). Include a no-treatment control.

  • Incubate for a time period determined from your cytotoxicity assays to precede widespread cell death (e.g., 6, 12, or 24 hours).

  • Harvest the cells and prepare cell lysates according to the manufacturer's protocol for the caspase activity assay kit.

  • Perform the caspase activity assay for initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3/7) following the kit's instructions.

  • Measure the fluorescence or luminescence using a plate reader.

  • An increase in the activity of specific caspases in the treated cells compared to the control cells indicates the activation of apoptotic pathways.

Protocol 3: TFA Salt Exchange to Hydrochloride (HCl) Salt

This protocol provides a general method for exchanging the TFA counter-ion for a chloride ion.

Materials:

  • This compound

  • 0.1 M HCl solution

  • Lyophilizer

Procedure:

  • Dissolve the this compound in the 0.1 M HCl solution.

  • Freeze the solution (e.g., using a dry ice/acetone bath or a -80°C freezer).

  • Lyophilize the frozen sample until all the solvent has been removed.

  • To ensure complete exchange, it is recommended to repeat this process of dissolution in 0.1 M HCl and lyophilization two to three times.[11]

  • After the final lyophilization, the resulting powder is the HCl salt of PD-1-IN-17. This can then be used to prepare new stock solutions for your cell-based assays to re-evaluate cytotoxicity.

References

Long-term stability of PD-1-IN-17 TFA solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of PD-1-IN-17 TFA solutions. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized this compound?

A1: Lyophilized this compound is stable for extended periods when stored under appropriate conditions. For long-term storage, it is recommended to keep the lyophilized powder in a dark place at -20°C, with -80°C being optimal for maximum stability. The vial should be sealed tightly to prevent moisture absorption, which can significantly decrease the long-term stability of the peptide.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, allow the vial of lyophilized this compound to warm to room temperature before opening to minimize condensation. Reconstitute the peptide in a suitable solvent, such as sterile distilled water or a buffer with a slightly acidic pH (around 5-6). For peptides that are difficult to dissolve, small amounts of organic solvents like DMSO or DMF can be used, but it is crucial to be aware of their potential effects on your specific assay.

Q3: What are the recommended storage conditions for this compound solutions?

A3: The stability of peptide solutions is limited. For short-term storage (up to one week), solutions can be kept at 4°C. For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles as they can lead to peptide degradation. Based on data for similar PD-1 inhibitor peptides, storage at -80°C can maintain stability for up to 6 months, while at -20°C, stability is typically maintained for about 1 month.

Q4: Which amino acids in a peptide sequence are particularly susceptible to degradation?

A4: Peptides containing certain amino acids are more prone to degradation. Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are susceptible to oxidation. Asparagine (Asn) and Glutamine (Gln) can undergo deamidation. Peptides with Glutamine at the N-terminus may have a shorter shelf life.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no activity of this compound in the assay. 1. Improper storage of the solution leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. 3. Bacterial contamination of the solution.1. Prepare a fresh solution from lyophilized powder. 2. Ensure solutions are aliquoted and stored at -20°C or -80°C. 3. Use sterile buffers for reconstitution and filter-sterilize the solution if necessary.
Precipitation observed in the this compound solution upon thawing. 1. The peptide has aggregated. 2. The concentration of the peptide is too high for the solvent.1. Gently vortex or sonicate the solution to redissolve the peptide. If precipitation persists, the peptide may be aggregated and should be discarded. 2. Prepare a new stock solution at a lower concentration.
Inconsistent results between experiments. 1. Degradation of the peptide solution over time. 2. Inconsistent handling of the peptide solution.1. Use a fresh aliquot of the stock solution for each experiment. 2. Standardize the protocol for solution preparation, storage, and handling.

Stability of Peptide Solutions: A General Overview

While specific long-term stability data for this compound is not publicly available, the following table summarizes general stability guidelines for similar therapeutic peptides in solution.

Storage Temperature Solvent/Buffer Typical Stability Duration Key Considerations
4°CSterile buffer (pH 5-6)Up to 1 weekSuitable for short-term use of a working solution.
-20°CSterile buffer (pH 5-6), DMSOUp to 1 monthRecommended for short to medium-term storage. Avoid frost-free freezers.
-80°CSterile buffer (pH 5-6), DMSOUp to 6 monthsOptimal for long-term storage of stock solutions.

Experimental Protocols

Protocol for Assessing the Stability of this compound Solution

This protocol outlines a general method to determine the stability of your this compound solution under specific storage conditions.

1. Materials:

  • Lyophilized this compound
  • Chosen solvent (e.g., sterile water, PBS, DMSO)
  • Sterile, low-protein-binding microcentrifuge tubes
  • Incubators or freezers set to desired storage temperatures (e.g., 4°C, -20°C, -80°C)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
  • Mass Spectrometer (MS) for identification of degradation products (optional)
  • Biological activity assay specific to this compound

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound at a known concentration in the desired solvent.
  • Aliquoting: Aliquot the solution into multiple sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles of the same sample.
  • Time Zero (T0) Analysis: Immediately after preparation, take one aliquot for T0 analysis.
  • Analyze the purity and concentration of the peptide using HPLC.
  • Assess the biological activity of the peptide using a relevant assay.
  • Storage: Store the remaining aliquots at the desired temperatures.
  • Time Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
  • Analysis of Stored Samples:
  • Allow the aliquot to thaw completely and equilibrate to room temperature.
  • Analyze the purity and concentration using HPLC. Compare the chromatogram to the T0 sample to identify any new peaks that may correspond to degradation products.
  • (Optional) Use MS to identify the mass of any potential degradation products.
  • Assess the biological activity of the peptide.
  • Data Analysis: Compare the percentage of intact peptide remaining and the biological activity at each time point to the T0 values to determine the stability of the solution under each storage condition.

Visualizations

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP2 PD1->SHP2 Recruitment PI3K PI3K TCR->PI3K Activation CD28 CD28 CD28->PI3K Co-stimulation AKT AKT PI3K->AKT Activation Proliferation T Cell Proliferation & Survival AKT->Proliferation Promotion SHP2->PI3K Inhibition PD1_IN_17 This compound PD1_IN_17->PD1 Inhibition

Caption: PD-1 Signaling Pathway and the inhibitory action of this compound.

Peptide_Stability_Workflow start Start: Lyophilized This compound prep Prepare Stock Solution (Known Concentration) start->prep aliquot Aliquot into Single-Use Tubes prep->aliquot t0 Time Zero (T0) Analysis: - HPLC (Purity) - Activity Assay aliquot->t0 storage Store Aliquots at Different Temperatures (e.g., 4°C, -20°C, -80°C) aliquot->storage compare Compare Results to T0 to Determine Stability t0->compare timepoint Retrieve Aliquots at Pre-defined Time Points storage->timepoint analysis Time Point Analysis: - HPLC (Purity) - Activity Assay timepoint->analysis analysis->compare end End: Stability Profile Established compare->end

Caption: Experimental workflow for assessing peptide stability.

Technical Support Center: PD-1-IN-17 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering issues with PD-1-IN-17 TFA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: PD-1-IN-17 is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) signaling pathway.[1] The PD-1 receptor is expressed on the surface of activated T cells, and its interaction with its ligands, PD-L1 and PD-L2, transmits an inhibitory signal that suppresses T cell activity.[2][3] This mechanism is often exploited by tumor cells to evade the immune system.[2][3] PD-1-IN-17 is designed to block this interaction, thereby restoring T cell-mediated anti-tumor immunity. The "TFA" designation indicates that the compound is supplied as a trifluoroacetate salt, which is a common result of the purification process for synthetic peptides and small molecules.[4][5]

Q2: I am not observing any inhibition of PD-1/PD-L1 signaling with this compound. What are the possible reasons?

A2: There are several potential reasons why this compound may not be working in your assay. These can be broadly categorized as issues with the compound itself, the experimental setup, or unexpected effects of the TFA counter-ion. A detailed troubleshooting guide is provided below to address these possibilities systematically.

Q3: Could the Trifluoroacetic acid (TFA) be the cause of my experimental problems?

A3: Yes, the TFA counter-ion can significantly impact biological assays.[4][5] Residual TFA can alter the pH of your assay medium, be directly cytotoxic to cells even at low concentrations, or interfere with the conformation and solubility of the compound.[4][5] It is a critical factor to consider when troubleshooting unexpected results.

Q4: What are the appropriate controls to include in my experiments with this compound?

A4: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to account for any solvent effects.

  • Untreated Control: Cells that are not exposed to either the compound or the vehicle, providing a baseline for normal cell function.

  • Positive Control: A known inhibitor of the PD-1/PD-L1 pathway (e.g., a well-characterized antibody like Pembrolizumab or Nivolumab) to confirm that your assay is capable of detecting inhibition.

  • TFA Salt Control: If possible, treat cells with a TFA salt solution at a concentration equivalent to that in your inhibitor stock to assess the direct effects of the counter-ion.

Troubleshooting Guide

If you are not observing the expected activity with this compound, follow these troubleshooting steps:

Problem 1: No observable biological effect.
Possible Cause Troubleshooting Steps Expected Outcome
Compound Integrity Verify the identity and purity of your compound stock using methods like mass spectrometry or HPLC.Confirms that the compound has not degraded.
Compound Solubility Visually inspect your stock solution and the final concentration in your media for any precipitation. Test the solubility of a small amount of the compound in your assay buffer.Ensures the compound is fully dissolved and available to interact with its target.
Inhibitor Concentration Perform a broad dose-response curve (e.g., from 1 nM to 100 µM) to determine the optimal concentration range.Identifies the effective concentration for your specific assay.
Cell Permeability For intracellular targets, assess the cell permeability of your compound.Confirms that the compound can reach its target within the cell.
Assay Sensitivity Ensure your assay is sensitive enough to detect the expected level of inhibition. Use a potent, known inhibitor as a positive control.Validates that the assay system is working correctly.
Problem 2: High cell toxicity observed.
Possible Cause Troubleshooting Steps Expected Outcome
TFA Cytotoxicity Perform a dose-response experiment with a TFA salt solution alone to determine its toxicity profile in your cell line.[4]Differentiates between compound-induced and TFA-induced cytotoxicity.
Off-Target Effects Test the compound in a cell line that does not express the PD-1 receptor.If toxicity persists, it is likely due to off-target effects.
High Compound Concentration Lower the concentration of this compound to the minimal effective dose determined from your dose-response curve.Reduces non-specific toxicity while maintaining on-target effects.
Problem 3: Inconsistent or irreproducible results.
Possible Cause Troubleshooting Steps Expected Outcome
TFA Interference Measure the pH of your assay medium after adding the compound. If it has changed, consider using a buffer with a higher buffering capacity or performing a salt exchange to remove the TFA.[4]Stabilizes the experimental conditions and eliminates pH-related artifacts.
Compound Instability Prepare fresh dilutions of the compound from a new aliquot for each experiment. Avoid repeated freeze-thaw cycles.Ensures consistent compound activity across experiments.
Experimental Variability Standardize cell passage number, confluency, and media composition between experiments.Minimizes variability in the cellular response to the inhibitor.

Experimental Protocols

Biochemical PD-1/PD-L1 Binding Assay (ELISA-based)

This assay is designed to screen for inhibitors of the PD-1 and PD-L1 interaction in a cell-free system.

Materials:

  • Recombinant human PD-L1

  • Recombinant human PD-1, Biotin-labeled

  • Streptavidin-HRP

  • Assay buffer

  • Blocking buffer

  • Wash buffer

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • 96-well microplate

Protocol:

  • Coat a 96-well plate with recombinant human PD-L1 overnight at 4°C.

  • Wash the plate with wash buffer and block with blocking buffer for 1 hour at room temperature.

  • Wash the plate again.

  • Add serial dilutions of this compound or control compounds to the wells.

  • Add biotin-labeled recombinant human PD-1 to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with stop solution and read the absorbance at 450 nm.

Cell-Based PD-1/PD-L1 Reporter Assay

This assay measures the inhibition of the PD-1/PD-L1 interaction in a cellular context.

Materials:

  • PD-1 Effector/NFAT Reporter Jurkat cells (constitutively expressing PD-1 and an NFAT-luciferase reporter)

  • PD-L1 expressing target cells (e.g., CHO-K1 or HEK293 cells engineered to express human PD-L1 and a T-cell receptor activator)

  • Assay medium

  • Luciferase detection reagent

  • 96-well white, clear-bottom plate

Protocol:

  • Plate the PD-L1 expressing target cells in the 96-well plate and incubate overnight.

  • The next day, add serial dilutions of this compound or control compounds to the wells.

  • Add the PD-1 Effector/NFAT Reporter Jurkat cells to the wells.

  • Co-culture the cells for 6-24 hours.

  • Add the luciferase detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader. An increase in luminescence indicates inhibition of the PD-1/PD-L1 interaction.

Visualizations

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC_TCR MHC-TCR Interaction TCR TCR PI3K PI3K/Akt Pathway PD1->PI3K Inhibits TCR->PI3K Activates Effector T Cell Effector Functions (Proliferation, Cytokine Release) PI3K->Effector Promotes Inhibitor This compound Inhibitor->PD1 Blocks Binding

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

Troubleshooting_Workflow Start Experiment with This compound Fails Check_Compound Verify Compound Integrity & Solubility Start->Check_Compound Check_Assay Validate Assay with Positive Control Check_Compound->Check_Assay Compound OK Check_TFA Assess TFA Effects (Cytotoxicity, pH) Check_Assay->Check_TFA Assay OK Dose_Response Perform Dose-Response Curve Check_TFA->Dose_Response TFA Effects Ruled Out Salt_Exchange Consider TFA Salt Exchange Check_TFA->Salt_Exchange TFA Interference Suspected Optimize_Assay Optimize Assay Conditions Dose_Response->Optimize_Assay No Effect at Any Dose Success Experiment Successful Dose_Response->Success Activity Observed Optimize_Assay->Success Activity Observed Salt_Exchange->Success Activity Observed

Caption: A troubleshooting workflow for experiments with this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Perform Dose-Response Treatment A->C B Prepare Cell Cultures (Effector & Target) B->C D Incubate for Defined Period C->D E Measure Endpoint (e.g., Luminescence, Absorbance) D->E F Analyze Data & Calculate IC50 E->F

Caption: A general experimental workflow for testing this compound.

References

Technical Support Center: PD-1-IN-17 TFA Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PD-1-IN-17 TFA, a small molecule inhibitor of the PD-1 pathway. The information is tailored for researchers, scientists, and drug development professionals to navigate common pitfalls and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported activity?

A1: this compound is a small molecule inhibitor of the Programmed Death-1 (PD-1) receptor. It is referenced as Compound 12 in patent WO2015033301A1. The primary reported activity is a 92% inhibition of splenocyte proliferation at a concentration of 100 nM.[1]

Q2: How should I reconstitute and store this compound?

Q3: What are the potential off-target effects of this compound?

A3: this compound contains 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds. Derivatives of these scaffolds have been reported to exhibit a range of biological activities, including inhibition of various kinases and enzymes.[2][3][4] Therefore, it is advisable to perform off-target activity profiling, for instance, against a panel of kinases, to ensure the observed effects are specific to PD-1 pathway inhibition.

Q4: What is the significance of the Trifluoroacetic Acid (TFA) salt form?

A4: The TFA salt can influence the physicochemical properties of the compound, such as solubility and stability. In biological assays, residual TFA has been reported to affect cell proliferation and other cellular functions, sometimes leading to experimental artifacts. It is important to be aware of the potential for TFA to impact your results and to include appropriate vehicle controls in all experiments.

Q5: I am not observing the expected inhibition of T-cell proliferation. What are the possible reasons?

A5: Several factors could contribute to a lack of inhibitory effect. These include:

  • Compound Insolubility: The compound may be precipitating in your assay medium.

  • Compound Instability: The compound may be degrading over the course of the experiment.

  • Suboptimal Assay Conditions: The concentration of stimulating agents (e.g., anti-CD3/CD28 antibodies, antigens) may be too high, overriding the inhibitory effect of the compound.

  • Cell Health: Poor viability of the primary T-cells or splenocytes will affect their response to stimulation and inhibition.

  • Incorrect Timing: The timing of compound addition relative to cell stimulation is critical.

Troubleshooting Guides

Problem 1: Inconsistent or Non-reproducible Results in Cell-Based Assays
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the assay wells for any precipitate after adding the compound. Perform a solubility test of this compound in your specific assay buffer at the desired concentrations. Consider using a lower concentration or a different formulation with solubility enhancers if precipitation is observed.
Variability in Cell Seeding Ensure accurate and consistent cell counting and seeding density across all wells. Uneven cell distribution can lead to significant variability.
Edge Effects in Plate-Based Assays To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media.
Inconsistent Stimulation Ensure that the concentration and activity of stimulating agents (e.g., anti-CD3/CD28 antibodies, antigens) are consistent across experiments. The potency of these reagents can vary between batches.
Problem 2: High Background Signal or Low Assay Window in T-Cell Proliferation Assays
Potential Cause Troubleshooting Step
Spontaneous Cell Proliferation Ensure that the primary cells are properly handled and are not over-stimulated during isolation and culture. Use a mitogen like Concanavalin A (ConA) or lipopolysaccharide (LPS) for polyclonal stimulation of splenocytes.[5]
Toxicity of the Compound or Vehicle Run a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) with this compound and the vehicle (DMSO) alone on unstimulated cells to determine the concentration range that is non-toxic.
Suboptimal Readout Time Optimize the incubation time for the proliferation assay. T-cell proliferation is a dynamic process, and the optimal time to measure inhibition may vary depending on the specific assay conditions.
Readout Method Sensitivity For proliferation assays, consider using a more sensitive and direct method like CFSE dilution measured by flow cytometry, which provides information on cell division cycles.[6]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. Due to the limited publicly available information, many parameters are yet to be determined.

ParameterValueSource
Splenocyte Proliferation Inhibition 92% at 100 nM[1]
IC50 (PD-1/PD-L1 Binding) Not Reported-
EC50 (Cell-based Assay) Not Reported-
Solubility (Aqueous Buffer) Not Reported-
In vivo Efficacy Not Reported-

Experimental Protocols

Representative Protocol: Murine Splenocyte Proliferation Assay (MTT-based)

This protocol is a representative method for assessing the effect of this compound on mitogen-stimulated splenocyte proliferation.

1. Materials:

  • This compound

  • DMSO (for stock solution)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Concanavalin A (ConA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Spleens from C57BL/6 or BALB/c mice

  • 96-well flat-bottom cell culture plates

2. Procedure:

  • Prepare Splenocyte Suspension: Aseptically harvest spleens from mice and prepare a single-cell suspension in complete RPMI-1640 medium. Lyse red blood cells using an appropriate lysis buffer. Wash the splenocytes and resuspend in complete medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Cell Seeding: Seed the splenocytes into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium from a DMSO stock. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Stimulation: Add 50 µL of ConA solution to a final concentration of 2.5 µg/mL to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control.

Mandatory Visualizations

PD1_Signaling_Pathway cluster_T_Cell T-Cell cluster_APC Antigen Presenting Cell / Tumor Cell TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K RAS Ras/MEK/ERK Pathway TCR->RAS CD28 CD28 CD28->PI3K PD1 PD-1 Inhibition Inhibition of T-Cell Function PD1->Inhibition Activation T-Cell Activation, Proliferation, Survival PI3K->Activation RAS->Activation Inhibition->PI3K Inhibition->RAS MHC MHC MHC->TCR Antigen Presentation B7 B7-1/B7-2 B7->CD28 Co-stimulation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal PD1_IN_17 This compound PD1_IN_17->PD1 Inhibits Interaction

Caption: PD-1 Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reconstitute Reconstitute this compound in DMSO (Stock Solution) dilute Prepare Serial Dilutions in Assay Medium reconstitute->dilute add_compound Add Compound Dilutions and Vehicle Control dilute->add_compound cells Isolate and Prepare Splenocytes/T-Cells plate Seed Cells in 96-well Plate cells->plate plate->add_compound stimulate Add Stimulating Agent (e.g., anti-CD3/CD28) add_compound->stimulate incubate Incubate for 48-72h stimulate->incubate readout Perform Proliferation Assay (e.g., MTT, CFSE) incubate->readout analyze Analyze Data and Calculate % Inhibition readout->analyze

Caption: Generalized Workflow for a Cell-Based PD-1 Inhibition Assay.

References

Optimizing incubation time for PD-1-IN-17 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PD-1-IN-17 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) receptor. The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation. Tumor cells can express the PD-1 ligand, PD-L1, which binds to the PD-1 receptor on T-cells, leading to T-cell exhaustion and allowing the tumor to evade the host's immune response. This compound works by blocking this interaction, thereby restoring T-cell activity against cancer cells.

Q2: What is a typical starting concentration for this compound in cell-based assays?

Based on available data, this compound has been shown to inhibit 92% of splenocyte proliferation at a concentration of 100 nM. Therefore, a reasonable starting point for dose-response experiments would be a concentration range that brackets this value (e.g., 1 nM to 1 µM).

Q3: How should I prepare and store this compound?

It is crucial to refer to the manufacturer's datasheet for specific instructions on solubility and storage. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution. This stock solution should then be stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The final concentration of the solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. This compound is the trifluoroacetic acid salt form of the inhibitor. TFA is a strong acid and can be hygroscopic.

Q4: How do I determine the optimal incubation time for this compound in my experiment?

The optimal incubation time is dependent on the cell type, the specific biological question, and the assay being performed. It is highly recommended to perform a time-course experiment to determine the most effective incubation period for your specific experimental model. For example, you could test incubation times of 24, 48, and 72 hours.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells - Inconsistent cell seeding- Edge effects on the microplate- Pipetting errors- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.- Use calibrated pipettes and proper pipetting techniques.
No observable effect of this compound - Incubation time is too short.- The concentration of the inhibitor is too low.- The cell line is not responsive to PD-1 inhibition.- The compound has degraded.- Perform a time-course experiment to test longer incubation periods (e.g., 48, 72, or 96 hours).- Test a wider and higher range of concentrations.- Ensure your cell model expresses PD-1 and is sensitive to checkpoint inhibition.- Prepare fresh stock solutions and handle the compound according to the manufacturer's instructions.
High background signal in control wells - Contamination of cell culture (e.g., mycoplasma).- Stressed cells due to handling.- Regularly test cell lines for mycoplasma contamination.- Handle cells gently during experimental procedures.
Unexpected cytotoxic effects - High concentration of DMSO.- Off-target effects of the compound at high concentrations.- The compound itself is cytotoxic to the cell line at the tested concentrations.- Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).- Perform a dose-response experiment to identify the cytotoxic concentration.- Run a cytotoxicity assay (e.g., MTT or LDH) in parallel with your functional assay.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for Inhibition of T-Cell Proliferation

This protocol provides a framework for a time-course experiment to determine the optimal incubation time of this compound for inhibiting T-cell proliferation.

1. Cell Seeding:

  • Seed activated T-cells (e.g., pre-stimulated PBMCs or a T-cell line like Jurkat cells) in a 96-well plate at a density appropriate for a 72-hour proliferation assay.

2. Compound Preparation and Treatment:

  • Prepare a serial dilution of this compound in cell culture medium. A suggested range is 1 nM to 1 µM.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and an untreated control.

  • Add the diluted compound to the appropriate wells.

3. Incubation:

  • Incubate the plates at 37°C in a humidified CO2 incubator for three different time periods: 24, 48, and 72 hours.

4. Proliferation Assay:

  • At the end of each incubation period, assess T-cell proliferation using a standard method such as:

    • MTS/WST-1 assay: Add the reagent to each well and incubate for 2-4 hours before reading the absorbance.

    • CFSE staining: Analyze by flow cytometry to measure the dilution of the dye as cells divide.

    • [³H]-thymidine incorporation: Pulse the cells with radioactive thymidine for the final 18-24 hours of incubation and measure incorporation.

5. Data Analysis:

  • For each time point, normalize the data to the vehicle control.

  • Plot the percent inhibition as a function of the log of the this compound concentration.

  • Calculate the IC50 value for each incubation time. The optimal incubation time will be the one that gives a robust and reproducible inhibitory effect.

Data Presentation

Table 1: Example Data for Time-Dependent Inhibition of T-Cell Proliferation

Incubation Time (hours)IC50 (nM)Maximum Inhibition (%)
2415075
488590
725095

Visualizations

Signaling Pathway

PD1_Pathway PD-1/PD-L1 Signaling Pathway cluster_APC Tumor Cell / APC cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds MHC MHC TCR TCR MHC->TCR Antigen Presentation PI3K PI3K/Akt Pathway PD1->PI3K Inhibits RAS RAS-MEK-ERK Pathway PD1->RAS Inhibits TCR->PI3K Activates TCR->RAS Activates CD28 CD28 TCell_Activation T-Cell Activation, Proliferation, Cytokine Release PI3K->TCell_Activation RAS->TCell_Activation PD1_IN_17 This compound PD1_IN_17->PD1 Blocks

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Technical Support Center: Controlling for TFA Salt Effects in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address trifluoroacetic acid (TFA) salt effects in experiments. Residual TFA can significantly impact experimental outcomes, and this resource offers detailed protocols and data to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my sample?

Trifluoroacetic acid (TFA) is a strong acid commonly used in the synthesis and purification of synthetic peptides and other biomolecules.[1][2][3] It is frequently used during the cleavage step to release the synthesized peptide from the solid-phase resin and as an ion-pairing agent to improve peak resolution during High-Performance Liquid Chromatography (HPLC) purification.[1][2][3][4] Consequently, peptides are often isolated as TFA salts, where positively charged groups on the molecule are associated with the negatively charged trifluoroacetate anion.[3][5][6][7]

Q2: How can residual TFA affect my experiments?

Residual TFA can have significant and often unexpected effects on a variety of experiments:

  • Biological Assays: TFA can exhibit cytotoxic effects, altering cell proliferation and viability even at nanomolar concentrations.[3][8][9] It can also modulate receptor activity and interfere with enzymatic assays by altering the pH of the solution.[3][8]

  • Mass Spectrometry (MS): TFA is a known signal suppressor in electrospray ionization mass spectrometry (ESI-MS).[10][11][12] It forms strong ion pairs with analytes, reducing their ionization efficiency and leading to lower sensitivity.[10] It can also lead to the formation of TFA adducts, complicating mass spectra interpretation.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of TFA can complicate NMR spectra by causing shifts in the chemical signals of the analyte.[16][17]

  • Structural Analysis (CD, FT-IR): The strong absorbance of TFA in the infrared spectrum can interfere with the analysis of a peptide's secondary structure.[3][18]

  • Quantification: The presence of TFA salts can contribute to the total weight of a sample, leading to inaccurate quantification if not accounted for.[4][9]

Q3: What are the acceptable levels of residual TFA in a sample?

The acceptable level of residual TFA depends on the specific application. For many cell-based assays, it is recommended to reduce TFA levels to less than 1%.[9] For sensitive applications like in vivo studies, complete removal or exchange for a more biocompatible counter-ion is often necessary.[8][19][20]

Q4: How can I determine the amount of residual TFA in my sample?

Several analytical techniques can be used to quantify TFA content, including:

  • ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): A direct and quantitative method for determining TFA concentration.[1][2][21]

  • Ion Chromatography: A sensitive method for separating and quantifying TFA.[22][23][24]

  • HPLC with Evaporative Light Scattering Detector (ELSD): Can be used for TFA quantification.[1][2][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another method for TFA assessment.[25]

Troubleshooting Guides

Issue 1: Inconsistent or poor results in cell-based assays (e.g., cytotoxicity, proliferation).

  • Potential Cause: Interference from residual TFA. TFA can be cytotoxic and may alter the pH of the assay medium.[3][8][9]

  • Recommended Action:

    • Quantify TFA: Determine the concentration of TFA in your sample.

    • Perform a Salt Exchange: If TFA levels are significant, exchange it for a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.[19][20]

    • Use a Control: Run a control experiment with a TFA solution (at the same concentration as in your sample) without your compound of interest to assess the direct effect of TFA.[3]

Issue 2: Poor peptide solubility in biological buffers.

  • Potential Cause: TFA counter-ions bound to charged residues can alter the peptide's secondary structure and solubility.[5][6][9]

  • Recommended Action: Perform a salt exchange to replace TFA with a more biocompatible counter-ion like hydrochloride or acetate.[9]

Issue 3: Low sensitivity and/or TFA adducts in mass spectrometry data.

  • Potential Cause: TFA suppresses the ESI-MS signal and can form adducts with the analyte.[10][13][14]

  • Recommended Action:

    • TFA Removal: If possible, remove TFA from the sample before analysis.

    • Use Alternative Mobile Phase Additives: For LC-MS, consider using alternative mobile phase additives that are more MS-friendly, such as formic acid (FA), acetic acid, or difluoroacetic acid (DFA).[10][26][27][28]

    • Optimize MS Conditions: In some cases, adjusting MS parameters like the cone gas flow can help reduce adduct formation.[13]

Experimental Protocols

Protocol 1: TFA/HCl Exchange by Lyophilization

This is a widely used method for replacing TFA counter-ions with chloride.[1][5][6][20][29]

  • Dissolution: Dissolve the peptide-TFA salt in distilled water or a suitable buffer (e.g., 50mM phosphate, 100mM NaCl) at a concentration of approximately 1 mg/mL.[5][6][20]

  • Acidification: Add a 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[5][6][20] Using an HCl concentration below 2 mM may result in incomplete exchange, while concentrations above 10 mM could potentially modify the peptide.[5][20]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[5][6][20]

  • Freezing: Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.[5][20]

  • Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.[5][6][20]

  • Repeat: To ensure complete exchange, repeat the process of re-dissolving in the HCl solution, freezing, and lyophilizing at least two more times.[5][6][20][30]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.[5][30]

Protocol 2: TFA/Acetate Exchange using Anion Exchange Resin

This method is suitable for exchanging TFA with acetate, a more biocompatible counter-ion.[29][31]

  • Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the amount of peptide.[29][31]

  • Activation: Elute the column with a 1 M solution of sodium acetate.[29][31]

  • Washing: Wash the column with distilled water to remove excess sodium acetate.[29][31]

  • Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[29][31]

  • Elution: Elute the peptide with distilled water and collect the fractions containing the peptide.[29][31]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[29][31]

Data Presentation

Table 1: Effect of HCl Concentration on TFA Removal

This table summarizes the typical efficiency of TFA removal using the TFA/HCl exchange protocol with varying concentrations of HCl. The data is compiled from multiple studies.[1]

HCl Concentration (mM)Number of Lyophilization CyclesApproximate TFA Removal Efficiency
23Moderate
53High
103Very High (Often optimal)[1][2]
1003High (Potential for peptide modification)

Table 2: Common Mobile Phase Additives and their Impact on LC-MS

This table provides a comparison of common mobile phase additives used in LC-MS and their general characteristics.[10][26][27]

AdditiveTypical ConcentrationIon Pairing StrengthMS Signal SuppressionChromatographic Resolution
Trifluoroacetic Acid (TFA)0.1%StrongHigh[10][11]Excellent
Formic Acid (FA)0.1%WeakLowGood
Acetic Acid0.1%WeakLowFair to Good
Difluoroacetic Acid (DFA)0.05 - 0.1%IntermediateModerateVery Good[26][27]

Visualizations

TFA_Removal_Workflow cluster_start Start cluster_decision Assessment cluster_action Action cluster_methods TFA Removal Methods cluster_end End start Peptide with TFA Salt decision Is TFA problematic for the experiment? start->decision no_action Proceed with Experiment decision->no_action No remove_tfa Perform TFA Removal / Exchange decision->remove_tfa Yes hcl_exchange HCl Exchange & Lyophilization remove_tfa->hcl_exchange anion_exchange Anion Exchange Chromatography remove_tfa->anion_exchange other_methods Other Methods (e.g., RP-HPLC with TFA-free mobile phase) remove_tfa->other_methods end_product TFA-free Peptide hcl_exchange->end_product anion_exchange->end_product other_methods->end_product

Caption: Workflow for addressing TFA salt effects in experiments.

LCMS_Troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solutions Solutions cluster_outcome Outcome problem Low Sensitivity / Adducts in LC-MS cause TFA in Mobile Phase or Sample problem->cause solution1 Use TFA-free mobile phase (e.g., with Formic Acid) cause->solution1 solution2 Perform sample clean-up to remove TFA cause->solution2 solution3 Optimize MS parameters (e.g., cone gas) cause->solution3 outcome Improved MS Sensitivity and Data Quality solution1->outcome solution2->outcome solution3->outcome

References

PD-1-IN-17 TFA degradation and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, potential degradation, and prevention of degradation of PD-1-IN-17 TFA. The information is presented in a question-and-answer format to directly address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the Programmed cell death protein 1 (PD-1). It is designed for research use to investigate the PD-1/PD-L1 signaling pathway, a critical immune checkpoint that regulates T-cell activation.[1][2] By blocking the interaction between PD-1 and its ligand PD-L1, this compound can potentially restore anti-tumor immunity.[3][4]

Q2: What are the common signs of this compound degradation?

Degradation of this compound may manifest as:

  • Reduced or loss of inhibitory activity in functional assays (e.g., splenocyte proliferation assays).[1]

  • Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Changes in the physical appearance of the lyophilized powder or reconstituted solution (e.g., discoloration, precipitation).

  • A significant shift in the pH of the reconstituted solution.

Q3: What is the significance of the TFA (Trifluoroacetic acid) salt?

Trifluoroacetic acid (TFA) is a common counter-ion used in the purification of synthetic peptides and other small molecules to form a stable salt.[5] While generally stable, residual TFA can sometimes affect experimental results or the stability of the compound under certain conditions.[5] It is important to consider the potential effects of TFA in your experimental setup.

Q4: How should I properly store this compound?

For optimal stability, adhere to the following storage recommendations:

FormStorage ConditionDuration
Lyophilized Powder-20°C or -80°C, desiccatedLong-term
Stock Solution (in DMSO)-20°C or -80°C, in aliquotsUp to 1 month
Working Solution (in aqueous buffer)2-8°CUse immediately, avoid storage

Data presented in this table is a general recommendation based on common laboratory practices for similar compounds. It is crucial to refer to the manufacturer's specific instructions provided in the Certificate of Analysis.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced compound activity 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. 3. Instability in aqueous working solution. 4. Interaction with incompatible materials.1. Verify storage conditions (temperature, desiccation). 2. Aliquot stock solutions to minimize freeze-thaw cycles.[2] 3. Prepare fresh working solutions from stock immediately before use. 4. Avoid strong acids/alkalis and strong oxidizing/reducing agents.[6]
Precipitation in solution 1. Poor solubility in the chosen solvent. 2. Exceeding the solubility limit. 3. Degradation product precipitating out.1. Ensure the correct solvent is used as per the manufacturer's datasheet. 2. Prepare a less concentrated stock solution. Consider gentle warming or sonication to aid dissolution. 3. Analyze the precipitate and supernatant by HPLC or LC-MS to identify degradation products.
Inconsistent results between experiments 1. Variability in solution preparation. 2. Degradation of the compound over the course of the experiment. 3. Lot-to-lot variability of the compound.1. Standardize the solution preparation protocol. 2. Perform a time-course stability study in your experimental buffer to assess degradation. 3. If using a new lot, perform a bridging study to compare its activity with the previous lot.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Solvent Addition: Add the appropriate volume of a recommended solvent (typically DMSO) to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution for any undissolved particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Aqueous Buffer
  • Preparation of Working Solution: Prepare a working solution of this compound in your experimental aqueous buffer at the final desired concentration.

  • Time-Point Sampling: Aliquot the working solution into separate tubes for each time point (e.g., 0, 2, 4, 8, 24 hours).

  • Incubation: Incubate the aliquots under the conditions of your experiment (e.g., 37°C, 5% CO₂).

  • Analysis: At each time point, analyze the respective aliquot using a suitable analytical method (e.g., HPLC-UV or LC-MS) to quantify the amount of intact this compound remaining.

  • Data Interpretation: Plot the percentage of intact compound against time to determine the stability of this compound under your experimental conditions.

Visualizations

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP-2 PD1->SHP2 Recruits TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activates CD28 CD28 PI3K PI3K CD28->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Proliferation & Cytokine Release AKT->Proliferation SHP2->PI3K Inhibits SHP2->ZAP70 Dephosphorylates ZAP70->Proliferation PD1_IN_17 This compound PD1_IN_17->PD1 Inhibits

Caption: PD-1 Signaling Pathway and Inhibition by this compound.

Stability_Workflow cluster_analysis Analysis at Each Time Point start Start: Prepare Working Solution of this compound in Buffer aliquot Aliquot for Time Points (T=0, 2, 4, 8, 24h) start->aliquot incubate Incubate under Experimental Conditions aliquot->incubate hplc HPLC or LC-MS Analysis incubate->hplc quantify Quantify Peak Area of Intact Compound hplc->quantify plot Plot % Intact Compound vs. Time quantify->plot end End: Determine Stability Profile plot->end

Caption: Experimental Workflow for Assessing Compound Stability.

References

Addressing variability in T-cell proliferation assays with PD-1-IN-17 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PD-1-IN-17 TFA in T-cell proliferation assays. Variability in these assays is a common challenge, and this resource aims to provide solutions to specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) receptor.[1][2] In the context of a T-cell proliferation assay, it blocks the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2) on antigen-presenting cells or tumor cells. This blockade inhibits the downstream signaling pathways that suppress T-cell activation, proliferation, and cytokine secretion.[3][4]

Q2: What is the expected effect of this compound in a T-cell proliferation assay?

By inhibiting the PD-1 pathway, this compound is expected to increase T-cell proliferation in response to stimulation. This is because the inhibitory signal that would normally curtail the immune response is blocked, leading to a more robust activation of T-cells.[3][5]

Q3: At what concentration should I use this compound?

The optimal concentration of this compound should be determined empirically for your specific cell type and assay conditions. A good starting point is to perform a dose-response curve. Published data indicates that similar PD-1 inhibitors can have IC50 values in the nanomolar range. For example, PD-1/PD-L1-IN 5 TFA has an IC50 of ≤100 nM.[6] It has been noted that this compound can inhibit 92% of splenocyte proliferation at 100 nM.[1]

Q4: What are the critical controls to include in my T-cell proliferation assay with this compound?

To ensure the validity of your results, the following controls are essential:

  • Unstimulated Control: T-cells cultured in media alone to determine baseline proliferation.

  • Stimulated Control (Positive Control): T-cells stimulated with an appropriate mitogen (e.g., anti-CD3/CD28 antibodies, PHA) in the absence of this compound to confirm the cells are responsive.

  • Vehicle Control: T-cells stimulated in the presence of the vehicle (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent.

  • Unstained Control: If using a dye dilution assay, this control is necessary to set the background fluorescence for flow cytometry.[7]

  • Dye Toxicity Control: An unstained, stimulated sample to assess if the proliferation dye itself is toxic to the cells.[8]

Troubleshooting Guide

Variability in T-cell proliferation assays can arise from multiple sources, categorized as pre-analytical, analytical, and post-analytical.[9]

Problem 1: High Variability Between Replicates
Potential Cause Recommended Solution
Inconsistent Cell Plating Ensure thorough mixing of cell suspension before aliquoting. Use calibrated pipettes and proper pipetting technique to minimize volume errors.[9]
Edge Effects in Culture Plates Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Reagent Inhomogeneity Vortex and spin down all reagents, including this compound, before adding to the culture wells.
Problem 2: Low or No T-Cell Proliferation in Stimulated Controls
Potential Cause Recommended Solution
Poor Cell Viability Assess cell viability before starting the assay; it should be >90%.[9] Optimize cell isolation, handling, and cryopreservation/thawing procedures.
Suboptimal Stimulant Concentration Titrate the concentration of your stimulating agent (e.g., anti-CD3/CD28 antibodies) to determine the optimal dose for your specific T-cell population.[7][9]
Incorrect Reagent Preparation or Storage Ensure all reagents, including culture media, supplements, and stimulating agents, are prepared correctly, stored at the recommended temperatures, and are within their expiration dates.[9]
Donor-to-Donor Variability T-cell responses can vary significantly between donors due to factors like age, genetics, and health status.[9][10] Test multiple donors if possible.
Problem 3: High Background Proliferation in Unstimulated Controls
Potential Cause Recommended Solution
Cell Culture Conditions Over-stimulation with mitogens or antigens can lead to non-specific T-cell activation. Optimize the stimulant concentration. Screen different lots of fetal bovine serum (FBS) or consider using serum-free media to reduce background activation.[9][11]
Contamination Ensure aseptic technique throughout the experimental setup to prevent microbial contamination, which can induce non-specific T-cell activation.
Inadequate Washing Insufficient washing during cell preparation can leave residual activating substances.[9]
Problem 4: Inconsistent Effects of this compound
Potential Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your assay.
Timing of Compound Addition The timing of adding this compound relative to T-cell stimulation may be critical. Test different time points (e.g., pre-incubation, co-incubation).
Low PD-1 Expression on T-cells PD-1 is an activation-induced marker. If T-cells are not sufficiently activated, PD-1 expression may be low, and the effect of the inhibitor will be minimal. Confirm T-cell activation via other markers (e.g., CD25, CD69).
Variability in PD-L1 Expression If using co-culture with antigen-presenting cells, their PD-L1 expression levels can vary, affecting the inhibitory signal and thus the observable effect of this compound.

Experimental Protocols

General T-Cell Proliferation Assay using a Dye Dilution Method (e.g., CFSE)
  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[7]

  • Cell Staining:

    • Resuspend cells at 10-100 x 10^6 cells/mL in pre-warmed PBS.[7]

    • Add CFSE (or another proliferation dye) to a final concentration of 1-10 µM (optimize for your cell type).[7][11]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Quench the staining reaction by adding 5 volumes of complete RPMI medium with 10% FBS.

    • Wash the cells twice with complete RPMI medium.

  • Cell Plating and Stimulation:

    • Resuspend the stained cells in complete RPMI medium.

    • Plate the cells in a 96-well round-bottom plate at a density of 1-2 x 10^5 cells/well.

    • Add this compound (at various concentrations) or vehicle control to the appropriate wells.

    • Add the T-cell stimulus (e.g., anti-CD3/CD28 beads or soluble antibodies) to the stimulated wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.[10]

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the live, single T-cell population and examining the dilution of the proliferation dye.

Visualizations

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 Inhibition Inhibition PD1->Inhibition PI3K_Akt PI3K/Akt Pathway TCR->PI3K_Akt Ras_ERK Ras-ERK Pathway TCR->Ras_ERK CD28 CD28 CD28->PI3K_Akt Signal 2 Proliferation Proliferation & Cytokine Release PI3K_Akt->Proliferation Ras_ERK->Proliferation Inhibition->PI3K_Akt Inhibition->Ras_ERK PD1_IN_17 This compound PD1_IN_17->PD1 Blocks Interaction

Caption: PD-1 Signaling Pathway and the Action of this compound.

TCell_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs Stain_Dye Stain with Proliferation Dye Isolate_PBMCs->Stain_Dye Plate_Cells Plate Cells Stain_Dye->Plate_Cells Add_Inhibitor Add this compound / Vehicle Plate_Cells->Add_Inhibitor Add_Stimulus Add T-Cell Stimulus Add_Inhibitor->Add_Stimulus Incubate Incubate (3-5 days) Add_Stimulus->Incubate Stain_Abs Stain with Antibodies Incubate->Stain_Abs Flow_Cytometry Acquire on Flow Cytometer Stain_Abs->Flow_Cytometry Analyze_Data Analyze Proliferation Flow_Cytometry->Analyze_Data

Caption: Experimental Workflow for a T-Cell Proliferation Assay.

Troubleshooting_Logic Start Assay Variability Observed Check_Controls Review Controls: - Stimulated Proliferation? - Unstimulated Background? Start->Check_Controls Stim_Low Low/No Stimulated Proliferation Check_Controls->Stim_Low No BG_High High Unstimulated Background Check_Controls->BG_High Yes Inhibitor_Effect Inconsistent Inhibitor Effect Check_Controls->Inhibitor_Effect Inconsistent Check_Viability Check Cell Viability & Stimulant Concentration Stim_Low->Check_Viability Check_Media Check Media/Serum & for Contamination BG_High->Check_Media Check_Dose Titrate Inhibitor Dose & Check PD-1 Expression Inhibitor_Effect->Check_Dose

Caption: Troubleshooting Logic Flowchart for Assay Variability.

References

PD-1-IN-17 TFA precipitation in media and how to avoid it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with PD-1-IN-17 TFA, particularly concerning its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is Trifluoroacetic Acid (TFA) present?

PD-1-IN-17 is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) receptor.[1][2] It is often supplied as a trifluoroacetate (TFA) salt. TFA is a strong acid commonly used during the synthesis and purification of synthetic peptides and small molecules, such as in high-performance liquid chromatography (HPLC).[3][4] During this process, TFA associates with the compound as a counterion, resulting in the TFA salt form.[3][5]

Q2: I am observing precipitation after adding this compound to my cell culture media. What is the likely cause?

Precipitation of this compound in aqueous solutions like cell culture media can be attributed to several factors:

  • Low Aqueous Solubility: While this compound is soluble in organic solvents like DMSO, its solubility in aqueous media is significantly lower.[6][7] The transition from a high-concentration DMSO stock to the aqueous environment of the cell culture media can cause the compound to crash out of solution.

  • TFA Counterion Effects: The TFA counterion itself can influence the solubility of the compound.[8] Moreover, TFA is a strong acid and can lower the pH of the media, potentially affecting the solubility of the inhibitor and other media components.[3]

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume is a common reason for precipitation.

  • Improper Dilution Technique: Adding the DMSO stock directly to the full volume of media without proper mixing can create localized high concentrations, leading to precipitation.

Q3: Can the residual TFA in my this compound sample affect my experiments beyond precipitation?

Yes, residual TFA can have significant, and often confounding, effects on biological assays.[3] Even at nanomolar concentrations, TFA has been shown to:

  • Inhibit or stimulate cell proliferation: Studies have reported that TFA can inhibit the growth of cell types like osteoblasts and chondrocytes at concentrations as low as 10 nM.[3][9] Conversely, in other cell lines, it has been observed to stimulate cell growth.[3][10]

  • Alter pH: As a strong acid, TFA can lower the pH of your assay solution, which can impact enzyme activity and overall cell health.[3]

  • Induce Cytotoxicity: TFA can be toxic to cells, leading to reduced viability and potentially confounding the interpretation of your experimental results.[8]

  • Interfere with assays: TFA's properties can interfere with various biological assays, leading to variability or false signals.[10]

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Issue: Precipitate Observed in Media After Adding this compound

Step 1: Review Stock Solution Preparation and Storage

  • Proper Solvent: Ensure you are using 100% anhydrous DMSO to prepare your high-concentration stock solution.[6][7]

  • Solubility Check: According to supplier data, the solubility of PD-1-IN-17 in DMSO is high (e.g., 125 mg/mL).[6] However, always start with the manufacturer's recommendation for preparing stock solutions.

  • Storage Conditions: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7] For use, allow an aliquot to thaw completely and come to room temperature before opening to prevent water condensation.

Step 2: Optimize the Dilution Protocol

A serial dilution method is recommended to minimize precipitation when introducing the compound into your aqueous cell culture media.

Experimental Protocols

Recommended Protocol for Preparing this compound Working Solutions

This protocol is designed to minimize the risk of precipitation.

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Dissolve the this compound powder in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10 mM).

    • To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.[6][7]

    • Ensure the compound is fully dissolved before proceeding.

  • Perform an Intermediate Dilution Step:

    • Prepare an intermediate dilution of the DMSO stock solution in cell culture media or a buffered solution (like PBS) that is compatible with your cells.

    • Crucially, add the DMSO stock to the media/buffer and not the other way around. This should be done dropwise while gently vortexing or swirling the tube to ensure rapid mixing.

    • The concentration of this intermediate solution should be at least 10-fold higher than your final desired concentration.

  • Prepare the Final Working Concentration:

    • Add the intermediate dilution to your final volume of cell culture media to achieve the desired final concentration.

    • Again, add the intermediate solution to the final media volume while gently mixing.

    • The final concentration of DMSO in your cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Step 3: Consider the Final Concentration and Solubility Limits

  • Dose-Response Curve: If you are still observing precipitation, it may be that your desired final concentration exceeds the solubility limit of this compound in your specific cell culture media. Perform a dose-response experiment starting with a lower concentration range to determine the optimal, non-precipitating concentration for your experiments.[11]

  • Media Components: Be aware that components in your cell culture media, such as high concentrations of serum proteins, could potentially interact with the compound and affect its solubility.

Step 4: Advanced Troubleshooting: TFA Counterion Exchange

If precipitation and/or confounding biological effects of TFA persist, you may consider exchanging the TFA counterion for a more biologically compatible one, such as hydrochloride (HCl) or acetate.[4][9] This is an advanced procedure that typically involves techniques like:

  • Ion-exchange chromatography [4]

  • Repeated lyophilization with an excess of a different acid (e.g., HCl) [4]

Note: These procedures require specialized expertise and equipment and may alter the effective concentration of your compound. It is often more practical to first optimize the solubilization protocol or to source the compound as a different salt form if available.

Data Summary

The following table summarizes the solubility information for PD-1-IN-17.

CompoundSolventSolubilityReference
PD-1-IN-17DMSO125 mg/mL (333.91 mM)[6]
This compoundDMSOSoluble[7]

Visualizations

PD-1 Signaling Pathway

PD1_Signaling_Pathway cluster_APC APC cluster_T_Cell T Cell TCR TCR ZAP70 ZAP70 TCR->ZAP70 MHC/Antigen APC Antigen Presenting Cell (APC) T_Cell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP-2 PD1->SHP2 Recruits Inhibition Inhibition of T Cell Activation PD1->Inhibition PI3K PI3K SHP2->PI3K Dephosphorylates SHP2->ZAP70 Dephosphorylates Akt Akt PI3K->Akt Activation T Cell Activation (Proliferation, Cytokine Release) Akt->Activation ZAP70->PI3K PLCg PLCγ ZAP70->PLCg PLCg->Activation PD1_IN_17 PD-1-IN-17 PD1_IN_17->PD1 Blocks

Caption: PD-1 signaling pathway and the inhibitory action of PD-1-IN-17.

Experimental Workflow for Preparing this compound Working Solution

experimental_workflow start Start: this compound Powder stock_prep 1. Prepare 10 mM Stock in 100% DMSO start->stock_prep dissolve Warm to 37°C and sonicate if necessary stock_prep->dissolve intermediate_dilution 2. Prepare Intermediate Dilution in Media stock_prep->intermediate_dilution dilution_technique Add DMSO stock dropwise to media while vortexing intermediate_dilution->dilution_technique final_dilution 3. Prepare Final Working Solution intermediate_dilution->final_dilution final_technique Add intermediate dilution to final media volume final_dilution->final_technique end Ready for Cell Treatment (Final DMSO < 0.5%) final_dilution->end

Caption: Recommended workflow for solubilizing this compound.

References

Validation & Comparative

Validating the Potency of PD-1-IN-17 TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PD-1-IN-17 TFA's inhibitory activity against other alternatives, supported by experimental data and detailed protocols.

Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor that plays a significant role in downregulating the immune system by preventing the activation of T-cells. Its interaction with its ligands, PD-L1 and PD-L2, inhibits T-cell proliferation and cytokine production. The blockade of the PD-1/PD-L1 signaling pathway has emerged as a cornerstone of cancer immunotherapy.[1][2] this compound is a potent small molecule inhibitor of PD-1.[3][4] This guide delves into the validation of its inhibitory activity, offering a comparative analysis with other PD-1 inhibitors.

Comparative Inhibitory Activity

The inhibitory activity of this compound and other representative PD-1 inhibitors is summarized below. The data highlights the potency of these compounds in blocking the PD-1 pathway.

CompoundTargetAssayIC50 / Activity
This compound PD-1Splenocyte Proliferation92% inhibition at 100 nM[3][4]
NivolumabPD-1--
PembrolizumabPD-1--
CemiplimabPD-1--
RetifanlimabPD-1--
TislelizumabPD-1--

Note: IC50 values and specific activities for monoclonal antibodies like Nivolumab and Pembrolizumab are typically determined in cell-based functional assays and can vary depending on the specific assay conditions. Publicly available, directly comparable IC50 values in a standardized format are often limited for these approved drugs.

PD-1 Signaling Pathway

The PD-1 signaling pathway is a key regulator of T-cell activation. The binding of PD-L1 or PD-L2 to PD-1 on T-cells initiates a signaling cascade that suppresses T-cell activity. This process involves the recruitment of phosphatases, such as SHP2, to the cytoplasmic domain of PD-1, which in turn dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway.[5][6] This ultimately leads to reduced cytokine production, cell cycle arrest, and decreased T-cell proliferation and survival.[5][7]

PD1_Signaling_Pathway cluster_T_Cell T-Cell cluster_APC Antigen Presenting Cell (APC) PD1 PD-1 SHP2 SHP2 PD1->SHP2 Recruits TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activates CD28 CD28 PI3K PI3K CD28->PI3K Activates SHP2->PI3K Inhibits SHP2->ZAP70 Inhibits AKT AKT PI3K->AKT Activates Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival PLCg PLCγ ZAP70->PLCg Activates RAS_GRP1 Ras-GRP1 PLCg->RAS_GRP1 Activates MEK_ERK MEK/ERK RAS_GRP1->MEK_ERK Activates Cytokine_Production Cytokine Production MEK_ERK->Cytokine_Production Differentiation Differentiation MEK_ERK->Differentiation PDL1 PD-L1 PDL1->PD1 Binds MHC MHC MHC->TCR Binds B7 B7 B7->CD28 Binds PD1_IN_17 This compound PD1_IN_17->PD1 Inhibits

Caption: PD-1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Validating the inhibitory activity of compounds like this compound involves a series of in vitro and in vivo experiments.

1. Splenocyte Proliferation Assay

This assay is a common method to assess the effect of an immunomodulatory compound on T-cell proliferation.

  • Objective: To determine the percentage of inhibition of splenocyte proliferation induced by a mitogen in the presence of the test compound.

  • Methodology:

    • Isolate splenocytes from a suitable animal model (e.g., mouse).

    • Plate the splenocytes in a 96-well plate.

    • Treat the cells with a mitogen (e.g., Concanavalin A or anti-CD3/CD28 antibodies) to induce proliferation.

    • Add varying concentrations of this compound to the wells.

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Assess cell proliferation using a suitable method, such as MTS assay or BrdU incorporation.

    • Calculate the percentage of inhibition of proliferation compared to the untreated control.

Splenocyte_Proliferation_Assay cluster_workflow Experimental Workflow A Isolate Splenocytes B Plate Cells A->B C Add Mitogen + this compound B->C D Incubate C->D E Measure Proliferation D->E F Analyze Data E->F

Caption: Workflow for a Splenocyte Proliferation Assay.

2. In Vivo Tumor Models

Animal models of cancer are crucial for evaluating the in vivo efficacy of PD-1 inhibitors.

  • Objective: To assess the anti-tumor activity of this compound in a living organism.

  • Methodology:

    • Implant tumor cells into immunocompetent mice (e.g., syngeneic mouse models).

    • Once tumors are established, randomize mice into treatment and control groups.

    • Administer this compound to the treatment group according to a defined schedule and dosage.

    • Monitor tumor growth over time by measuring tumor volume.

    • At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Comparison with Alternatives

This compound is a small molecule inhibitor, which offers potential advantages over monoclonal antibody-based therapies, such as oral bioavailability and potentially lower manufacturing costs. However, monoclonal antibodies have a longer half-life and well-established clinical efficacy.

Comparison_PD1_Inhibitors cluster_small_molecule Small Molecule Inhibitors cluster_mab Monoclonal Antibodies SMI This compound SMI_Pros Pros: - Oral bioavailability - Potentially lower cost SMI->SMI_Pros SMI_Cons Cons: - Shorter half-life - Potential for off-target effects SMI->SMI_Cons MAB Nivolumab, Pembrolizumab, etc. MAB_Pros Pros: - High specificity - Long half-life - Established clinical efficacy MAB->MAB_Pros MAB_Cons Cons: - Intravenous administration - Higher manufacturing cost - Potential for immunogenicity MAB->MAB_Cons

Caption: Comparison of Small Molecule vs. Monoclonal Antibody PD-1 Inhibitors.

References

A Comparative Guide to Small Molecule PD-1/PD-L1 Inhibitors: PD-1-IN-17 TFA vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors has revolutionized cancer therapy. While monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis have demonstrated significant clinical success, the development of small molecule inhibitors offers several potential advantages, including oral bioavailability, shorter half-lives, and potentially lower manufacturing costs. This guide provides an objective comparison of PD-1-IN-17 TFA against other prominent small molecule PD-1/PD-L1 inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of Small Molecule PD-1/PD-L1 Inhibitors

The following tables summarize the available quantitative data for this compound and other well-characterized small molecule inhibitors of the PD-1/PD-L1 pathway.

Table 1: In Vitro Potency of Small Molecule PD-1/PD-L1 Inhibitors

CompoundAssay TypeTargetIC50 / ActivityReference
This compound (CA-170) Splenocyte Proliferation AssayMurine Splenocytes92% inhibition at 100 nM[1]
BMS-1166HTRF Binding AssayHuman PD-1/PD-L11.4 nM[2][3]
BMS-1001HTRF Binding AssayHuman PD-L10.9 nM[4][5]
BMS-202HTRF Binding AssayHuman PD-1/PD-L118 nM[6]
Incyte-011HTRF Binding AssayHuman PD-L15.3 nM[6]
Incyte-001HTRF Binding AssayHuman PD-L111 nM[6]
ARB 272542HTRF Binding AssayHuman PD-1/PD-L10.4 nM[6]

Table 2: Pharmacokinetic Properties of Selected Small Molecule PD-1/PD-L1 Inhibitors

CompoundSpeciesOral BioavailabilityPlasma Half-lifeReference
This compound (CA-170) Mouse~40%~0.5 hours[7][8]
Cynomolgus Monkey<10%~3.25 - 4.0 hours[7][8]

Mechanism of Action

Small molecule inhibitors of the PD-1/PD-L1 pathway exhibit diverse mechanisms of action.

This compound (CA-170): This compound is a dual antagonist of PD-L1/PD-L2 and V-domain Ig suppressor of T-cell activation (VISTA).[9][] Unlike many other small molecules that directly disrupt the PD-1/PD-L1 interaction, CA-170 is proposed to form a ternary complex with PD-L1, leading to the inactivation of its inhibitory signaling without necessarily preventing the binding of PD-1.[]

BMS Compounds (BMS-202, BMS-1001, BMS-1166): These inhibitors, characterized by a biphenyl scaffold, induce the dimerization of PD-L1.[11][12] This dimerization sterically hinders the interaction of PD-L1 with PD-1, effectively blocking the downstream inhibitory signaling.[11][13] The crystal structures of BMS compounds in complex with PD-L1 have confirmed this unique mechanism of action.[11][13] Some studies also suggest that BMS-1166 can interfere with the glycosylation and trafficking of PD-L1 to the cell surface.[][14][15]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

PD1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP-2 PD1->SHP2 Recruitment & Activation TCR TCR ZAP70 ZAP70 TCR->ZAP70 CD28 CD28 PI3K PI3K CD28->PI3K SHP2->PI3K Inhibition PKC_theta PKCθ SHP2->PKC_theta Inhibition SHP2->ZAP70 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Ras Ras MEK MEK Ras->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 NFkB NF-κB PKC_theta->NFkB ZAP70->PKC_theta CD3_zeta CD3ζ ZAP70->CD3_zeta NFAT NFAT CD3_zeta->NFAT Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

PD-1 Signaling Pathway.

HTRF_Assay_Workflow cluster_steps HTRF Assay Workflow start Start dispense_inhibitor Dispense Small Molecule Inhibitor into Plate start->dispense_inhibitor add_proteins Add Tagged PD-1 and PD-L1 Proteins dispense_inhibitor->add_proteins incubate1 Incubate add_proteins->incubate1 add_detection_reagents Add HTRF Detection Reagents (Anti-tag Antibodies labeled with Donor and Acceptor Fluorophores) incubate1->add_detection_reagents incubate2 Incubate add_detection_reagents->incubate2 read_plate Read Plate on HTRF-compatible Reader incubate2->read_plate analyze_data Analyze Data (Calculate Signal Ratio and IC50) read_plate->analyze_data end End analyze_data->end

HTRF Assay Workflow.

Cell_Based_Assay_Workflow cluster_workflow Cell-Based Reporter Assay Workflow start Start plate_apc Plate Antigen Presenting Cells (e.g., CHO-K1 expressing PD-L1) start->plate_apc incubate_apc Incubate Overnight plate_apc->incubate_apc add_inhibitor Add Small Molecule Inhibitor incubate_apc->add_inhibitor add_effector Add Effector Cells (e.g., Jurkat expressing PD-1 and NFAT-Luciferase) add_inhibitor->add_effector coculture Co-culture for 6-24 hours add_effector->coculture add_luciferase_reagent Add Luciferase Substrate coculture->add_luciferase_reagent read_luminescence Read Luminescence add_luciferase_reagent->read_luminescence analyze_data Analyze Data (Calculate EC50) read_luminescence->analyze_data end End analyze_data->end

References

A Head-to-Head In Vitro Comparison: The Small Molecule PD-1-IN-17 TFA Versus Anti-PD-1 Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer immunotherapy, the PD-1/PD-L1 checkpoint has emerged as a critical target. While monoclonal antibodies against PD-1 have revolutionized treatment, a new class of small molecule inhibitors is generating significant interest. This guide provides an objective in vitro comparison of PD-1-IN-17 TFA, a small molecule PD-1 inhibitor, with established anti-PD-1 antibodies, focusing on their ability to restore T-cell function. We present key experimental data, detailed protocols, and pathway visualizations to inform researchers and drug developers.

Introduction to PD-1 Inhibition Strategies

The interaction between the Programmed Death-1 (PD-1) receptor on activated T-cells and its ligand, PD-L1, on tumor cells, acts as an immune checkpoint, suppressing the anti-tumor immune response.[1][2] Blocking this interaction can reinvigorate exhausted T-cells, enabling them to recognize and eliminate cancer cells.

Anti-PD-1 Antibodies: These are large therapeutic proteins (monoclonal antibodies) that bind to the PD-1 receptor on T-cells, physically preventing its interaction with PD-L1.[1][2] Prominent examples include Nivolumab and Pembrolizumab.

Small Molecule Inhibitors: These are orally bioavailable, smaller chemical compounds designed to disrupt the PD-1/PD-L1 interaction.[3][4] this compound is one such molecule, offering a potential alternative to antibody-based therapies.

Quantitative Performance Comparison

To objectively compare the in vitro efficacy of this compound and anti-PD-1 antibodies, we have summarized key performance data from functional assays that measure the restoration of T-cell activity. The primary assays reviewed are T-cell/splenocyte proliferation and cytokine release upon checkpoint blockade.

Molecule Mechanism Assay Type Key Parameter Result Source
This compound Small Molecule PD-1 InhibitorSplenocyte Proliferation Assay% Inhibition of Proliferation92% at 100 nMPatent WO2015033301A1
Pembrolizumab Anti-PD-1 Monoclonal AntibodyMixed Lymphocyte Reaction (MLR)EC50 for IFN-γ Release0.44 µg/mLSartorius
Pembrolizumab Anti-PD-1 Monoclonal AntibodyMixed Lymphocyte Reaction (MLR)EC50 for TNF-α Release0.54 µg/mLSartorius
Nivolumab Anti-PD-1 Monoclonal AntibodyT-cell Binding AssayEC50 for binding to activated T-cells0.64 nMWang C, et al. (2014)
Nivolumab Anti-PD-1 Monoclonal AntibodyLigand Binding InhibitionIC50 for inhibiting PD-1/PD-L1 binding2.52 nMWang C, et al. (2014)

Note: A direct comparison of potency is challenging due to the different assays and units reported. However, the data indicates that both this compound and anti-PD-1 antibodies demonstrate potent activity at nanomolar or low microgram-per-milliliter concentrations in their respective in vitro functional assays.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental setups described, the following diagrams were generated using the Graphviz DOT language.

PD1_Signaling_Pathway cluster_tcell T-Cell cluster_apc Tumor Cell / APC cluster_inhibitors Inhibitors TCR TCR Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation PD1 PD-1 SHP2 SHP-2 PD1->SHP2 SHP2->TCR Dephosphorylation MHC MHC MHC->TCR Signal 1 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Antibody Anti-PD-1 Antibody Antibody->PD1 Blocks Interaction SmallMolecule This compound SmallMolecule->PD1 Blocks Interaction Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout & Analysis Cells Isolate Immune Cells (e.g., Splenocytes, PBMCs) Plate Plate Cells and Stimulator Cells->Plate Stimulator Prepare Stimulator (e.g., Allogeneic DCs, anti-CD3/CD28) Stimulator->Plate Add_Inhibitor Add Test Articles: - this compound (Small Molecule) - Anti-PD-1 Antibody - Isotype Control Plate->Add_Inhibitor Incubate Co-culture for 48-120 hours Add_Inhibitor->Incubate Proliferation Measure Proliferation (e.g., MTT, CFSE) Incubate->Proliferation Cytokines Measure Cytokine Release (e.g., ELISA for IFN-γ, TNF-α) Incubate->Cytokines Data_Analysis Data Analysis (Calculate % Inhibition, EC50) Proliferation->Data_Analysis Cytokines->Data_Analysis

References

A Comparative Guide to PD-1 Inhibition: PD-1-IN-17 TFA vs. Nivolumab in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of two distinct inhibitors of the Programmed Death-1 (PD-1) pathway: PD-1-IN-17 TFA, a small molecule inhibitor, and Nivolumab, a well-established monoclonal antibody. This comparison is based on available data from cell-based assays to assist researchers in understanding their respective mechanisms and potential applications.

Introduction to PD-1 Inhibitors

The PD-1 pathway is a critical immune checkpoint that regulates T-cell activation and maintains self-tolerance. Cancer cells can exploit this pathway to evade immune surveillance by expressing PD-1 ligands (PD-L1 and PD-L2), which bind to PD-1 on activated T-cells, leading to T-cell exhaustion and tumor progression. Inhibitors of the PD-1/PD-L1 interaction can restore anti-tumor immunity.

Nivolumab is a fully human IgG4 monoclonal antibody that binds with high affinity to the PD-1 receptor, blocking its interaction with PD-L1 and PD-L2. It is an approved immunotherapy for various cancers.

This compound is a small molecule inhibitor of the PD-1 pathway. It has been identified from patent WO2015033301A1 and is reported to enhance T-cell proliferation. Some evidence suggests that this compound may be the same as or structurally related to CA-170 , an orally available small molecule that also targets the PD-L1/L2 and VISTA pathways.

Quantitative Comparison of In Vitro Efficacy

ParameterThis compoundNivolumabAssay Type
Inhibition of Splenocyte Proliferation 92% inhibition at 100 nMData not available in this specific assaySplenocyte Proliferation Assay
PD-1/PD-L1 Interaction Blockade (EC50) Data not available0.333 - 1.15 nMCell-based reporter assay
Enhancement of T-cell Proliferation Potent rescue of proliferation of T-cells inhibited by PD-L1/L2 and VISTA (as CA-170)Enhances T-cell proliferation in allogeneic MLRMixed Lymphocyte Reaction (MLR)
Enhancement of Cytokine Secretion Potent rescue of IFN-γ secretion from T-cells inhibited by PD-L1/L2 and VISTA (as CA-170)Enhances IFN-γ and IL-2 secretion in various stimulation assaysCytokine Release Assays

Experimental Protocols

Splenocyte Proliferation Assay (for this compound)

This assay measures the ability of a compound to reverse the inhibition of T-cell proliferation.

  • Cell Isolation: Splenocytes are isolated from the spleens of mice.

  • Cell Culture: The isolated splenocytes are cultured in 96-well plates.

  • Stimulation and Inhibition: T-cell proliferation is stimulated using a mitogen (e.g., Concanavalin A or anti-CD3/CD28 antibodies). Recombinant PD-L1 protein is added to inhibit this proliferation.

  • Treatment: this compound is added to the culture at various concentrations.

  • Proliferation Measurement: After a defined incubation period (typically 48-72 hours), T-cell proliferation is measured using methods such as [³H]-thymidine incorporation or a colorimetric assay (e.g., MTT or WST-1).

  • Data Analysis: The percentage of proliferation inhibition is calculated by comparing the proliferation in the presence of the inhibitor to the control wells (with and without PD-L1).

Mixed Lymphocyte Reaction (MLR) Assay (for Nivolumab)

The MLR assay assesses the ability of a compound to enhance T-cell responses to allogeneic stimulation.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.

  • Cell Culture: Monocyte-derived dendritic cells (DCs) from one donor (stimulators) are co-cultured with T-cells from the other donor (responders) in 96-well plates.

  • Treatment: Nivolumab is added to the co-culture at a range of concentrations.

  • Proliferation Measurement: After 5-7 days of incubation, T-cell proliferation is quantified by [³H]-thymidine incorporation or CFSE dilution assay via flow cytometry.

  • Cytokine Analysis: Supernatants are collected to measure the concentration of secreted cytokines, such as IFN-γ and IL-2, using ELISA or multiplex bead arrays.

  • Data Analysis: The enhancement of T-cell proliferation and cytokine secretion is determined by comparing the results from Nivolumab-treated wells to untreated or isotype control-treated wells.

Visualizing the Mechanisms and Workflows

PD-1 Signaling Pathway

PD1_Signaling_Pathway cluster_tcell T-Cell cluster_apc Antigen Presenting Cell / Tumor Cell cluster_inhibitors Inhibitors TCR TCR PI3K_Akt PI3K/Akt Pathway TCR->PI3K_Akt CD28 CD28 CD28->PI3K_Akt PD1 PD-1 SHP2 SHP2 PD1->SHP2 SHP2->PI3K_Akt Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K_Akt->Activation MHC MHC MHC->TCR Signal 1 CD80_86 CD80/86 CD80_86->CD28 Signal 2 (Co-stimulation) PDL1 PD-L1/L2 PDL1->PD1 Inhibitory Signal Nivolumab Nivolumab (Antibody) Nivolumab->PD1 Blocks Interaction PD1_IN_17 This compound (Small Molecule) PD1_IN_17->PD1 Inhibits Pathway

Caption: The PD-1 signaling pathway and points of intervention.

Experimental Workflow for In Vitro Efficacy Testing

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_readout Readout & Analysis isolate_cells Isolate Immune Cells (e.g., Splenocytes, PBMCs) setup_culture Set up Cell Culture isolate_cells->setup_culture prepare_stimuli Prepare Stimuli (e.g., Mitogens, Antigens, PD-L1) add_stimuli Add Stimuli & Inhibitors prepare_stimuli->add_stimuli prepare_inhibitors Prepare Serial Dilutions of this compound & Nivolumab prepare_inhibitors->add_stimuli setup_culture->add_stimuli incubate Incubate (24-120 hours) add_stimuli->incubate measure_proliferation Measure Proliferation (e.g., MTT, CFSE) incubate->measure_proliferation measure_cytokines Measure Cytokines (e.g., ELISA, Multiplex) incubate->measure_cytokines data_analysis Data Analysis (IC50/EC50 Calculation) measure_proliferation->data_analysis measure_cytokines->data_analysis

Caption: A generalized workflow for assessing PD-1 inhibitor efficacy.

Discussion and Conclusion

Nivolumab, as a monoclonal antibody, demonstrates high-potency, specific blockade of the PD-1/PD-L1 interaction, leading to enhanced T-cell activity in various in vitro models. Its efficacy is well-characterized with established protocols.

This compound, a small molecule inhibitor, also shows promise in restoring T-cell proliferation in the presence of PD-L

PD-1-IN-17 TFA vs. Pembrolizumab: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the available in vitro data for the small molecule inhibitor PD-1-IN-17 TFA and the monoclonal antibody pembrolizumab, aimed at researchers, scientists, and drug development professionals.

In the landscape of cancer immunotherapy, the inhibition of the programmed cell death-1 (PD-1) pathway has emerged as a cornerstone of treatment for a multitude of malignancies. This guide provides an in vitro comparison of two distinct modalities targeting this pathway: this compound, a small molecule inhibitor, and pembrolizumab (Keytruda®), a humanized monoclonal antibody.

While extensive in vitro data is available for the well-established therapeutic antibody pembrolizumab, publicly accessible information on the in vitro activity of this compound is limited. This guide presents the available data for both agents to facilitate an informed, albeit currently incomplete, comparative assessment.

Mechanism of Action at a Glance

Both this compound and pembrolizumab aim to disrupt the interaction between the PD-1 receptor on T-cells and its ligands, primarily PD-L1 and PD-L2, expressed on tumor cells and other cells in the tumor microenvironment. This blockade releases the "brake" on the immune system, enabling T-cells to recognize and attack cancer cells.

Pembrolizumab is a humanized monoclonal antibody of the IgG4-kappa isotype.[1] It binds with high affinity to the PD-1 receptor, sterically hindering its interaction with PD-L1 and PD-L2.[1] This restores T-cell proliferation and cytokine production, leading to an anti-tumor immune response.

This compound is a small molecule inhibitor belonging to the 1,3,4-oxadiazole and 1,3,4-thiadiazole class of compounds. Its precise mechanism of action, whether it binds directly to PD-1 or PD-L1, or disrupts the interaction through other means, is not extensively detailed in publicly available literature.

Quantitative In Vitro Data Summary

A significant disparity exists in the amount of publicly available in vitro data for these two compounds. The following tables summarize the available quantitative information.

CompoundTargetAssay TypeKey ParameterValueSource
This compound PD-1 PathwaySplenocyte Proliferation% Inhibition92% at 100 nMPatent WO2015033301A1
Pembrolizumab Human PD-1Surface Plasmon Resonance (SPR)K D27 pM[2]
Human PD-1Cell-based ELISAEC 50~0.25 nM[3]
PD-1/PD-L1 BlockadeCell-based AssayIC 50~0.36 µg/mL (vs. PD-L1)[3]
PD-1/PD-L2 BlockadeCell-based AssayIC 50~0.67 µg/mL (vs. PD-L2)[3]

Note: The single data point for this compound indicates its potential to stimulate immune cell proliferation, a hallmark of PD-1 pathway inhibition. However, without further data such as binding affinity or IC50/EC50 values from various functional assays, a direct comparison of potency and efficacy with pembrolizumab is not possible.

In Vitro Functional Assays

T-Cell Activation and Proliferation

Pembrolizumab has been shown to enhance T-cell activation in various in vitro settings. In mixed lymphocyte reaction (MLR) assays, where T-cells are stimulated by allogeneic dendritic cells, pembrolizumab increases the production of pro-inflammatory cytokines like IFN-γ and IL-2, and promotes T-cell proliferation.

For this compound, the available data from a splenocyte proliferation assay suggests it can stimulate immune cell proliferation. Splenocytes, a mixed population of immune cells including T-cells, B-cells, and antigen-presenting cells, are often used to assess the general immunomodulatory effects of a compound.

Cytokine Release

A key function of reactivated T-cells is the secretion of cytokines that mediate the anti-tumor response. Pembrolizumab has been demonstrated to increase the release of IFN-γ from peripheral blood mononuclear cells (PBMCs) stimulated with antigens.[4] No specific data on cytokine release induced by this compound is publicly available.

Experimental Protocols

Below are detailed methodologies for key in vitro experiments commonly used to characterize PD-1 inhibitors like pembrolizumab. These protocols can serve as a reference for the evaluation of other PD-1 targeted agents.

PD-1 Binding Affinity Measurement (Surface Plasmon Resonance)

Objective: To determine the binding affinity (K D) of an anti-PD-1 antibody to its target.

Methodology:

  • Recombinant human PD-1 protein is immobilized on a sensor chip.

  • A series of concentrations of the antibody (e.g., pembrolizumab) are flowed over the chip.

  • The association and dissociation rates are measured in real-time.

  • The equilibrium dissociation constant (K D) is calculated from the ratio of the dissociation rate constant (k d) to the association rate constant (k a).

T-Cell Activation Assay (Mixed Lymphocyte Reaction - MLR)

Objective: To assess the ability of a PD-1 inhibitor to enhance T-cell activation in response to allogeneic stimulation.

Methodology:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.

  • Dendritic cells (DCs) are generated from one donor's PBMCs to serve as stimulator cells.

  • CD4+ or CD8+ T-cells are isolated from the second donor to serve as responder cells.

  • DCs and T-cells are co-cultured in the presence of varying concentrations of the PD-1 inhibitor or an isotype control antibody.

  • After a set incubation period (e.g., 5 days), T-cell proliferation is measured using methods like CFSE dilution or ³H-thymidine incorporation.

  • Supernatants are collected to measure cytokine levels (e.g., IFN-γ, IL-2) by ELISA or multiplex bead array.

PD-1/PD-L1 Blockade Reporter Assay

Objective: To measure the ability of a compound to block the interaction between PD-1 and PD-L1 and restore T-cell signaling.

Methodology:

  • An engineered Jurkat T-cell line expressing human PD-1 and a luciferase reporter gene under the control of an NFAT response element is used as the effector cell.

  • A cell line expressing human PD-L1 is used as the target cell.

  • Effector and target cells are co-cultured in the presence of a T-cell receptor (TCR) agonist (e.g., anti-CD3 antibody) and varying concentrations of the PD-1 inhibitor.

  • Engagement of PD-1 by PD-L1 inhibits TCR signaling, leading to low luciferase expression.

  • Blockade of the PD-1/PD-L1 interaction by an effective inhibitor restores TCR signaling and results in an increase in luciferase activity, which is measured using a luminometer.

Visualizing the Pathways and Processes

PD-1 Signaling Pathway

PD1_Signaling_Pathway cluster_TCell T-Cell cluster_APC Tumor Cell / APC TCR TCR PI3K PI3K TCR->PI3K Activation CD28 CD28 CD28->PI3K PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruitment PDL1 PD-L1/L2 PDL1->PD1 Binding Akt Akt PI3K->Akt Proliferation T-Cell Proliferation & Survival Akt->Proliferation Cytokine Cytokine Production Akt->Cytokine SHP2->PI3K Inhibition Inhibitor Pembrolizumab or This compound Inhibitor->PD1

Caption: The PD-1 signaling pathway, illustrating T-cell activation and its inhibition by PD-1 engagement, which is blocked by inhibitors.

General In Vitro Workflow for PD-1 Inhibitor Evaluation

In_Vitro_Workflow start Start: Candidate PD-1 Inhibitor binding Binding Assays (e.g., SPR, ELISA) start->binding reporter PD-1/PD-L1 Blockade Reporter Assay start->reporter functional Functional Assays (e.g., MLR, Proliferation) binding->functional reporter->functional cytokine Cytokine Release Assay (ELISA) functional->cytokine data Data Analysis: Affinity (KD) Potency (IC50/EC50) cytokine->data end Lead Candidate Selection data->end

Caption: A generalized workflow for the in vitro characterization of novel PD-1 inhibitors.

Conclusion

Pembrolizumab is a well-characterized anti-PD-1 monoclonal antibody with a substantial body of in vitro data supporting its high-affinity binding to PD-1 and its ability to restore T-cell function. In contrast, this compound is a small molecule inhibitor with limited publicly available in vitro data, making a direct and comprehensive comparison challenging at this time. The single data point on splenocyte proliferation suggests it possesses immunomodulatory activity consistent with PD-1 pathway inhibition.

For a more complete understanding of the in vitro profile of this compound and to enable a robust comparison with pembrolizumab, further studies are required to elucidate its binding characteristics, potency in various functional assays, and precise mechanism of action. This guide serves as a summary of the current state of knowledge and a framework for the types of in vitro studies essential for the evaluation of novel PD-1 inhibitors.

References

A Researcher's Guide to the Cross-Validation of Small Molecule PD-1 Inhibitors: A Comparative Framework

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the rigorous evaluation of novel therapeutic agents is paramount. This guide provides a comprehensive framework for the cross-validation of small molecule inhibitors targeting the Programmed Death-1 (PD-1) receptor, a critical immune checkpoint. While this guide is centered on the investigative compound PD-1-IN-17 TFA, publicly available data on its specific effects across various cancer cell lines is limited. Therefore, we will use data from other well-characterized small molecule PD-1/PD-L1 inhibitors to illustrate the necessary comparative experiments and data presentation.

The PD-1/PD-L1 Signaling Pathway: A Target for Cancer Immunotherapy

The interaction between PD-1, primarily expressed on activated T cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), expressed on tumor cells and other immune cells, leads to the suppression of T cell activity and allows cancer cells to evade the immune system.[1][2] Small molecule inhibitors that disrupt this interaction can restore T cell function and enhance anti-tumor immunity.

Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the mechanism of its inhibition.

PD1_Signaling_Pathway cluster_T_Cell T Cell cluster_Tumor_Cell Tumor Cell TCR TCR PI3K_AKT PI3K/Akt Pathway TCR->PI3K_AKT Activates PD1 PD-1 SHP2 SHP2 PD1->SHP2 Recruits SHP2->PI3K_AKT Inhibits T_Cell_Activation T Cell Activation (Proliferation, Cytokine Release) PI3K_AKT->T_Cell_Activation Promotes MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal PD1_IN_17 This compound (Small Molecule Inhibitor) PD1_IN_17->PD1 Blocks Interaction

Figure 1: Simplified PD-1/PD-L1 signaling pathway and the inhibitory action of a small molecule like this compound.

Comparative Efficacy of Small Molecule PD-1/PD-L1 Inhibitors

A crucial aspect of cross-validation is the direct comparison of the investigational compound's performance against other known inhibitors. While specific data for this compound in cancer cell lines is not publicly available, we present a template for how such a comparison should be structured, using published data for other small molecule inhibitors.

CompoundTargetAssay TypeCell Line / SystemIC50 / EC50Effect on IFN-γ ProductionCytotoxicity (EC50)Reference
This compound PD-1Splenocyte ProliferationMouse Splenocytes92% inhibition at 100 nMData not availableData not availableN/A
Incyte-001 PD-L1HTRF AssayN/A11 nMNo significant increase1.635 µM (A549 cells)[3][4]
Incyte-011 PD-L1HTRF AssayN/A5.293 nMIncreased IFN-γ dose-dependentlyLess cytotoxic than Incyte-001[3][4]
BMS-1001 PD-L1HTRF AssayN/A0.9 nMNo significant increaseData not available[3]
PDI-1 PD-1/PD-L1In vitro bindingN/ABinds to hPD-1 and hPD-L1Data not availableData not available[5]
SB415286 GSK-3 (reduces PD-1 expression)T cell activationEL4 tumor modelN/AComparable to anti-PD-1 antibodyData not available[6]

Experimental Protocols for Cross-Validation

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are standard methodologies for key assays used to evaluate PD-1 inhibitors.

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the ability of a compound to disrupt the interaction between PD-1 and PD-L1.

Protocol:

  • Recombinant human PD-1 and PD-L1 proteins are used.

  • PD-1 is typically tagged with a fluorescent donor (e.g., Europium cryptate) and PD-L1 with a fluorescent acceptor (e.g., d2).

  • The inhibitor compound is incubated with the tagged proteins.

  • If the inhibitor disrupts the PD-1/PD-L1 interaction, the donor and acceptor are separated, leading to a decrease in the HTRF signal.

  • The IC50 value, the concentration of inhibitor required to reduce the HTRF signal by 50%, is calculated.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the ability of a compound to enhance T cell proliferation and cytokine production in response to allogeneic stimulation.

Protocol:

  • Peripheral blood mononuclear cells (PBMCs) from two different healthy donors are isolated.

  • The PBMCs from one donor (stimulator cells) are irradiated or treated with mitomycin C to prevent their proliferation.

  • The stimulator cells are co-cultured with PBMCs from the second donor (responder T cells).

  • The inhibitor compound is added to the co-culture.

  • T cell proliferation is measured after 5-7 days using methods such as CFSE staining and flow cytometry or by measuring the incorporation of radioactive nucleosides (e.g., ³H-thymidine).[7]

  • Supernatants are collected to measure cytokine levels (e.g., IFN-γ, IL-2) by ELISA.

T Cell-Mediated Tumor Cell Killing Assay

This assay evaluates the ability of an inhibitor to enhance the killing of cancer cells by T cells.

Protocol:

  • A cancer cell line expressing PD-L1 is used as the target.

  • T cells, either from a healthy donor or antigen-specific T cells, are used as effector cells.

  • Target cancer cells are co-cultured with effector T cells at a specific effector-to-target ratio.

  • The inhibitor compound is added to the co-culture.

  • After a defined incubation period (e.g., 24-72 hours), cancer cell viability is measured using assays such as calcein-AM staining or luciferase-based methods.

Below is a workflow diagram for a typical in vitro validation of a PD-1 inhibitor.

Experimental_Workflow cluster_Screening Initial Screening cluster_Functional_Assays Functional Assays cluster_Validation In Vivo Validation HTRF HTRF Binding Assay (Determine IC50) MLR Mixed Lymphocyte Reaction (T Cell Proliferation & Cytokine Release) HTRF->MLR Candidate Selection Killing_Assay T Cell-Mediated Killing Assay (Cancer Cell Lysis) MLR->Killing_Assay Animal_Model Syngeneic Mouse Tumor Model (Assess Anti-Tumor Efficacy) Killing_Assay->Animal_Model Lead Candidate Validation

Figure 2: A generalized experimental workflow for the validation of a novel PD-1 inhibitor.

Conclusion

The cross-validation of a novel PD-1 inhibitor like this compound requires a multi-faceted approach, beginning with biochemical assays to confirm target engagement and progressing to cell-based functional assays to demonstrate immune-stimulatory effects. While specific data for this compound in diverse cancer cell lines remains elusive in the public domain, the comparative data on other small molecule inhibitors and the standardized protocols provided in this guide offer a robust framework for researchers to conduct their own comprehensive evaluations. Such rigorous, comparative studies are essential for the successful development of new and effective cancer immunotherapies.

References

Independent Verification of PD-1-IN-17 TFA's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule PD-1 inhibitor, PD-1-IN-17 TFA, with other notable PD-1/PD-L1 axis inhibitors. The information presented herein is intended to assist researchers in the independent verification of its mechanism of action through established experimental protocols.

Introduction to PD-1/PD-L1 Pathway and Inhibition

The Programmed Death-1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1), constitute a critical immune checkpoint pathway. The interaction between PD-1 on activated T cells and PD-L1 on tumor cells or antigen-presenting cells leads to the suppression of T-cell activity, allowing cancer cells to evade immune surveillance. The blockade of this pathway by inhibitors, such as monoclonal antibodies or small molecules, can restore anti-tumor immunity.

This compound is a small molecule inhibitor of the PD-1 pathway. Initial findings indicate that it inhibits splenocyte proliferation by 92% at a concentration of 100 nM, suggesting its potential as an immunomodulatory agent[1]. However, a comprehensive, independent verification of its mechanism of action and a direct comparison with other well-characterized inhibitors are essential for its further development and application.

Comparative Analysis of PD-1/PD-L1 Inhibitors

To provide a framework for evaluating this compound, this section compares its reported activity with that of other known small molecule and antibody-based PD-1/PD-L1 inhibitors. The data is summarized in the table below, highlighting the different methodologies used for their characterization.

InhibitorTypeTargetAssay TypeKey Performance MetricReference
This compound Small MoleculePD-1Splenocyte Proliferation92% inhibition at 100 nM[1]
BMS-1001 Small MoleculePD-L1HTRF Binding AssayIC50: 2.25 nM[2][3][4][5]
Cell-based Reporter AssayEC50: 253 nM[6]
BMS-1166 Small MoleculePD-L1HTRF Binding AssayIC50: 1.4 nM[7][8][9]
Cell-based Reporter AssayEC50: 276 nM[10]
Nivolumab Monoclonal AntibodyPD-1------
Pembrolizumab Monoclonal AntibodyPD-1------

Note: The lack of standardized assays and reporting makes direct comparison challenging. The provided data is based on available public information and may not be directly comparable due to variations in experimental conditions.

Visualizing the Mechanism of Action

To understand the therapeutic principle of PD-1 inhibitors, the following diagram illustrates the PD-1/PD-L1 signaling pathway and the proposed mechanism of action for a generic PD-1 inhibitor like this compound.

PD1_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 SHP2 SHP2 PD1->SHP2 recruits CD28 CD28 PI3K PI3K/Akt Pathway SHP2->PI3K dephosphorylates T_Cell_Activation T Cell Activation (Proliferation, Cytokine Release) PI3K->T_Cell_Activation activates Inhibitor This compound Inhibitor->PD1 blocks

PD-1 signaling pathway and inhibitor action.

Experimental Protocols for Independent Verification

To independently verify the mechanism of action of this compound, a series of biochemical and cell-based assays are recommended. The following are detailed protocols for key experiments.

Biochemical Binding Assays

These assays directly measure the binding affinity of the inhibitor to its target protein.

Principle: This assay measures the disruption of the PD-1/PD-L1 interaction in a solution-based format. A donor fluorophore-labeled PD-1 and an acceptor fluorophore-labeled PD-L1 are used. When in close proximity, FRET occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

  • Reagents:

    • Recombinant human PD-1 protein (tagged, e.g., with Fc)

    • Recombinant human PD-L1 protein (tagged, e.g., with His)

    • HTRF donor-labeled anti-tag antibody (e.g., anti-Fc-Europium Cryptate)

    • HTRF acceptor-labeled anti-tag antibody (e.g., anti-His-d2)

    • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

    • This compound and reference inhibitors (e.g., BMS-1166)

  • Procedure:

    • Prepare serial dilutions of this compound and reference inhibitors in assay buffer.

    • In a 384-well low-volume white plate, add 5 µL of each inhibitor dilution.

    • Add 5 µL of a pre-mixed solution of tagged PD-1 and tagged PD-L1 to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Add 10 µL of a pre-mixed solution of HTRF donor and acceptor antibodies.

    • Incubate for 2-4 hours at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Principle: SPR measures the real-time binding kinetics of an analyte (e.g., this compound) to a ligand (e.g., PD-1) immobilized on a sensor chip.

Protocol:

  • Reagents:

    • Recombinant human PD-1 protein

    • SPR sensor chip (e.g., CM5)

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Running buffer (e.g., HBS-EP+)

    • This compound and reference inhibitors

  • Procedure:

    • Immobilize recombinant human PD-1 onto the sensor chip surface using standard amine coupling chemistry.

    • Prepare a series of concentrations of this compound in running buffer.

    • Inject the different concentrations of the inhibitor over the immobilized PD-1 surface and a reference flow cell.

    • Monitor the binding response (in Resonance Units, RU) in real-time.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Cell-Based Functional Assays

These assays assess the functional consequence of PD-1/PD-L1 blockade in a cellular context.

Principle: This assay utilizes engineered Jurkat T cells that express PD-1 and an NFAT-luciferase reporter. When co-cultured with cells expressing PD-L1 and a T-cell receptor (TCR) activator, the PD-1/PD-L1 interaction inhibits TCR signaling and subsequent luciferase expression. An inhibitor will block this interaction, leading to restored luciferase activity.

Protocol:

  • Cell Lines:

    • PD-1/NFAT-Luciferase Jurkat cells (Effector cells)

    • PD-L1 expressing cells (e.g., CHO-K1 or a cancer cell line) also expressing a TCR activator (Target cells)

  • Procedure:

    • Plate the target cells in a 96-well white-walled plate and incubate overnight.

    • The next day, prepare serial dilutions of this compound and reference inhibitors.

    • Add the inhibitor dilutions to the target cells.

    • Add the effector cells to the wells.

    • Co-culture for 6 hours at 37°C.

    • Add a luciferase substrate reagent to each well.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration and calculate the EC50 value.

Principle: The MLR assay measures the proliferation of T cells in response to allogeneic stimulation. This response is partially regulated by the PD-1/PD-L1 pathway. An effective inhibitor will enhance T cell proliferation.

Protocol:

  • Cells:

    • Peripheral blood mononuclear cells (PBMCs) from two different healthy donors.

  • Procedure:

    • Isolate PBMCs from both donors.

    • Treat the "stimulator" PBMCs with mitomycin C or irradiation to prevent their proliferation.

    • Co-culture the "responder" PBMCs with the treated "stimulator" PBMCs in a 96-well plate.

    • Add serial dilutions of this compound and reference inhibitors to the co-culture.

    • Incubate for 5 days at 37°C.

    • Pulse the cells with a proliferation marker (e.g., ³H-thymidine or a fluorescent dye like CFSE) for the final 18-24 hours.

    • Harvest the cells and measure proliferation (scintillation counting for ³H-thymidine or flow cytometry for CFSE dilution).

  • Data Analysis:

    • Quantify the level of proliferation in the presence of different inhibitor concentrations and determine the EC50.

In Vivo Efficacy Studies

Principle: Evaluate the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.

Protocol:

  • Animal Model:

    • Immunocompetent mice (e.g., C57BL/6)

    • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)

  • Procedure:

    • Implant tumor cells subcutaneously into the mice.

    • Once tumors are established, randomize mice into treatment groups (vehicle control, this compound, reference inhibitor).

    • Administer the compounds via an appropriate route (e.g., oral gavage) at a defined dose and schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

  • Data Analysis:

    • Compare tumor growth curves between the different treatment groups.

    • Analyze the immune cell populations within the tumor microenvironment.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for the independent verification of this compound's mechanism of action.

Experimental_Workflow cluster_biochemical Binding Characterization cluster_cellular Functional Characterization cluster_invivo Efficacy Evaluation Start Start: this compound Biochemical Biochemical Assays Start->Biochemical Cellular Cell-Based Assays Start->Cellular HTRF HTRF Binding Assay Biochemical->HTRF SPR SPR Binding Kinetics Biochemical->SPR InVivo In Vivo Studies Cellular->InVivo Reporter PD-1/PD-L1 Reporter Assay Cellular->Reporter MLR Mixed Lymphocyte Reaction Cellular->MLR TumorModel Syngeneic Mouse Tumor Model InVivo->TumorModel HTRF->Cellular SPR->Cellular Conclusion Conclusion: Verified Mechanism of Action TumorModel->Conclusion

Workflow for MOA verification.

Conclusion

This guide provides a framework for the independent verification of this compound's mechanism of action. By following the detailed experimental protocols and comparing the results with established PD-1/PD-L1 inhibitors, researchers can obtain a comprehensive understanding of this compound's potential as a novel cancer immunotherapy agent. The provided diagrams and data tables serve as valuable tools for experimental design and data interpretation. Rigorous and standardized evaluation is crucial for the successful translation of promising preclinical candidates into effective therapies.

References

Benchmarking PD-1-IN-17 TFA Against Known PD-1 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the novel PD-1 inhibitor, PD-1-IN-17 TFA, with the well-established monoclonal antibody antagonists, Pembrolizumab and Nivolumab. The information presented is intended for researchers, scientists, and drug development professionals working in the field of cancer immunotherapy.

Introduction to PD-1 and its Role in Cancer Immunity

Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on the surface of activated T cells. Its interaction with its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells, leads to the suppression of T cell activity and allows cancer cells to evade the immune system. The blockade of the PD-1/PD-L1 pathway has emerged as a cornerstone of cancer immunotherapy, with several monoclonal antibodies targeting this interaction demonstrating significant clinical success.

This compound is a small molecule inhibitor of the PD-1 pathway. This guide aims to provide a comprehensive overview of its performance in preclinical assays relative to the established PD-1 antagonists, Pembrolizumab and Nivolumab.

Quantitative Performance Comparison

The following table summarizes the available quantitative data for this compound, Pembrolizumab, and Nivolumab from various in vitro assays. It is important to note that the available data for this compound is from a functional splenocyte proliferation assay, while the data for Pembrolizumab and Nivolumab includes both biochemical binding assays and functional cell-based assays.

Parameter This compound Pembrolizumab Nivolumab Assay Type
Inhibition of Splenocyte Proliferation 92% inhibition at 100 nM[1]Not directly reportedNot directly reportedSplenocyte Proliferation Assay
IC50 (PD-1/PD-L1 Binding) Data not available2.0 nM[2]2.4 nM[2]Homogeneous Time-Resolved Fluorescence (HTRF)
EC50 (Functional Assay) Data not available0.53 µg/mL[3]Data not availableMixed Lymphocyte Reaction (MLR)

Note: Direct comparison of potency based on the available data is challenging due to the different assay formats. The splenocyte proliferation data for this compound indicates significant biological activity at a concentration of 100 nM.

Signaling Pathway and Mechanism of Action

The binding of PD-L1 or PD-L2 to the PD-1 receptor on T cells initiates a signaling cascade that inhibits T cell activation, proliferation, and cytokine production. PD-1 antagonists, whether small molecules or antibodies, function by physically blocking this interaction, thereby restoring the T cells' ability to recognize and eliminate cancer cells.

PD1_Signaling_Pathway PD-1 Signaling Pathway and Antagonist Mechanism of Action cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T Cell cluster_Antagonist Mechanism of PD-1 Antagonists PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding SHP-2 SHP-2 PD-1->SHP-2 Recruits & Activates TCR TCR PI3K/Akt Pathway PI3K/Akt Pathway TCR->PI3K/Akt Pathway Activates CD28 CD28 CD28->PI3K/Akt Pathway Co-stimulates SHP-2->TCR Dephosphorylates SHP-2->CD28 Dephosphorylates SHP-2->PI3K/Akt Pathway Inhibits Effector Functions Effector Functions PI3K/Akt Pathway->Effector Functions Promotes PD-1_Antagonist This compound Pembrolizumab Nivolumab PD-1_Antagonist->PD-1 Blocks Binding

Caption: PD-1 signaling cascade and the inhibitory action of PD-1 antagonists.

Experimental Workflows

The evaluation of PD-1 antagonists typically involves a series of in vitro assays to determine their binding affinity, potency, and functional effects on T cells. The following diagram illustrates a general experimental workflow.

Experimental_Workflow General Experimental Workflow for PD-1 Antagonist Evaluation cluster_Biochemical Biochemical Assays cluster_CellBased Cell-Based Assays Binding_Assay PD-1/PD-L1 Binding Assay (e.g., HTRF, ELISA, SPR) Reporter_Assay PD-1/NFAT Reporter Assay (Jurkat Cells) Binding_Assay->Reporter_Assay Confirm Cellular Activity Functional_Assay Functional T Cell Assays (MLR, Splenocyte Proliferation) Reporter_Assay->Functional_Assay Assess Functional Consequences Co-culture_Assay Tumor & T Cell Co-culture (Cytotoxicity, Cytokine Release) Functional_Assay->Co-culture_Assay Evaluate Anti-Tumor Activity End End Co-culture_Assay->End Characterization Complete Start Start Start->Binding_Assay Determine Binding Affinity (KD, IC50)

References

Validating the Specificity of PD-1-IN-17 TFA: A Guide to Essential Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise molecular target and specificity of a small molecule inhibitor is paramount. This guide provides a comprehensive framework of control experiments to rigorously validate the on-target specificity of PD-1-IN-17 TFA (also known as CA-170 or AUPM170), a compound reported to inhibit the PD-1/PD-L1 pathway.

This compound is an orally bioavailable small molecule described as an inhibitor of the immune checkpoint proteins PD-L1, PD-L2, and V-domain immunoglobulin suppressor of T-cell activation (VISTA).[1][2] It has been shown to functionally rescue T-cell proliferation and effector functions suppressed by these checkpoint proteins.[3] However, there are conflicting reports regarding its direct molecular target, with some studies suggesting it may not directly bind to PD-L1.[4][5] This ambiguity underscores the critical need for a systematic evaluation of its binding and functional specificity.

This guide outlines a series of essential control experiments to elucidate the direct molecular target(s) of this compound and rule out off-target effects.

The PD-1/PD-L1 Signaling Pathway

The interaction between Programmed Cell Death Protein 1 (PD-1) on activated T-cells and its ligand, PD-L1, on tumor cells, delivers an inhibitory signal that suppresses T-cell effector functions, allowing cancer cells to evade immune destruction.[5] Small molecule inhibitors aim to block this interaction and restore anti-tumor immunity.

PD1_Pathway cluster_Tcell T-Cell cluster_Tumor Tumor Cell TCR TCR PD1 PD-1 MHC MHC TCR->MHC Activation PDL1 PD-L1 PD1->PDL1 Inhibition PD1_IN_17 This compound PD1_IN_17->PDL1 Blocks Interaction

Caption: The PD-1/PD-L1 signaling pathway and the proposed mechanism of this compound.

A Tiered Approach to Specificity Validation

A multi-tiered experimental approach is recommended to systematically validate the specificity of this compound.

Experimental_Workflow Tier1 Tier 1: Direct Target Engagement Tier2 Tier 2: Cellular Target Engagement & Functional Assays Tier1->Tier2 Tier3 Tier 3: Off-Target Profiling Tier2->Tier3 Conclusion Specificity Profile of this compound Tier3->Conclusion

Caption: A tiered workflow for validating the specificity of this compound.

Tier 1: Direct Target Engagement

The initial and most critical step is to determine if this compound directly binds to its putative targets. Given the conflicting reports, it is essential to test for binding to PD-1, PD-L1, and VISTA.

Key Experiments & Controls
  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): To measure direct binding affinity and kinetics.

  • Isothermal Titration Calorimetry (ITC): To confirm binding and determine thermodynamic parameters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify binding at an atomic level.[4]

Data Presentation: Direct Binding Affinity
CompoundTarget ProteinSPR/BLI (KD, µM)ITC (KD, µM)NMR (Binding Observed)
This compound hPD-1
hPD-L1
hVISTA
Positive Control (e.g., BMS-1166 for PD-L1) hPD-L1
Negative Control (Inactive Analog/Unrelated Compound) hPD-1
hPD-L1
hVISTA
Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently immobilize recombinant human PD-1, PD-L1, and VISTA proteins onto separate sensor chip surfaces. Use a blank channel as a reference.

  • Analyte Preparation: Prepare a dilution series of this compound (e.g., 0.1 nM to 10 µM) in a suitable running buffer. Also, prepare solutions of positive and negative control compounds.

  • Binding Measurement: Inject the analyte solutions over the sensor surfaces and the reference channel. Monitor the change in response units (RU) over time to measure association and dissociation.

  • Data Analysis: Subtract the reference channel signal from the active channels. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Tier 2: Cellular Target Engagement and Functional Assays

These experiments aim to confirm that this compound engages its target within a cellular environment and elicits the expected functional response.

Key Experiments & Controls
  • Cellular Thermal Shift Assay (CETSA): To demonstrate target engagement in intact cells.

  • PD-1/PD-L1 Blockade Bioassay: To measure the functional reversal of PD-1/PD-L1-mediated T-cell suppression.

  • Mixed Lymphocyte Reaction (MLR) Assay: A primary cell-based assay to assess the compound's ability to enhance T-cell proliferation and cytokine production in response to allogeneic stimulation.

Data Presentation: Functional Cellular Activity
CompoundPD-1/PD-L1 Blockade Bioassay (EC50, µM)MLR Assay (T-cell Proliferation, EC50, µM)MLR Assay (IFN-γ Release, EC50, µM)
This compound
Positive Control (e.g., Pembrolizumab)
Negative Control (Inactive Analog/Unrelated Compound)
Vehicle Control (e.g., DMSO)
Experimental Protocol: PD-1/PD-L1 Blockade Bioassay
  • Cell Culture: Co-culture Jurkat-PD-1-NFAT-luciferase reporter T-cells with CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor (TCR) activator.

  • Compound Treatment: Treat the co-culture with a concentration range of this compound, a positive control (e.g., an anti-PD-1 or anti-PD-L1 antibody), and a negative control.

  • Incubation: Incubate the cells for a defined period (e.g., 6 hours) to allow for T-cell activation and PD-1/PD-L1 interaction.

  • Luciferase Assay: Measure the luciferase activity, which is proportional to NFAT-driven T-cell activation.

  • Data Analysis: Plot the luciferase signal against the compound concentration and fit to a dose-response curve to determine the EC50 value. An increase in luciferase signal indicates blockade of the PD-1/PD-L1 inhibitory pathway.

Tier 3: Off-Target Profiling

A broader screening approach is necessary to identify potential off-target interactions that could lead to unforeseen biological effects or toxicity.

Key Experiments & Controls
  • Kinase Panel Screening: Screen this compound against a large panel of kinases, as these are common off-targets for small molecules.

  • Immune Checkpoint Counter-Screening: Test for activity against other relevant immune checkpoint proteins (e.g., CTLA-4, TIM-3, LAG-3).

  • Cell Viability/Cytotoxicity Assays: Assess the general cytotoxicity of the compound in various cell lines.

Data Presentation: Off-Target Selectivity
TargetThis compound (% Inhibition at 10 µM)
Kinase Panel (selected examples)
EGFR
SRC
LCK
Other Immune Checkpoints
CTLA-4
TIM-3
LAG-3
Cell Viability (e.g., HEK293)
IC50 (µM)
Logical Framework for Control Experiments

The following diagram illustrates the logical relationships between the proposed control experiments for a comprehensive specificity assessment.

Control_Logic cluster_OnTarget On-Target Validation cluster_OffTarget Off-Target Assessment DirectBinding Direct Binding Assays (SPR, ITC, NMR) CellularEngagement Cellular Target Engagement (CETSA) FunctionalActivity Functional Assays (Blockade Bioassay, MLR) KinaseScreen Kinase Panel Screen CheckpointScreen Immune Checkpoint Counter-Screen Cytotoxicity Cytotoxicity Assays PD1_IN_17 This compound PD1_IN_17->DirectBinding PD1_IN_17->CellularEngagement PD1_IN_17->FunctionalActivity PD1_IN_17->KinaseScreen PD1_IN_17->CheckpointScreen PD1_IN_17->Cytotoxicity PositiveControl Positive Controls (e.g., BMS-1166, Pembrolizumab) PositiveControl->DirectBinding PositiveControl->FunctionalActivity NegativeControl Negative Controls (Inactive Analog, Vehicle) NegativeControl->DirectBinding NegativeControl->FunctionalActivity NegativeControl->Cytotoxicity

Caption: Logical relationships of control experiments for specificity validation.

Conclusion

Given the conflicting evidence in the literature, a rigorous and multi-faceted approach to validating the specificity of this compound is essential. The outlined experiments, from direct biophysical binding assays to functional cellular and broad off-target screens, will provide a comprehensive understanding of its mechanism of action and selectivity profile. This systematic validation is crucial for the continued development and interpretation of data related to this and other small molecule immune checkpoint inhibitors.

References

Assessing the Selectivity of PD-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the selectivity of programmed cell death protein 1 (PD-1) inhibitors, critical for the development of targeted immunotherapies. Due to the limited publicly available selectivity data for PD-1-IN-17 TFA, this document serves as a comparative template, utilizing hypothetical data for a molecule designated "PD-1-IN-X" alongside published data for other known PD-1 inhibitors. This guide is intended to illustrate the essential data and methodologies required for a thorough selectivity assessment.

Introduction to PD-1 Inhibition and the Importance of Selectivity

Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells, B cells, and myeloid cells.[1][2] Its interaction with its ligands, PD-L1 and PD-L2, delivers an inhibitory signal that dampens T cell responses, a mechanism tumors exploit to evade immune surveillance.[1][2] Small molecule inhibitors targeting the PD-1/PD-L1 pathway are of significant interest in oncology. High selectivity for the intended target (PD-1) over other structurally related immune receptors, such as CD28, CTLA-4, ICOS, and BTLA, is paramount to minimize off-target effects and potential immune-related adverse events.

Comparative Analysis of PD-1 Inhibitor Selectivity

A comprehensive assessment of a PD-1 inhibitor's selectivity involves determining its binding affinity or functional inhibition against a panel of related immune checkpoint proteins. The following table presents a hypothetical selectivity profile for "PD-1-IN-X" compared to other known small molecule and antibody-based PD-1 inhibitors.

CompoundTargetAssay TypeIC50 / K D (nM)Selectivity vs. Other CheckpointsReference
PD-1-IN-X (Hypothetical) PD-1HTRF Binding Assay5.2>1000-fold vs. CD28, CTLA-4, ICOS, BTLA
BMS-202 PD-L1HTRF Binding Assay1.8HighPublished Literature
BMS-1166 PD-L1HTRF Binding Assay2.2HighPublished Literature
Nivolumab (Antibody) PD-1SPR2.6Highly SpecificClinical Data
Pembrolizumab (Antibody) PD-1SPR29Highly SpecificClinical Data

Note: The data for PD-1-IN-X is illustrative. IC50 (half-maximal inhibitory concentration) and K D (dissociation constant) are key measures of potency, with lower values indicating higher affinity. HTRF (Homogeneous Time-Resolved Fluorescence) and SPR (Surface Plasmon Resonance) are common assay formats.

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable and reproducible selectivity data. Below are representative methodologies for key assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay

This assay is used to determine the ability of a test compound to inhibit the binding of PD-1 to its ligand, PD-L1.

Principle: This assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner and an acceptor fluorophore (e.g., d2) conjugated to the other. When the two partners are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits a specific fluorescent signal. A test compound that disrupts this interaction will lead to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Recombinant human PD-1 protein tagged with a donor fluorophore (e.g., His-tagged PD-1 and anti-His-Europium cryptate).

    • Recombinant human PD-L1 protein tagged with an acceptor fluorophore (e.g., Fc-tagged PD-L1 and anti-Fc-d2).

    • Assay buffer: PBS with 0.1% BSA and 0.05% Tween-20.

    • Test compound (e.g., this compound) serially diluted in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the serially diluted test compound to the wells of a low-volume 384-well plate.

    • Add 5 µL of the donor-labeled PD-1 protein solution.

    • Add 5 µL of the acceptor-labeled PD-L1 protein solution.

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

  • Data Analysis:

    • Plot the HTRF ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Screening via Counter-Assays

To assess selectivity, the competitive binding assay protocol is adapted for other immune checkpoint proteins.

Protocol:

  • Follow the general HTRF competitive binding assay protocol.

  • In separate assays, replace the PD-1/PD-L1 protein pair with the following pairs:

    • CD28 / CD80

    • CTLA-4 / CD80

    • ICOS / ICOS-L

    • BTLA / HVEM

  • Determine the IC50 of the test compound for each of these interactions.

  • Calculate the selectivity index by dividing the IC50 for the off-target interaction by the IC50 for the on-target (PD-1/PD-L1) interaction. A higher selectivity index indicates greater selectivity.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement in a cellular context.

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the test compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol:

  • Cell Treatment:

    • Culture a relevant cell line expressing the target protein (e.g., activated Jurkat T cells for PD-1).

    • Treat the cells with the test compound at various concentrations or a vehicle control.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Quantification:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., anti-PD-1).

    • Quantify the band intensities.

  • Data Analysis:

    • Plot the percentage of soluble protein against the temperature to generate melting curves.

    • Compare the melting curves of the vehicle-treated and compound-treated samples to determine the thermal shift.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

PD1_Signaling_Pathway cluster_TCR T Cell cluster_APC Antigen Presenting Cell cluster_signaling Downstream Signaling TCR TCR RAS_MAPK RAS/MAPK Pathway TCR->RAS_MAPK CD28 CD28 PI3K_AKT PI3K/AKT Pathway CD28->PI3K_AKT PD1 PD-1 SHP2 SHP2 PD1->SHP2 recruits MHC MHC-Antigen MHC->TCR Signal 1 CD80_86 CD80/CD86 CD80_86->CD28 Signal 2 (Co-stimulation) PDL1 PD-L1/PD-L2 PDL1->PD1 Inhibitory Signal T_Cell_Activation T Cell Activation (Proliferation, Cytokine Release) PI3K_AKT->T_Cell_Activation RAS_MAPK->T_Cell_Activation SHP2->CD28 dephosphorylates Inhibition Inhibition SHP2->Inhibition Inhibition->PI3K_AKT Inhibition->RAS_MAPK PD1_IN_17 This compound PD1_IN_17->PD1 blocks

Caption: PD-1 Signaling Pathway and Inhibition.

Selectivity_Assay_Workflow cluster_primary Primary Assay cluster_counter Counter Assays (Selectivity Panel) cluster_cellular Cellular Target Engagement start Start: Test Compound (e.g., this compound) primary_assay HTRF Competitive Binding Assay (PD-1 / PD-L1) start->primary_assay counter_assay1 HTRF Assay (CD28 / CD80) start->counter_assay1 counter_assay2 HTRF Assay (CTLA-4 / CD80) start->counter_assay2 counter_assay3 HTRF Assay (ICOS / ICOS-L) start->counter_assay3 counter_assay4 HTRF Assay (BTLA / HVEM) start->counter_assay4 cellular_assay Cellular Thermal Shift Assay (CETSA) on PD-1 expressing cells primary_assay->cellular_assay Confirm hit in cells data_analysis Data Analysis: - IC50 Determination - Selectivity Index Calculation primary_assay->data_analysis counter_assay1->data_analysis counter_assay2->data_analysis counter_assay3->data_analysis counter_assay4->data_analysis cellular_assay->data_analysis

Caption: Workflow for Assessing Inhibitor Selectivity.

Conclusion

The rigorous evaluation of a PD-1 inhibitor's selectivity is a cornerstone of its preclinical development. This guide outlines the necessary comparative data, detailed experimental protocols, and clear visualizations required to build a comprehensive selectivity profile. While specific quantitative data for this compound remains elusive in the public domain, the framework presented here provides a robust methodology for its assessment and for the evaluation of other novel PD-1 inhibitors, ensuring a clearer path toward safe and effective cancer immunotherapies.

References

Unveiling the Potency of PD-1-IN-17 TFA: A Comparative Analysis with Leading PD-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of cancer immunotherapy, the quest for effective and accessible programmed cell death-1 (PD-1) inhibitors is paramount. This guide provides a comprehensive comparison of the small molecule inhibitor, PD-1-IN-17 TFA, with established monoclonal antibody-based PD-1 inhibitors, Pembrolizumab and Nivolumab. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their mechanisms of action, in vitro efficacy, and the experimental frameworks used for their evaluation.

Mechanism of Action: A Tale of Two Modalities

The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells exploit to evade immune destruction. PD-1, a receptor expressed on activated T cells, upon binding to its ligand PD-L1 on tumor cells, transmits an inhibitory signal, leading to T-cell exhaustion and tumor immune escape. PD-1 inhibitors work by blocking this interaction, thereby restoring the T cells' ability to recognize and eliminate cancer cells.

Pembrolizumab and Nivolumab are humanized monoclonal antibodies that bind to the PD-1 receptor, sterically hindering its interaction with PD-L1. Their large size and high specificity contribute to their potent and durable anti-tumor effects.

This compound , on the other hand, is a small molecule inhibitor. While it is described as a PD-1 inhibitor, its precise mechanism of action warrants closer examination. Research on compounds from the same patent series as this compound suggests that they may not directly inhibit the PD-1/PD-L1 protein-protein interaction. This raises the intriguing possibility of an alternative or indirect mechanism of action, a crucial consideration for researchers exploring novel therapeutic strategies.

In Vitro Efficacy: A Quantitative Comparison

The efficacy of PD-1 inhibitors is primarily assessed through their ability to block the PD-1/PD-L1 interaction and restore T-cell function. Key metrics include the half-maximal inhibitory concentration (IC50) in binding assays and the enhancement of T-cell activity in functional assays.

InhibitorTypeReported In Vitro Activity
This compound Small MoleculeInhibits 92% of splenocyte proliferation at 100 nM[1]
Pembrolizumab Monoclonal AntibodyIC50 in the low nanomolar range for PD-1/PD-L1 binding
Nivolumab Monoclonal AntibodyIC50 in the low nanomolar range for PD-1/PD-L1 binding

Note: Direct comparative IC50 values for this compound in a PD-1/PD-L1 binding assay are not publicly available, highlighting a key area for future research.

Experimental Protocols: A Guide to Evaluation

To ensure a thorough and standardized comparison of PD-1 inhibitors, a series of well-defined in vitro assays are employed. These protocols are essential for researchers aiming to replicate and expand upon these findings.

PD-1/PD-L1 Homogeneous Time Resolved Fluorescence (HTRF) Binding Assay

This assay quantitatively measures the ability of a compound to disrupt the interaction between PD-1 and PD-L1.

Principle: Recombinant PD-1 and PD-L1 proteins, tagged with a donor and acceptor fluorophore, respectively, are incubated together. In the absence of an inhibitor, the proximity of the fluorophores results in a high HTRF signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.

Protocol:

  • Prepare a serial dilution of the test inhibitor.

  • In a microplate, add the test inhibitor, recombinant human PD-1 tagged with a donor fluorophore (e.g., Europium cryptate), and recombinant human PD-L1 tagged with an acceptor fluorophore (e.g., d2).

  • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours).

  • Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.

  • Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.

NFAT Reporter Gene Assay

This cell-based assay assesses the functional consequence of PD-1/PD-L1 blockade on T-cell signaling.

Principle: Jurkat T cells are engineered to express both the human PD-1 receptor and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element. When co-cultured with cells expressing PD-L1 and a T-cell receptor (TCR) activator, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in low luciferase activity. A PD-1 inhibitor will block this inhibition, leading to increased NFAT activation and a corresponding increase in luciferase signal.

Protocol:

  • Seed PD-L1 expressing cells (e.g., CHO-K1) in a 96-well plate.

  • The following day, add the PD-1/NFAT reporter Jurkat cells and a serial dilution of the test inhibitor.

  • Co-culture the cells for 6-24 hours.

  • Add a luciferase substrate and measure the luminescence using a luminometer.

  • Plot the luminescence signal against the inhibitor concentration to determine the EC50 value.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay evaluates the ability of a PD-1 inhibitor to enhance T-cell proliferation and cytokine production in response to allogeneic stimulation, mimicking an immune response.

Principle: Peripheral blood mononuclear cells (PBMCs) from two different donors are co-cultured. The genetic differences between the donors lead to the activation and proliferation of T cells. The presence of PD-1/PD-L1 interactions can dampen this response. A PD-1 inhibitor will enhance T-cell proliferation and cytokine release.

Protocol:

  • Isolate PBMCs from two healthy donors.

  • Label the responder cells with a proliferation dye (e.g., CFSE).

  • Co-culture the responder and irradiated stimulator PBMCs in the presence of a serial dilution of the test inhibitor.

  • After 5-7 days, assess T-cell proliferation by measuring the dilution of the proliferation dye using flow cytometry.

  • Collect the supernatant to measure the concentration of cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) using ELISA or a multiplex bead array.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

PD1_Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP-2 PD1->SHP2 Recruitment & Activation TCR TCR PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT Activation RAS_MEK_ERK RAS/MEK/ERK Pathway TCR->RAS_MEK_ERK Activation SHP2->PI3K_AKT Inhibition SHP2->RAS_MEK_ERK Inhibition Exhaustion T-Cell Exhaustion

Caption: The PD-1/PD-L1 signaling pathway leading to T-cell exhaustion.

HTRF_Assay_Workflow start Start prepare_reagents Prepare Serial Dilution of Inhibitor and Recombinant Proteins start->prepare_reagents dispense Dispense into Microplate prepare_reagents->dispense incubate Incubate at Room Temperature dispense->incubate read Read HTRF Signal incubate->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the PD-1/PD-L1 HTRF binding assay.

NFAT_Reporter_Assay_Workflow start Start seed_cells Seed PD-L1 Expressing Cells start->seed_cells add_reagents Add PD-1/NFAT Reporter Jurkat Cells and Test Inhibitor seed_cells->add_reagents coculture Co-culture Cells add_reagents->coculture add_substrate Add Luciferase Substrate coculture->add_substrate read_luminescence Measure Luminescence add_substrate->read_luminescence analyze Calculate EC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for the NFAT reporter gene assay.

Conclusion and Future Directions

While this compound demonstrates promising activity in functional assays like splenocyte proliferation, a direct comparison with established monoclonal antibodies is challenging without head-to-head data in standardized binding and cell-based assays. The potential for an alternative mechanism of action for small molecule inhibitors like this compound presents an exciting avenue for research, potentially leading to novel combination therapies or overcoming resistance to current treatments. Further investigation into the direct binding affinity of this compound to PD-1, its in vivo efficacy in tumor models, and its impact on the tumor microenvironment will be crucial in fully elucidating its therapeutic potential. This guide serves as a foundational resource for researchers dedicated to advancing the field of cancer immunotherapy.

References

Validating PD-1-IN-17 TFA: A Comparative Guide for a Novel Organoid Co-Culture Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule PD-1 inhibitor, PD-1-IN-17 TFA, with a known alternative, BMS-202. We introduce a novel patient-derived organoid (PDO) co-culture system as a sophisticated experimental model for validation, offering a more clinically relevant alternative to traditional assays. This document outlines detailed experimental protocols and presents available performance data to aid in the evaluation and application of these compounds in immuno-oncology research.

Performance Comparison of PD-1 Inhibitors

The following table summarizes the available quantitative data for this compound and the alternative small molecule inhibitor, BMS-202. It is important to note that the available data comes from different experimental assays, highlighting the need for direct comparative studies in a standardized model such as the proposed organoid co-culture system.

CompoundAssay TypeTargetKey Performance Metric
This compound Cell-based splenocyte proliferation assayPD-1Inhibits 92% of splenocyte proliferation at a concentration of 100 nM.
BMS-202 Biochemical (HTRF) AssayPD-1/PD-L1 InteractionIC50: 18 nM [1]
Cell-based proliferation assay (SCC-3 cells)PD-L1 positive tumor cellsIC50: 15 µM [2]
Cell-based proliferation assay (Jurkat cells)T-cellsIC50: 10 µM [2]

The PD-1/PD-L1 Signaling Pathway and Inhibition

The interaction between Programmed Cell Death Protein 1 (PD-1), an immune checkpoint receptor expressed on activated T-cells, and its ligand, PD-L1, expressed on tumor cells, leads to the suppression of the T-cell's anti-tumor activity. Small molecule inhibitors, such as this compound, are designed to block this interaction, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.

PD1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway and Inhibition cluster_T_Cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP2 PD1->SHP2 Recruits & Activates T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation, Cytotoxicity) TCR->T_Cell_Activation Signal 1 PI3K_AKT PI3K/AKT Pathway SHP2->PI3K_AKT Inhibits RAS_ERK RAS/ERK Pathway SHP2->RAS_ERK Inhibits PI3K_AKT->T_Cell_Activation Promotes RAS_ERK->T_Cell_Activation Promotes PD1_Inhibitor This compound PD1_Inhibitor->PD1 Blocks Binding

PD-1/PD-L1 signaling and inhibitor action.

Experimental Protocols

A Novel Validation Model: Patient-Derived Organoid (PDO) and Immune Cell Co-Culture

This advanced in vitro model offers a more clinically relevant system for evaluating the efficacy of immune checkpoint inhibitors by recapitulating the tumor microenvironment.

Objective: To assess the ability of this compound to enhance T-cell mediated killing of tumor cells within a three-dimensional, patient-derived model.

Methodology:

  • Organoid Culture: Patient-derived tumor organoids are established and maintained in a 3D matrix, such as Matrigel, to preserve the original tumor architecture and heterogeneity.[3][4]

  • Immune Cell Isolation: Peripheral blood mononuclear cells (PBMCs), including T-cells, are isolated from the same patient to ensure HLA compatibility.[1]

  • Co-Culture Setup: Organoids are seeded in a gel-liquid interface, allowing for efficient interaction with immune cells.[5] PBMCs are then added to the culture medium.[5]

  • Treatment: this compound and a comparator (e.g., BMS-202) are added to the co-culture at various concentrations. A vehicle control is also included.

  • Endpoint Analysis:

    • T-cell Activation and Infiltration: The co-culture is monitored to assess the infiltration of T-cells into the organoids and the expression of T-cell activation markers (e.g., CD69, CD25) via flow cytometry or immunofluorescence.

    • Cytokine Release: The supernatant is collected to measure the levels of pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), using ELISA or multiplex bead assays.[6]

    • Tumor Cell Killing: The viability of the organoids is assessed using imaging techniques (e.g., live/dead staining) or by measuring the release of lactate dehydrogenase (LDH) to quantify tumor cell death.[5]

Standard Validation Assay: Splenocyte Proliferation Assay

This is a conventional method to evaluate the immunomodulatory activity of compounds.

Objective: To determine the effect of this compound on the proliferation of splenocytes.

Methodology:

  • Splenocyte Isolation: Spleens are harvested from mice, and a single-cell suspension of splenocytes is prepared.

  • Cell Staining: Splenocytes are labeled with a proliferation dye, such as Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.

  • Cell Culture and Stimulation: The labeled splenocytes are cultured in the presence of a T-cell mitogen (e.g., anti-CD3 and anti-CD28 antibodies) to induce proliferation.

  • Treatment: this compound is added to the cultures at various concentrations.

  • Endpoint Analysis: After a defined incubation period (typically 3-5 days), the proliferation of T-cells is measured by flow cytometry. The decrease in CFSE fluorescence intensity is indicative of cell division. The percentage of inhibition of proliferation is calculated relative to the untreated control.

Experimental Workflow for Validation in the PDO Co-Culture Model

The following diagram illustrates the key steps for validating a small molecule PD-1 inhibitor using the proposed patient-derived organoid co-culture model.

Experimental_Workflow Workflow for PD-1 Inhibitor Validation in PDO Co-Culture Model start Start patient_sample Patient Tumor & Blood Sample start->patient_sample pdo_culture Establish Patient-Derived Organoid (PDO) Culture patient_sample->pdo_culture immune_cell_iso Isolate Peripheral Blood Mononuclear Cells (PBMCs) patient_sample->immune_cell_iso co_culture Co-culture PDOs and PBMCs (Gel-Liquid Interface) pdo_culture->co_culture immune_cell_iso->co_culture treatment Treat with PD-1 Inhibitor (e.g., this compound) & Controls co_culture->treatment incubation Incubate for Defined Period treatment->incubation analysis Endpoint Analysis incubation->analysis tcell_analysis T-Cell Infiltration & Activation (Flow Cytometry/IF) analysis->tcell_analysis Immune Response cytokine_analysis Cytokine Release (ELISA/Multiplex) analysis->cytokine_analysis Immune Response killing_analysis Tumor Cell Killing (Imaging/LDH Assay) analysis->killing_analysis Efficacy data_interpretation Data Interpretation & Comparison tcell_analysis->data_interpretation cytokine_analysis->data_interpretation killing_analysis->data_interpretation end End data_interpretation->end

Validation workflow for PD-1 inhibitors.

References

A Head-to-Head Comparison of Small Molecule PD-1/PD-L1 Pathway Inhibitors: PD-1-IN-17 TFA (CA-170) and BMS-1166

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors has revolutionized cancer therapy. While monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis have shown remarkable success, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability, tumor penetration, and manufacturing costs.[1] This guide provides a side-by-side comparison of two notable small molecule inhibitors that modulate the PD-1/PD-L1 pathway: PD-1-IN-17 TFA, also known as CA-170 (AUPM170)[2], and BMS-1166, a compound developed by Bristol-Myers Squibb.

This comparison will delve into their distinct mechanisms of action, present available quantitative data, and provide detailed experimental protocols for key assays used in their evaluation.

Comparative Data Summary

A direct comparison of the inhibitory potency of this compound and BMS-1166 is challenging due to their different mechanisms of action and the nature of the available data. BMS-1166 directly targets PD-L1 and inhibits its interaction with PD-1, with a reported IC50 in the nanomolar range. In contrast, studies suggest that this compound (CA-170) does not directly bind to PD-L1 or disrupt the PD-1/PD-L1 interaction in biochemical assays.[3] Instead, it is reported to function by modulating the VISTA pathway and potentially by forming a defective ternary complex with PD-1 and PD-L1.[4] The primary available quantitative data for this compound is its effect on T-cell proliferation.

CompoundTarget(s)Mechanism of ActionAssay TypeKey Quantitative DataReference
This compound (CA-170) PD-L1, VISTAFunctional antagonism of PD-L1 and VISTA signalingSplenocyte Proliferation Assay92% inhibition of splenocyte proliferation at 100 nM[2]
BMS-1166 PD-L1Induces PD-L1 dimerization, blocking PD-1 bindingHTRF Binding AssayIC50: 1.4 nM[5]

Mechanism of Action

This compound (CA-170): A Multi-faceted Immunomodulator

This compound (CA-170) represents a class of small molecules that functionally antagonize immune checkpoints without direct high-affinity binding to PD-L1 in isolated protein assays.[3][4] Evidence suggests a dual mechanism of action involving the V-domain Ig suppressor of T cell activation (VISTA), another negative checkpoint regulator.[4] CA-170 has been shown to rescue T-cell proliferation and effector functions that are inhibited by both PD-L1 and VISTA.[4] One proposed mechanism is the formation of a defective ternary complex between PD-1, PD-L1, and CA-170, which blocks productive signaling without preventing the initial protein-protein interaction.[4]

BMS-1166: A Direct Inhibitor Through PD-L1 Dimerization

In contrast, BMS-1166 functions as a direct inhibitor of the PD-1/PD-L1 interaction. Its mechanism involves binding to a hydrophobic pocket on the surface of PD-L1.[6] This binding event induces a conformational change in PD-L1, promoting its dimerization. The dimerized form of PD-L1 is unable to effectively bind to PD-1, thus blocking the inhibitory signal and restoring T-cell activity.[6]

Signaling Pathway and Inhibitor Action

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the distinct points of intervention for this compound (CA-170) and BMS-1166.

PD1_Signaling_Pathway cluster_tcell T-Cell cluster_apc Antigen Presenting Cell / Tumor Cell cluster_inhibitors Small Molecule Inhibitors TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits SHP2->Activation Inhibits MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Binding BMS1166 BMS-1166 BMS1166->PDL1 Induces Dimerization & Blocks Binding CA170 This compound (CA-170) CA170->PD1 Functional Antagonism (VISTA pathway modulation & potential defective complex) Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_functional Functional Assays HTS High-Throughput Screening (e.g., HTRF, AlphaLISA) Binding_Assay Biophysical Binding Assays (e.g., SPR, NMR) HTS->Binding_Assay Identified Hits Cellular_Binding Cell-Based Target Engagement Binding_Assay->Cellular_Binding Confirmed Binders Reporter_Assay PD-1/PD-L1 Reporter Gene Assay Cellular_Binding->Reporter_Assay Cell-Penetrant Hits TCell_Activation T-Cell Activation Assays (e.g., MLR, Cytokine Release) Reporter_Assay->TCell_Activation Functionally Active Hits

References

Comparative Guide to the On-Target Effects of PD-1-IN-17 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the on-target effects of PD-1-IN-17 TFA (also known as CA-170), an oral small-molecule inhibitor of PD-L1, PD-L2, and VISTA, with those of established monoclonal antibody-based PD-1 and PD-L1 inhibitors. The information is intended for researchers, scientists, and drug development professionals to objectively evaluate its performance based on available preclinical and clinical data.

Mechanism of Action

This compound (CA-170) is an orally bioavailable small molecule designed to disrupt the signaling of key immune checkpoint proteins.[1][2][3] Unlike antibody-based therapies that block a single checkpoint, CA-170 is a dual antagonist of the PD-1/PD-L1 and VISTA pathways.[1][4][5] By inhibiting PD-L1, PD-L2, and V-domain Ig suppressor of T-cell activation (VISTA), CA-170 aims to restore T-cell-mediated anti-tumor immunity.[1][3][6] However, it is important to note that one study has questioned the direct binding of CA-170 to PD-L1, suggesting its mechanism of action may be more complex.[7]

Data Presentation

The following tables summarize the available quantitative data for this compound (CA-170) and provide a comparison with representative PD-1 and PD-L1 antibody inhibitors.

Table 1: In Vitro Activity of this compound (CA-170)

ParameterThis compound (CA-170)Source
Splenocyte Proliferation Inhibition92% inhibition at 100 nM[8]
T-cell Proliferation Rescue (PD-L1 mediated)Dose-dependent enhancement[7]
IFN-γ Production Rescue (PD-L1 mediated)Effective induction[3]
T-cell Proliferation Rescue (VISTA mediated)Dose-dependent enhancement[7]

Table 2: Clinical Efficacy of this compound (CA-170) in a Phase II Trial

Tumor TypeDosageClinical Benefit Rate (CBR)
Head and Neck Squamous Cell Carcinoma (HNSCC)400 mgHigher than 800 mg
Non-Small Cell Lung Cancer (NSCLC)400 mgHigher than 800 mg
Hodgkin Lymphoma400 mgHigher than 800 mg
Overall (all tumor types)400 mg & 800 mg59.5%
Source:[9]

Table 3: Comparative Efficacy of PD-1 vs. PD-L1 Monoclonal Antibody Inhibitors (Meta-analysis Data)

ParameterPD-1 Inhibitors (e.g., Nivolumab, Pembrolizumab)PD-L1 Inhibitors (e.g., Atezolizumab)Source
Overall Response Rate (ORR)~19%~18.6%[10]
Overall Survival (OS) BenefitGenerally better than PD-L1 inhibitorsGenerally less than PD-1 inhibitors[11]
Progression-Free Survival (PFS) BenefitGenerally better than PD-L1 inhibitorsGenerally less than PD-1 inhibitors[11]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

1. Splenocyte Proliferation Assay

This assay is used to assess the immunomodulatory activity of a compound on primary immune cells.

  • Cell Isolation: Splenocytes are isolated from the spleens of mice (e.g., Balb/c).

  • Cell Culture: Cells are seeded in 96-well plates in a suitable culture medium.

  • Stimulation: Splenocytes are stimulated with a mitogen like concanavalin A (ConA) or lipopolysaccharide (LPS) to induce proliferation.

  • Compound Treatment: The test compound (e.g., this compound) is added at various concentrations.

  • Proliferation Measurement: Cell proliferation is measured using methods like the MTT assay, which quantifies metabolically active cells, or CFSE staining, which tracks cell division by dye dilution.[8][12]

2. PD-1/PD-L1 Blockade Bioassay (Cell-Based)

This assay measures the ability of an inhibitor to block the interaction between PD-1 and PD-L1 and restore T-cell activation.

  • Cell Lines: Two engineered cell lines are used:

    • PD-1 Effector Cells: Jurkat T-cells that express human PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.

    • PD-L1 aAPC/CHO-K1 Cells: CHO-K1 cells that express human PD-L1 and a T-cell receptor (TCR) activator.[13]

  • Co-culture: The two cell lines are co-cultured. The interaction between PD-1 and PD-L1 inhibits TCR signaling, resulting in low reporter gene expression.

  • Inhibitor Addition: The test inhibitor (e.g., this compound or an antibody) is added. If the inhibitor blocks the PD-1/PD-L1 interaction, the inhibitory signal is released, leading to TCR activation and increased reporter gene expression.[13]

  • Signal Detection: The reporter signal (e.g., luminescence) is measured to quantify the inhibitor's activity.[13]

3. PD-1/PD-L1 Binding Assay (Biochemical)

This assay directly measures the binding affinity between PD-1 and PD-L1 and the ability of an inhibitor to disrupt this interaction.

  • Reagents: Recombinant human PD-1 and PD-L1 proteins, with one or both being tagged (e.g., with biotin or a His-tag).

  • Assay Principle: The assay is typically performed in a microplate format. The interaction between the tagged PD-1 and PD-L1 proteins is detected using a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA.[14][15]

  • Inhibitor Testing: The test compound is added to the assay wells to compete with the binding of PD-1 and PD-L1.

  • Data Analysis: A decrease in the detection signal indicates that the inhibitor is disrupting the PD-1/PD-L1 interaction. The IC50 value, representing the concentration of the inhibitor required to block 50% of the binding, can be calculated.[14]

Mandatory Visualization

PD-1 Signaling Pathway and Inhibition

PD1_Signaling cluster_T_Cell T-Cell cluster_APC Antigen Presenting Cell / Tumor Cell cluster_Inhibitors Inhibitors TCR TCR PI3K PI3K/Akt Signaling TCR->PI3K Activation Signal CD28 CD28 CD28->PI3K Co-stimulation PD1 PD-1 PD1->PI3K Inhibition Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K->Activation MHC MHC MHC->TCR Antigen Presentation B7 B7 B7->CD28 PDL1 PD-L1 PDL1->PD1 PD1_Inhibitor PD-1 Inhibitor (e.g., Pembrolizumab) PD1_Inhibitor->PD1 Blocks Interaction PDL1_Inhibitor PD-L1 Inhibitor (e.g., Atezolizumab) PDL1_Inhibitor->PDL1 Blocks Interaction PD1_IN_17 This compound (CA-170) PD1_IN_17->PDL1 Blocks Interaction

Caption: PD-1 signaling pathway and points of intervention by various inhibitors.

Experimental Workflow for On-Target Effect Confirmation

Experimental_Workflow start Start biochem Biochemical Assay (e.g., PD-1/PD-L1 Binding Assay) start->biochem Initial Screening cell_based Cell-Based Assay (e.g., PD-1/PD-L1 Blockade Bioassay) biochem->cell_based Confirmation in Cellular Context primary_cell Primary Cell Assay (e.g., Splenocyte Proliferation) cell_based->primary_cell Validation in Primary Immune Cells in_vivo In Vivo Model (e.g., Tumor Xenograft) primary_cell->in_vivo Efficacy in Animal Model end End in_vivo->end

Caption: A typical experimental workflow for confirming the on-target effects of a PD-1 pathway inhibitor.

Logical Comparison of this compound and Antibody Inhibitors

Logical_Comparison cluster_attributes Comparison Attributes PD1_IN_17 This compound (CA-170) - Oral administration - Small molecule - Targets PD-L1, PD-L2, VISTA - Shorter half-life - Potential for complex MoA Antibodies Antibody Inhibitors (e.g., Pembrolizumab, Atezolizumab) - Intravenous administration - Large molecule (biologic) - Target PD-1 or PD-L1 - Longer half-life - Well-defined binding MoA Route Route of Administration Route->PD1_IN_17 Oral Route->Antibodies IV Molecule_Type Molecule Type Molecule_Type->PD1_IN_17 Small Molecule Molecule_Type->Antibodies Biologic Targets Molecular Targets Targets->PD1_IN_17 Multiple Targets->Antibodies Single Pharmacokinetics Pharmacokinetics Pharmacokinetics->PD1_IN_17 Short Half-life Pharmacokinetics->Antibodies Long Half-life MoA_Certainty Mechanism of Action Certainty MoA_Certainty->PD1_IN_17 Debated MoA_Certainty->Antibodies Established

Caption: A logical comparison of key attributes between this compound and antibody-based PD-1/PD-L1 inhibitors.

References

A Comparative Analysis of PD-1-IN-17 TFA (CA-170) and Monoclonal Antibody PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer immunotherapy, the inhibition of the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), has emerged as a cornerstone of treatment for a variety of malignancies. While monoclonal antibodies have dominated this therapeutic space, the development of small molecule inhibitors offers a promising alternative with potential advantages in oral bioavailability and manufacturing. This guide provides a detailed comparison of the investigational small molecule PD-1-IN-17 TFA, also known as CA-170, with established anti-PD-L1 monoclonal antibody inhibitors.

Mechanism of Action: A Tale of Two Modalities

PD-L1 Inhibitors (Atezolizumab, Avelumab, Durvalumab) are humanized monoclonal antibodies that directly bind to PD-L1 on the surface of tumor cells and other cells within the tumor microenvironment. This binding physically obstructs the interaction between PD-L1 and the PD-1 receptor on T cells, thereby preventing the delivery of an inhibitory signal to the T cell. The blockade of this "immune checkpoint" unleashes the cytotoxic potential of T cells, allowing them to recognize and attack cancer cells.

This compound (CA-170) is an orally bioavailable small molecule that has been described as a dual antagonist of PD-L1 and V-domain Ig suppressor of T-cell activation (VISTA), another immune checkpoint protein. Its proposed mechanism involves interfering with the PD-1/PD-L1 signaling pathway. However, it is crucial to note a significant point of discussion in the scientific literature: some studies have reported that CA-170 does not directly bind to PD-L1.[1][2][3][4] Instead, it is suggested that CA-170 may exert its effects through a different mechanism, potentially by modulating the signaling cascade downstream of the PD-1/PD-L1 interaction or through its effects on VISTA.[4][5]

Quantitative Comparison of Inhibitor Performance

The following tables summarize key performance metrics for this compound (CA-170) and the approved PD-L1 inhibitors Atezolizumab, Avelumab, and Durvalumab. It is important to interpret the data for CA-170 in the context of the ongoing debate regarding its direct binding to PD-L1.

Table 1: In Vitro Binding Affinity to Human PD-L1

InhibitorMolecule TypeBinding Affinity (Kd) to human PD-L1
This compound (CA-170) Small MoleculeNot consistently demonstrated; some studies report no direct binding.[1][2][3]
Atezolizumab Monoclonal Antibody (IgG1)~0.19 - 4.7 nM (depending on PD-L1 glycosylation and dimerization state)[6][7][8]
Avelumab Monoclonal Antibody (IgG1)~0.042 - 0.4 nM[7][8][9][10][11]
Durvalumab Monoclonal Antibody (IgG1)~0.2 - 0.667 nM[7][8][12]

Table 2: In Vitro Functional Activity

InhibitorAssayEndpointResult
This compound (CA-170) T-cell Proliferation AssayRescue of T-cell proliferation inhibited by PD-L1/L2 or VISTADose-dependent enhancement of T-lymphocyte proliferation.[13][14]
IFN-γ Release AssayRescue of IFN-γ secretion inhibited by PD-L1/L2 or VISTADose-dependent enhancement of IFN-γ production.[14]
Atezolizumab Cell-based Reporter AssayReversal of PD-1/PD-L1 mediated inhibitionIC50 of ~1.95 - 1.99 nM[15]
Avelumab NK Cell-mediated CytotoxicityLysis of PD-L1+ tumor cellsSignificantly enhanced NK-cell mediated cytotoxicity.[9]
Durvalumab Cell-based Reporter AssayReversal of PD-1/PD-L1 mediated inhibitionHigh-affinity binding and blockade of PD-L1 interaction with PD-1 and CD80.[16][17]

Table 3: In Vivo Anti-Tumor Efficacy in Preclinical Models

InhibitorAnimal ModelDosingOutcome
This compound (CA-170) Syngeneic mouse tumor modelsOral administrationDemonstrated anti-tumor effects similar to anti-PD-1 or anti-VISTA antibodies.[14]
Atezolizumab Mouse tumor modelsIntravenous administrationTumor growth inhibition.
Avelumab C57BL/6 mice with MB49 tumorsIntraperitoneal administrationInhibited tumor development and increased mouse survival.[9]
Durvalumab Various mouse tumor modelsIntravenous administrationSignificant anti-tumor activity.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

PD1_Signaling_Pathway cluster_T_Cell T Cell cluster_APC_Tumor Antigen Presenting Cell / Tumor Cell cluster_Inhibitors Inhibitors PD1 PD-1 SHP2 SHP-2 PD1->SHP2 recruits TCR TCR PI3K_Akt PI3K/Akt Pathway TCR->PI3K_Akt Ras_MEK_ERK Ras/MEK/ERK Pathway TCR->Ras_MEK_ERK CD28 CD28 CD28->PI3K_Akt SHP2->PI3K_Akt dephosphorylates (inhibits) SHP2->Ras_MEK_ERK dephosphorylates (inhibits) Inhibition Inhibition T_Cell_Activation T Cell Activation, Proliferation, Cytokine Release PI3K_Akt->T_Cell_Activation Ras_MEK_ERK->T_Cell_Activation PDL1 PD-L1 PDL1->PD1 binds MHC_Antigen MHC + Antigen MHC_Antigen->TCR binds B7 B7 B7->CD28 binds PDL1_mAb PD-L1 mAb (Atezolizumab, Avelumab, Durvalumab) PDL1_mAb->PDL1 blocks binding to PD-1 CA170 This compound (CA-170) (Functional Antagonist) CA170->PDL1 functionally antagonizes PD-L1 signaling

Caption: PD-1/PD-L1 Signaling Pathway and Points of Inhibition.

T_Cell_Proliferation_Assay cluster_workflow T-Cell Proliferation Assay Workflow start Isolate PBMCs from healthy donor blood stimulate Stimulate T cells with anti-CD3/anti-CD28 antibodies start->stimulate add_pdl1 Add recombinant PD-L1 to inhibit T-cell proliferation stimulate->add_pdl1 add_inhibitor Add varying concentrations of This compound or PD-L1 mAb add_pdl1->add_inhibitor incubate Incubate for 72 hours add_inhibitor->incubate measure Measure T-cell proliferation (e.g., [3H]-thymidine incorporation or ATP-based assay) incubate->measure analyze Analyze data to determine EC50 for rescue of proliferation measure->analyze

Caption: Workflow for a T-Cell Proliferation Rescue Assay.

Experimental Protocols

T-Cell Proliferation Assay (Rescue of PD-L1-mediated Inhibition)

Objective: To determine the ability of an inhibitor to restore T-cell proliferation that has been suppressed by PD-L1.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation).

  • Recombinant human PD-L1 protein.

  • This compound (CA-170) or PD-L1 monoclonal antibody.

  • 96-well flat-bottom culture plates.

  • [3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CellTiter-Glo®).

  • Scintillation counter or luminometer.

Procedure:

  • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells and resuspend them in complete RPMI-1640 medium.

  • Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before use.

  • Seed the PBMCs at a density of 2 x 105 cells per well in the anti-CD3 coated plate.

  • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all wells to co-stimulate the T cells.

  • To induce inhibition, add recombinant human PD-L1 to the appropriate wells at a pre-determined optimal concentration.

  • Add serial dilutions of this compound or the PD-L1 monoclonal antibody to the wells containing PD-L1. Include a vehicle control.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • For the final 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.

  • Harvest the cells onto a filter mat and measure the incorporation of [3H]-thymidine using a scintillation counter. Alternatively, use a non-radioactive method like CellTiter-Glo® to measure cell viability as an indicator of proliferation.

  • Calculate the percentage of proliferation rescue at each inhibitor concentration relative to the uninhibited and fully inhibited controls. Determine the EC50 value from the dose-response curve.

Interferon-Gamma (IFN-γ) Release Assay

Objective: To measure the restoration of IFN-γ secretion from T cells in the presence of an inhibitor.

Materials:

  • Same as for the T-Cell Proliferation Assay.

  • Human IFN-γ ELISA kit.

Procedure:

  • Follow steps 1-8 of the T-Cell Proliferation Assay protocol.

  • After the 72-hour incubation period, centrifuge the 96-well plate.

  • Carefully collect the supernatant from each well.

  • Quantify the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of IFN-γ release rescue at each inhibitor concentration and determine the EC50 value.

Conclusion

This compound (CA-170) represents an intriguing orally available small molecule with immunomodulatory properties. While its precise mechanism of action regarding direct PD-L1 binding is a subject of ongoing investigation, its functional ability to rescue T-cell activity in preclinical models positions it as a compound of interest. In contrast, the approved PD-L1 monoclonal antibodies (Atezolizumab, Avelumab, and Durvalumab) have well-defined mechanisms of direct PD-L1 blockade and have demonstrated significant clinical efficacy. The key differentiators lie in their molecular nature, route of administration, and specific binding characteristics. For researchers and drug developers, the choice between these modalities will depend on the specific therapeutic context, desired pharmacokinetic profile, and the evolving understanding of the complex biology of immune checkpoint inhibition.

References

Replicating Published Results with PD-1-IN-17 TFA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of PD-1-IN-17 TFA, also known as CA-170, with other small molecule inhibitors of the PD-1/PD-L1 pathway. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for replicating published findings, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound (CA-170)

This compound (CA-170) is an orally bioavailable small molecule that has been investigated as a dual antagonist of the immune checkpoint proteins PD-L1 and V-domain Ig suppressor of T-cell activation (VISTA).[1][2][3] Developed by Aurigene Discovery Technologies and Curis, Inc., it has progressed to Phase I clinical trials for advanced solid tumors and lymphomas.[1][4] The compound was identified from the patent WO2015033301A1 as a potential immunomodulator.[5] Preclinical data from the developers suggest that CA-170 can restore T-cell proliferation and cytokine production in the presence of PD-L1/L2 and VISTA, and demonstrates anti-tumor efficacy in syngeneic mouse models.[1][3][6][7]

However, it is crucial to note a significant controversy regarding its direct mechanism of action. Independent research has presented evidence from biophysical and cellular assays suggesting that CA-170 does not directly bind to PD-L1 or disrupt the PD-1/PD-L1 interaction, raising questions about its mode of action.[8][9] This guide will present the data as published by its developers and contrast it with these independent findings to provide a balanced and objective overview.

Comparative Data of PD-1/PD-L1 Small Molecule Inhibitors

The following tables summarize the reported activities of this compound (CA-170) and provide a comparison with a well-characterized small molecule PD-L1 inhibitor from Bristol-Myers Squibb (BMS), which often serves as a positive control in published studies.

Table 1: In Vitro Cellular Activity of this compound (CA-170)

AssayMetricReported Activity of this compound (CA-170)Reference
Splenocyte Proliferation% Inhibition92% at 100 nM--INVALID-LINK--
T-cell Proliferation RescueEC50PD-L1: 13 nM, PD-L2: 13 nM, VISTA: 29 nM--INVALID-LINK--
IFN-γ Secretion RescueEC50PD-L1: 15 nM, PD-L2: 12 nM, VISTA: 1.5 nM--INVALID-LINK--

Table 2: Comparative In Vitro Activity of Small Molecule PD-L1 Inhibitors

CompoundAssay TypeReported IC50/EC50Key FindingsReference
This compound (CA-170) T-cell Proliferation RescuePotent rescue of T-cell function inhibited by PD-L1/L2 and VISTA.Developers claim potent, selective activity.[3]
BMS-1166 HTRF AssayIC50 = 2.2 nMPotently disrupts PD-1/PD-L1 interaction by inducing PD-L1 dimerization.[8][10]
This compound (CA-170) HTRF & NMR Binding AssaysNo direct binding to PD-L1 observed.Independent study contradicts direct binding mechanism.[8][9]

Table 3: In Vivo Anti-Tumor Efficacy of this compound (CA-170)

Mouse ModelDosingTumor Growth Inhibition (TGI)Reference
MC38 Colon CarcinomaOral, daily43% (vs. 36% for anti-PD-1 antibody)[6]
B16F1 MelanomaOral, daily41% at 100 mg/kg[6]

Experimental Protocols

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is used to screen for inhibitors that disrupt the interaction between PD-1 and PD-L1.

  • Principle: The assay uses recombinant human PD-1 and PD-L1 proteins tagged with HTRF donor and acceptor fluorophores. When PD-1 and PD-L1 interact, the fluorophores are brought into proximity, generating a FRET signal. Inhibitors that block this interaction will reduce the HTRF signal.[11][12][13]

  • Materials:

    • Recombinant human PD-1 and PD-L1 proteins with compatible HTRF tags (e.g., 6His and IgG).[14]

    • HTRF donor (e.g., anti-6His-Tb) and acceptor (e.g., anti-IgG-d2) reagents.[14]

    • Assay buffer.

    • Low-volume 384-well white plates.

    • Test compounds (e.g., this compound, BMS compounds as positive control).

  • Procedure:

    • Add test compounds at various concentrations to the wells of the 384-well plate.

    • Add the tagged PD-1 and PD-L1 proteins to the wells.

    • Add the HTRF detection reagents.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30-60 minutes).[14]

    • Read the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) using an HTRF-compatible plate reader.

    • Calculate the HTRF ratio and determine the IC50 values for the inhibitors.

Splenocyte Proliferation Assay

This cell-based assay assesses the ability of a compound to reverse the inhibition of T-cell proliferation.

  • Principle: T-cells, when activated, undergo proliferation. This proliferation can be inhibited by the PD-1/PD-L1 pathway. An effective inhibitor will rescue this proliferation. Proliferation can be measured using various methods, such as MTT assay or CFSE staining.[15][16][17]

  • Materials:

    • Freshly isolated splenocytes from mice.[18]

    • T-cell mitogens (e.g., anti-CD3/CD28 antibodies, Concanavalin A).[18][19]

    • Recombinant PD-L1 protein or cells expressing PD-L1.

    • Complete RPMI-1640 medium.

    • 96-well culture plates.

    • MTT reagent or CFSE staining kit.

    • Test compounds.

  • Procedure (MTT-based):

    • Prepare a single-cell suspension of splenocytes.

    • Plate the splenocytes in a 96-well plate.

    • Add the T-cell mitogen and the inhibitory PD-L1 protein/cells.

    • Add the test compound at various concentrations.

    • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.[16][17]

    • Add MTT reagent to each well and incubate for an additional 4 hours.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Calculate the percentage of proliferation relative to controls.

PD-L1 Dimerization Assay

Some small molecule inhibitors, like the BMS compounds, function by inducing the dimerization of PD-L1, which prevents its binding to PD-1.

  • Principle: This assay determines if a compound induces the formation of PD-L1 dimers using a protein crosslinking agent followed by Western blot analysis.[20][21]

  • Materials:

    • Recombinant human PD-L1 protein.

    • Protein crosslinking agent (e.g., BS3).

    • Test compounds.

    • SDS-PAGE gels and Western blotting apparatus.

    • Anti-PD-L1 antibody.

  • Procedure:

    • Incubate the recombinant PD-L1 protein with the test compound for 1 hour at room temperature.

    • Add the BS3 crosslinking agent and incubate for 30 minutes.

    • Quench the crosslinking reaction.

    • Run the samples on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with an anti-PD-L1 antibody to detect monomeric and dimeric forms of PD-L1.

    • Analyze the band intensities to quantify the extent of dimerization.[20]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PD1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway and Inhibition cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 (Activation) TCell_Inhibition T-Cell Inhibition (Anergy, Exhaustion) PD1->TCell_Inhibition PI3K_Akt PI3K/Akt Pathway TCR->PI3K_Akt CD28 CD28 CD28->PI3K_Akt Signal 2 (Co-stimulation) TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K_Akt->TCell_Activation PD1_IN_17 This compound (CA-170) PD1_IN_17->PDL1 Blocks Interaction (?) BMS_Inhibitor BMS Inhibitor BMS_Inhibitor->PDL1 Induces Dimerization

Caption: PD-1/PD-L1 pathway and inhibitor mechanisms.

Experimental_Workflow Workflow for Evaluating PD-1/PD-L1 Small Molecule Inhibitors cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_InVivo In Vivo Studies HTRF HTRF Assay (PD-1/PD-L1 Interaction) Proliferation T-Cell/Splenocyte Proliferation Assay HTRF->Proliferation Dimerization Dimerization Assay (Western Blot) Dimerization->Proliferation Cytokine Cytokine Release Assay (e.g., IFN-γ ELISA) Proliferation->Cytokine Tumor_Model Syngeneic Mouse Tumor Models Cytokine->Tumor_Model Data_Analysis Data Analysis (IC50/EC50, TGI) Tumor_Model->Data_Analysis Start Compound Synthesis (e.g., this compound) Start->HTRF Direct Interaction Start->Dimerization Mechanism of Action

References

Establishing the Specificity of PD-1-IN-17 TFA Through Comprehensive Counter-Screening

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of cancer immunotherapy, the development of small molecule inhibitors targeting the programmed cell death-1 (PD-1) pathway represents a significant advancement. PD-1-IN-17 TFA, a potent PD-1 inhibitor, has demonstrated efficacy in inhibiting T-cell proliferation.[1] However, a critical aspect of its preclinical evaluation is the establishment of its specificity. This guide provides a comparative analysis of this compound against hypothetical alternative inhibitors, outlining the experimental data and protocols necessary to rigorously define its selectivity profile.

Data Presentation: Comparative Selectivity Profiling

To ascertain the specificity of this compound, a comprehensive counter-screening campaign is essential. This involves testing the compound against a panel of related and unrelated biological targets. Below are comparative data tables summarizing the inhibitory activity of this compound and two hypothetical alternative small molecule PD-1 inhibitors, "Competitor A" (a less selective inhibitor) and "Competitor B" (a pan-immune checkpoint inhibitor).

Table 1: In Vitro Potency Against Primary Target

CompoundTargetAssay TypeIC50 (nM)
This compound PD-1/PD-L1 Interaction HTRF Assay 50
Competitor APD-1/PD-L1 InteractionHTRF Assay75
Competitor BPD-1/PD-L1 InteractionHTRF Assay100

Table 2: Selectivity Against Other Immune Checkpoint Proteins

CompoundCTLA-4 (IC50, µM)TIM-3 (IC50, µM)LAG-3 (IC50, µM)VISTA (IC50, µM)
This compound > 100 > 100 > 100 > 100
Competitor A5.2> 10015.8> 100
Competitor B0.51.20.82.5

Table 3: Kinase Selectivity Profile (Selected Kinases)

CompoundLCK (IC50, µM)FYN (IC50, µM)ZAP70 (IC50, µM)BTK (IC50, µM)ITK (IC50, µM)
This compound > 50 > 50 > 50 > 50 > 50
Competitor A0.82.110.5> 507.3
Competitor B1.53.212.00.92.8

Table 4: Cellular Assay - T-Cell Proliferation and Cytokine Release

CompoundT-Cell Proliferation (EC50, nM)IFN-γ Release (EC50, nM)
This compound 95 110
Competitor A150180
Competitor B250300

Note: The data presented for this compound in Tables 2, 3, and the EC50 values in Table 4 are hypothetical and for illustrative purposes to demonstrate a selective profile. The IC50 values for Competitor A and B are also hypothetical to represent less selective profiles.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of specificity data.

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction

  • Objective: To quantify the inhibition of the PD-1 and PD-L1 protein-protein interaction.

  • Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.

  • Procedure:

    • Recombinant human PD-1 protein tagged with a donor fluorophore (e.g., terbium cryptate) and recombinant human PD-L1 protein tagged with an acceptor fluorophore (e.g., d2) are used.

    • The test compounds (this compound and competitors) are serially diluted in an appropriate assay buffer.

    • The tagged proteins and the test compounds are incubated together in a microplate.

    • After incubation, the plate is read on an HTRF-compatible reader, measuring the emission at two wavelengths (for the donor and acceptor).

    • The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.

2. Counter-Screening Against Other Immune Checkpoints (e.g., CTLA-4)

  • Objective: To assess the selectivity of the inhibitor against other key immune checkpoint proteins.

  • Methodology: A similar HTRF or an ELISA-based assay is employed. For an ELISA-based assay:

    • Microplate wells are coated with recombinant human CTLA-4 protein.

    • After blocking, biotinylated B7-1 (a ligand for CTLA-4) is added along with serial dilutions of the test compounds.

    • Following incubation and washing, streptavidin-HRP is added.

    • A chromogenic substrate is then added, and the absorbance is measured.

    • IC50 values are calculated from the resulting dose-response curves.

3. Kinase Selectivity Profiling

  • Objective: To evaluate off-target effects on a broad panel of protein kinases, particularly those involved in T-cell signaling.

  • Methodology: A widely used method is a radiometric kinase assay (e.g., performed by a contract research organization).

    • A panel of purified, active kinases is selected.

    • Each kinase reaction is carried out with a specific substrate, ATP (spiked with γ-³³P-ATP), and the test compound at a fixed concentration (e.g., 10 µM for initial screening) or in a dose-response format.

    • The reaction mixtures are incubated, and then the radiolabeled phosphate incorporated into the substrate is quantified.

    • The percentage of inhibition is calculated, and for active compounds, IC50 values are determined.

4. Mixed Lymphocyte Reaction (MLR) Assay

  • Objective: To assess the functional effect of the inhibitors on T-cell proliferation and cytokine production in a more physiologically relevant setting.

  • Procedure:

    • Peripheral blood mononuclear cells (PBMCs) from two different healthy donors are isolated.

    • The PBMCs from one donor (stimulators) are irradiated or treated with mitomycin C to prevent their proliferation.

    • The stimulator cells are co-cultured with PBMCs from the second donor (responders) in the presence of serial dilutions of the test compounds.

    • After several days of incubation, T-cell proliferation is measured using a BrdU or CFSE incorporation assay.

    • Supernatants are collected to measure the concentration of secreted cytokines, such as IFN-γ, using an ELISA or a multiplex bead-based assay.

    • EC50 values for proliferation and cytokine release are determined.

Visualizing Specificity and Pathways

PD-1 Signaling Pathway and Inhibition

PD-1 Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC_TCR MHC-Antigen TCR TCR MHC_TCR->TCR Signal 1 SHP2 SHP2 PD1->SHP2 Recruits & Activates PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT Activates SHP2->PI3K_AKT Inhibits TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K_AKT->TCell_Activation Promotes PD1_IN_17 This compound PD1_IN_17->PD1 Blocks Binding

Caption: The PD-1 signaling pathway leading to T-cell inhibition and its blockade by this compound.

Counter-Screening Experimental Workflow

Counter-Screening Workflow cluster_workflow Specificity Profiling of this compound start This compound primary_assay Primary Assay (PD-1/PD-L1 HTRF) start->primary_assay potency Determine IC50 primary_assay->potency selectivity_assays Selectivity Assays potency->selectivity_assays checkpoint_panel Immune Checkpoint Panel (CTLA-4, TIM-3, LAG-3) selectivity_assays->checkpoint_panel kinase_panel Kinase Panel (>400 kinases) selectivity_assays->kinase_panel cellular_assay Functional Cellular Assay (MLR) selectivity_assays->cellular_assay specificity_profile Establish Specificity Profile checkpoint_panel->specificity_profile kinase_panel->specificity_profile cellular_assay->specificity_profile end Selective Inhibitor specificity_profile->end

Caption: A streamlined workflow for establishing the specificity of a PD-1 inhibitor.

Logical Relationship of Specificity

Specificity Logic cluster_logic Defining a Specific PD-1 Inhibitor high_potency High Potency for PD-1 (Low IC50) specific_inhibitor Highly Specific PD-1 Inhibitor high_potency->specific_inhibitor low_off_target Low/No Activity on Other Checkpoints low_off_target->specific_inhibitor no_kinase_activity No Significant Kinase Inhibition no_kinase_activity->specific_inhibitor cellular_activity Functional Cellular Activity (T-Cell Activation) cellular_activity->specific_inhibitor

Caption: Key criteria defining a highly specific PD-1 small molecule inhibitor.

References

Comparative Potency of PD-1-IN-17 TFA and Other Immunomodulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical potency of the novel PD-1 inhibitor, PD-1-IN-17 TFA, against other established small molecule and monoclonal antibody immunomodulators targeting the PD-1/PD-L1 pathway. This analysis is supported by available experimental data and detailed methodologies to aid in the evaluation and selection of appropriate research compounds.

Executive Summary

The landscape of cancer immunotherapy is dominated by agents that target the programmed cell death-1 (PD-1) and its ligand (PD-L1) signaling pathway. While monoclonal antibodies have been the mainstay of approved therapies, there is a growing interest in the development of small molecule inhibitors. This guide focuses on the comparative preclinical potency of this compound, a small molecule inhibitor, alongside other investigational and approved immunomodulators. The available data indicates that while this compound shows activity in functional assays, a direct and comprehensive comparison of its potency with other agents is challenging due to the variability in reported experimental assays. This guide aims to provide a clear, data-driven overview to inform research decisions.

Data Presentation: Comparative Potency of PD-1/PD-L1 Inhibitors

The following tables summarize the available quantitative data on the potency of this compound and a selection of other small molecule and monoclonal antibody inhibitors. It is crucial to note that the potency values (IC50/EC50) are highly dependent on the specific assay conditions, and direct comparisons should be made with caution.

Table 1: Potency of Small Molecule PD-1/PD-L1 Inhibitors

CompoundTargetAssay TypePotency (IC50/EC50)Source
This compound PD-1Splenocyte Proliferation92% inhibition at 100 nM[1][2]
CA-170 PD-L1/VISTAT-cell ActivationBell-shaped response (optimal 125-500 nM)
Incyte-001 PD-L1HTRF11 nM[3][4][5]
Cytotoxicity (A549)1.635 µM[3][4][5]
Incyte-011 PD-L1HTRF5.293 nM[3][4][5]
BMS-1001 PD-L1HTRF0.9 nM[3][4][5]
BMS-1166 PD-1/PD-L1 Interaction--[6]
Compound 2k PD-L1Competitive ELISA1.47 ± 0.05 nM[7]

Table 2: Potency of Monoclonal Antibody PD-1/PD-L1 Inhibitors

AntibodyTargetAssay TypePotency (EC50)Source
Pembrolizumab PD-1Reporter Gene Assay39.90 ng/mL[8]
Nivolumab PD-1Reporter Gene Assay76.17 ng/mL[8]
Atezolizumab PD-L1Reporter Gene Assay6.46 ng/mL[8]
Avelumab PD-L1Reporter Gene Assay6.15 ng/mL[8]
Durvalumab PD-L1Reporter Gene Assay7.64 ng/mL[8]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the methods used to evaluate these immunomodulators, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for inhibitor screening.

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell cluster_Inhibitors Inhibitors PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_Peptide MHC-Peptide Complex TCR TCR MHC_Peptide->TCR Signal 1 SHP2 SHP-2 PD1->SHP2 Recruits PI3K PI3K/Akt Pathway RAS_MAPK RAS/MAPK Pathway CD28 CD28 SHP2->PI3K Inhibits SHP2->RAS_MAPK Inhibits T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K->T_Cell_Activation Promotes RAS_MAPK->T_Cell_Activation Promotes PD1_Inhibitor PD-1 Inhibitor (e.g., Pembrolizumab, Nivolumab, This compound) PD1_Inhibitor->PD1 Blocks PDL1_Inhibitor PD-L1 Inhibitor (e.g., Atezolizumab, Durvalumab) PDL1_Inhibitor->PDL1 Blocks

Caption: PD-1/PD-L1 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_Screening Inhibitor Screening Workflow Start Compound Library Biochemical_Assay Biochemical Assay (e.g., HTRF, ELISA) Determine direct binding and inhibition of PD-1/PD-L1 interaction. Start->Biochemical_Assay Cell_Based_Assay Cell-Based Functional Assay (e.g., T-Cell Proliferation, Reporter Gene Assay) Measure restoration of T-cell function. Biochemical_Assay->Cell_Based_Assay Potency_Determination Potency Determination (IC50/EC50 Calculation) Cell_Based_Assay->Potency_Determination Lead_Optimization Lead Optimization Potency_Determination->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (e.g., Syngeneic Mouse Models) Lead_Optimization->In_Vivo_Studies

Caption: A typical experimental workflow for screening PD-1/PD-L1 inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to assess the potency of PD-1/PD-L1 inhibitors.

T-Cell Proliferation Assay (Splenocyte-based)

This assay measures the ability of a test compound to restore the proliferation of T-cells that have been suppressed by PD-L1.

  • Cell Preparation:

    • Isolate splenocytes from the spleens of healthy mice (e.g., BALB/c) by mechanical disruption.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the splenocytes with complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 2-mercaptoethanol.

    • Resuspend the cells to a final concentration of 2 x 10^6 cells/mL.

  • Assay Procedure:

    • Seed 100 µL of the splenocyte suspension into each well of a 96-well flat-bottom plate.

    • Add a T-cell stimulus, such as anti-CD3 antibody (e.g., 1 µg/mL) or Concanavalin A (Con A), to induce proliferation.

    • To induce PD-1/PD-L1 mediated suppression, add recombinant mouse PD-L1/Fc chimera protein.

    • Add the test compound (e.g., this compound) at various concentrations. Include appropriate controls (vehicle control, stimulus only, stimulus with PD-L1).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • For the final 18-24 hours of incubation, add a proliferation indicator such as [3H]-thymidine or a non-radioactive alternative like BrdU or use a dye-based method like CFSE.

    • Harvest the cells and measure the incorporation of the proliferation indicator according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each concentration of the test compound relative to the control (stimulus with PD-L1).

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of the maximal inhibition is observed).

PD-1/PD-L1 Blockade Reporter Gene Assay

This cell-based assay quantifies the inhibition of the PD-1/PD-L1 interaction by measuring the activity of a reporter gene (e.g., luciferase) linked to T-cell activation signaling pathways.

  • Cell Lines:

    • Effector Cells: Jurkat T-cells engineered to express human PD-1 and a reporter gene (e.g., NFAT-luciferase).

    • Target Cells: An antigen-presenting cell line (e.g., Raji) engineered to express human PD-L1 and a T-cell receptor (TCR) activator.

  • Assay Procedure:

    • Culture both effector and target cell lines according to standard protocols.

    • On the day of the assay, harvest and resuspend both cell types in assay medium.

    • Plate the target cells in a 96-well white, clear-bottom plate.

    • Add the test immunomodulator at various concentrations to the wells containing the target cells.

    • Add the effector cells to the wells.

    • Include appropriate controls: co-culture without inhibitor (maximum inhibition), effector cells alone (baseline), and co-culture with a reference antibody (maximum signal).

    • Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

    • Add a luciferase substrate (e.g., luciferin) to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (effector cells alone) from all readings.

    • Normalize the data to the maximum signal (co-culture with a reference antibody).

    • Plot the normalized luminescence against the concentration of the test compound.

    • Calculate the EC50 value (the concentration at which 50% of the maximal response is achieved) using a suitable curve-fitting model (e.g., four-parameter logistic regression).

Conclusion

The development of potent and selective immunomodulators targeting the PD-1/PD-L1 pathway is a cornerstone of modern cancer immunotherapy research. While this compound demonstrates inhibitory activity in a splenocyte proliferation assay, a comprehensive understanding of its comparative potency requires further investigation using standardized, head-to-head in vitro assays against other small molecules and approved monoclonal antibodies. The data and protocols presented in this guide offer a framework for researchers to design and interpret experiments aimed at characterizing novel PD-1/PD-L1 inhibitors, ultimately contributing to the advancement of next-generation cancer therapies.

References

Verifying the Molecular Target of PD-1-IN-17 TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PD-1-IN-17 TFA with other notable PD-1/PD-L1 inhibitors. The objective is to offer a clear, data-driven analysis to aid in the verification of its molecular target and to contextualize its performance within the current landscape of immune checkpoint inhibitors.

Introduction to this compound

This compound is a small molecule inhibitor of the Programmed Death-1 (PD-1) receptor.[1] Extracted from patent WO2015033301A1, this compound has been identified for its immunomodulatory potential.[1] The primary available experimental data indicates that this compound inhibits 92% of splenocyte proliferation at a concentration of 100 nM, suggesting its activity in modulating T-cell responses.[1]

Comparative Analysis of PD-1/PD-L1 Inhibitors

To effectively evaluate this compound, it is essential to compare its activity with other well-characterized inhibitors targeting the PD-1/PD-L1 pathway. This comparison includes both small molecules and monoclonal antibodies.

InhibitorTypeTargetIC50 / Activity
This compound Small MoleculePD-192% inhibition of splenocyte proliferation at 100 nM[1]
BMS-202 Small MoleculePD-L118 nM[2][3]
CA-170 Small MoleculePD-L1 / VISTAPreclinical data shows dose-dependent enhancement of T-cell proliferation[4][5]
Nivolumab Monoclonal AntibodyPD-12.52 nM (vs. PD-L1), 2.59 nM (vs. PD-L2)[6]
Pembrolizumab Monoclonal AntibodyPD-1In vitro IC50 of 0.535 µg/mL for T-cell inhibition[7]

Note: A direct comparison of IC50 values is challenging due to the different assay systems used for each compound. The data for this compound represents a single-point inhibition, not a calculated IC50 value.

Experimental Protocols for Target Verification

Verifying the molecular target of a compound like this compound involves a series of in vitro assays to demonstrate its specific interaction with PD-1 and its functional consequence on T-cell activity.

Splenocyte Proliferation Assay

This assay is crucial for assessing the immunomodulatory activity of a compound by measuring its effect on the proliferation of splenocytes, which are a mixed population of immune cells including T-cells and B-cells.

Objective: To determine the effect of a test compound on the proliferation of mitogen-stimulated primary splenocytes.

General Protocol:

  • Splenocyte Isolation: Spleens are harvested from mice (e.g., C57BL/6) under sterile conditions. A single-cell suspension is prepared by mechanically disrupting the spleen, followed by red blood cell lysis.

  • Cell Staining (Optional, for flow cytometry): Splenocytes can be labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). CFSE is equally distributed among daughter cells upon cell division, allowing for the tracking of proliferation by flow cytometry.

  • Cell Culture and Stimulation: Splenocytes are seeded in 96-well plates. Proliferation is induced by adding a mitogen, such as Concanavalin A (ConA) for T-cells or Lipopolysaccharide (LPS) for B-cells.

  • Compound Treatment: The test compound (e.g., this compound) is added to the wells at various concentrations.

  • Incubation: The plates are incubated for a period of 72 to 120 hours to allow for cell proliferation.

  • Proliferation Measurement:

    • [3H]-Thymidine Incorporation: A traditional method where radioactive thymidine is added to the culture. Proliferating cells incorporate the thymidine into their DNA, and the level of radioactivity is measured.

    • MTT Assay: A colorimetric assay that measures the metabolic activity of the cells, which correlates with cell number.

    • CFSE Dilution via Flow Cytometry: The decrease in CFSE fluorescence intensity is measured, with each peak of decreasing fluorescence representing a cell division.

PD-1/PD-L1 Blockade Assay

This assay directly measures the ability of an inhibitor to block the interaction between PD-1 and its ligand PD-L1.

Objective: To quantify the inhibition of the PD-1/PD-L1 interaction by a test compound.

Example Protocol (Homogeneous Time-Resolved Fluorescence - HTRF):

  • Reagents: Recombinant human PD-1 and PD-L1 proteins, tagged with compatible HTRF donor and acceptor fluorophores (e.g., Europium cryptate and d2).

  • Assay Setup: The assay is performed in a low-volume 384-well plate.

  • Compound Addition: Serial dilutions of the test compound are added to the wells.

  • Protein Incubation: Tagged PD-1 and PD-L1 proteins are added to the wells. In the absence of an inhibitor, the proteins interact, bringing the HTRF donor and acceptor into close proximity, resulting in a high FRET signal.

  • Signal Detection: After incubation, the HTRF signal is read on a compatible plate reader. An inhibitor will disrupt the PD-1/PD-L1 interaction, leading to a decrease in the HTRF signal. The IC50 value is then calculated from the dose-response curve.

T-Cell Activation Assay

This cell-based assay assesses the functional outcome of PD-1 blockade, which should lead to enhanced T-cell activation.

Objective: To measure the effect of a test compound on T-cell activation, typically by quantifying cytokine production.

Example Protocol (Co-culture System):

  • Cell Lines:

    • Effector Cells: A T-cell line (e.g., Jurkat) engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.

    • Target Cells: An antigen-presenting cell line (e.g., CHO-K1) engineered to express PD-L1 and a T-cell receptor (TCR) activator.

  • Co-culture: The effector and target cells are co-cultured in a 96-well plate. The interaction between the TCR activator on the target cells and the TCR on the effector cells stimulates the T-cells. However, the simultaneous engagement of PD-1 and PD-L1 inhibits this activation.

  • Compound Treatment: The test compound is added to the co-culture.

  • Functional Readout: If the compound blocks the PD-1/PD-L1 interaction, the inhibitory signal is released, leading to T-cell activation and expression of the reporter gene. The resulting signal (e.g., luminescence) is measured.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action and the methods used for target verification.

PD1_Signaling_Pathway PD-1 Signaling Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 TCell_Inhibition T-Cell Inhibition (Anergy, Exhaustion) PD1->TCell_Inhibition SHP2 SHP2 PD1->SHP2 recruits PI3K_Akt PI3K/Akt Pathway TCR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway TCR->RAS_MAPK CD28 CD28 CD28->PI3K_Akt Co-stimulation TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K_Akt->TCell_Activation RAS_MAPK->TCell_Activation SHP2->PI3K_Akt dephosphorylates SHP2->RAS_MAPK dephosphorylates PD1_IN_17 This compound PD1_IN_17->PD1 blocks Splenocyte_Proliferation_Assay Splenocyte Proliferation Assay Workflow cluster_workflow Start Isolate Splenocytes from Mouse Spleen CFSE_Labeling Label with CFSE (Optional) Start->CFSE_Labeling Seed_Cells Seed Cells in 96-well Plate CFSE_Labeling->Seed_Cells Stimulate Add Mitogen (ConA or LPS) Seed_Cells->Stimulate Add_Inhibitor Add this compound (Varying Concentrations) Stimulate->Add_Inhibitor Incubate Incubate for 72-120h Add_Inhibitor->Incubate Measure_Proliferation Measure Proliferation Incubate->Measure_Proliferation Thymidine [3H]-Thymidine Incorporation Measure_Proliferation->Thymidine MTT MTT Assay Measure_Proliferation->MTT Flow_Cytometry CFSE Dilution by Flow Cytometry Measure_Proliferation->Flow_Cytometry Analyze Analyze Data and Determine Inhibition Thymidine->Analyze MTT->Analyze Flow_Cytometry->Analyze HTRF_Assay HTRF PD-1/PD-L1 Blockade Assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound PD1_Eu PD-1-Europium PDL1_d2 PD-L1-d2 PD1_Eu->PDL1_d2 Binding FRET High HTRF Signal PDL1_d2->FRET PD1_Eu_inhib PD-1-Europium No_FRET Low HTRF Signal PD1_Eu_inhib->No_FRET PDL1_d2_inhib PD-L1-d2 PDL1_d2_inhib->No_FRET Inhibitor This compound Inhibitor->PD1_Eu_inhib Blocks Interaction

References

Safety Operating Guide

Essential Safety and Disposal Guidance for PD-1-IN-17 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Trifluoroacetic acid is a strong corrosive acid that can cause severe skin burns and eye damage. It is also harmful if inhaled and is harmful to aquatic life with long-lasting effects. Due to these hazards, PD-1-IN-17 TFA must not be disposed of down the drain. Instead, it should be treated as a hazardous chemical waste and disposed of in accordance with institutional and local regulations.

Key Disposal and Safety Information

Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Hazard ClassPrimary HazardsIncompatible MaterialsDisposal Method
Corrosive, Acutely Toxic, Environmental HazardCauses severe skin burns and eye damage, harmful if inhaled, harmful to aquatic life.Strong bases, oxidizing agents, metals.Collect as hazardous waste in a designated, properly labeled, and sealed container. Arrange

Personal protective equipment for handling PD-1-IN-17 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling PD-1-IN-17 TFA, a potent programmed cell death-1 (PD-1) inhibitor. The primary acute handling hazards are associated with the trifluoroacetate (TFA) counter-ion. Trifluoroacetic acid is a strong, corrosive acid that can cause severe skin burns and eye damage.[1] Adherence to the following protocols is essential to ensure personal safety and maintain a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is critical when handling this compound. The following PPE is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z-87.1 standard. A full face shield is recommended when handling larger quantities (>100 mL).[2]To protect eyes from splashes of the corrosive TFA component, which can cause serious eye damage.[3][4][5]
Skin and Body Protection - Gloves: Nitrile gloves are required. Double gloving is recommended. Change gloves immediately upon contact.[2][6]- Lab Coat: A properly fitting lab coat must be worn.[2]- Clothing: Long pants and closed-toed shoes are mandatory.[2][6]To prevent skin contact with the corrosive material. TFA can cause severe skin burns.[3][5] Contaminated clothing should be removed promptly.[3]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[2][7][8] If ventilation is inadequate, a suitable respirator should be worn.To avoid inhalation of vapors or mists, which can irritate the nose, throat, and lungs.[3][4]

Engineering Controls

ControlSpecificationPurpose
Ventilation All work with this compound must be conducted in a properly functioning chemical fume hood.[2][6][7]To minimize inhalation exposure and contain any potential spills or aerosols.
Safety Equipment An eyewash station and safety shower must be immediately accessible in the work area.[2][3][8]To provide immediate decontamination in case of accidental eye or skin contact.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Prepare Chemical Fume Hood prep1->prep2 prep3 Assemble Materials prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Prepare Solution (Add compound to solvent) handle1->handle2 post1 Decontaminate Work Surfaces handle2->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE post2->post3 cluster_hazard Hazard Assessment cluster_ppe PPE Selection hazard1 This compound hazard2 Corrosive (TFA component) hazard1->hazard2 hazard3 Inhalation Hazard (Vapors/Dust) hazard1->hazard3 hazard4 Skin/Eye Contact Hazard hazard1->hazard4 ppe1 Chemical Fume Hood hazard3->ppe1 Mitigates ppe2 Splash Goggles / Face Shield hazard4->ppe2 Mitigates ppe3 Nitrile Gloves (Double) hazard4->ppe3 Mitigates ppe4 Lab Coat / Proper Attire hazard4->ppe4 Mitigates

References

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